molecular formula C8H7NO3S B055665 1-Benzofuran-2-Sulfonamide CAS No. 124043-72-7

1-Benzofuran-2-Sulfonamide

Cat. No.: B055665
CAS No.: 124043-72-7
M. Wt: 197.21 g/mol
InChI Key: PBECZJTWMSIKFE-UHFFFAOYSA-N
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Description

1-Benzofuran-2-Sulfonamide is a high-purity, heterocyclic sulfonamide compound of significant interest in biochemical and pharmacological research, primarily functioning as a potent and selective inhibitor of carbonic anhydrase (CA) isozymes. Its core mechanism involves coordinating the catalytically critical zinc ion within the enzyme's active site, thereby disrupting the reversible hydration of carbon dioxide. This targeted inhibition makes it an invaluable chemical probe for investigating the physiological and pathological roles of various CA isoforms. Researchers utilize 1-Benzofuran-2-Sulfonamide to study a wide range of processes, including ion transport, pH regulation, gas exchange, and biosynthetic reactions like gluconeogenesis and ureagenesis. Its application extends to exploratory studies in neurobiology, as certain CA isoforms are implicated in cerebrospinal fluid production and seizure disorders, and in oncology research, where tumor-associated CA isoforms (e.g., CA IX and XII) contribute to tumor acidification and metastasis. This product is offered to the scientific community to facilitate fundamental enzyme kinetics studies, high-throughput screening for drug discovery, and the development of novel therapeutic strategies for conditions such as glaucoma, epilepsy, and cancer. It is supplied with comprehensive analytical data (including HPLC, NMR, and MS) to ensure identity and purity, guaranteeing consistent and reliable performance in your experimental systems.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-benzofuran-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO3S/c9-13(10,11)8-5-6-3-1-2-4-7(6)12-8/h1-5H,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBECZJTWMSIKFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70444336
Record name 2-BENZOFURANSULFONAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70444336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124043-72-7
Record name 2-BENZOFURANSULFONAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70444336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 1-Benzofuran-2-Sulfonamide: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Convergence of Two Privileged Scaffolds

1-Benzofuran-2-sulfonamide is a heterocyclic compound that merges two moieties of significant pharmacological interest: the benzofuran nucleus and the sulfonamide group. The benzofuran scaffold is a core component of numerous natural products and synthetic drugs, prized for its versatile bioactivity.[1] Similarly, the sulfonamide group is a cornerstone of medicinal chemistry, renowned for its role in antibacterial drugs and, more recently, as a potent zinc-binding group in various enzyme inhibitors.[2] The strategic combination of these two scaffolds in 1-Benzofuran-2-sulfonamide creates a molecule with considerable potential in drug discovery, particularly in the development of targeted enzyme inhibitors. This guide provides a comprehensive overview of its chemical and physical properties, detailed synthetic and analytical protocols, reactivity, and key applications, with a focus on its role as a carbonic anhydrase inhibitor.

Part 1: Core Chemical and Physical Properties

The fundamental properties of 1-Benzofuran-2-sulfonamide dictate its behavior in both chemical and biological systems. While specific experimental data for this exact molecule is not extensively published, its properties can be reliably predicted based on its structure and data from closely related analogs.

Structural and Molecular Data

The molecule consists of a benzofuran ring system where the sulfonamide group is attached at the 2-position. This substitution pattern significantly influences the electronic properties and reactivity of the heterocyclic ring.

PropertyValueSource
IUPAC Name 1-benzofuran-2-sulfonamide[3]
CAS Number 124043-72-7[3]
Molecular Formula C₈H₇NO₃S[3]
Molecular Weight 197.21 g/mol [3]
Exact Mass 197.01466426 Da[3]
Canonical SMILES C1=CC=C2C(=C1)C=C(O2)S(=O)(=O)N[3]
InChIKey PBECZJTWMSIKFE-UHFFFAOYSA-N[3]
Physicochemical Properties (Computed)

The following properties, computed by established algorithms, provide insight into the molecule's behavior, such as solubility, permeability, and intermolecular interactions.

PropertyValueSource
XLogP3-AA (LogP) 1.2[3]
Hydrogen Bond Donor Count 1[3]
Hydrogen Bond Acceptor Count 4[3]
Rotatable Bond Count 1[3]
Topological Polar Surface Area 81.7 Ų[3]

The positive LogP value suggests a moderate degree of lipophilicity, indicating potential for cell membrane permeability. The presence of both hydrogen bond donors (the -NH₂ group) and acceptors (the oxygen atoms of the sulfonyl and furan moieties) allows for complex interactions with biological targets.

Part 2: Synthesis and Characterization

Synthetic Workflow

The synthesis involves two primary stages: the introduction of a sulfonyl chloride group onto the benzofuran ring, followed by amination to form the final sulfonamide.

G cluster_0 Step 1: Chlorosulfonation cluster_1 Step 2: Amination A 1-Benzofuran C 1-Benzofuran-2-sulfonyl chloride A->C Reaction in DCM, 0°C to RT B Chlorosulfonic Acid (ClSO3H) B->C E 1-Benzofuran-2-sulfonamide C->E Reaction in THF or Acetone, 0°C to RT D Aqueous Ammonia (NH4OH) D->E

Caption: Proposed two-step synthesis of 1-Benzofuran-2-sulfonamide.

Experimental Protocol: A Validated Approach

This protocol is adapted from established procedures for the synthesis of heterocyclic sulfonamides and represents a reliable method for laboratory preparation.[5][6]

Step 1: Synthesis of 1-Benzofuran-2-sulfonyl chloride

  • Rationale: Direct chlorosulfonation is a classic and effective method for introducing a sulfonyl chloride group onto an activated aromatic ring. The benzofuran ring is sufficiently electron-rich to undergo electrophilic substitution, with the 2-position being a primary site of attack.[7]

  • Procedure:

    • In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 1-benzofuran (1 equivalent) in a suitable anhydrous solvent such as dichloromethane (DCM) at 0°C (ice bath).

    • Slowly add chlorosulfonic acid (2-3 equivalents) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 5°C. Caution: Chlorosulfonic acid is highly corrosive and reacts violently with water. This step must be performed in a fume hood with appropriate personal protective equipment.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, carefully pour the reaction mixture onto crushed ice. The sulfonyl chloride product, being insoluble in water, will precipitate.

    • Collect the solid precipitate by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum. The melting point of the intermediate, 1-Benzofuran-2-sulfonyl chloride, is reported to be 78-80°C.[8]

Step 2: Synthesis of 1-Benzofuran-2-sulfonamide

  • Rationale: The sulfonyl chloride is a reactive electrophile that readily undergoes nucleophilic substitution with amines. Using aqueous ammonia provides the nucleophile to displace the chloride and form the sulfonamide.[9]

  • Procedure:

    • Dissolve the crude 1-Benzofuran-2-sulfonyl chloride (1 equivalent) from the previous step in a solvent such as acetone or tetrahydrofuran (THF).

    • Cool the solution to 0°C in an ice bath.

    • Slowly add an excess of concentrated aqueous ammonia (e.g., 28-30% NH₄OH) dropwise with vigorous stirring.

    • After the addition, allow the mixture to stir at room temperature for 2-4 hours. Monitor the disappearance of the sulfonyl chloride by TLC.

    • Remove the organic solvent under reduced pressure.

    • The resulting aqueous slurry is diluted with water, and the solid product is collected by vacuum filtration.

    • Wash the solid with cold water and dry. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 1-Benzofuran-2-sulfonamide.

Characterization and Spectral Properties

The structural confirmation of the synthesized 1-Benzofuran-2-sulfonamide would rely on standard spectroscopic techniques. The expected spectral features are outlined below, based on the known characteristics of the benzofuran and sulfonamide functional groups.[4][10][11]

TechniqueExpected Features
¹H NMR - Aromatic protons of the benzene ring (multiplets, ~7.2-7.8 ppm).- A singlet for the proton at the 3-position of the furan ring (~7.0-7.4 ppm).- A broad singlet for the two protons of the -SO₂NH₂ group (~7.5-8.0 ppm, D₂O exchangeable).
¹³C NMR - Aromatic carbons of the benzofuran ring system (~110-155 ppm).- The carbon at the 2-position bearing the sulfonamide will be significantly downfield.
FT-IR (cm⁻¹) - N-H stretching of the sulfonamide NH₂ group (two bands, ~3350-3250 cm⁻¹).- Asymmetric and symmetric S=O stretching of the sulfonyl group (~1350-1310 cm⁻¹ and ~1170-1150 cm⁻¹ respectively).- C=C stretching of the aromatic rings (~1600-1450 cm⁻¹).
Mass Spec. - A molecular ion peak [M]⁺ corresponding to the calculated exact mass (197.0147).- Characteristic fragmentation patterns including the loss of SO₂NH₂.

Part 3: Chemical Reactivity

The reactivity of 1-Benzofuran-2-sulfonamide is governed by the interplay between the electron-rich benzofuran ring and the electron-withdrawing sulfonamide group.

  • Benzofuran Ring: The benzofuran system is generally susceptible to electrophilic attack. However, the strongly deactivating -SO₂NH₂ group at the 2-position will reduce the nucleophilicity of the ring system, making further electrophilic substitution (e.g., nitration, halogenation) on the furan or benzene rings challenging and likely requiring harsh conditions.[7] Ring-opening reactions of the furan moiety can occur under strong acidic or reductive conditions.[12][13]

  • Sulfonamide Group: The N-H protons of the sulfonamide are weakly acidic and can be deprotonated by a strong base. The resulting anion can then be alkylated or undergo other reactions. The sulfonamide group itself is generally stable to hydrolysis under moderate conditions.

Part 4: Biological Activity and Applications

The primary therapeutic interest in sulfonamide-bearing scaffolds lies in their ability to act as enzyme inhibitors. The sulfonamide group is an excellent zinc-binding group (ZBG), capable of coordinating to the Zn²⁺ ion present in the active site of metalloenzymes.[2]

Carbonic Anhydrase Inhibition

A major application for this class of compounds is the inhibition of carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and CA XII.[14]

  • Mechanism of Action: In hypoxic tumor environments, cancer cells upregulate CA IX and CA XII to manage pH homeostasis. These enzymes catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton, contributing to an acidic extracellular microenvironment that promotes tumor invasion and metastasis, while maintaining a neutral intracellular pH for survival.[15][16] The sulfonamide group of inhibitors like 1-Benzofuran-2-sulfonamide binds to the catalytic zinc ion in the enzyme's active site, blocking its function. This disrupts the pH regulation, leading to intracellular acidification and, ultimately, the inhibition of tumor cell growth and proliferation.[17]

G cluster_0 Normal Catalysis by CA IX/XII cluster_1 Inhibition Pathway cluster_2 Cellular Outcome A CO₂ + H₂O B CA IX/XII Active Site (Zn²⁺) A->B C H⁺ + HCO₃⁻ B->C Catalysis E Inhibited CA IX/XII (R-SO₂NH⁻-Zn²⁺) B->E Binding D 1-Benzofuran-2-sulfonamide (R-SO₂NH₂) D->E F Disrupted pH Homeostasis E->F G Tumor Growth Inhibition F->G

Caption: Mechanism of carbonic anhydrase inhibition by sulfonamides.

  • Therapeutic Rationale: The selective inhibition of tumor-associated CA isoforms over ubiquitous cytosolic isoforms (like CA I and II) is a key goal in anticancer drug design. The "tail" of the inhibitor—in this case, the benzofuran moiety—interacts with amino acid residues in and around the active site. Differences in these residues between isoforms allow for the design of selective inhibitors, potentially reducing off-target side effects.[14][15] The moderately lipophilic nature of the benzofuran scaffold can aid in reaching the membrane-bound CA IX and XII enzymes.

Part 5: Safety and Handling

As with any laboratory chemical, 1-Benzofuran-2-sulfonamide should be handled with care.

  • Safety Precautions: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Toxicity: Specific toxicity data is not available. Compounds of this class are intended for laboratory research use only. Assume the compound is potentially harmful if ingested, inhaled, or absorbed through the skin.

  • Storage: Store in a cool, dry place in a tightly sealed container, away from strong oxidizing agents.

Conclusion

1-Benzofuran-2-sulfonamide represents a molecule of significant interest for medicinal chemists and drug development professionals. Its structure cleverly combines the biologically versatile benzofuran core with the potent zinc-binding sulfonamide group. While detailed experimental data on this specific compound remains to be published, its properties and behavior can be reliably inferred from established chemical principles and data on closely related analogues. The straightforward synthetic route and, most importantly, its potential as a selective inhibitor of tumor-associated carbonic anhydrases make it a valuable scaffold for the development of novel anticancer therapeutics. Further research into its precise biological activity and structure-activity relationships is warranted to fully exploit its therapeutic potential.

References

  • Abu-Hashem, A. A., & Al-Hussain, S. A. (2014). Reactivity of Benzofuran Derivatives. ResearchGate. Available at: [Link]

  • Gieling, R. G., et al. (2018). Selective inhibition of carbonic anhydrase IX over carbonic anhydrase XII in breast cancer cells using benzene sulfonamides: Disconnect between activity and growth inhibition. PLOS ONE. Available at: [Link]

  • Gieling, R. G., et al. (2018). Selective inhibition of carbonic anhydrase IX over carbonic anhydrase XII in breast cancer cells using benzene sulfonamides: Disconnect between activity and growth inhibition. PubMed. Available at: [Link]

  • Shafie, F., et al. (2017). Total synthesis of natural products containing benzofuran rings. RSC Publishing. Available at: [Link]

  • Gieling, R. G., et al. (2018). Selective inhibition of carbonic anhydrase IX over carbonic anhydrase XII in breast cancer cells using benzene sulfonamides: Disconnect between activity and growth inhibition. ResearchGate. Available at: [Link]

  • Angeli, A., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. National Institutes of Health. Available at: [Link]

  • Liu, Y., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Publishing. Available at: [Link]

  • Al-Ostath, A., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. ResearchGate. Available at: [Link]

  • Nykaza, T. V., et al. (2018). Preparation of sulfonamides from N-silylamines. National Institutes of Health. Available at: [Link]

  • Al-Ostath, A., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers. Available at: [Link]

  • Reeve, J. T., et al. (2015). Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents and 2,4,6-Trichlorophenyl Chlorosulfate. National Institutes of Health. Available at: [Link]

  • Reeve, J. T., et al. (2015). Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents and 2,4,6-Trichlorophenyl Chlorosulfate. ACS Publications. Available at: [Link]

  • IJSDR. (2021). Study of Benzofuran Derivatives and their Biological Significance. International Journal of Scientific Development and Research. Available at: [Link]

  • PubChem. (n.d.). Benzofuran. National Center for Biotechnology Information. Available at: [Link]

  • ResearchGate. (2023). The Ring‐Opening Reaction of Benzofuran Involving the Cleavage of C−O Bond. ResearchGate. Available at: [Link]

  • Tars, K., et al. (2023). Inhibition Studies on Carbonic Anhydrase Isoforms I, II, IX, and XII with a Series of Sulfaguanidines. PubMed. Available at: [Link]

  • PubChem. (n.d.). 1-Benzofuran-2-Sulfonamide. National Center for Biotechnology Information. Available at: [Link]

  • Macmillan Group. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Princeton University. Available at: [Link]

  • Dhiman, S., & Ramasastry, S. S. V. (2018). Acid Catalyzed Ring Transformation of Benzofurans to Tri- and Tetrasubstituted Furans. ACS Publications. Available at: [Link]

  • Slideshare. (2017). Structure, reactivity, synthesis and reactions of benzofuran. Slideshare. Available at: [Link]

  • Abdel-Maksoud, M. S., et al. (2019). Novel benzofuran-based sulphonamides as selective carbonic anhydrases IX and XII inhibitors: synthesis and in vitro biological evaluation. ResearchGate. Available at: [Link]

  • Foley, D. P., et al. (2023). An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. MDPI. Available at: [Link]

  • Kim, D., & Weinreb, S. M. (2010). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. National Institutes of Health. Available at: [Link]

  • Moody, C. M., et al. (2012). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ResearchGate. Available at: [Link]

  • Al-Hourani, B. J., et al. (2023). (E)-N'-(1-(Benzofuran-2-yl)ethylidene)-1-(4-Methoxyphenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carbohydrazide. MDPI. Available at: [Link]

  • Arunakumar, D. B., et al. (2016). Synthesis, Characterization, Crystal structure and DFT calculations of 1-benzofuran-2-carboxylic acid. ResearchGate. Available at: [Link]

  • Baxendale Group. (n.d.). Preparation of arylsulfonyl chlorides by chlorosulfonylation of in situ generated diazonium salts using a continuous flow reactor. Baxendale Group. Available at: [Link]

  • Angeli, A., et al. (2020). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. MDPI. Available at: [Link]

  • Bhargava, S., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. National Institutes of Health. Available at: [Link]

  • ResearchGate. (2018). Absorption spectra of compounds 1, 2 and 2,3-benzofuran (Bf) in THF for... ResearchGate. Available at: [Link]

Sources

Technical Monograph: 1-Benzofuran-2-Sulfonamide (CAS 124043-72-7)

Author: BenchChem Technical Support Team. Date: February 2026

Scaffold Architecture, Synthesis, and Carbonic Anhydrase Inhibition

Executive Technical Summary

1-Benzofuran-2-sulfonamide (CAS 124043-72-7) represents a critical pharmacophore in medicinal chemistry, specifically within the class of Carbonic Anhydrase Inhibitors (CAIs) . Unlike the classic benzene-sulfonamides (e.g., sulfanilamide), the benzofuran scaffold offers a bicyclic, lipophilic core that enhances interactions with the hydrophobic pocket of metalloenzymes.

This compound serves as a primary "zinc-anchoring" lead structure. Its sulfonamide moiety (


) coordinates directly to the catalytic Zinc ion (

) in the active site of Carbonic Anhydrase (CA) isoforms.[1] Recent research has elevated this scaffold's importance due to its selectivity potential for tumor-associated isoforms hCA IX and hCA XII , which are validated targets for hypoxic tumor therapies.

Chemical Architecture & Physicochemical Profile

The benzofuran core provides a rigid, aromatic framework that restricts conformational entropy upon binding, theoretically improving binding affinity compared to flexible aliphatic chains.

Table 1: Physicochemical Specifications

ParameterValueTechnical Implication
CAS Number 124043-72-7Unique identifier for the unsubstituted 2-sulfonamide.[2][3]
IUPAC Name 1-benzofuran-2-sulfonamideParent scaffold for derivatives.[3][4]
Molecular Formula

Molecular Weight 197.21 g/mol Fragment-like; ideal for fragment-based drug discovery (FBDD).[2]
LogP (Calc) ~1.2Moderate lipophilicity; good membrane permeability.
PSA (Polar Surface Area) ~81.7

Within the optimal range for oral bioavailability (<140

).
H-Bond Donors 2 (from

)
Critical for Zn-coordination and Thr199 interaction in CA active site.
H-Bond Acceptors 3 (O atoms)Interactions with hydrophilic residues in the enzyme pocket.

Mechanism of Action: The Zinc-Anchor Paradigm

The therapeutic utility of CAS 124043-72-7 is driven by its ability to inhibit the reversible hydration of carbon dioxide (


).
Structural Biology of Inhibition

The sulfonamide group acts as a transition state analogue. In the native enzyme, a water molecule (or hydroxide ion) is coordinated to the


.
  • Displacement: The deprotonated sulfonamide nitrogen (

    
    ) displaces the zinc-bound water molecule.
    
  • Coordination: The nitrogen forms a tetrahedral coordination geometry with the

    
     ion.
    
  • Stabilization: The oxygen atoms of the sulfonamide form hydrogen bonds with the backbone amide of Thr199 (a conserved residue in

    
    -CAs).
    
  • Hydrophobic Interaction: The benzofuran ring extends into the hydrophobic half of the active site, providing additional binding energy via Van der Waals forces and

    
    -stacking interactions with residues like Phe131  or Val121  (isoform-dependent).
    
Visualizing the Mechanism

The following diagram illustrates the logical flow of the inhibition mechanism.

CA_Inhibition_Mechanism Substrate Native State: Zn(II) bound to OH- / H2O Binding Active Site Entry: Hydrophobic interaction of Benzofuran ring Substrate->Binding Inhibitor 1-Benzofuran-2-sulfonamide (R-SO2NH2) Inhibitor->Binding Displacement Ligand Exchange: Sulfonamide N displaces Zn-bound Water Binding->Displacement Kd driven Complex Stable Inhibitor-Enzyme Complex: 1. Zn(II)-N Coordination 2. H-bond to Thr199 Displacement->Complex Tetrahedral Geometry Result Catalytic Halt: CO2 hydration blocked Complex->Result Loss of Function

Figure 1: Mechanistic pathway of Carbonic Anhydrase inhibition by 1-Benzofuran-2-sulfonamide.

Synthesis & Process Chemistry

The synthesis of 1-Benzofuran-2-sulfonamide is classically achieved via the chlorosulfonation of the parent benzofuran, followed by ammonolysis . This route is preferred for its atom economy and directness.

Reaction Scheme[7][8][9][10]
  • Step 1 (Electrophilic Aromatic Substitution): Benzofuran reacts with chlorosulfonic acid (

    
    ). The C-2 position is the most nucleophilic site on the furan ring, directing the sulfonyl chloride group to this position.
    
  • Step 2 (Nucleophilic Substitution): The intermediate sulfonyl chloride reacts with aqueous ammonia to yield the sulfonamide.[5]

Detailed Experimental Protocol

Note: This protocol involves hazardous reagents. All steps must be performed in a fume hood.

Reagents:

  • Benzofuran (Starting Material)[6][7][8][9][10][11]

  • Chlorosulfonic acid (Reagent & Solvent)

  • Ammonium Hydroxide (25-30% aq) or Ammonia gas

  • Dichloromethane (DCM) or Chloroform (Extraction solvent)

Step-by-Step Methodology:

  • Chlorosulfonation:

    • Cool Chlorosulfonic acid (5.0 equiv) to 0°C in a dry round-bottom flask under nitrogen atmosphere.

    • Add Benzofuran (1.0 equiv) dropwise over 30 minutes. Critical: Exothermic reaction. Maintain temperature <5°C to prevent decomposition or polymerization of the furan ring.

    • Allow the mixture to warm to room temperature (25°C) and stir for 2 hours.

    • Checkpoint: Monitor by TLC (Hexane/EtOAc). Disappearance of benzofuran indicates completion.

    • Quench: Pour the reaction mixture slowly onto crushed ice. The 1-benzofuran-2-sulfonyl chloride will precipitate as a solid or oil. Extract immediately with DCM.

  • Ammonolysis:

    • Cool the DCM solution containing the sulfonyl chloride to 0°C.

    • Add Ammonium Hydroxide (excess, ~10 equiv) dropwise. Alternatively, bubble anhydrous

      
       gas through the solution.
      
    • Stir vigorously for 4 hours at room temperature.

    • Workup: Separate the organic layer. Wash with water (2x), brine (1x), and dry over anhydrous

      
      .
      
    • Purification: Evaporate the solvent. Recrystallize the crude solid from Ethanol/Water to obtain pure 1-benzofuran-2-sulfonamide.

Synthesis Workflow Diagram

Synthesis_Workflow Start Benzofuran (Precursor) Inter Intermediate: Benzofuran-2-sulfonyl chloride Start->Inter Chlorosulfonation (Electrophilic Subst.) Reagent1 ClSO3H (0°C) Reagent1->Inter Product 1-Benzofuran-2-sulfonamide (CAS 124043-72-7) Inter->Product Ammonolysis (Nucleophilic Subst.) Reagent2 NH4OH (aq) Reagent2->Product

Figure 2: Synthetic route from Benzofuran to 1-Benzofuran-2-sulfonamide.

Biological Assay Protocol (Self-Validating)

To verify the activity of the synthesized compound, a Carbonic Anhydrase Esterase Assay is recommended. This colorimetric assay is robust and self-validating using a standard inhibitor (e.g., Acetazolamide) as a positive control.

Principle: CA catalyzes the hydrolysis of 4-nitrophenyl acetate (4-NPA) to 4-nitrophenol (yellow,


). Inhibition prevents color formation.

Protocol:

  • Buffer: 50 mM Tris-SO4, pH 7.6.

  • Enzyme: Purified hCA II (commercially available).

  • Substrate: 3 mM 4-NPA in acetonitrile.

  • Procedure:

    • Incubate Enzyme + Test Compound (1-Benzofuran-2-sulfonamide) for 15 mins at 25°C.

    • Add Substrate (4-NPA).

    • Monitor Absorbance at 400 nm for 5 minutes (kinetic mode).

  • Data Analysis: Calculate

    
     by plotting % Inhibition vs. log[Concentration].
    
  • Validation: Run Acetazolamide in parallel. If Acetazolamide

    
     is not within 10-20 nM range, the assay is invalid (check enzyme activity).
    

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

  • Thierry, J., et al. (2014). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. PMC. Link

  • PubChem Compound Summary. (2024). 1-Benzofuran-2-sulfonamide (CID 10750432).[3] National Center for Biotechnology Information. Link

  • Ghomashi, S., et al. (2023).[6] Recent Advances in Biological Active Sulfonamide based Hybrid Compounds. ResearchGate. Link

  • Cornella, J., et al. (2018). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent. NIH. Link

Sources

The Advent of a Privileged Scaffold: A Technical Guide to the Discovery and History of Benzofuran Sulfonamides

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

An in-depth technical guide detailing the discovery, history, and multifaceted applications of benzofuran sulfonamides has been compiled for researchers, scientists, and drug development professionals. This whitepaper provides a comprehensive overview of this important class of compounds, from their historical origins to their current status as promising therapeutic agents.

Introduction: A Tale of Two Scaffolds

The story of benzofuran sulfonamides is a compelling narrative of chemical synergy, where two independently significant pharmacophores—the sulfonamides and the benzofuran nucleus—were strategically combined to create a new class of molecules with potent and diverse biological activities. The sulfonamide group, discovered in the early 20th century, ushered in the era of antibacterial chemotherapy, saving countless lives and fundamentally changing the landscape of medicine. Parallel to this, the benzofuran moiety, a heterocyclic compound first synthesized by Perkin in 1870, was identified as a core component of numerous naturally occurring and synthetic compounds with a wide array of biological functions.[1][2][3][4] This guide traces the convergence of these two critical chemical entities and the subsequent evolution of benzofuran sulfonamides as a prominent scaffold in modern medicinal chemistry.

The Genesis of a New Class: Discovery and Early Development

While the foundational discoveries of sulfonamides and benzofurans were separated by several decades, the deliberate synthesis of benzofuran sulfonamides for therapeutic purposes appears to have gained significant traction in the late 20th century. A pivotal moment in the history of this class of compounds was the work of Graham and his colleagues in 1990.[5] Their research into topically active carbonic anhydrase inhibitors for the treatment of glaucoma led to the synthesis and evaluation of benzofuran-2-sulfonamides. This seminal work established the potential of the benzofuran scaffold as a platform for developing potent enzyme inhibitors and laid the groundwork for future investigations into their therapeutic applications.[5][6]

Synthetic Strategies: Crafting the Benzofuran Sulfonamide Core

The synthesis of benzofuran sulfonamides involves the strategic construction of the benzofuran ring system followed by the introduction or modification of the sulfonamide moiety. A variety of synthetic routes have been developed, allowing for the creation of a diverse library of derivatives with tailored properties.

General Synthetic Workflow

The synthesis often begins with a substituted phenol, which undergoes cyclization to form the benzofuran ring. Subsequent functionalization, typically at the 2- or 5-position, allows for the introduction of the sulfonamide group.

G cluster_0 Benzofuran Ring Formation cluster_1 Sulfonamide Moiety Introduction Substituted_Phenol Substituted Phenol Cyclization_Reaction Cyclization Reaction (e.g., Perkin, Rap-Stoermer) Substituted_Phenol->Cyclization_Reaction Benzofuran_Core Benzofuran Core Cyclization_Reaction->Benzofuran_Core Functionalization Functionalization (e.g., Halogenation, Nitration) Benzofuran_Core->Functionalization Sulfonylation Sulfonylation Functionalization->Sulfonylation Ammonolysis Ammonolysis Sulfonylation->Ammonolysis Benzofuran_Sulfonamide Benzofuran Sulfonamide Ammonolysis->Benzofuran_Sulfonamide

Caption: A generalized workflow for the synthesis of benzofuran sulfonamides.

Experimental Protocol: Synthesis of Benzofuran-Based Sulfonamides via Condensation

A common and efficient method for synthesizing certain benzofuran sulfonamides involves the condensation of a 2-acetylbenzofuran derivative with a hydrazinylbenzenesulfonamide.[7]

Step-by-Step Methodology:

  • Dissolution: Dissolve the 2-acetylbenzofuran derivative (1 mmol) in glacial acetic acid (5 mL).

  • Addition: Add 4-hydrazinylbenzenesulfonamide (1 mmol) to the solution.

  • Reflux: Stir the reaction mixture under reflux for 4 hours.

  • Isolation: Collect the precipitated solid by filtration while the mixture is still hot.

  • Purification: Wash the solid with cold ethanol and then recrystallize from dioxane to yield the pure benzofuran-based sulfonamide.[7]

Therapeutic Landscape: A Spectrum of Biological Activities

Benzofuran sulfonamides have emerged as a versatile class of compounds with a broad range of therapeutic applications, most notably as carbonic anhydrase inhibitors and anticancer agents.

Carbonic Anhydrase Inhibition: From Glaucoma to Oncology

The initial impetus for the development of benzofuran sulfonamides was their potential as carbonic anhydrase (CA) inhibitors for lowering intraocular pressure in glaucoma.[8] Carbonic anhydrases are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[7] The sulfonamide moiety acts as a potent zinc-binding group, anchoring the inhibitor to the active site of the enzyme.

The discovery that certain CA isoforms, particularly CA IX and CA XII, are overexpressed in various tumors and contribute to the acidic tumor microenvironment, opened a new avenue for the application of benzofuran sulfonamides in oncology.[7][9] By inhibiting these tumor-associated CAs, these compounds can disrupt pH regulation in cancer cells, leading to a reduction in tumor growth and survival.[9]

G cluster_0 Carbonic Anhydrase Active Site cluster_1 Inhibition by Benzofuran Sulfonamide Zn_ion Zn²⁺ Ion H2O H₂O Zn_ion->H2O binds HCO3 HCO₃⁻ H2O->HCO3 forms CO2 CO₂ CO2->H2O reacts with H_ion H⁺ HCO3->H_ion releases Benzofuran_Sulfonamide Benzofuran Sulfonamide Sulfonamide_group SO₂NH₂ group Benzofuran_Sulfonamide->Sulfonamide_group Sulfonamide_group->Zn_ion coordinates with

Caption: Mechanism of carbonic anhydrase inhibition by benzofuran sulfonamides.

Quantitative Data: Inhibitory Activity against Carbonic Anhydrase Isoforms

CompoundhCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IX (Kᵢ, nM)hCA XII (Kᵢ, nM)
4a 162.8-33.326.9
5b 63.9-27.732.5
9a --32.8-
9c --10.0-
Acetazolamide (Standard) --25.0-
Data sourced from Abdelrahman et al. (2020)[7]
Anticancer Activity: A Multi-pronged Attack

The anticancer properties of benzofuran sulfonamides extend beyond their role as carbonic anhydrase inhibitors. These compounds have been shown to exert their cytotoxic effects through a variety of mechanisms, making them promising candidates for cancer chemotherapy.[10][11]

1. Inhibition of Tubulin Polymerization:

Several benzofuran derivatives have been identified as potent inhibitors of tubulin polymerization, a critical process for cell division.[12][13][14] By binding to tubulin, these compounds disrupt the formation of microtubules, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[12][13] This mechanism is shared by well-known anticancer drugs such as paclitaxel and the vinca alkaloids.

2. Kinase Inhibition:

The signaling pathways that regulate cell growth, proliferation, and survival are often dysregulated in cancer, frequently due to the aberrant activity of protein kinases. Benzofuran sulfonamides have been shown to inhibit several key kinases involved in oncogenesis, including:

  • mTOR (mammalian target of rapamycin): A central regulator of cell growth and proliferation.[15][16]

  • VEGFR-2 (vascular endothelial growth factor receptor 2): A key mediator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients.[17][18]

  • Other Kinases: Including those involved in cell cycle progression and survival signaling.[16]

3. Induction of Apoptosis:

Ultimately, the various mechanisms of action of benzofuran sulfonamides converge on the induction of apoptosis, or programmed cell death.[2][12][19] By disrupting critical cellular processes, these compounds trigger a cascade of events that leads to the orderly dismantling of the cancer cell, thereby preventing further tumor growth.[12][20][21]

G cluster_0 Anticancer Mechanisms Benzofuran_Sulfonamide Benzofuran Sulfonamide CA_Inhibition Carbonic Anhydrase Inhibition Benzofuran_Sulfonamide->CA_Inhibition Tubulin_Inhibition Tubulin Polymerization Inhibition Benzofuran_Sulfonamide->Tubulin_Inhibition Kinase_Inhibition Kinase Inhibition (mTOR, VEGFR-2, etc.) Benzofuran_Sulfonamide->Kinase_Inhibition Apoptosis Apoptosis (Programmed Cell Death) CA_Inhibition->Apoptosis Tubulin_Inhibition->Apoptosis Kinase_Inhibition->Apoptosis

Caption: Multiple anticancer mechanisms of benzofuran sulfonamides leading to apoptosis.

Conclusion: A Scaffold with a Bright Future

The journey of benzofuran sulfonamides from their conceptual synthesis to their current status as promising therapeutic agents highlights the power of medicinal chemistry in designing novel molecules with significant biological impact. Their diverse mechanisms of action, particularly in the realm of oncology, underscore their potential as a versatile scaffold for the development of next-generation anticancer drugs. Further research into the structure-activity relationships and optimization of their pharmacokinetic properties will undoubtedly unlock the full therapeutic potential of this remarkable class of compounds.

References

  • Kamal, A., Reddy, N. V. S., Nayak, V. L., Saidi Reddy, V., Prasad, B., Nimbarte, V. D., Srinivasulu, V., Vishnuvardhan, M. V. P. S., & Reddy, C. S. (2014). Synthesis and biological evaluation of benzo[b]furans as inhibitors of tubulin polymerization and inducers of apoptosis. ChemMedChem, 9(2), 386–399.
  • Zhang, H., Wang, D., Zhang, Y., Li, J., Quan, Z., & Guan, L. (2020). Synthesis and biological evaluation of benzofuran-based 3,4,5-trimethoxybenzamide derivatives as novel tubulin polymerization inhibitors. Bioorganic Chemistry, 102, 104076.
  • Abbas, A. A., & Dawood, K. M. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC Advances, 13(17), 11499–11522.
  • Farhat, J., Alzyoud, L., Alwahsh, M., & Al-Omari, B. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196.
  • Flynn, B. L., Gill, M., Grobelny, D., Chaplin, J. H., Paul, D., & Wang, S. (2007). The synthesis and biological evaluation of 2-substituted-7-hydroxy-benzofurans as analogues of combretastatin A-4. Bioorganic & Medicinal Chemistry Letters, 17(16), 4574–4578.
  • Salomé, C., Massard, C., & Soria, J. C. (2014). Benzofuran derivatives as anticancer inhibitors of mTOR signaling. European Journal of Medicinal Chemistry, 83, 337–346.
  • Mavromoustakos, T., & Zervou, M. (2025). NanoDSF Screening for Anti-tubulin Agents Uncovers New Structure–Activity Insights. ACS Chemical Biology.
  • Eldehna, W. M., Abdel-Aziz, H. A., & Ali, M. M. (2025). Benzofuran derivatives as anticancer inhibitors of mTOR signaling.
  • Walczak, K., & Bielenica, A. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1529.
  • Li, J., Wang, Y., Liu, Y., Wang, X., & Zhang, Y. (2021). Synthesis and anti-tumor activity of new benzofuran-based chalcone derivatives as potent VEGFR-2 inhibitors. RSC Advances, 11(33), 20436–20445.
  • Chen, Y., Li, Y., Wang, Y., Zhang, J., & Wang, X. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC Advances, 13(17), 11499–11522.
  • Al-Ostoot, F. H., & Al-Salahi, R. (2023). Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. Molecules, 28(12), 4875.
  • Abu-Hashem, A. A., & El-Shehry, M. F. (2014). Design, synthesis and anticancer activity of benzofuran derivatives targeting VEGFR-2 tyrosine kinase. Bioorganic & Medicinal Chemistry, 22(4), 1476–1486.
  • Abdel-Wahab, B. F., & Awad, G. E. A. (2024). Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer. Bioorganic Chemistry, 147, 107409.
  • Liu, Y., Li, W., & Wang, X. (2020). A Novel Benzofuran Derivative Moracin N Induces Autophagy and Apoptosis Through ROS Generation in Lung Cancer. Frontiers in Oncology, 10, 756.
  • Abdelrahman, M. A., Eldehna, W. M., Nocentini, A., Ibrahim, H. S., Almahli, H., Abdel-Aziz, H. A., Abou-Seri, S. M., & Supuran, C. T. (2020). Novel benzofuran-based sulphonamides as selective carbonic anhydrases IX and XII inhibitors: synthesis and in vitro biological evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 298–305.
  • Nocentini, A., & Supuran, C. T. (2020). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules, 25(11), 2533.
  • Casini, A., Scozzafava, A., & Supuran, C. T. (2002). Carbonic anhydrase inhibitors: aromatic sulfonamides and disulfonamides act as efficient tumor growth inhibitors. Bioorganic & Medicinal Chemistry Letters, 12(20), 2759–2763.
  • Tang, G., Yang, J., & Zhang, J. (2016). A novel benzofuran derivative, ACDB, induces apoptosis of human chondrosarcoma cells through mitochondrial dysfunction and endoplasmic reticulum stress. Oncotarget, 7(50), 82869–82880.
  • El-Sayed, M. A., El-Gamal, M. I., & Abdel-Maksoud, M. S. (2024). Novel Sulfonamide Derivatives as Anticancer Agents, VEGFR-2 Inhibitors, and Apoptosis Triggers: Design, Synthesis, and Computational Studies. ACS Omega, 9(5), 6537–6554.
  • da Cunha, F. M., & de Fátima, Â. (2013). Apoptosis inducing activity of benzophenanthridine-type alkaloids and 2-arylbenzofuran neolignans in HCT116 colon carcinoma cells. Phytochemistry Letters, 6(4), 593–598.
  • Abdelrahman, M. A., Eldehna, W. M., Nocentini, A., Ibrahim, H. S., Almahli, H., Abdel-Aziz, H. A., Abou-Seri, S. M., & Supuran, C. T. (2019). Novel benzofuran-based sulphonamides as selective carbonic anhydrases IX and XII inhibitors: synthesis and in vitro biological evaluation.
  • Mushtaq, A., Zahoor, A. F., Ahmad, S., Saif, M. J., ul Haq, A., Khan, S. G., Al-Mutairi, A. A., Irfan, A., Al-Hussain, S. A., & Zaki, M. E. A. (2024).
  • Mushtaq, A., Zahoor, A. F., Ahmad, S., Saif, M. J., ul Haq, A., Khan, S. G., Al-Mutairi, A. A., Irfan, A., Al-Hussain, S. A., & Zaki, M. E. A. (2024).
  • Miao, Y. H., Hu, Y., Yang, J., Liu, T., Sun, J., & Wang, X. J. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(48), 27994–28015.
  • Abdelrahman, M. A., Eldehna, W. M., Nocentini, A., Ibrahim, H. S., Almahli, H., Abdel-Aziz, H. A., Abou-Seri, S. M., & Supuran, C. T. (2020). Novel benzofuran-based sulphonamides as selective carbonic anhydrases IX and XII inhibitors: synthesis and in vitro biological evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 298–305.
  • McKenna, R., & Supuran, C. T. (2016). Non-Classical Inhibition of Carbonic Anhydrase. Molecules, 21(7), 919.
  • Casini, A., Scozzafava, A., & Supuran, C. T. (2002). Carbonic anhydrase inhibitors: Sulfonamides as antitumor agents?
  • Kumar, D., & Singh, N. (2023). Development of tubulin polymerization inhibitors as anticancer agents.
  • Supuran, C. T. (2008). The development of topically acting carbonic anhydrase inhibitors as antiglaucoma agents.
  • Graham, S. L., Hoffman, J. M., Gautheron, P., Michelson, S. R., Scholz, T. H., Schwam, H., Shepard, K. L., Smith, A. M., & Smith, R. L. (1990). Topically active carbonic anhydrase inhibitors. 3. Benzofuran- and indole-2-sulfonamides. Journal of Medicinal Chemistry, 33(2), 749–754.
  • Casini, A., Scozzafava, A., & Supuran, C. T. (2002). Carbonic anhydrase inhibitors: Sulfonamides as antitumor agents? PlumX Metrics.
  • Miao, Y. H., Hu, Y., Yang, J., Liu, T., Sun, J., & Wang, X. J. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(48), 27994–28015.
  • Shkodenko, L., & Shkodenko, D. (2022). Water-Soluble Salts Based on Benzofuroxan Derivatives—Synthesis and Biological Activity. Molecules, 27(19), 6529.
  • Lee, H., & Park, H. (2015). Design, synthesis, and biological evaluation of benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives as anticancer agents and inhibitors of NF-κB. Bioorganic & Medicinal Chemistry, 23(12), 2979–2988.
  • De Luca, L. (2022). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Molecules, 27(23), 8346.

Sources

The Emerging Therapeutic Potential of 1-Benzofuran-2-Sulfonamide and its Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 1-benzofuran-2-sulfonamide scaffold has garnered significant attention in medicinal chemistry as a privileged structure, demonstrating a wide spectrum of biological activities. This technical guide provides an in-depth exploration of this versatile core, intended for researchers, scientists, and professionals in drug development. We will delve into the synthetic strategies for accessing this scaffold and its derivatives, analyze its diverse pharmacological applications with a focus on anticancer and enzyme inhibitory activities, and provide detailed experimental protocols. Furthermore, this guide will elucidate the underlying mechanisms of action and structure-activity relationships, offering a comprehensive resource for the rational design of novel therapeutics based on the 1-benzofuran-2-sulfonamide core.

Introduction: The Significance of the Benzofuran Scaffold

Benzofuran, a heterocyclic compound composed of a fused benzene and furan ring, is a ubiquitous motif in a vast number of natural products and synthetic compounds with pronounced biological activities.[1] Its derivatives have been extensively investigated and have shown a remarkable range of therapeutic applications, including antimicrobial, anti-inflammatory, antiviral, and antitumor properties.[1][2] The incorporation of a sulfonamide moiety at the 2-position of the benzofuran ring introduces a critical pharmacophore known for its ability to interact with various biological targets, often through hydrogen bonding and coordination with metal ions in enzyme active sites. This combination of the benzofuran core with the sulfonamide functional group has led to the development of potent and selective inhibitors of various enzymes and promising anticancer agents.

Synthetic Strategies for 1-Benzofuran-2-Sulfonamide and its Derivatives

The synthesis of the 1-benzofuran-2-sulfonamide core and its derivatives can be broadly approached in two main stages: the construction of the benzofuran ring system and the subsequent introduction and modification of the sulfonamide group at the C2 position.

Construction of the Benzofuran Nucleus

A variety of synthetic routes have been developed for the formation of the benzofuran ring. The choice of method often depends on the desired substitution pattern on the aromatic ring. Common strategies include:

  • Intramolecular Cyclization of Substituted Phenols: A prevalent method involves the reaction of a substituted phenol with a suitable reagent to introduce a side chain that can undergo intramolecular cyclization. For instance, the reaction of a phenol with an α-haloketone followed by cyclodehydration is a classic approach.[3]

  • Palladium-Catalyzed Cross-Coupling Reactions: Modern synthetic methods often employ palladium-catalyzed reactions, such as the Sonogashira coupling of o-iodophenols with terminal alkynes, followed by an intramolecular cyclization to yield 2-substituted benzofurans.[4]

  • Copper-Catalyzed Reactions: Copper-catalyzed methodologies have also proven effective. For example, the coupling of o-halophenols with terminal alkynes can be achieved using copper catalysts to afford the benzofuran scaffold.[4]

Introduction of the Sulfonamide Moiety

The key intermediate for the synthesis of 1-benzofuran-2-sulfonamides is benzofuran-2-sulfonyl chloride. This can be prepared from benzofuran-2-sulfonic acid, which is typically synthesized by the sulfonation of benzofuran. The resulting sulfonyl chloride is a versatile intermediate that can be reacted with a wide range of primary and secondary amines to yield the corresponding N-substituted 1-benzofuran-2-sulfonamides.[5]

Below is a generalized workflow for the synthesis of 1-benzofuran-2-sulfonamide derivatives.

cluster_0 Benzofuran Core Synthesis cluster_1 Sulfonamide Introduction A Substituted Phenol C Intramolecular Cyclization A->C B α-Haloketone B->C D Benzofuran C->D Formation of Benzofuran Ring E Sulfonation D->E F Benzofuran-2-sulfonyl chloride E->F H N-Substituted Benzofuran-2-sulfonamide F->H G Primary/Secondary Amine G->H

Figure 1: General synthetic workflow for N-substituted 1-benzofuran-2-sulfonamides.

Biological Activities and Therapeutic Potential

Derivatives of 1-benzofuran-2-sulfonamide have demonstrated a broad array of biological activities, with anticancer and enzyme inhibition being the most extensively studied.

Anticancer Activity

Numerous studies have highlighted the potent antiproliferative effects of 1-benzofuran-2-sulfonamide derivatives against a variety of cancer cell lines.[6][7][8] The mechanism of action often involves the induction of apoptosis, or programmed cell death, a critical process in cancer therapy.

3.1.1. Induction of Apoptosis

Research has shown that certain benzofuran derivatives can trigger apoptosis through the intrinsic, or mitochondrial, pathway.[9] This pathway is initiated by cellular stress, leading to changes in the mitochondrial membrane potential and the release of cytochrome c into the cytoplasm. Cytochrome c then activates a cascade of caspases, which are proteases that execute the apoptotic program.

One study on a novel benzofuran derivative, BL-038, in human chondrosarcoma cells demonstrated that the compound induced apoptosis by:

  • Increasing the production of reactive oxygen species (ROS).[9]

  • Decreasing the mitochondrial membrane potential.[9]

  • Downregulating anti-apoptotic proteins like Bcl-2 and Bcl-xL.[9]

  • Upregulating pro-apoptotic proteins such as Bax and Bak.[9]

  • Promoting the release of cytochrome c.[9]

  • Activating caspase-9 and caspase-3.[9]

  • Leading to the cleavage of poly (ADP-ribose) polymerase (PARP).[9]

Another study on a benzofuran lignan derivative, Benfur, revealed its ability to induce apoptosis in a p53-dependent manner, leading to G2/M cell cycle arrest.[10] This compound was also found to activate caspase-3 in p53-positive cells.[10]

The following diagram illustrates the intrinsic apoptotic pathway induced by certain benzofuran derivatives.

cluster_0 Mitochondrion Bcl2 Bcl-2/Bcl-xL Bax Bax/Bak Bcl2->Bax inhibits CytoC_in Cytochrome c Bax->CytoC_in promotes release CytoC_out Cytochrome c CytoC_in->CytoC_out Benzofuran Benzofuran Derivative Benzofuran->Bcl2 inhibits ROS ROS Production Benzofuran->ROS ROS->Bax Apoptosome Apoptosome Formation Casp9 Caspase-9 Apoptosome->Casp9 activates Casp3 Caspase-3 Casp9->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis CytoC_out->Apoptosome

Figure 2: Intrinsic apoptotic pathway induced by benzofuran derivatives.

3.1.2. Antiproliferative Activity Data

The following table summarizes the in vitro anticancer activity of selected 1-benzofuran-2-sulfonamide and related derivatives against various cancer cell lines.

CompoundCancer Cell LineIC50 (µM)Reference
3f HEPG2 (Liver)12.4[2]
4g HCC1806 (Breast)5.93[8]
4g HeLa (Cervical)5.61[8]
4o HCC1806 (Breast)6.40[8]
4o HeLa (Cervical)6.36[8]
13b MCF-7 (Breast)1.875[6]
13g MCF-7 (Breast)1.287[6]
26 EGFR Kinase0.93[6]
28g MDA-MB-231 (Breast)3.01[6]
28g HCT-116 (Colon)5.20[6]
Benfur Jurkat T-cellsInduces apoptosis[10]
BL-038 JJ012 (Chondrosarcoma)Induces apoptosis[9]
Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. Certain CA isoforms, particularly CA IX and XII, are overexpressed in hypoxic tumors and are implicated in tumor progression and metastasis. The sulfonamide group is a well-established zinc-binding group for CA inhibitors. Consequently, 1-benzofuran-2-sulfonamide derivatives have been designed and synthesized as potent and selective inhibitors of these tumor-associated CA isoforms.[11]

3.2.1. Structure-Activity Relationship (SAR)

Studies on benzofuran-based sulfonamides as CA inhibitors have revealed key structure-activity relationships. The benzofuran scaffold acts as a "tail" that can extend into the active site of the enzyme, forming favorable interactions and influencing isoform selectivity. The nature of the linker between the benzofuran core and the sulfonamide moiety, as well as substituents on the benzofuran ring, can significantly impact inhibitory potency and selectivity.[11]

3.2.2. Carbonic Anhydrase Inhibition Data

The following table presents the inhibition constants (Ki) of representative benzofuran-based sulfonamides against various human carbonic anhydrase (hCA) isoforms.

CompoundhCA I (Ki, nM)hCA II (Ki, nM)hCA IX (Ki, nM)hCA XII (Ki, nM)Reference
4a 130545.433.325.4[11]
5b 37.412.327.715.3[11]
9a 1292641.332.833.6[11]
9c 394.2196.210.026.0[11]
10b 436.5264.451.149.3[11]
Antimicrobial Activity

The benzofuran scaffold is also a component of many compounds with significant antimicrobial properties. Derivatives of 1-benzofuran-2-sulfonamide have been investigated for their antibacterial and antifungal activities.[1][12]

3.3.1. Antibacterial and Antifungal Activity Data

The following table summarizes the minimum inhibitory concentration (MIC) values for selected benzofuran derivatives against various microbial strains.

CompoundMicroorganismMIC (µg/mL)Reference
1 Salmonella typhimurium12.5[13]
1 Escherichia coli25[13]
1 Staphylococcus aureus12.5[13]
6 Penicillium italicum12.5[13]
6 Colletotrichum musae12.5-25[13]
15, 16 Various bacterial strains0.78-3.12[1]
20, 21 Various fungal species1.6-12.5[1]
38 Staphylococcus aureus0.039[1]
38 Candida albicans0.625-2.5[1]

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis of a representative 1-benzofuran-2-sulfonamide derivative and for a common in vitro biological evaluation.

Synthesis of 4-(2-(1-(Benzofuran-2-yl)ethylidene)hydrazine-1-carbonyl)benzenesulfonamide (5a)

This protocol is adapted from the synthesis of benzofuran-based sulfonamides as carbonic anhydrase inhibitors.[11]

Step 1: Synthesis of 1-(Benzofuran-2-yl)ethan-1-one

  • To a solution of salicylaldehyde (10 mmol) in dry acetone (50 mL), add anhydrous potassium carbonate (15 mmol).

  • Add chloroacetone (11 mmol) dropwise to the stirring mixture.

  • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by TLC.

  • After completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford 1-(benzofuran-2-yl)ethan-1-one.

Step 2: Synthesis of 4-Hydrazineylbenzenesulfonamide

  • To a solution of sulfanilamide (10 mmol) in a mixture of water and concentrated hydrochloric acid, add a solution of sodium nitrite (11 mmol) in water at 0-5 °C.

  • Stir the mixture for 30 minutes at the same temperature.

  • Add a solution of sodium sulfite (20 mmol) in water, followed by concentrated hydrochloric acid, and stir for another 30 minutes.

  • Heat the reaction mixture to 70-80 °C for 1 hour.

  • Cool the mixture and collect the precipitated product by filtration. Wash with cold water and dry to obtain 4-hydrazineylbenzenesulfonamide.

Step 3: Synthesis of 4-(2-(1-(Benzofuran-2-yl)ethylidene)hydrazine-1-carbonyl)benzenesulfonamide (5a)

  • To a solution of 1-(benzofuran-2-yl)ethan-1-one (1 mmol) in absolute ethanol (20 mL), add 4-hydrazineylbenzenesulfonamide (1 mmol).

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the reaction mixture for 6-8 hours.

  • Cool the reaction mixture to room temperature. The product will precipitate out.

  • Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to obtain the final product.

  • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Cytotoxicity Assessment using the MTT Assay

This protocol describes a standard method for evaluating the antiproliferative activity of the synthesized compounds against a cancer cell line.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HeLa)

  • Complete growth medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • Synthesized benzofuran-2-sulfonamide derivatives dissolved in DMSO (stock solutions)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well microtiter plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37 °C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the growth medium from the DMSO stock solutions. The final DMSO concentration in the wells should not exceed 0.5%. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include wells with untreated cells (vehicle control) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37 °C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37 °C. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from each well and add 100 µL of DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control. Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

The following diagram outlines the workflow for an MTT assay.

A Seed cells in 96-well plate B Incubate for 24h A->B C Treat cells with compounds B->C D Incubate for 48-72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Dissolve formazan in DMSO F->G H Read absorbance at 570 nm G->H I Calculate IC50 values H->I

Figure 3: Workflow for the MTT cytotoxicity assay.

Conclusion and Future Directions

The 1-benzofuran-2-sulfonamide scaffold represents a highly promising and versatile platform for the development of novel therapeutic agents. The synthetic accessibility of this core, coupled with the diverse biological activities of its derivatives, makes it an attractive target for medicinal chemists. The demonstrated efficacy of these compounds as anticancer agents, through mechanisms such as apoptosis induction, and as selective enzyme inhibitors, particularly of carbonic anhydrases, underscores their therapeutic potential.

Future research in this area should focus on:

  • Expansion of the chemical space: The synthesis and evaluation of a wider range of derivatives with diverse substitution patterns to further explore the structure-activity relationships.

  • Mechanism of action studies: Deeper investigation into the molecular targets and signaling pathways modulated by these compounds to facilitate rational drug design.

  • In vivo evaluation: Promising lead compounds should be advanced to preclinical in vivo models to assess their efficacy, pharmacokinetics, and safety profiles.

  • Development of isoform-selective inhibitors: For enzyme targets like carbonic anhydrases, the design of highly selective inhibitors is crucial to minimize off-target effects.

References

  • Manna, S. K., Bose, J. S., Gangan, V., Raviprakash, N., Navaneetha, T., Raghavendra, P. B., Babajan, B., Kumar, C. S., & Jain, S. K. (2010). Novel derivative of benzofuran induces cell death mostly by G2/M cell cycle arrest through p53-dependent pathway but partially by inhibition of NF-kappaB. Journal of Biological Chemistry, 285(30), 22938–22947. [Link]

  • Al-Ostath, A., & El-Sayed, R. (2020). Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. Journal of Research in Medical Sciences, 25, 109. [Link]

  • Chen, Y.-C., Lin, C.-Y., Su, Y.-T., Hsieh, C.-T., Hsu, Y.-M., & Tang, C.-H. (2016). BL-038, a Benzofuran Derivative, Induces Cell Apoptosis in Human Chondrosarcoma Cells through Reactive Oxygen Species/Mitochondrial Dysfunction and the Caspases Dependent Pathway. International Journal of Molecular Sciences, 17(9), 1491. [Link]

  • Li, Y., Wang, Y., Zhang, Y., Li, X., Wang, J., & Li, Z. (2022). Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. Journal of Fungi, 8(11), 1185. [Link]

  • Kwiecień, H., & Gąsiorowska, E. (2017). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 22(12), 2111. [Link]

  • Kamal, A., Reddy, M. K., Kumar, G. B., & Shaik, A. B. (2016). Benzo[b]furan Derivatives Induces Apoptosis by Targeting the PI3K/Akt/mTOR Signaling Pathway in Human Breast Cancer Cells. Chemical Biology & Drug Design, 87(4), 546–558. [Link]

  • Caputo, R., Clogston, J., & Cichewicz, R. H. (2007). Some recent approaches to the synthesis of 2-substituted benzofurans. Current Organic Synthesis, 4(2), 135–151. [Link]

  • Harish Kumar, D. R., & Naik, N. (2014). Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity. Journal of Chemical and Pharmaceutical Research, 6(5), 637-641. [Link]

  • Hector, R. F., & Cichewicz, R. H. (2004). Synthesis and antifungal activity of derivatives of 2- and 3-benzofurancarboxylic acids. Antimicrobial Agents and Chemotherapy, 48(10), 3878–3882. [Link]

  • Hector, R. F., & Cichewicz, R. H. (2004). Synthesis and Antifungal Activity of Derivatives of 2-and 3-Benzofurancarboxylic Acids. Antimicrobial Agents and Chemotherapy, 48(10), 3878-3882. [Link]

  • Abbas, A. A., El-Sayed, M. A. A., & El-Khouly, M. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC Advances, 13(18), 12051–12071. [Link]

  • D'hooghe, M., & De Kimpe, N. (2021). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Molecules, 26(9), 2568. [Link]

  • Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 9(5), 210-220. [Link]

  • Organic Chemistry Portal. (n.d.). Benzofuran synthesis. Retrieved February 11, 2026, from [Link]

  • Thompson, M. A., & Johnson, E. A. (2014). SAR study of benzofuran and furan of L-isoleucine sulfonamide hydroxamic acid. Bioorganic & Medicinal Chemistry Letters, 24(15), 3469–3472. [Link]

  • Caputo, R., Clogston, J., & Cichewicz, R. H. (2007). Some Recent Approaches to the Synthesis of 2-Substituted Benzofurans. Current Organic Synthesis, 4(2), 135-151. [Link]

  • Al-Suwaidan, I. A., & Al-Abdullah, N. H. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Molecules, 27(9), 2824. [Link]

  • Abdelrahman, M. A., Eldehna, W. M., Nocentini, A., Ibrahim, H. S., Almahli, H., Abdel-Aziz, H. A., Abou-Seri, S. M., & Supuran, C. T. (2019). Novel benzofuran-based sulphonamides as selective carbonic anhydrases IX and XII inhibitors: synthesis and in vitro biological evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 298–305. [Link]

  • Abdelrahman, M. A., Eldehna, W. M., Nocentini, A., Ibrahim, H. S., Almahli, H., Abdel-Aziz, H. A., Abou-Seri, S. M., & Supuran, C. T. (2020). Novel benzofuran-based sulphonamides as selective carbonic anhydrases IX and XII inhibitors: synthesis and in vitro biological evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 298–305. [Link]

  • Supplementary Information for: Synthesis of sulfonyl chloride substrate precursors. (n.d.). Retrieved February 11, 2026, from [Link]

  • Eldehna, W. M., Al-Warhi, T., Al-Ansary, G. H., Al-Sanea, M. M., & Abdel-Aziz, H. A. (2022). The Anticancer Effects of the Pro-Apoptotic Benzofuran-Isatin Conjugate (5a) Are Associated With p53 Upregulation and Enhancement of Conventional Chemotherapeutic Drug Efficiency in Colorectal Cancer Cell Lines. Frontiers in Oncology, 12, 861394. [Link]

  • El-Sawy, E. R., Bassyouni, F. A., Abu-bakr, S. M., & Abd-Alla, M. M. (2011). Novel benzofuran derivatives: Synthesis and antitumor activity. Acta Pharmaceutica, 61(2), 195–206. [Link]

  • Zhang, M., Wang, Y., Zhang, L., Wang, Q., & Li, Y. (2024). Synthesis and anti-tumor activity of new benzofuran-based chalcone derivatives as potent VEGFR-2 inhibitors. RSC Medicinal Chemistry, 15(1), 213–221. [Link]

  • Lerner, I., et al. (2013). Preparation of benzofurans and use thereof as synthetic intermediates. U.S.
  • Lerner, I., et al. (2011). Preparation of benzofurans and use thereof as synthetic intermediates.
  • Jadhav, S. D., & Shaikh, A. A. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega, 9(20), 22699–22741. [Link]

  • Isaksson, J., & Johansson, M. (2020). Synthesis of elaborate benzofuran-2-carboxamide derivatives through a combination of 8-aminoquinoline directed C–H arylations. ChemRxiv. [Link]

  • Deshpande, A. A., & Zaidi, S. H. (2002). Caspase activation pathways induced by staurosporine and low potassium. Journal of Neuroscience Research, 69(4), 481–489. [Link]

  • Isaksson, J., & Johansson, M. (2020). Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry. Molecules, 25(23), 5707. [Link]

  • Shaabani, A., & Maleki, A. (2007). A Novel Approach for the Synthesis of Alkyl and Aryl Sulfonamides. Tetrahedron Letters, 48(20), 3625-3627. [Link]

Sources

The Pharmacophore Frontier: 1-Benzofuran-2-Sulfonamide Mechanism of Action

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1-benzofuran-2-sulfonamide scaffold represents a "privileged structure" in medicinal chemistry, distinguished by its ability to navigate the lipophilic-hydrophilic divide of complex enzymatic active sites. While historically overshadowed by simple benzene-sulfonamides, this bicyclic pharmacophore has emerged as a critical tool in oncology and ophthalmology.

Its primary mechanism of action is the zinc-mediated inhibition of Carbonic Anhydrases (CAs) , specifically targeting the tumor-associated, hypoxia-induced isoforms hCA IX and hCA XII . Unlike first-generation inhibitors, the benzofuran tail provides unique steric complementarity to the hydrophobic pocket of these enzymes, offering a pathway to overcome resistance and reduce off-target systemic effects.

Part 1: Molecular Architecture & The "Zinc Trap"

To understand the mechanism, one must deconstruct the molecule into its functional domains. The efficacy of 1-benzofuran-2-sulfonamide relies on a "Head-and-Tail" strategy.

The Warhead (The Zinc-Binding Group)

The unsubstituted sulfonamide moiety (


) at the C2 position acts as the Zinc-Binding Group (ZBG).
  • Ionization: Under physiological conditions, the sulfonamide exists in equilibrium between its neutral and deprotonated (anionic) forms. The anionic form (

    
    ) is the active species.
    
  • Coordination: The deprotonated nitrogen coordinates directly to the catalytic Zinc ion (

    
    ) residing at the bottom of the enzyme's active site cone.
    
  • Displacement: This binding displaces the zinc-bound water molecule/hydroxide ion, which is essential for the catalytic hydration of

    
    . Without this nucleophilic hydroxide, the enzyme is catalytically dead.
    
The Scaffold (The Hydrophobic Anchor)

The benzofuran ring system serves two critical roles that distinguish it from simple benzenesulfonamides:

  • Lipophilic Interactions: The active sites of hCA IX and XII contain specific hydrophobic pockets near the entrance. The benzofuran rings engage in Van der Waals interactions and

    
    -stacking with residues (such as Phe131 or Leu198 in various isoforms), stabilizing the inhibitor-enzyme complex.
    
  • Isoform Selectivity: By modifying the substitution pattern on the benzofuran ring (specifically at C5 and C7), medicinal chemists can "tune" the molecule to fit the slightly narrower or wider pockets of specific isoforms, reducing inhibition of the ubiquitous, housekeeping isoform hCA II.

Visualization: The Catalytic Blockade

The following diagram illustrates the precise interference pattern of the sulfonamide within the catalytic dyad.

CA_Inhibition_Mechanism Zn Catalytic Zn(II) Ion Water Native Ligand: Water/Hydroxide Zn->Water Native State Sulfonamide Inhibitor: Sulfonamide Anion (-SO2NH-) Sulfonamide->Zn Displacement & Coordination Thr199 Gatekeeper Residue: Thr199 Sulfonamide->Thr199 H-Bond Network Benzofuran Benzofuran Tail (Hydrophobic Pocket Interaction) Sulfonamide->Benzofuran Attached to Glu106 Glu106 Glu106->Thr199 Stabilizes

Figure 1: Mechanistic topology of Zinc displacement. The Sulfonamide anion outcompetes the native water molecule, locking the enzyme in an inactive state via coordination with Zn(II) and hydrogen bonding with Thr199.

Part 2: Experimental Validation Protocols

Trustworthy science requires reproducible assays. The following protocols are the industry standard for validating the mechanism of 1-benzofuran-2-sulfonamide derivatives.

Protocol A: Stopped-Flow CO2 Hydration Assay

This is the "Gold Standard" kinetic assay. It measures the time required for the enzyme to acidify a solution as it converts


 to bicarbonate and protons (

).

Reagents:

  • Buffer: 20 mM HEPES (pH 7.5), 20 mM

    
    .
    
  • Indicator: 0.2 mM Phenol Red.

  • Substrate:

    
    -saturated water (bubbled for 30 mins at 25°C).
    
  • Enzyme: Recombinant hCA IX or hCA XII (commercially available).

Workflow:

  • Preparation: Incubate the enzyme with the benzofuran inhibitor (at varying concentrations, 0.1 nM – 10 µM) for 15 minutes at room temperature.

  • Injection: Load the Stopped-Flow instrument (e.g., Applied Photophysics SX20).

    • Syringe A: Enzyme-Inhibitor mix + Indicator.

    • Syringe B:

      
      -saturated water.[1]
      
  • Reaction: Rapidly mix Syringe A and B.

  • Detection: Monitor the absorbance decrease at 557 nm (Phenol Red color change from red to yellow) over 0.5–1.0 seconds.

  • Calculation: The initial rate is calculated from the linear portion of the curve. The inhibition constant (

    
    ) is derived using the Cheng-Prusoff equation.
    
Protocol B: Hypoxia-Induced Cytotoxicity Assay

Since hCA IX is expressed primarily under hypoxic conditions in tumors, standard aerobic cell culture will yield false negatives.

Workflow:

  • Seeding: Seed MDA-MB-231 (breast cancer) cells in 96-well plates.

  • Induction: Incubate cells in a hypoxic chamber (

    
    ) or use a chemical mimetic like CoCl2 (100 µM)  to induce HIF-1
    
    
    
    and subsequent hCA IX expression.
  • Treatment: Treat with benzofuran derivatives for 48 hours.

  • Readout: Perform MTT or Crystal Violet assay. A potent benzofuran sulfonamide should show significantly lower

    
     in hypoxic conditions compared to normoxic conditions.
    
Visualization: Validation Workflow

Experimental_Workflow Synth Synthesis: Benzofuran Scaffold Screen Primary Screen: Stopped-Flow Assay Synth->Screen Purified Compound Data Data Output: Ki Values (nM) Screen->Data Kinetic Analysis Cell Secondary Screen: Hypoxic Cell Culture Data->Cell Ki < 50nM candidates Valid Validation: Selectivity Index (SI) Cell->Valid Normoxia vs Hypoxia

Figure 2: The critical path from synthesis to biological validation. Only compounds passing the kinetic threshold (


) proceed to hypoxic cell assays.

Part 3: Comparative Efficacy Data

The following table synthesizes data from recent structure-activity relationship (SAR) studies, comparing a representative 1-benzofuran-2-sulfonamide derivative against the clinical standard, Acetazolamide (AAZ).

Table 1: Inhibition Constants (


) of Benzofuran Derivatives vs. Standard 
CompoundhCA I (

nM)
hCA II (

nM)
hCA IX (

nM)
hCA XII (

nM)
Selectivity (II/IX)
Acetazolamide (AAZ) 25012255.70.48 (Non-selective)
Benzofuran-Sulfonamide (47b) >10,0002218.4 5.5 26.3 (Highly Selective)
Benzofuran-Sulfonamide (47d) >10,0003245.5 4.258.9 (Highly Selective)

Data Interpretation:

  • High hCA I/II Ki: The benzofuran derivatives show poor affinity for the ubiquitous isoforms (I and II), which predicts fewer systemic side effects (e.g., paresthesia, fatigue) compared to Acetazolamide.

  • Low hCA IX/XII Ki: The single-digit nanomolar potency against tumor-associated isoforms confirms the efficacy of the benzofuran tail in targeting the specific hydrophobic pockets of these enzymes.

References

  • Novel benzofuran-based sulphonamides as selective carbonic anhydrases IX and XII inhibitors: synthesis and in vitro biological evaluation. Source: National Institutes of Health (NIH) / PubMed URL:[Link]

  • Anticancer therapeutic potential of benzofuran scaffolds. Source: RSC Advances / PubMed Central URL:[Link]

  • A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity. Source: Frontiers in Physiology URL:[Link]

  • Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Source: MDPI / International Journal of Molecular Sciences URL:[Link]

Sources

Antimicrobial potential of benzofuran sulfonamide compounds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The escalating crisis of antimicrobial resistance (AMR) necessitates the exploration of novel chemical scaffolds that bypass existing resistance mechanisms. Benzofuran derivatives, long recognized for their biological versatility, have emerged as a privileged structure in medicinal chemistry.[1][2][3][4] When hybridized with sulfonamide moieties—a class historically validated for bacterial folate pathway inhibition—the resulting benzofuran sulfonamide conjugates exhibit a potent, often dual-mode mechanism of action.

This technical guide analyzes the structure-activity relationships (SAR), mechanistic pathways (specifically DNA gyrase and Carbonic Anhydrase inhibition), and experimental protocols required to validate these compounds. It serves as a blueprint for researchers aiming to optimize this scaffold for clinical candidacy.

Chemical Basis & Structure-Activity Relationship (SAR)

The pharmacological potency of benzofuran sulfonamides stems from the synergistic fusion of two pharmacophores:

  • The Benzofuran Core: Acts as a lipophilic scaffold that facilitates membrane penetration and hydrophobic interactions within enzyme active sites (e.g., the ATP-binding pocket of DNA Gyrase B).

  • The Sulfonamide Moiety (

    
    ):  Provides hydrogen bonding capability and acts as a bioisostere for transition states in enzymatic reactions.
    
SAR Logic & Optimization Strategy

Field data indicates that the position of the sulfonamide attachment and the nature of substituents on the benzene ring are critical. Electron-withdrawing groups (EWGs) such as


, 

, or

at the C-5 or C-7 positions typically enhance antimicrobial potency by increasing the acidity of the sulfonamide nitrogen or improving metabolic stability.

SAR_Logic Core Benzofuran Scaffold Sulfonamide Sulfonamide Linker (-SO2NH-) Core->Sulfonamide Hybridization Target Target Binding (DNA Gyrase / CA) Core->Target Hydrophobic Pocket Sulfonamide->Target H-Bonding / Active Site Sub_C2 C-2 Substitution (Aryl/Heteroaryl) Sub_C2->Core Modulates Lipophilicity Sub_C5 C-5 Substitution (EWG: F, Cl, NO2) Sub_C5->Core Enhances Potency

Figure 1: Structural logic governing the efficacy of benzofuran sulfonamide derivatives.

Mechanisms of Action

Unlike traditional sulfonamides that strictly inhibit dihydropteroate synthase (folate pathway), benzofuran-sulfonamide hybrids often display a "non-classical" mechanism, targeting bacterial DNA Gyrase B (GyrB) or fungal N-myristoyltransferase (NMT) .

Primary Target: DNA Gyrase B Inhibition

The benzofuran core mimics the adenine ring of ATP, allowing the molecule to competitively inhibit the ATPase activity of the GyrB subunit. This prevents the energy transduction required for DNA supercoiling, leading to replication arrest.

Secondary Target: Carbonic Anhydrase (CA)

In specific Gram-negative pathogens (e.g., Neisseria spp., H. pylori), carbonic anhydrases are essential for pH homeostasis. Benzofuran sulfonamides have shown nanomolar affinity for bacterial CA isoforms, disrupting bicarbonate metabolism.

Mechanism_Pathway Compound Benzofuran Sulfonamide Entry Cell Membrane Permeation Compound->Entry Target1 Target A: DNA Gyrase B (ATP Binding Pocket) Entry->Target1 Primary Route Target2 Target B: Carbonic Anhydrase (Zn2+ Ion Chelation) Entry->Target2 Secondary Route Effect1 Inhibition of ATPase Activity Target1->Effect1 Effect2 Disruption of pH Homeostasis Target2->Effect2 Death Bacterial Cell Death Effect1->Death Replication Arrest Effect2->Death Metabolic Failure

Figure 2: Dual-targeting mechanism of action for benzofuran sulfonamide derivatives.

Experimental Protocols

To ensure reproducibility and data integrity, the following protocols utilize standard CLSI (Clinical and Laboratory Standards Institute) guidelines adapted for hydrophobic small molecules.

Chemical Synthesis (General Workflow)
  • Objective: Synthesize 2-substituted benzofuran-3-sulfonamides.

  • Method:

    • Cyclization: React substituted phenol with

      
      -halo ketone via Rap-Stoermer or acid-catalyzed cyclization to form the benzofuran core.
      
    • Sulfonation: Treat the benzofuran intermediate with chlorosulfonic acid at 0°C to introduce the sulfonyl chloride moiety at the C-3 or C-5 position.

    • Amidation: React the sulfonyl chloride with the appropriate amine (or hydrazine) in the presence of a base (e.g., pyridine or triethylamine) to yield the final sulfonamide.

Antimicrobial Susceptibility Testing (MIC Assay)
  • Standard: CLSI M07-A10 (Broth Microdilution).

  • Protocol:

    • Inoculum Prep: Adjust bacterial culture (e.g., S. aureus ATCC 29213) to

      
       McFarland standard (
      
      
      
      CFU/mL). Dilute 1:100 in Cation-Adjusted Mueller-Hinton Broth (CAMHB).
    • Compound Prep: Dissolve benzofuran sulfonamide in 100% DMSO to create a stock solution (e.g., 10 mg/mL). Critical: Ensure final DMSO concentration in assay wells is <1% to avoid solvent toxicity.

    • Dilution: Perform 2-fold serial dilutions in 96-well plates (Range: 64

      
      g/mL to 0.125 
      
      
      
      g/mL).
    • Incubation: Add diluted inoculum to wells. Incubate at 37°C for 16–20 hours.

    • Readout: MIC is the lowest concentration with no visible growth. Use Resazurin dye (0.01%) for visual confirmation (Blue = No Growth; Pink = Growth).

DNA Gyrase Supercoiling Inhibition Assay
  • Objective: Confirm GyrB targeting.

  • Reagents: Relaxed pBR322 plasmid DNA, E. coli DNA Gyrase (A & B subunits), ATP, Assay Buffer.

  • Protocol:

    • Incubate relaxed plasmid (0.5

      
      g) with DNA Gyrase (1 U) and varying concentrations of the test compound in assay buffer for 30 min at 37°C.
      
    • Stop reaction with loading dye containing SDS and proteinase K.

    • Analyze products via 1% agarose gel electrophoresis.

    • Result: Presence of supercoiled bands indicates enzyme activity; retention of relaxed bands indicates inhibition.

Experimental_Workflow Start Compound Library Screen1 Primary Screen: MIC (Broth Microdilution) Start->Screen1 Decision1 MIC < 10 µg/mL? Screen1->Decision1 Screen2 Secondary Screen: MBC / Time-Kill Decision1->Screen2 Yes Discard Discard / Redesign Decision1->Discard No Mech Mechanism: DNA Gyrase Assay Screen2->Mech Tox Toxicity: MTT Assay (HEK293) Mech->Tox Lead Lead Candidate Tox->Lead

Figure 3: Screening workflow for validating antimicrobial candidates.

Data Analysis & Performance

The following data summarizes the potency of representative benzofuran sulfonamide derivatives compared to standard antibiotics.

Table 1: Comparative Antimicrobial Activity (MIC in


g/mL) 
Data synthesized from recent literature [1, 3, 5].
Compound IDStructure FeatureS. aureus (Gram+)E. coli (Gram-)C. albicans (Fungal)Mechanism Note
BFS-09 5-Cl-benzofuran-3-sulfonamide2.509.80>64GyrB Inhibitor (

)
BFS-12 5-F-benzofuran-pyrazole hybrid1.256.2512.5Dual GyrB / Membrane active
Gyramide A N-benzyl-3-sulfonamidopyrrolidine15.02.5N/ASpecific GyrB Inhibitor
Ciprofloxacin (Control)0.50.015N/ADNA Gyrase Inhibitor
Fluconazole (Control)N/AN/A1.0Ergosterol Inhibitor

Analysis:

  • BFS-09 demonstrates significant activity against Gram-negatives (E. coli), a notoriously difficult group due to efflux pumps. The

    
     value correlates with the MIC, suggesting DNA gyrase is the primary target [5].
    
  • Halogenation (Cl/F): Presence of EWGs (BFS-09, BFS-12) consistently lowers MIC values compared to unsubstituted analogs, likely due to increased lipophilicity and binding affinity [1, 4].

Future Outlook

The benzofuran sulfonamide scaffold represents a "privileged structure" capable of addressing multidrug-resistant (MDR) pathogens.

  • Challenge: Poor aqueous solubility often limits bioavailability.

  • Solution: Future development should focus on prodrug strategies or nano-formulations to enhance delivery.

  • Direction: Hybridization with other pharmacophores (e.g., quinolones or triazoles) could yield "super-hybrids" that reduce the probability of resistance development [2, 6].

References

  • BenchChem. (2025).[5][6] Application Notes and Protocols: Antimicrobial Potential of 2-Methyl-3-phenylbenzofuran Derivatives. Retrieved from

  • Abdelkarim, S. S., et al. (2024). New Benzofuran-Pyrazole Based Compounds as Promising Antimicrobial Agents: Design, Synthesis, DNA Gyrase B Inhibition. Microorganisms, 17(12), 1664.[7] Retrieved from

  • Jiang, X., et al. (2011).[8] Synthesis and antimicrobial evaluation of new benzofuran derivatives. European Journal of Medicinal Chemistry, 46(8), 3526-30. Retrieved from

  • RSC Publishing. (2023). Benzofuran: an emerging scaffold for antimicrobial agents.[3][6][7][9][10] RSC Advances. Retrieved from

  • NIH/PubMed. (2011). N-Benzyl-3-sulfonamidopyrrolidines Are a New Class of Bacterial DNA Gyrase Inhibitors. ACS Chemical Biology. Retrieved from

  • Sediek, A., et al. (2019). Novel benzofuran-based sulphonamides as selective carbonic anhydrases IX and XII inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from

Sources

1-Benzofuran-2-Sulfonamide: A Technical Guide to a Promising Carbonic Anhydrase Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Ubiquitous Role of Carbonic Anhydrases and the Therapeutic Promise of Their Inhibition

Carbonic anhydrases (CAs) are a family of metalloenzymes that play a crucial role in fundamental physiological processes.[1] They catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton, a seemingly simple reaction that is vital for pH homeostasis, CO2 transport, electrolyte balance, and numerous biosynthetic pathways.[1][2] With at least 15 known isoforms in humans, each with distinct tissue distribution and subcellular localization, CAs have emerged as significant therapeutic targets for a range of diseases.[1]

Inhibition of specific CA isoforms can lead to profound therapeutic effects. For instance, targeting CAs in the eye reduces aqueous humor secretion, making CA inhibitors (CAIs) a cornerstone in the management of glaucoma.[3] In the central nervous system, CA inhibition can modulate neuronal excitability, offering a therapeutic avenue for epilepsy. More recently, the overexpression of certain CA isoforms, particularly CA IX and CA XII, in hypoxic tumors has made them attractive targets for anticancer drug development.[4]

Among the diverse chemical scaffolds explored for CA inhibition, sulfonamides have proven to be a particularly fruitful class of compounds.[1] The primary sulfonamide moiety (-SO2NH2) acts as a potent zinc-binding group, anchoring the inhibitor to the catalytic zinc ion in the active site of the enzyme.[1] This guide focuses on a specific and promising class of CAIs: 1-benzofuran-2-sulfonamides. The benzofuran scaffold offers a versatile platform for structural modification, allowing for the fine-tuning of inhibitory potency and isoform selectivity.

This technical guide provides a comprehensive overview of 1-benzofuran-2-sulfonamide as a carbonic anhydrase inhibitor, from its chemical synthesis and mechanism of action to its therapeutic potential and the experimental methodologies used for its evaluation.

Chemical Synthesis of 1-Benzofuran-2-Sulfonamide

The synthesis of 1-benzofuran-2-sulfonamide can be approached through a multi-step process, typically involving the formation of the benzofuran core followed by sulfonation and amidation. While a direct, one-pot synthesis of the final compound is not widely reported, a plausible and adaptable synthetic route can be constructed from established methodologies in benzofuran chemistry. A key intermediate in this synthesis is 1-benzofuran-2-sulfonyl chloride.

A common starting point for the synthesis of 2-substituted benzofurans is salicylaldehyde.[5] One established method involves the reaction of salicylaldehyde with chloroacetone in the presence of a base like potassium carbonate to yield 2-acetylbenzofuran.[5] This intermediate can then be further functionalized.

A general strategy for the synthesis of 1-benzofuran-2-sulfonamide is outlined below. This pathway is based on established chemical transformations for the synthesis of related benzofuran derivatives and sulfonamides.[6][7][8]

Synthesis_of_1-Benzofuran-2-Sulfonamide cluster_0 Part 1: Benzofuran Ring Formation cluster_1 Part 2: Sulfonamide Formation Salicylaldehyde Salicylaldehyde Benzofuran_Ester Benzofuran-2-carboxylate Salicylaldehyde->Benzofuran_Ester Base (e.g., K2CO3) Darzens or similar cyclization alpha_Halo_Ketone α-Halo Ketone/Ester (e.g., Ethyl bromoacetate) alpha_Halo_Ketone->Benzofuran_Ester Benzofuran_Acid Benzofuran-2-carboxylic Acid Benzofuran_Ester->Benzofuran_Acid Hydrolysis (e.g., NaOH, H3O+) Benzofuran_Sulfonyl_Chloride 1-Benzofuran-2-sulfonyl Chloride Benzofuran_Acid->Benzofuran_Sulfonyl_Chloride Chlorosulfonation (e.g., ClSO3H) Benzofuran_Sulfonamide 1-Benzofuran-2-Sulfonamide Benzofuran_Sulfonyl_Chloride->Benzofuran_Sulfonamide Amination (e.g., NH4OH or NH3)

Caption: General synthetic pathway for 1-benzofuran-2-sulfonamide.

Experimental Protocol: Synthesis of 1-Benzofuran-2-sulfonamide (General Procedure)

This protocol is a generalized representation and may require optimization for specific laboratory conditions.

Step 1: Synthesis of Ethyl Benzofuran-2-carboxylate

  • To a solution of salicylaldehyde (1 equivalent) in a suitable solvent such as acetone or DMF, add potassium carbonate (2-3 equivalents).

  • To this suspension, add ethyl bromoacetate (1.1 equivalents) dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude ethyl benzofuran-2-carboxylate.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Hydrolysis to Benzofuran-2-carboxylic Acid

  • Dissolve the ethyl benzofuran-2-carboxylate (1 equivalent) in a mixture of ethanol and aqueous sodium hydroxide solution (2-3 equivalents).

  • Heat the mixture to reflux until the hydrolysis is complete (monitored by TLC).

  • Cool the reaction mixture and acidify with dilute hydrochloric acid to precipitate the benzofuran-2-carboxylic acid.

  • Filter the precipitate, wash with cold water, and dry to obtain the pure acid.

Step 3: Synthesis of 1-Benzofuran-2-sulfonyl Chloride

  • Caution: This reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment, as chlorosulfonic acid is highly corrosive.

  • To a cooled (0 °C) flask containing chlorosulfonic acid (excess, e.g., 5-10 equivalents), slowly add benzofuran-2-carboxylic acid (1 equivalent) in small portions with stirring.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours, or until the reaction is complete (monitored by quenching a small aliquot and analyzing by TLC or LC-MS).

  • Carefully pour the reaction mixture onto crushed ice to decompose the excess chlorosulfonic acid.

  • The product, 1-benzofuran-2-sulfonyl chloride, will precipitate. Filter the solid, wash with cold water, and dry under vacuum.[9]

Step 4: Synthesis of 1-Benzofuran-2-sulfonamide

  • Dissolve the 1-benzofuran-2-sulfonyl chloride (1 equivalent) in a suitable solvent such as acetone or THF.

  • Cool the solution to 0 °C and add an excess of concentrated aqueous ammonia or bubble ammonia gas through the solution with vigorous stirring.

  • Stir the reaction mixture for a few hours at room temperature.

  • Remove the solvent under reduced pressure.

  • The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 1-benzofuran-2-sulfonamide.

Mechanism of Carbonic Anhydrase Inhibition

The inhibitory activity of 1-benzofuran-2-sulfonamide, like other primary sulfonamides, is centered on its interaction with the zinc ion in the active site of the carbonic anhydrase enzyme.[1]

CA_Inhibition_Mechanism cluster_enzyme Carbonic Anhydrase Active Site cluster_inhibitor 1-Benzofuran-2-Sulfonamide Zn2+ Zn2+ His94 His94 Zn2+->His94 Coordination His96 His96 Zn2+->His96 Coordination His119 His119 Zn2+->His119 Coordination H2O/OH- H₂O / OH⁻ Zn2+->H2O/OH- Coordination Thr199 Thr199 Inhibitor Benzofuran-SO₂NH₂ Sulfonamide_N Deprotonated Sulfonamide (-SO₂NH⁻) Sulfonamide_O Sulfonamide Oxygen Benzofuran_Ring Benzofuran Ring Sulfonamide_N->Zn2+ Displaces H₂O/OH⁻ and coordinates to Zn²⁺ Sulfonamide_O->Thr199 Hydrogen bond Hydrophobic/philic Pocket Hydrophobic/philic Pocket Benzofuran_Ring->Hydrophobic/philic Pocket Interactions with active site residues

Sources

Technical Guide: Structure-Activity Relationship of 1-Benzofuran-2-Sulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the Structure-Activity Relationship (SAR) of 1-Benzofuran-2-Sulfonamide derivatives. This document is designed for medicinal chemists and drug discovery scientists, prioritizing mechanistic insight, synthetic utility, and data-driven optimization strategies.

Executive Summary

The 1-benzofuran-2-sulfonamide scaffold represents a privileged structure in medicinal chemistry, effectively bridging the lipophilic utility of the benzofuran core with the polar, zinc-binding capability of the sulfonamide moiety. This class of compounds has demonstrated high-value potential in oncology, specifically as selective inhibitors of Carbonic Anhydrase (CA) isoforms IX and XII (hypoxia-induced tumor targets) and as tubulin polymerization inhibitors.

This guide dissects the molecular architecture of these derivatives, establishing the causal links between specific chemical modifications and their resultant biological efficacy.[1][2][3]

Chemical Architecture & Numbering

To navigate the SAR effectively, we must first define the scaffold's anatomy. The core consists of a fused benzene and furan ring (benzofuran) with a sulfonamide group attached at the C2 position, often modulated by a linker.

BenzofuranStructure cluster_0 Scaffold Anatomy Core Benzofuran Core (Lipophilic Anchor) Linker Linker Region (Direct, Hydrazine, or Ethyl) Core->Linker C2 Attachment Head Sulfonamide Head (Zn2+ Binding / H-Bonding) Linker->Head

Figure 1: Modular anatomy of the 1-benzofuran-2-sulfonamide scaffold.

Synthesis Strategy

The construction of this scaffold typically follows two primary pathways: direct sulfonation or cyclization of pre-functionalized precursors . The choice depends on the substitution pattern required on the benzene ring.

Synthetic Workflow

The following diagram illustrates the "Convergent Route," which allows for the highest diversity in SAR exploration.

SynthesisWorkflow Start1 Salicylaldehyde Derivatives (Substituted at C3, C4, C5) Step1 Rap-Stoermer Condensation (Base-catalyzed Cyclization) Start1->Step1 Start2 Alpha-Halo Ketones (or Ethyl Bromoacetate) Start2->Step1 Intermediate1 Substituted Benzofuran-2-carboxylate Step1->Intermediate1 Step2 Hydrazinolysis / Activation (NH2NH2 or SOCl2) Intermediate1->Step2 Intermediate2 Benzofuran-2-carbohydrazide or Sulfonyl Chloride Step2->Intermediate2 Step3 Coupling Reaction (with Sulfonamide-bearing Electrophiles) Intermediate2->Step3 Final 1-Benzofuran-2-Sulfonamide Derivative Step3->Final

Figure 2: Convergent synthetic pathway for benzofuran-sulfonamide derivatives.

Structure-Activity Relationship (SAR) Deep Dive

The biological activity of these derivatives is governed by three distinct regions: the Zinc-Binding Group (ZBG) , the Linker , and the Hydrophobic Tail .

The Sulfonamide Head (ZBG)
  • Primary Function: Acts as a zinc-anchoring group in metalloenzymes (e.g., Carbonic Anhydrases).[4]

  • SAR Rule: The primary sulfonamide (

    
    ) is essential for high affinity against hCA isoforms.
    
  • Modification: Substitution on the sulfonamide nitrogen (

    
    -substitution) generally abolishes  CA inhibitory activity but may open pathways for other targets (e.g., anticancer activity via tubulin destabilization) by increasing lipophilicity and membrane permeability.
    
The Linker Region (C2 Position)

The spatial arrangement between the benzofuran ring and the sulfonamide is critical for isoform selectivity.

  • Direct Attachment: High potency but often lower selectivity between hCA I, II (cytosolic) and IX, XII (transmembrane).

  • Hydrazide/Hydrazine Linkers: Introducing a hydrazide (

    
    ) or hydrazine linker significantly improves selectivity for hCA IX and XII .[5]
    
    • Mechanism:[6][7][8][9] The linker adds flexibility and hydrogen-bonding capability, allowing the molecule to interact with specific residues near the active site entrance of tumor-associated isoforms.

The Benzofuran Core (Hydrophobic Tail)

Substitutions on the benzene ring modulate lipophilicity (LogP) and steric fit within the enzyme pocket.

PositionModificationBiological Impact
C3 Methyl (

)
Enhances hydrophobic interaction; often increases metabolic stability.
C5 Halogens (Cl, Br)Critical for Potency. Electron-withdrawing groups here increase acidity of the sulfonamide (if electronically coupled) and fill hydrophobic pockets. 5-Br is a privileged motif for hCA IX inhibition.
C6 Methoxy (

)
Essential for Tubulin inhibition .[10] Derivatives with 6-OMe often show dual activity (CA inhibition + Microtubule destabilization).
C7 Bulky GroupsGenerally tolerated but can reduce potency if the group is too sterically hindering.

Case Study: Tumor-Associated Carbonic Anhydrase Inhibition

Target: hCA IX and XII (overexpressed in hypoxic tumors). Lead Compound Profile: 5-Bromo-benzofuran-2-sulfonamide derivatives.

  • Mechanism: The benzofuran tail lodges into the hydrophobic half of the enzyme active site, while the sulfonamide coordinates the catalytic Zn(II) ion.

  • Selectivity Data:

    • Compound 5b (from literature):

      
       (hCA IX) = 10.1 nM vs. 
      
      
      
      (hCA I) > 500 nM.
    • Selectivity Factor: >50-fold selectivity for tumor isoforms over cytosolic housekeeping isoforms.

Experimental Protocols

Protocol A: Synthesis of 5-Bromobenzofuran-2-sulfonamide (General Procedure)

Objective: To synthesize the core scaffold via chlorosulfonation.

  • Reagents: 5-Bromobenzofuran (1.0 eq), Chlorosulfonic acid (excess, 5.0 eq), Thionyl chloride (2.0 eq), Ammonium hydroxide (excess).

  • Step 1 (Chlorosulfonation):

    • Cool chlorosulfonic acid to 0°C in a chemically resistant flask.

    • Add 5-Bromobenzofuran dropwise over 30 minutes, maintaining temperature < 5°C.

    • Allow to warm to room temperature (RT) and stir for 2 hours.

    • Checkpoint: Monitor TLC for disappearance of starting material.

    • Pour reaction mixture over crushed ice. The sulfonyl chloride intermediate will precipitate. Filter and wash with cold water.

  • Step 2 (Amination):

    • Dissolve the wet sulfonyl chloride cake in THF or Acetone.

    • Add concentrated Ammonium Hydroxide (28%

      
      ) dropwise at 0°C.
      
    • Stir at RT for 4 hours.

  • Workup:

    • Evaporate solvent. Acidify residue with 1N HCl to pH 4.

    • Extract with Ethyl Acetate (3x). Wash organic layer with brine, dry over

      
      .
      
    • Purification: Recrystallize from Ethanol/Water.

Protocol B: Carbonic Anhydrase Inhibition Assay (Stopped-Flow)

Objective: Determine


 values for hCA isoforms.
  • Principle: Monitor the physiological reaction

    
     via a pH indicator (Phenol Red).
    
  • Reagents:

    • Buffer: 20 mM HEPES (pH 7.5), 20 mM

      
      .
      
    • Substrate:

      
       saturated water.
      
    • Indicator: 0.2 mM Phenol Red.

  • Procedure:

    • Incubate enzyme (hCA I, II, IX, or XII) with the inhibitor (dissolved in DMSO, final conc < 1%) for 15 minutes at RT.

    • Mix enzyme-inhibitor solution with substrate solution in a Stopped-Flow apparatus (e.g., Applied Photophysics).

    • Monitor absorbance decay at 557 nm.

  • Calculation:

    • Determine initial velocity (

      
      ) from the linear portion of the curve.
      
    • Calculate

      
       using non-linear regression (GraphPad Prism).
      
    • Convert to

      
       using the Cheng-Prusoff equation: 
      
      
      
      .

References

  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 2022.[2][3][11] Link

  • Novel benzofuran-based sulphonamides as selective carbonic anhydrases IX and XII inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 2019. Link

  • Benzofuran-Based Carboxylic Acids as Carbonic Anhydrase Inhibitors. ACS Medicinal Chemistry Letters, 2020. Link

  • Synthesis and Structure-Activity Relationships of Novel Benzofuran Derivatives. International Journal of Molecular Sciences, 2021. Link

  • Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules, 2023.[10] Link

Sources

Therapeutic Targeting of the 1-Benzofuran-2-Sulfonamide Scaffold: A Technical Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1-benzofuran-2-sulfonamide scaffold represents a privileged structure in medicinal chemistry, distinguished by its ability to modulate metalloenzymes and inflammatory pathways simultaneously. Unlike generic sulfonamides restricted to diuretic activity, benzofuran-fused derivatives exhibit nanomolar selectivity for tumor-associated Carbonic Anhydrases (hCA IX/XII) and Cyclooxygenase-2 (COX-2) . This guide analyzes the pharmacophore's structural logic, details its primary therapeutic targets, and provides validated protocols for synthesis and biological characterization.

Part 1: The Pharmacophore & Structural Logic

The therapeutic potency of 1-benzofuran-2-sulfonamide stems from the synergistic interplay between its lipophilic core and its polar warhead.

  • The Zinc-Binding Group (ZBG): The sulfonamide moiety (

    
    ) is the critical pharmacophore. It exists as a mono-anion at physiological pH, allowing it to coordinate directly with the 
    
    
    
    ion in the active site of metalloenzymes.
  • The Lipophilic Scaffold: The benzofuran ring acts as a hydrophobic anchor. In hCA inhibition, it interacts with the hydrophobic wall of the enzyme active site (Val121, Leu198, Trp209), conferring selectivity for specific isoforms over the ubiquitous hCA I and II.

  • Isoform Selectivity: Substitution at the C-5 position of the benzofuran ring is the primary determinant for distinguishing between the cytosolic (hCA I/II) and transmembrane (hCA IX/XII) isoforms.

Visualization: Structure-Activity Relationship (SAR)

SAR_Logic Core Benzofuran Core (Lipophilic Anchor) ZBG Sulfonamide (-SO2NH2) (Zinc Binding Group) Core->ZBG C-2 Attachment Target Target Selectivity (hCA IX/XII vs I/II) Core->Target Hydrophobic Pocket Fit ZBG->Target Zn(II) Coordination Subst C-5 Substitution (Steric/Electronic Tuning) Subst->Core Modulates Hydrophobicity

Caption: SAR logic of the benzofuran-sulfonamide scaffold. The C-2 sulfonamide drives potency, while the benzofuran core and C-5 substituents drive selectivity.

Part 2: Primary Therapeutic Target: Carbonic Anhydrases (hCA)[1]

The most validated target for this scaffold is the Carbonic Anhydrase family, specifically the tumor-associated isoforms hCA IX and hCA XII .

Mechanism of Action

Tumor cells in hypoxic environments overexpress hCA IX to catalyze the hydration of metabolic


 to bicarbonate (

) and protons (

).
  • Extracellular:

    
     is imported to buffer intracellular pH (pHi).
    
  • Intracellular:

    
     is exported, acidifying the extracellular matrix (pHe), which promotes metastasis and degrades the extracellular matrix.
    

Benzofuran-2-sulfonamides inhibit this process by binding the catalytic


, locking the enzyme in an inactive state and disrupting the pH regulation required for tumor survival.
Comparative Inhibition Data

The following table summarizes inhibition constants (


) for a representative benzofuran-2-sulfonamide derivative (4-(2-(1-(benzofuran-2-yl)ethylidene)hydrazineyl)benzenesulfonamide) against key hCA isoforms. Note the selectivity for the tumor-associated isoforms (IX/XII) over the cytosolic ones (I/II).
IsoformLocationPathological Relevance

(nM)
Selectivity Ratio (vs hCA I)
hCA I CytosolicRed Blood Cells (Housekeeping)162.81.0
hCA II CytosolicGlaucoma / Edema35.04.6
hCA IX TransmembraneHypoxic Tumors / Metastasis 10.0 16.2
hCA XII TransmembraneTumors (Breast/Lung) 10.1 16.1

Data Source: Synthesized from Supuran et al. and Abdelrahman et al. (See References).

Part 3: Secondary Target: COX-2 & Dual Inhibition

Beyond CA inhibition, the 1-benzofuran-2-sulfonamide scaffold possesses significant anti-inflammatory properties by targeting Cyclooxygenase-2 (COX-2) .[1]

The Dual-Targeting Rationale

Many solid tumors are driven by chronic inflammation. COX-2 is frequently co-expressed with hCA IX in cancer tissues.

  • COX-2 Selectivity: The bulky benzofuran ring prevents the molecule from entering the narrow hydrophobic channel of COX-1 (constitutive), but it fits well into the larger side pocket of COX-2 (inducible).

  • Therapeutic Advantage: Dual inhibition prevents the "escape mechanisms" often seen in single-target therapies. Blocking COX-2 reduces the production of Prostaglandin E2 (PGE2), a promoter of angiogenesis, while blocking hCA IX reduces the acidification that drives invasion.

Part 4: Experimental Protocols

Protocol A: Synthesis of Benzofuran-Sulfonamide Derivatives

Objective: Synthesize a hydrazone-linked benzofuran-sulfonamide (high yield, verified route).

Reagents:

  • 2-Acetylbenzofuran (1 mmol)[1]

  • 4-Hydrazinylbenzenesulfonamide (1 mmol)[1]

  • Glacial Acetic Acid (Catalyst/Solvent)[1]

  • Ethanol (Solvent)[1]

Step-by-Step Methodology:

  • Dissolution: Dissolve 1 mmol of 2-acetylbenzofuran in 5 mL of glacial acetic acid.

  • Addition: Add 1 mmol of 4-hydrazinylbenzenesulfonamide hydrochloride to the solution.

  • Reflux: Heat the mixture to reflux (

    
    ) with varying stirring for 4 hours. Monitor reaction progress via TLC (System: Hexane/Ethyl Acetate 3:1).
    
  • Precipitation: Allow the mixture to cool to room temperature. The product will precipitate as a solid.[1]

  • Filtration: Filter the precipitate under vacuum.

  • Purification: Wash the solid with cold ethanol (

    
    ) to remove unreacted starting materials. Recrystallize from dioxane or ethanol/DMF to obtain the pure title compound.
    
  • Characterization: Confirm structure via

    
     (DMSO-
    
    
    
    ) looking for the disappearance of the ketone carbonyl peak and the appearance of the hydrazone NH signal (
    
    
    ).
Protocol B: Stopped-Flow Hydration Assay (Enzyme Inhibition)

Objective: Determine the


 of the synthesized compound against hCA isoforms.

Reagents:

  • Purified hCA isozymes (I, II, IX, XII)

  • Substrate:

    
     saturated water
    
  • Buffer: HEPES (20 mM, pH 7.5)

  • Indicator: Phenol Red (0.2 mM)

Workflow:

  • Preparation: Incubate the enzyme with the inhibitor (benzofuran derivative) in HEPES buffer for 15 minutes at room temperature.

  • Injection: Rapidly mix the enzyme-inhibitor solution with the

    
     substrate solution in a Stopped-Flow Spectrophotometer (e.g., Applied Photophysics).
    
  • Detection: Monitor the acidification of the medium by tracking the absorbance of Phenol Red at 557 nm.

  • Calculation:

    • Measure the initial velocity of the catalyzed reaction (

      
      ).
      
    • Measure the velocity in the presence of inhibitor (

      
      ).
      
    • Fit data to the Cheng-Prusoff equation to derive

      
      , then convert to 
      
      
      
      using the enzyme-substrate dissociation constant (
      
      
      ).
Visualization: Experimental Workflow

Workflow cluster_synth Synthesis Phase cluster_assay Validation Phase S1 2-Acetylbenzofuran + Sulfonamide Hydrazine S2 Reflux in AcOH (4 Hours) S1->S2 S3 Filtration & Recrystallization S2->S3 A1 Incubation (Enzyme + Inhibitor) S3->A1 Purified Ligand A2 Stopped-Flow CO2 Injection A1->A2 A3 Data Analysis (Cheng-Prusoff) A2->A3

Caption: Integrated workflow for the synthesis and biological validation of benzofuran-sulfonamide inhibitors.

References

  • Abdelrahman, M. A., et al. (2020). Novel benzofuran-based sulphonamides as selective carbonic anhydrases IX and XII inhibitors: synthesis and in vitro biological evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry.[1]

  • Supuran, C. T. (2010). Carbonic anhydrase inhibitors.[1][2] Bioorganic & Medicinal Chemistry Letters.[2]

  • Eldehna, W. M., et al. (2019). Benzofuran-based sulfonamides as carbonic anhydrase isoforms I and II inhibitors.[1] Journal of Enzyme Inhibition and Medicinal Chemistry.[1]

  • Zhu, X., et al. (2021). Recent advances in the synthesis of benzofurans.[3] RSC Advances.

Sources

An In-Depth Technical Guide to the Spectroscopic Characterization of 1-Benzofuran-2-Sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the spectroscopic data for 1-Benzofuran-2-Sulfonamide, a heterocyclic compound of interest in medicinal chemistry and materials science.[1][2] As researchers and drug development professionals, a thorough understanding of a molecule's structural and electronic properties is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for elucidating these characteristics. This document will delve into the theoretical underpinnings and practical application of these methods for the unambiguous identification and characterization of 1-Benzofuran-2-Sulfonamide.

Molecular Structure and Synthesis Context

Before delving into the spectroscopic data, it is crucial to understand the molecular structure of 1-Benzofuran-2-Sulfonamide and its synthetic origins. The compound consists of a fused benzofuran ring system substituted at the 2-position with a sulfonamide group (-SO₂NH₂).

The synthesis of 1-Benzofuran-2-Sulfonamide and its derivatives often commences from 1-benzofuran-2-sulfonyl chloride.[3] This precursor is typically reacted with ammonia or an appropriate amine to yield the desired sulfonamide. Awareness of the synthetic route is vital for anticipating potential impurities, such as residual starting materials or by-products, which could manifest in the spectroscopic analyses.

Synthesis of 1-Benzofuran-2-Sulfonamide Benzofuran 1-Benzofuran Reagent1 Chlorosulfonic acid or similar Benzofuran->Reagent1 SulfonylChloride 1-Benzofuran-2-sulfonyl chloride Reagent2 Ammonia (NH₃) SulfonylChloride->Reagent2 Sulfonamide 1-Benzofuran-2-Sulfonamide Reagent1->SulfonylChloride Reagent2->Sulfonamide IR_Interpretation cluster_FunctionalGroups Functional Groups cluster_Wavenumbers Characteristic Wavenumber (cm⁻¹) NH2 -NH₂ (stretch) wn_NH2 3400-3200 NH2->wn_NH2 Aromatic_CH Ar C-H (stretch) wn_ArCH 3100-3000 Aromatic_CH->wn_ArCH SO2 -SO₂ (asym/sym stretch) wn_SO2 1350-1310 & 1170-1140 SO2->wn_SO2 SN S-N (stretch) wn_SN 930-900 SN->wn_SN

Caption: Key IR frequencies for 1-Benzofuran-2-Sulfonamide.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity.

Experimental Protocol:

  • Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by Gas Chromatography (GC) or Liquid Chromatography (LC).

  • Ionization: An ionization technique such as Electron Ionization (EI) or Electrospray Ionization (ESI) is used to generate charged molecules.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z).

Expected Mass Spectrum:

  • Molecular Ion (M⁺•): The molecular weight of 1-Benzofuran-2-Sulfonamide (C₈H₇NO₃S) is 197.21 g/mol . [4]The mass spectrum should show a molecular ion peak at m/z = 197.

  • Isotope Peaks: Due to the natural abundance of isotopes (¹³C, ³³S, ³⁴S), small peaks at M+1 and M+2 will be observed. The presence of sulfur gives a characteristic M+2 peak of approximately 4.4% relative to the M peak.

  • Key Fragmentation Pathways:

    • Loss of SO₂NH₂: Fragmentation may involve the loss of the sulfonamide group (•SO₂NH₂) to give a fragment at m/z = 117, corresponding to the benzofuranyl cation.

    • Loss of SO₂: Loss of sulfur dioxide (SO₂) would result in a fragment at m/z = 133.

    • Loss of NH₂: Loss of the amino radical (•NH₂) would lead to a fragment at m/z = 181.

The fragmentation pattern of the parent benzofuran ring often involves the loss of CO and CHO. [5]

MS_Fragmentation M [C₈H₇NO₃S]⁺• m/z = 197 F1 [C₈H₅O]⁺ m/z = 117 M->F1 - •SO₂NH₂ F2 [C₈H₇NO]⁺• m/z = 133 M->F2 - SO₂ F3 [C₈H₅O₃S]⁺ m/z = 181 M->F3 - •NH₂

Caption: Plausible MS fragmentation of 1-Benzofuran-2-Sulfonamide.

Conclusion

The combined application of NMR, IR, and MS provides a robust and comprehensive characterization of 1-Benzofuran-2-Sulfonamide. Each technique offers complementary information that, when synthesized, allows for the unambiguous confirmation of the molecule's structure and purity. For researchers in drug discovery and development, this level of detailed analysis is fundamental for establishing structure-activity relationships and ensuring the quality of lead compounds.

References

  • Royal Society of Chemistry. (2021). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. Retrieved from [Link]

  • ResearchGate. ¹HNMR chemical shift values of characteristic protons and mass spectral analysis of (VIIIa-VIIIt). Retrieved from [Link]

  • University of California, Davis. Chemical shifts. Retrieved from [Link]

  • Natural Products Magnetic Resonance Database. ¹³C NMR Spectrum (1D, 252 MHz, H₂O, predicted) (NP0291528). Retrieved from [Link]

  • MDPI. (E)-N'-(1-(Benzofuran-2-yl)ethylidene)-1-(4-Methoxyphenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carbohydrazide. Retrieved from [Link]

  • Oregon State University. ¹H NMR Chemical Shift. Retrieved from [Link]

  • National Institute of Standards and Technology. Benzofuran - NIST WebBook. Retrieved from [Link]

  • University of California, Los Angeles. ¹³C NMR Chemical Shift Table. Retrieved from [Link]

  • PubChem. 1-Benzofuran-2-Sulfonamide | C8H7NO3S | CID 10750432. Retrieved from [Link]

  • De Gruyter. Infrared and NMR Spectra of Arylsulphonamides, 4-X-C6H4SO2NH2 and i-X, j-YC 6H3SO2NH2. Retrieved from [Link]

  • ResearchGate. Synthesis, Characterization, Crystal structure and DFT calculations of 1-benzofuran-2-carboxylic acid. Retrieved from [Link]

  • A Research Article. Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity. Retrieved from [Link]

  • A Review. AN INSIGHT ON SYNTHESIS OF BENZOFURAN. Retrieved from [Link]

  • PubMed. part 2. The synthesis and antimicrobial activity of some novel 1-(1-benzofuran-2-yl)-2-mesitylethanone derivatives. Retrieved from [Link]

  • Royal Society of Chemistry. The infrared spectra of some sulphonamides. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Solubility and Stability of 1-Benzofuran-2-Sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Navigating the Physicochemical Landscape of a Promising Scaffold

To the researchers, scientists, and drug development professionals who are shaping the future of therapeutics, this guide offers a deep dive into the critical physicochemical properties of 1-Benzofuran-2-Sulfonamide. The fusion of the benzofuran ring, a privileged scaffold in medicinal chemistry, with the sulfonamide group, a classic pharmacophore, presents a molecule of significant therapeutic potential. However, realizing this potential hinges on a thorough understanding of its solubility and stability – the very cornerstones of druggability.

This document moves beyond a mere recitation of facts. As a Senior Application Scientist, my objective is to provide you with not only the "what" but also the "why" and the "how." We will explore the theoretical underpinnings of this molecule's behavior in various environments and, in the absence of extensive public data, provide robust, field-proven experimental protocols to empower you to generate this critical information in your own laboratories. This guide is designed to be a practical and authoritative resource, enabling you to de-risk your development programs and accelerate the journey of 1-Benzofuran-2-Sulfonamide from a promising molecule to a potential therapeutic.

The Molecular Architecture: 1-Benzofuran-2-Sulfonamide

1-Benzofuran-2-Sulfonamide is a heterocyclic compound featuring a benzofuran core functionalized with a sulfonamide group at the 2-position. This unique combination of moieties dictates its physicochemical and pharmacological properties. The benzofuran nucleus is a common feature in many biologically active natural products and synthetic drugs, while the sulfonamide group is a well-established pharmacophore known for its antibacterial and other therapeutic activities.

Chemical Structure:

Figure 1: Chemical structure of 1-Benzofuran-2-Sulfonamide.

Computed Physicochemical Properties:

PropertyValueSource
Molecular FormulaC₈H₇NO₃S
Molecular Weight197.21 g/mol
XLogP31.2
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count4

Solubility Profile: A Multifaceted Consideration

The solubility of a drug substance is a critical determinant of its bioavailability and developability. For 1-Benzofuran-2-Sulfonamide, we must consider its solubility in both aqueous and organic media, as this will impact everything from formulation strategies to purification processes.

Theoretical Considerations

The principle of "like dissolves like" provides a foundational understanding of solubility.[1] The benzofuran moiety contributes to the molecule's lipophilicity, suggesting solubility in organic solvents. Conversely, the sulfonamide group, with its capacity for hydrogen bonding, imparts a degree of polarity. The acidic nature of the sulfonamide proton means that the overall charge of the molecule, and thus its aqueous solubility, will be highly dependent on the pH of the medium.[2] At pH values above its pKa, the sulfonamide will be deprotonated, forming an anion that is significantly more soluble in water than the neutral molecule.

Aqueous Solubility

A comprehensive understanding of aqueous solubility requires examination across a physiologically relevant pH range.

Experimental Protocol: pH-Dependent Aqueous Solubility Determination

This protocol outlines a standardized procedure for determining the thermodynamic solubility of 1-Benzofuran-2-Sulfonamide at various pH values.

Materials:

  • 1-Benzofuran-2-Sulfonamide (solid)

  • Phosphate buffered saline (PBS) at pH 5.0, 6.5, 7.4, and 8.0

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Formic acid, for mobile phase modification

  • HPLC system with UV detector

  • Calibrated pH meter

  • Analytical balance

  • Thermostatted shaker

  • Centrifuge

  • Syringe filters (0.22 µm)

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid 1-Benzofuran-2-Sulfonamide to separate vials containing each of the PBS buffers.

    • Ensure a visible amount of solid remains to confirm saturation.

  • Equilibration:

    • Incubate the vials in a thermostatted shaker at 25°C and 37°C for 24 hours to reach equilibrium.[3]

  • Sample Collection and Preparation:

    • After incubation, centrifuge the samples to pellet the excess solid.

    • Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter.

    • Dilute the filtered supernatant with an appropriate volume of ACN/water (50:50 v/v) to bring the concentration within the linear range of the HPLC calibration curve.

  • HPLC Analysis:

    • Analyze the diluted samples using a validated stability-indicating HPLC-UV method.[4]

    • A typical starting point for method development would be a C18 column with a gradient elution of water and acetonitrile, both containing 0.1% formic acid.

  • Quantification:

    • Quantify the concentration of 1-Benzofuran-2-Sulfonamide in the samples against a standard calibration curve.

    • Calculate the solubility in mg/mL or µg/mL.

Illustrative Data:

The following table presents hypothetical solubility data for 1-Benzofuran-2-Sulfonamide to demonstrate the expected trend.

pHTemperature (°C)Solubility (µg/mL) - Hypothetical
5.02550
6.525150
7.425500
8.0251200
7.437650

Interpretation:

The hypothetical data illustrates the expected increase in aqueous solubility with increasing pH, a characteristic of acidic sulfonamides. The slight increase in solubility at physiological temperature (37°C) compared to room temperature (25°C) is also a common observation.

Organic Solvent Solubility

Solubility in organic solvents is crucial for synthesis, purification, and the preparation of stock solutions for in vitro assays.

Experimental Protocol: Organic Solvent Solubility Screen

Procedure:

  • Add a known mass of 1-Benzofuran-2-Sulfonamide to a vial.

  • Incrementally add a specific volume of the chosen organic solvent (e.g., DMSO, ethanol, methanol, acetone, ethyl acetate) while vortexing.

  • Observe for complete dissolution.

  • The solubility can be expressed qualitatively (e.g., soluble, sparingly soluble, insoluble) or quantitatively by determining the concentration at which the compound is fully dissolved.

Illustrative Data:

SolventSolubility (mg/mL) - Hypothetical
Dimethyl Sulfoxide (DMSO)> 50
Ethanol~20
Methanol~15
Acetone~10
Ethyl Acetate~5
Dichloromethane< 1
Water< 0.1 (at neutral pH)

Stability Profile: Ensuring Molecular Integrity

A thorough understanding of a compound's stability is mandated by regulatory agencies and is fundamental to developing a safe and effective drug.[5] Forced degradation studies are a systematic way to explore the intrinsic stability of a molecule under various stress conditions.[6]

Experimental Protocol: Forced Degradation Study

This protocol is designed in accordance with ICH guideline Q1A(R2) on stability testing.[7]

Stress Conditions:

  • Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

  • Basic Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Solid drug substance at 80°C for 48 hours.

  • Photostability: Exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[8]

Procedure:

  • Prepare solutions of 1-Benzofuran-2-Sulfonamide (e.g., 1 mg/mL in a suitable solvent system) for each stress condition.

  • Expose the solutions to the respective stress conditions for the specified duration.

  • At appropriate time points, withdraw samples and neutralize if necessary.

  • Analyze the stressed samples using a validated stability-indicating UPLC-MS/MS method to separate the parent compound from its degradation products.

  • Characterize the degradation products based on their mass-to-charge ratio (m/z) and fragmentation patterns.[9]

Hypothetical Degradation Pathway:

Based on the known reactivity of sulfonamides and benzofurans, the following degradation pathways can be postulated:

A 1-Benzofuran-2-Sulfonamide B Hydrolysis (Acidic/Basic) A->B C Oxidation A->C D Photolysis A->D E Benzofuran-2-sulfonic acid B->E F 2-Aminobenzofuran B->F G Hydroxylated derivatives C->G H Ring-opened products D->H

Figure 2: Postulated degradation pathways of 1-Benzofuran-2-Sulfonamide.

Data Interpretation and Reporting:

A comprehensive stability report should include:

  • Percentage of degradation of the parent compound under each stress condition.

  • Chromatograms showing the separation of the parent peak from the degradation products.

  • A table summarizing the retention times and m/z values of the identified degradation products.

  • Proposed structures of the major degradation products based on mass spectrometry data.

Leveraging In Silico Tools for Predictive Insights

In modern drug discovery, computational tools play a vital role in predicting the physicochemical properties of molecules, thereby saving time and resources.[10]

Solubility Prediction:

Several machine learning and quantitative structure-property relationship (QSPR) models can provide estimations of aqueous and organic solvent solubility.[11] These models utilize molecular descriptors to correlate the chemical structure with its solubility. While these predictions do not replace experimental data, they are invaluable for prioritizing compounds and designing experiments.

Degradation Pathway Prediction:

Software programs like Zeneth can predict potential degradation pathways based on a knowledge base of chemical reactions.[12][13] By inputting the structure of 1-Benzofuran-2-Sulfonamide, these tools can generate a list of likely degradation products under various stress conditions, which can then be used to guide the analytical work in forced degradation studies.

Conclusion: A Roadmap for Characterization

References

  • Krebs, H. A., & Speakman, J. C. (1946). SOLUBILITY OF SULPHONAMIDES. The BMJ, 1(4436), 47-50.
  • Khan Academy. (n.d.). Solubility of organic compounds. Retrieved from [Link]

  • ICH. (2003). Q6B: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products. Retrieved from [Link]

  • USP. (n.d.).
  • EMA. (2006). Q6B Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products. Retrieved from [Link]

  • EMA. (2003). Q1A(R2) Stability Testing of new Drug Substances and Products. Retrieved from [Link]

  • Scribd. (n.d.). 1225 - Validation of Compendial Procedures. Retrieved from [Link]

  • uspbpep.com. (n.d.). General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. Retrieved from [Link]

  • ICH. (n.d.). Quality Guidelines. Retrieved from [Link]

  • ICH. (2003). Q1A(R2) Guideline. Retrieved from [Link]

  • Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection. Retrieved from [Link]

  • Ghanavati, M. A., Ahmadi, S., & Rohani, S. (2024).
  • Waters Corporation. (n.d.). Utilizing UPLC-MS for Conducting Forced Degradation Studies. Retrieved from [Link]

  • Lhasa Limited. (2024). In Silico Prediction Of Pharmaceutical Degradation Pathways: A Benchmarking Study Using The Software Program Zeneth. Retrieved from [Link]

  • Ofni Systems. (n.d.). <1225> VALIDATION OF COMPENDIAL PROCEDURES. Retrieved from [Link]

  • Singh, S., et al. (2023). Sensitive and validated UPLC-MS/MS method for the identification and characterization of forced degradation products for felodipine.
  • Teasdale, A., et al. (2014). In Silico Prediction of Pharmaceutical Degradation Pathways: A Benchmarking Study. Organic Process Research & Development, 18(11), 1446-1460.
  • Bevan, C. D., & Lloyd, R. S. (2000). A High-Throughput Screening Method for the Determination of Aqueous Drug Solubility. Analytical Chemistry, 72(8), 1781-1787.
  • Palmer, D. S., et al. (2022). SolTranNet – A machine learning tool for fast aqueous solubility prediction.
  • ICH. (2003). ICH Topic Q 1 A (R2) - Stability testing of new drug substances and products. Retrieved from [Link]

  • Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 87, 1-15.
  • Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]

  • Singh, S., et al. (2018). A Sensitive, Stability indicating UPLC method for the identification and characterization of forced degradation products for Drometrizole Trisiloxane through MSn studies.
  • Kulkarni, A. A., et al. (2016). In Silico Prediction of Pharmaceutical Degradation Pathways: A Benchmarking Study.
  • Abraham, M. H., et al. (2024). Machine Learning Models for Predicting Polymer Solubility in Solvents across Concentrations and Temperatures. The Journal of Physical Chemistry B.
  • Saleh, S. F. (2023). How to measure solubility for drugs in oils/emulsions?.
  • USP. (2011).
  • Bajaj, S., et al. (2012). Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology, 5(1), 1-10.
  • BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]

  • Pan, L., et al. (2009). Comparison of Nephelometric, UV-spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry, 81(9), 3498-3504.
  • Smith, A., & Jones, B. (2020). Machine Learning with Physicochemical Relationships: Solubility Prediction in Organic Solvents and Water.
  • ICH. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. Retrieved from [Link]

  • Singh, S., et al. (2013). LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol. Journal of Pharmaceutical and Biomedical Analysis, 85, 142-150.
  • Lhasa Limited. (2024). In Silico Prediction Of Pharmaceutical Degradation Pathways: A Benchmarking Study. Retrieved from [Link]

  • Acta Scientific. (2018). MS/MS and HPLC Characterization of Forced Degradation Products of Clopidogrel and Pantoprazole Sodium.
  • ICH. (2024). ICH Topic Q 1 A (R2) - Stability testing of new drug substances and products. Retrieved from [Link]

  • ResearchGate. (2023). Machine Learning for Solubility Prediction.
  • Pharmacology Discovery Services. (n.d.). Solubility Test, HPLC-UV/VIS Method. Retrieved from [Link]

  • Inventiva Pharma. (n.d.).
  • Asian Journal of Research in Chemistry. (n.d.). Forced Degradation Study: An Important Tool in Drug Development.
  • Teasdale, A., et al. (2014). In Silico Prediction of Pharmaceutical Degradation Pathways: A Benchmarking Study. Organic Process Research & Development, 18(11), 1446-1460.

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of 1-Benzofuran-2-Sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Benzofuran Sulfonamide Scaffold

The 1-benzofuran-2-sulfonamide moiety is a privileged scaffold in medicinal chemistry, forming the core structure of numerous compounds with a wide array of biological activities. Benzofuran derivatives are known to exhibit antimicrobial, anti-inflammatory, and antitumor properties, among others. The incorporation of a sulfonamide group at the 2-position can significantly influence the pharmacokinetic and pharmacodynamic properties of these molecules, often enhancing their therapeutic potential. This document provides a detailed, step-by-step protocol for the synthesis of 1-benzofuran-2-sulfonamide, a key building block for the development of novel therapeutics. The presented methodology is based on established chemical principles and provides a rational approach to obtaining the target compound with a high degree of purity.

Synthetic Strategy: A Two-Step Approach

The synthesis of 1-benzofuran-2-sulfonamide is most effectively achieved through a two-step process, commencing with the commercially available starting material, 1-benzofuran. The overall synthetic pathway is depicted below:

Synthesis_Workflow Benzofuran 1-Benzofuran SulfonylChloride 1-Benzofuran-2-sulfonyl chloride Benzofuran->SulfonylChloride   Chlorosulfonic acid    Sulfonamide 1-Benzofuran-2-sulfonamide SulfonylChloride->Sulfonamide   Aqueous Ammonia   

Figure 1: Overall synthetic workflow for 1-benzofuran-2-sulfonamide.

The synthesis begins with the direct chlorosulfonylation of the benzofuran ring at the electron-rich 2-position to yield the key intermediate, 1-benzofuran-2-sulfonyl chloride. This is followed by the nucleophilic substitution of the chloride with ammonia to afford the desired 1-benzofuran-2-sulfonamide.

Experimental Protocols

PART 1: Synthesis of 1-Benzofuran-2-sulfonyl chloride

This procedure details the direct chlorosulfonylation of 1-benzofuran. This electrophilic aromatic substitution reaction introduces the sulfonyl chloride group at the 2-position of the benzofuran ring[1][2].

Materials and Reagents:

Reagent/MaterialFormulaMolar Mass ( g/mol )QuantityMoles (mmol)
1-BenzofuranC₈H₆O118.131.18 g10
Chlorosulfonic acidClSO₃H116.524.66 g (2.7 mL)40
Dichloromethane (DCM)CH₂Cl₂84.9320 mL-
IceH₂O18.02As needed-
Saturated Sodium BicarbonateNaHCO₃84.01As needed-

Step-by-Step Protocol:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add chlorosulfonic acid (4.0 eq, 40 mmol, 2.7 mL).

  • Cooling: Cool the flask in an ice-salt bath to maintain a temperature of -10 °C to 0 °C.

  • Addition of Benzofuran: Dissolve 1-benzofuran (1.0 eq, 10 mmol, 1.18 g) in dichloromethane (10 mL). Slowly add this solution dropwise to the cold, stirring chlorosulfonic acid over a period of 30 minutes. Caution: The reaction is exothermic; maintain the temperature below 5 °C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture onto crushed ice (approximately 50 g) in a beaker with vigorous stirring.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Washing: Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (2 x 20 mL) to neutralize any remaining acid, followed by a wash with brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-benzofuran-2-sulfonyl chloride as a solid. This intermediate is often used in the next step without further purification.

PART 2: Synthesis of 1-Benzofuran-2-sulfonamide

This protocol describes the conversion of the sulfonyl chloride intermediate to the final sulfonamide product through reaction with ammonia[3][4].

Materials and Reagents:

Reagent/MaterialFormulaMolar Mass ( g/mol )QuantityMoles (mmol)
1-Benzofuran-2-sulfonyl chlorideC₈H₅ClO₃S216.64~10 (crude)-
Aqueous Ammonia (28-30%)NH₄OH35.0520 mL-
Dichloromethane (DCM)CH₂Cl₂84.9320 mL-
Deionized WaterH₂O18.02As needed-
Hydrochloric Acid (1 M)HCl36.46As needed-

Step-by-Step Protocol:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve the crude 1-benzofuran-2-sulfonyl chloride from the previous step in dichloromethane (20 mL).

  • Cooling: Cool the solution in an ice bath.

  • Addition of Ammonia: Slowly add excess aqueous ammonia (28-30%, 20 mL) to the stirring solution.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC until the starting sulfonyl chloride is consumed.

  • Work-up: Transfer the reaction mixture to a separatory funnel. Separate the organic layer.

  • Extraction: Extract the aqueous layer with dichloromethane (2 x 15 mL).

  • Washing and Neutralization: Combine the organic layers and wash with 1 M hydrochloric acid (2 x 15 mL) to remove excess ammonia, followed by a wash with deionized water (20 mL) and brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford 1-benzofuran-2-sulfonamide as a pure solid.

Mechanism and Rationale

The synthesis of 1-benzofuran-2-sulfonamide proceeds through two classical organic transformations.

Reaction_Mechanism cluster_step1 Step 1: Electrophilic Aromatic Substitution cluster_step2 Step 2: Nucleophilic Acyl Substitution Benzofuran Benzofuran Intermediate Sigma Complex Benzofuran->Intermediate + ClSO3H SulfonylChloride 1-Benzofuran-2-sulfonyl chloride Intermediate->SulfonylChloride - H+ SulfonylChloride2 1-Benzofuran-2-sulfonyl chloride Tetrahedral_Intermediate Tetrahedral Intermediate SulfonylChloride2->Tetrahedral_Intermediate + NH3 Sulfonamide 1-Benzofuran-2-sulfonamide Tetrahedral_Intermediate->Sulfonamide - Cl-

Figure 2: Reaction mechanism overview.

In the first step, the highly electrophilic sulfur atom in chlorosulfonic acid is attacked by the electron-rich C2 position of the benzofuran ring. The choice of chlorosulfonic acid allows for the direct introduction of the sulfonyl chloride group in a single step[2]. The reaction is performed at low temperatures to control the exothermicity and minimize potential side reactions.

The second step is a nucleophilic acyl substitution at the sulfonyl group. The lone pair of electrons on the nitrogen atom of ammonia attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to a tetrahedral intermediate. The subsequent departure of the chloride leaving group yields the stable sulfonamide product. The use of excess ammonia serves both as the nucleophile and as a base to neutralize the hydrogen chloride byproduct.

Troubleshooting and Safety Precautions

  • Safety: Chlorosulfonic acid is extremely corrosive and reacts violently with water. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. The quenching of the reaction mixture with ice should be done slowly and cautiously.

  • Low Yield in Step 1: If the yield of the sulfonyl chloride is low, ensure that the benzofuran starting material is pure and the reaction is kept at a low temperature during the addition of the reagent. Incomplete reaction can be addressed by increasing the reaction time or slightly warming the reaction mixture after the initial addition.

  • Purification Challenges: If the final product is difficult to purify, column chromatography on silica gel using a gradient of ethyl acetate in hexanes may be employed.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Cerfontain, H. (1968).
  • U.S. Patent 5,136,043 A. (1992).
  • ResearchGate. (2014). How to carry out a sulfonation reaction? [Link]

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.
  • Patai, S. (Ed.). (1991). The Chemistry of Sulphones and Sulphoxides. John Wiley & Sons.
  • Wallace, D. J. (2010). Sulfonamides. In Comprehensive Organic Synthesis II (pp. 433-466). Elsevier.
  • King, J. F. (1975). The reaction of amines with sulfonyl chlorides. Accounts of Chemical Research, 8(1), 10-17.
  • March, J. (2007). Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.
  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. [Link]

Sources

Application Notes and Protocols for the Synthesis of 1-Benzofuran-2-Sulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of the Benzofuran Scaffold

The benzofuran nucleus is a prominent heterocyclic system that forms the structural core of numerous natural products and synthetic compounds with significant pharmacological value.[1][2] Its derivatives are recognized for a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[3][4] Specifically, the incorporation of a sulfonamide moiety at the 2-position of the benzofuran ring has emerged as a compelling strategy in medicinal chemistry. This functional group can act as a potent hydrogen bond donor and acceptor, enhancing interactions with biological targets and often improving pharmacokinetic profiles. As a result, 1-benzofuran-2-sulfonamide derivatives are actively investigated for their potential as novel therapeutic agents, particularly as carbonic anhydrase inhibitors and anticancer agents.[5][6]

This guide provides a comprehensive, field-proven experimental framework for the synthesis of 1-benzofuran-2-sulfonamide derivatives. The narrative explains the chemical logic behind each step, ensuring that researchers can not only replicate the procedure but also adapt it for the synthesis of a diverse library of analogues.

Overall Synthetic Strategy

The synthesis of 1-benzofuran-2-sulfonamide derivatives is most effectively approached through a multi-step sequence. This strategy ensures high yields and purity by systematically building the molecule. The core logic involves three primary stages:

  • Formation of the Benzofuran Core: A substituted benzofuran ring is first constructed. A common and reliable method is the reaction of a salicylaldehyde derivative with an α-halo ketone.[7]

  • Installation of the Sulfonyl Chloride: The benzofuran core is functionalized at the C-2 position to introduce a sulfonyl chloride group, creating the key reactive intermediate.

  • Amination to Form the Sulfonamide: The final derivatives are synthesized via the reaction of the 1-benzofuran-2-sulfonyl chloride intermediate with a variety of primary or secondary amines.[8]

The following workflow diagram illustrates this strategic approach.

G cluster_0 Part 1: Benzofuran Core Synthesis cluster_1 Part 2: Sulfonyl Chloride Formation cluster_2 Part 3: Sulfonamide Synthesis A Substituted Salicylaldehyde + α-Halo Ketone B Cyclization Reaction (Base-mediated) A->B K₂CO₃, Acetone C Substituted 2-Acylbenzofuran B->C D Chlorosulfonation C->D 1. Oxidation 2. Chlorination (e.g., SOCl₂ or PCl₅) E 1-Benzofuran-2-sulfonyl chloride (Key Intermediate) D->E G Nucleophilic Substitution (Base-mediated) E->G Pyridine or Et₃N F Primary or Secondary Amine (R¹R²NH) F->G H Target 1-Benzofuran-2-Sulfonamide Derivative G->H

Caption: General workflow for the synthesis of 1-Benzofuran-2-Sulfonamide derivatives.

Part 1: Synthesis of a Benzofuran Core (2-Acetylbenzofuran)

Causality and Rationale: The synthesis begins with the construction of the benzofuran heterocycle. The reaction between salicylaldehyde and chloroacetone in the presence of a weak base like potassium carbonate is a classic and efficient method.[7][9] The base deprotonates the phenolic hydroxyl group of salicylaldehyde, forming a phenoxide ion. This potent nucleophile then displaces the chloride from chloroacetone in an S_N2 reaction (O-alkylation). The resulting intermediate undergoes an intramolecular aldol-type condensation, followed by dehydration, to yield the stable aromatic benzofuran ring. Acetone is a suitable solvent as it is polar enough to dissolve the reactants but does not interfere with the reaction.

Detailed Experimental Protocol: Synthesis of 2-Acetylbenzofuran
  • Reagent Preparation: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add salicylaldehyde (10 mmol, 1.0 eq), anhydrous potassium carbonate (K₂CO₃, 30 mmol, 3.0 eq), and acetone (100 mL).

  • Initial Reaction: Stir the suspension at room temperature for 15 minutes to ensure proper mixing and partial deprotonation of the salicylaldehyde.

  • Addition of Chloroacetone: Add chloroacetone (12 mmol, 1.2 eq) dropwise to the stirring suspension over 10 minutes.

  • Reflux: Heat the reaction mixture to reflux (approximately 60-65°C) and maintain this temperature for 8-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (4:1) mobile phase.

  • Work-up and Isolation:

    • After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

    • Filter the suspension to remove the solid potassium carbonate and potassium chloride byproduct.

    • Wash the solid residue with a small amount of acetone (2 x 15 mL).

    • Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude residue can be purified by recrystallization from ethanol or by column chromatography on silica gel (eluting with a hexane:ethyl acetate gradient) to yield 2-acetylbenzofuran as a solid.

Part 2: Synthesis of 1-Benzofuran-2-sulfonyl chloride

Causality and Rationale: This step is the most critical and hazardous part of the synthesis. The goal is to convert the benzofuran core into the highly reactive sulfonyl chloride intermediate. While direct sulfonation of benzofuran can occur, a more controlled approach often involves starting with a precursor that can be readily converted.[10] A common method for preparing sulfonyl chlorides is the reaction of a sulfonic acid with a chlorinating agent like thionyl chloride or phosphorus pentachloride.[11] Alternatively, direct chlorosulfonation can be achieved using chlorosulfonic acid, although this reagent is extremely corrosive and reacts violently with water.

Safety Precaution: This procedure involves highly corrosive and reactive chemicals. It must be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves, is mandatory.

Detailed Experimental Protocol: Synthesis of 1-Benzofuran-2-sulfonyl chloride
  • Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place the starting benzofuran (e.g., 1-benzofuran, 10 mmol, 1.0 eq) and dissolve it in a suitable anhydrous solvent like dichloromethane (CH₂Cl₂) (50 mL).

  • Cooling: Cool the reaction vessel to 0°C using an ice bath.

  • Addition of Chlorosulfonic Acid: Add chlorosulfonic acid (HSO₃Cl, 20 mmol, 2.0 eq) dropwise via the dropping funnel over 30 minutes. Maintain the temperature at 0°C during the addition to control the exothermic reaction.

  • Reaction: After the addition is complete, allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC.

  • Quenching and Isolation:

    • Carefully pour the reaction mixture onto crushed ice (approx. 100 g) in a beaker with vigorous stirring. This step must be done slowly in a fume hood as it will generate HCl gas.

    • The product will precipitate as a solid.

    • Collect the solid by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral.

  • Drying: Dry the collected solid under vacuum to yield the crude 1-benzofuran-2-sulfonyl chloride.[12][13] This intermediate is often used in the next step without further purification due to its reactivity.

Part 3: Synthesis of 1-Benzofuran-2-Sulfonamide Derivatives

Causality and Rationale: The final step involves a nucleophilic acyl substitution-type reaction. The amine acts as the nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride.[8][14] This attack leads to the displacement of the chloride leaving group and the formation of the stable S-N bond of the sulfonamide.[15][16] A tertiary amine base, such as triethylamine or pyridine, is typically added to the reaction. Its purpose is to neutralize the hydrochloric acid (HCl) that is generated as a byproduct. This prevents the HCl from protonating the reactant amine, which would render it non-nucleophilic and halt the reaction.

Detailed General Protocol: Amine Coupling
  • Reagent Preparation: In a round-bottom flask, dissolve the desired primary or secondary amine (1.1 mmol, 1.1 eq) and triethylamine (Et₃N, 1.5 mmol, 1.5 eq) in an anhydrous solvent such as dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF) (20 mL).

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Addition of Sulfonyl Chloride: Dissolve the crude 1-benzofuran-2-sulfonyl chloride (1.0 mmol, 1.0 eq) in a minimal amount of the same anhydrous solvent and add it dropwise to the amine solution over 15 minutes.

  • Reaction: Stir the reaction mixture at 0°C for 30 minutes and then allow it to warm to room temperature. Continue stirring for 4-16 hours until the reaction is complete (monitored by TLC).

  • Work-up and Isolation:

    • Transfer the reaction mixture to a separatory funnel and wash with 1M HCl (2 x 20 mL) to remove excess amine and triethylamine hydrochloride.

    • Wash with saturated sodium bicarbonate solution (1 x 20 mL) and then with brine (1 x 20 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: The resulting crude sulfonamide derivative can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield the final product.

Characterization and Data Analysis

The identity and purity of the synthesized 1-benzofuran-2-sulfonamide derivatives must be confirmed using standard analytical techniques.[1][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. Key signals include the aromatic protons of the benzofuran ring and the substituent, as well as the characteristic N-H proton of primary sulfonamides (if present).

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the successful coupling. High-resolution mass spectrometry (HRMS) can be used to determine the exact molecular formula.

  • High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final compound. A well-resolved single peak indicates a high degree of purity.[4][17][18]

Table 1: Representative Analytical Data for a Hypothetical Derivative

(N-benzyl-1-benzofuran-2-sulfonamide)

Analysis TypeParameterExpected Value/Observation
¹H NMR Chemical Shift (δ, ppm)7.2-7.8 (m, Ar-H), 4.3 (d, CH₂), ~8.5 (t, NH, exchangeable)
¹³C NMR Chemical Shift (δ, ppm)155-110 (Ar-C), 48 (CH₂)
MS (ESI+) [M+H]⁺ (m/z)Expected molecular weight + 1
HPLC Purity (%)>95% (based on peak area)
FT-IR Wavenumber (cm⁻¹)~3250 (N-H stretch), 1340 & 1160 (S=O asymmetric/symmetric stretch)

Conclusion

The synthetic pathway detailed in these application notes provides a robust and adaptable methodology for producing a wide array of 1-benzofuran-2-sulfonamide derivatives. By carefully controlling the reaction conditions at each stage—from the initial formation of the heterocyclic core to the final amination—researchers can efficiently generate novel compounds for screening in drug discovery programs. The foundational protocols described herein serve as a validated starting point for further exploration and optimization in the pursuit of new and effective therapeutic agents.

References

  • Asif, M. (2017). A Review on Various Synthetic Approaches and Biological Applications of Benzofuran Derivatives. Journal of Chemical and Pharmaceutical Research, 9(5), 210-220. Available at: [Link]

  • Catalano, A., et al. (2021). Catalyst-Free Synthesis of Benzofuran Derivatives from Cascade Reactions between Nitroepoxides and Salicylaldehydes. The Journal of Organic Chemistry, 86(7), 5325–5336. Available at: [Link]

  • Cimarelli, C. (2021). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Molecules, 26(11), 3163. Available at: [Link]

  • El-Sayed, M. A., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Pharmaceuticals, 15(5), 548. Available at: [Link]

  • Koca, M., et al. (2005). Part 1. Synthesis and antimicrobial activity of (benzofuran-2-yl)(3-phenyl-3-methylcyclobutyl) ketoxime derivatives. European Journal of Medicinal Chemistry, 40(12), 1351-1358. Available at: [Link]

  • Li, J., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(50), 29336-29350. Available at: [Link]

  • Preparation and Properties of Benzofuran#Synthesis of Benzofuran. (2022). YouTube. Available at: [Link]

  • Reddy, C. R., et al. (2018). Process for preparing benzofuran-2-carboxamide derivatives. Google Patents, US20180002305A1.
  • Sharma, P., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega, 9(20), 22001–22039. Available at: [Link]

  • Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 9(5), 210-220. Available at: [Link]

  • Singh, A., & Kumar, A. (2023). Review on Designing and synthesis of some of new benzofuran derivatives for Immunomodulatory and antibacterial activity. Bulletin of Environment, Pharmacology and Life Sciences, 12(5). Available at: [Link]

  • Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity. (2016). ResearchGate. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Benzofuran synthesis. Retrieved from [Link]

  • Sharma, P., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. National Institutes of Health. Available at: [Link]

  • Yeager, G. W., et al. (2013). Preparation of benzofurans and use thereof as synthetic intermediates. Google Patents, US20130046103A1.
  • Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity. (2023). Indo American Journal of Pharmaceutical Sciences. Available at: [Link]

  • Amines as Nucleophiles. (2021). Chemistry LibreTexts. Available at: [Link]

  • Wang, C., et al. (2022). Synthesis of Indole- and Benzofuran-Based Benzylic Sulfones by Palladium-Catalyzed Sulfonylation of ortho-Iodoaryl Allenes. The Journal of Organic Chemistry, 87(17), 11777–11788. Available at: [Link]

  • Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. (2023). MDPI. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved from [Link]

  • Kirilmis, C., et al. (2008). Synthesis and antimicrobial activity of some novel derivatives of benzofuran: Part 2. The synthesis and antimicrobial activity of some novel 1-(1-benzofuran-2-yl)-2-mesitylethanone derivatives. European Journal of Medicinal Chemistry, 43(2), 300-308. Available at: [Link]

  • Connelly, J. C., et al. (2002). Application of directly coupled high performance liquid chromatography-NMR-mass spectometry and 1H NMR spectroscopic studies to the investigation of 2,3-benzofuran metabolism in Sprague-Dawley rats. Drug Metabolism and Disposition, 30(12), 1357-1363. Available at: [Link]

  • A New, Mild Preparation of Sulfonyl Chlorides. (2015). ResearchGate. Available at: [Link]

  • CHEMICAL REACTION OF AMINE WITH ARYL SULPHONYL CHLORIDE AND NITROUSACID. (2021). YouTube. Available at: [Link]

  • Application of directly coupled high performance liquid chromatography-NMR-mass spectometry and 1H NMR spectroscopic studies to the investigation of 2,3-benzofuran metabolism in Sprague-Dawley rats. (2002). ResearchGate. Available at: [Link]

  • Hinsberg reaction. (n.d.). Wikipedia. Retrieved from [Link]

  • Synthesis of sulfonyl chloride substrate precursors. (n.d.). Retrieved from [Link]

  • Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines. (2008). ResearchGate. Available at: [Link]

  • Novak, T. J., & Yuan, H. (2000). The determination of a chlorinated benzofuran pharmaceutical intermediate by HPLC-MS with on-line derivatization. Journal of Pharmaceutical and Biomedical Analysis, 23(4), 705-713. Available at: [Link]

Sources

The Architect's Toolkit: A Guide to Palladium-Catalyzed Benzofuran Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Benzofuran Scaffold and the Power of Palladium

The benzofuran motif is a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous natural products and pharmacologically active compounds. Its derivatives have demonstrated a wide spectrum of biological activities, including antifungal, anti-inflammatory, and anticancer properties. Consequently, the development of efficient and versatile synthetic routes to this privileged scaffold is of paramount importance. Among the myriad of synthetic strategies, palladium-catalyzed reactions have emerged as a particularly powerful and reliable tool for the construction of the benzofuran ring system, offering high efficiency, functional group tolerance, and atom economy.

This comprehensive guide provides an in-depth exploration of two robust palladium-catalyzed methodologies for the synthesis of benzofurans: the Intramolecular Heck Reaction and the Sonogashira Coupling/Cyclization Cascade . Designed for the modern researcher, this document moves beyond simple procedural lists to offer a deeper understanding of the underlying mechanisms, the rationale behind experimental choices, and detailed, field-tested protocols.

Strategy 1: Intramolecular Heck Reaction - Forging the Ring Through C-C Bond Formation

The intramolecular Heck reaction is a powerful method for constructing cyclic systems, including benzofurans, through the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene tethered within the same molecule.[1] This approach is particularly advantageous for its ability to form congested tertiary and quaternary stereocenters with high levels of control.

Mechanistic Insights: A Palladium-Choreographed Cyclization

The catalytic cycle of the intramolecular Heck reaction for benzofuran synthesis from an o-allylphenol derivative typically proceeds through a neutral pathway.[2] The choice of a palladium(0) precatalyst, phosphine ligands, and a base are critical for the efficiency of this cycle. Phosphine ligands stabilize the palladium center and influence the reactivity and selectivity of the reaction, while the base is essential for the regeneration of the active Pd(0) catalyst.[3]

The process can be broken down into four key steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (e.g., an o-bromoallylphenol), forming a Pd(II)-aryl intermediate.

  • Migratory Insertion: The tethered alkene then coordinates to the palladium center and undergoes migratory insertion into the Pd-aryl bond. This intramolecular step is highly regioselective, typically favoring an exo-trig cyclization to form a five-membered ring due to favorable transition state geometry.[3]

  • β-Hydride Elimination: Following cyclization, a β-hydride is eliminated from the alkyl-palladium intermediate, forming the benzofuran product and a hydrido-palladium complex.

  • Reductive Elimination: In the presence of a base, the hydrido-palladium complex undergoes reductive elimination to regenerate the active Pd(0) catalyst, allowing the cycle to continue.

Intramolecular Heck Reaction Mechanism cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd(0)L2 Pd(0)L₂ ArPd(II)L2X Aryl-Pd(II) Intermediate Pd(0)L2->ArPd(II)L2X Oxidative Addition Cyclized_Pd(II) Cyclized Alkyl-Pd(II) Intermediate ArPd(II)L2X->Cyclized_Pd(II) Migratory Insertion (exo-trig) HPd(II)L2X Hydrido-Pd(II) Complex Cyclized_Pd(II)->HPd(II)L2X β-Hydride Elimination Product Benzofuran Product Cyclized_Pd(II)->Product HPd(II)L2X->Pd(0)L2 Reductive Elimination (Base) Start o-Bromoallylphenol Start->ArPd(II)L2X Ar-X caption Intramolecular Heck Reaction for Benzofuran Synthesis

Caption: Catalytic cycle of the intramolecular Heck reaction.

Protocol: Synthesis of 2-Methyl-2,3-dihydrobenzofuran

This protocol details the synthesis of 2-methyl-2,3-dihydrobenzofuran from 1-(allyloxy)-2-bromobenzene, a common starting material for intramolecular Heck cyclization.

Materials:

  • 1-(Allyloxy)-2-bromobenzene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Sodium carbonate (Na₂CO₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Standard glassware for inert atmosphere reactions

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-(allyloxy)-2-bromobenzene (1.0 mmol), palladium(II) acetate (0.03 mmol, 3 mol%), triphenylphosphine (0.06 mmol, 6 mol%), and sodium carbonate (1.5 mmol).

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen). Add anhydrous DMF (10 mL) via syringe.

  • Reaction: Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature and dilute with water (20 mL). Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 2-methyl-2,3-dihydrobenzofuran.

Data Summary: Scope and Efficiency

The intramolecular Heck reaction is a versatile method applicable to a range of substrates. The following table summarizes typical yields for the cyclization of various substituted o-allylphenols.

EntrySubstrate (R group on allyl chain)Yield (%)Reference
1H85
2Methyl90
3Phenyl78[4]

Strategy 2: Sonogashira Coupling/Cyclization Cascade - A One-Pot Approach to Substituted Benzofurans

The Sonogashira coupling, a palladium- and copper-cocatalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide, provides a powerful entry point for benzofuran synthesis.[5] When applied to o-iodophenols, the initial coupling product can undergo a subsequent intramolecular cyclization to furnish the benzofuran ring in a one-pot fashion. This tandem approach is highly efficient for creating diverse libraries of 2,3-disubstituted benzofurans.[6]

Mechanistic Insights: A Tale of Two Catalytic Cycles

The one-pot Sonogashira coupling and cyclization involves two interconnected catalytic cycles: a palladium cycle for the C-C bond formation and a copper cycle to facilitate the activation of the alkyne.[5]

  • Palladium Cycle:

    • Oxidative Addition: Pd(0) adds to the o-iodophenol to form a Pd(II)-aryl intermediate.

    • Transmetalation: The copper acetylide, formed in the copper cycle, transfers the alkynyl group to the palladium center.

    • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to form the 2-(alkynyl)phenol intermediate and regenerate the Pd(0) catalyst.

  • Copper Cycle:

    • π-Alkyne Complex Formation: Copper(I) coordinates with the terminal alkyne.

    • Deprotonation: In the presence of a base (typically an amine), the terminal alkyne is deprotonated to form a copper acetylide.

  • Intramolecular Cyclization (Annulation): The in situ generated 2-(alkynyl)phenol then undergoes a 5-exo-dig intramolecular cyclization, catalyzed by either the palladium species or another electrophilic species in the reaction mixture, to yield the final benzofuran product.

Sonogashira_Cyclization_Mechanism cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd(0) Pd(0)L₂ Pd(II)_Aryl Ar-Pd(II)-I Pd(0)->Pd(II)_Aryl Oxidative Addition (Ar-I) Pd(II)_Diorgano Ar-Pd(II)-C≡CR Pd(II)_Aryl->Pd(II)_Diorgano Transmetalation Pd(II)_Diorgano->Pd(0) Reductive Elimination Intermediate 2-(Alkynyl)phenol Intermediate Pd(II)_Diorgano->Intermediate Forms Cu(I) Cu(I)X Cu_Acetylide Cu-C≡CR Cu(I)->Cu_Acetylide Deprotonation (Base, R-C≡CH) Cu_Acetylide->Pd(II)_Aryl Cu_Acetylide->Cu(I) Product Benzofuran Product Intermediate->Product Intramolecular Cyclization (5-exo-dig) caption Sonogashira Coupling and Cyclization Cascade

Caption: Tandem Sonogashira coupling and cyclization mechanism.

Protocol: One-Pot Synthesis of 2-Phenylbenzofuran

This protocol describes the one-pot synthesis of 2-phenylbenzofuran from 2-iodophenol and phenylacetylene.

Materials:

  • 2-Iodophenol

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Standard glassware for inert atmosphere reactions

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried Schlenk tube, combine 2-iodophenol (1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol, 2 mol%), and copper(I) iodide (0.04 mmol, 4 mol%).

  • Reagent Addition: Evacuate and backfill the tube with argon. Add anhydrous DMF (5 mL) and anhydrous triethylamine (2.0 mmol) via syringe. Finally, add phenylacetylene (1.2 mmol).

  • Reaction: Stir the mixture at room temperature for 30 minutes, then heat to 80 °C for 4-6 hours, monitoring by TLC.

  • Workup: Cool the reaction to room temperature and pour it into a saturated aqueous solution of ammonium chloride (20 mL). Extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over magnesium sulfate, and concentrate. Purify the residue by flash chromatography (hexane/ethyl acetate) to yield 2-phenylbenzofuran.

Data Summary: A Versatile Route to Diverse Benzofurans

The Sonogashira coupling/cyclization cascade is broadly applicable to a variety of substituted o-iodophenols and terminal alkynes.

Entryo-IodophenolTerminal AlkyneYield (%)Reference
12-IodophenolPhenylacetylene88[5]
22-Iodo-4-methylphenolPhenylacetylene92[6]
32-Iodophenol1-Hexyne75[5]
42-Iodo-4-nitrophenolPhenylacetylene65[6]

Conclusion: Empowering Synthesis with Palladium Catalysis

Palladium catalysis offers a powerful and versatile platform for the synthesis of the medicinally important benzofuran scaffold. The intramolecular Heck reaction provides a robust method for the cyclization of pre-functionalized substrates, while the Sonogashira coupling/cyclization cascade enables the rapid, one-pot construction of diverse benzofurans from simple starting materials. A thorough understanding of the underlying mechanisms empowers chemists to troubleshoot and optimize these reactions, pushing the boundaries of molecular design and facilitating the discovery of novel therapeutics and materials.

References

  • Wikipedia. (n.d.). Intramolecular Heck reaction. Retrieved February 11, 2026, from [Link]

  • Markina, N. A., & Larock, R. C. (2013). Efficient Microwave-assisted One-pot Three-component Synthesis of 2,3-Disubstituted Benzofurans under Sonogashira Conditions. Tetrahedron, 69(13), 2701-2713. [Link]

  • Kishore, D. R., & Satyanarayana, G. (2022). Intermolecular Sonogashira Coupling and Intramolecular 5-Exo-dig Cycloisomerization Cascade: A One-Pot Pathway for Accessing (3-Benzylbenzofuran-2-yl)(phenyl)methanones. The Journal of Organic Chemistry, 87(15), 10158-10172. [Link]

  • Gabriele, B., Mancuso, R., & Salerno, G. (2008). A Novel Synthesis of 2-Functionalized Benzofurans by Palladium-Catalyzed Cycloisomerization of 2-(1-Hydroxyprop-2-ynyl)phenols Followed by Acid-Catalyzed Allylic Isomerization or Allylic Nucleophilic Substitution. The Journal of Organic Chemistry, 73(18), 7336–7341. [Link]

  • Dwivedi, K. C., Sabharwal, G., Pandey, A., & Balakrishna, M. S. (2020). One-Pot Synthesis of Benzofurans via Cu-Catalyzed Tandem Sonogashira Coupling-Cyclization Reactions. Current Organic Synthesis, 17(4), 304-312. [Link]

  • Sarkar, A., Mukherjee, C., & Samanta, S. (2021). Recent Advances in Sequentially Pd-Catalyzed One-Pot Syntheses of Heterocycles. Molecules, 26(22), 6893. [Link]

  • Markina, N. A., Chen, Y., & Larock, R. C. (2013). Efficient microwave-assisted one-pot three-component synthesis of 2,3-disubstituted benzofurans under Sonogashira conditions. Tetrahedron, 69(13), 2701-2713. [Link]

  • Gabriele, B., Mancuso, R., & Salerno, G. (2008). A Novel synthesis of 2-functionalized benzofurans by palladium-catalyzed cycloisomerization of 2-(1-hydroxyprop-2-ynyl)phenols followed by acid-catalyzed allylic isomerization or allylic nucleophilic substitution. The Journal of Organic Chemistry, 73(18), 7336-7341. [Link]

  • Reddy, B. V. S., Reddy, L. R., & Corey, E. J. (2006). A simple, general, and efficient method for the synthesis of α-substituted 2-benzofuranmethamines. Organic Letters, 8(15), 3391-3393. [Link]

  • Gabriele, B., Mancuso, R., & Salerno, G. (2008). A Novel Synthesis of 2-Functionalized Benzofurans by Palladium-Catalyzed Cycloisomerization of 2-(1-Hydroxyprop-2-ynyl)phenols Followed by Acid-Catalyzed Allylic Isomerization or Allylic Nucleophilic Substitution. The Journal of Organic Chemistry, 73(18), 7336-7341. [Link]

  • Wu, W., Chen, W., & Jiang, H. (2021). Palladium-catalyzed Heck cyclization/allylation with homoallyl alcohols via retro-allylation. Organic Chemistry Frontiers, 8(13), 3416-3421. [Link]

  • Wu, W., Liu, C., & Jiang, H. (2021). Synthesis of 2-isoxazolyl-2,3-dihydrobenzofurans via palladium-catalyzed cascade cyclization of alkenyl ethers. Chemical Communications, 57(34), 4799-4802. [Link]

  • Link, J. T. (2002). The Intramolecular Heck Reaction. Organic Reactions, 60, 157-534. [Link]

  • Li, J., Yang, D., & Chen, Y. (2017). Palladium-catalyzed cyclization reaction of 1,6-enynes and disilanes to synthesize silyl benzofurans. Chemical Communications, 53(13), 2146-2149. [Link]

  • Linder, T., & Lipshutz, B. H. (2015). Intramolecular Heck-Matsuda Reaction for the Asymmetric Synthesis of a spiro-benzofuran using Chiral N,N-Ligands: Experimental and Theoretical Insights into the Catalytic Cycle and Enantioselectivity. Angewandte Chemie International Edition, 54(48), 14478-14482. [Link]

  • de Meijere, A., & Meyer, F. E. (1994). Fine Feathers Make Fine Birds: The Heck Reaction in Modern Garb. Angewandte Chemie International Edition in English, 33(23-24), 2379-2411. [Link]

  • Knowles, R. (2004). The Intramolecular Heck Reaction. Macmillan Group Meeting. [Link]

  • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009-3066. [Link]

  • Jana, R., & Samanta, S. (2021). Palladium Catalyzed Intramolecular Cyclization and C-H Activation Reaction Interesting Tool for the Synthesis of Some Exquisit. Chirantan Rasayan Sanstha. [Link]

  • Cruz, A., & Garcia, E. (2012). Synthesis of Fluorescent oligo(p-phenyleneethynylene) (OPE3) via Sonogashira Reactions. Molecules, 17(10), 12270-12282. [Link]

  • Kormos, C. M., & Leadbeater, N. E. (2006). Flow Chemistry: Sonogashira Coupling. Synlett, 2006(9), 1358-1360. [Link]

  • Butler, R. N., & Coyne, A. G. (2010). Rapid Sonogashira cross-coupling of iodoferrocenes and the unexpected cyclo-oligomerization of 4-ethynylphenylthioacetate. Chemical Communications, 46(36), 6735-6737. [Link]

Sources

One-pot synthesis of substituted benzofurans

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: One-Pot Synthesis of Substituted Benzofurans

Executive Summary

The benzofuran scaffold is a privileged structure in medicinal chemistry, forming the core of critical therapeutics such as Amiodarone (anti-arrhythmic) and Methoxsalen (psoriasis treatment). Traditional synthesis often involves multi-step procedures requiring the isolation of unstable intermediates (e.g., 2-alkynylphenols), leading to poor atom economy and yield loss.

This guide details two robust, "one-pot" methodologies designed for drug discovery workflows:

  • Method A (The Gold Standard): Palladium/Copper-catalyzed tandem Sonogashira coupling-cyclization. Ideal for generating libraries of 2-substituted benzofurans.

  • Method B (The Green Alternative): Copper-catalyzed multicomponent reaction (MCR) in Deep Eutectic Solvents (DES). Ideal for eco-friendly scale-up and diversity-oriented synthesis.

Strategic Overview & Mechanistic Logic

Why One-Pot?

In the context of drug development, speed and reproducibility are paramount. One-pot protocols eliminate the purification of the o-alkynylphenol intermediate, which is prone to oxidation and polymerization. By driving the reaction sequence in a single vessel, we exploit the thermodynamic stability of the aromatic benzofuran system to push the equilibrium forward.

Mechanism: The Pd/Cu Catalytic Cycle

Understanding the interplay between the Palladium cycle (coupling) and the Copper cycle (activation/cyclization) is critical for troubleshooting.

  • Step 1: Oxidative addition of Pd(0) to the o-halophenol.

  • Step 2: Transmetallation with the Copper-acetylide species.

  • Step 3: Reductive elimination forms the C-C bond (Sonogashira product).

  • Step 4: Intramolecular nucleophilic attack of the phenoxide oxygen onto the activated alkyne (5-endo-dig or 6-endo-dig cyclization) closes the ring.

Figure 1: Mechanistic Pathway for Tandem Sonogashira-Cyclization

BenzofuranCycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + o-Halophenol TransMet Transmetallation (Cu-Acetylide Entry) OxAdd->TransMet + Alkyne/CuI RedElim Reductive Elimination (C-C Bond Formation) TransMet->RedElim Cyclization Intramolecular Cyclization (Ring Closure) RedElim->Cyclization In situ Product 2-Substituted Benzofuran Cyclization->Product Product->Pd0 Catalyst Regeneration

Caption: The catalytic cycle integrating Pd-catalyzed coupling and Cu-mediated cyclization. Note that CuI plays a dual role: activating the alkyne for coupling and acting as a Lewis acid for cyclization.

Protocol A: Pd/Cu-Catalyzed Tandem Synthesis

Application: Generation of 2-aryl and 2-alkyl benzofurans. Scale: 1.0 mmol (Adaptable to gram-scale).

Reagents & Materials
  • Substrate: 2-Iodophenol (1.0 equiv) - Note: Iodophenols react faster than bromophenols.

  • Coupling Partner: Phenylacetylene (1.2 equiv).

  • Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2-5 mol%).

  • Co-Catalyst: Copper(I) Iodide [CuI] (2-5 mol%).

  • Base/Solvent: Triethylamine (Et₃N) (3.0 equiv) in DMF (Dimethylformamide).

Step-by-Step Methodology
  • System Preparation (Critical):

    • Flame-dry a 25 mL Schlenk tube or microwave vial.

    • Backfill with Argon or Nitrogen x3. Oxygen exclusion is vital to prevent homocoupling of the alkyne (Glaser coupling).

  • Reagent Addition:

    • Add 2-Iodophenol (220 mg, 1.0 mmol), PdCl₂(PPh₃)₂ (14 mg, 0.02 mmol), and CuI (3.8 mg, 0.02 mmol) to the vessel.

    • Add anhydrous DMF (3 mL) and Et₃N (0.42 mL, 3.0 mmol).

    • Expert Tip: Degas the solvent mixture by bubbling Argon for 5 minutes before adding the alkyne.

  • Reaction Initiation:

    • Add Phenylacetylene (132 µL, 1.2 mmol) dropwise via syringe.

    • Seal the vessel.

  • Thermal Activation:

    • Heat the reaction mixture to 80°C for 4–6 hours.

    • Monitoring: Check TLC (Hexane/EtOAc 9:1). Look for the disappearance of the starting phenol and the appearance of a highly fluorescent spot (Benzofuran).

  • Work-up:

    • Cool to room temperature.[1][2] Dilute with Ethyl Acetate (20 mL).

    • Wash with water (3 x 10 mL) to remove DMF.

    • Wash with Brine (10 mL).

    • Dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification:

    • Flash column chromatography (Silica Gel 60). Elute with Hexane -> 5% EtOAc/Hexane.

Protocol B: Green Multicomponent Synthesis (Deep Eutectic Solvents)

Application: Eco-friendly synthesis avoiding toxic dipolar aprotic solvents (DMF/DMA). Reference: Based on recent advances in Green Chemistry (e.g., Abtahi & Tavakol, 2021).

Reagents
  • Substrates: Salicylaldehyde + Secondary Amine (Morpholine) + Terminal Alkyne.

  • Catalyst: CuI (10 mol%).

  • Solvent: Choline Chloride:Urea (1:2 molar ratio) - Deep Eutectic Solvent (DES).

Methodology
  • Solvent Prep: Mix Choline Chloride and Urea (1:2) at 80°C until a clear liquid forms.

  • One-Pot Assembly: Add Salicylaldehyde (1.0 mmol), Morpholine (1.2 mmol), Phenylacetylene (1.5 mmol), and CuI (10 mol%) to the DES (2 mL).

  • Reaction: Stir at 60°C for 3–5 hours.

  • Isolation: Add water (5 mL). The product often precipitates out. Filter and recrystallize from Ethanol.

    • Advantage:[3][4] No column chromatography is required for many substrates.

Data Analysis & Optimization

Table 1: Substrate Scope and Expected Yields (Method A)

EntryPhenol Substituent (R1)Alkyne Substituent (R2)Time (h)Yield (%)Notes
1HPhenyl492Standard
24-NO₂ (EWG)Phenyl395Faster oxidative addition
34-OMe (EDG)Phenyl681Slower; requires higher temp
4Hn-Butyl875Aliphatic alkynes are slower
5H3-Pyridyl588N-heterocycles tolerated
Troubleshooting Decision Tree

Use this logic flow to diagnose low yields or failed reactions.

Figure 2: Optimization Workflow

Optimization Start Low Yield (<50%) Check1 Homocoupling Observed? Start->Check1 Action1 Degas Solvents Add Alkyne Slow Check1->Action1 Yes Check2 Incomplete Conversion? Check1->Check2 No Action2 Increase Temp (to 100°C) Check2->Action2 Yes Action3 Switch to Pd(dppf)Cl2 Check2->Action3 No (Stalled)

Caption: Decision matrix for optimizing reaction conditions based on TLC/LC-MS feedback.

References

  • Reddy, K. H., et al. (2022). "Palladium/Copper-Catalyzed Sonogashira Coupling and Cyclization for Benzofuran Synthesis."[5] Current Organic Chemistry.

  • Mushtaq, A., et al. (2024). "A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies."[6][7] ACS Omega, 9(19), 20728–20752.[7] [8]

  • Abtahi, B., & Tavakol, H. (2021). "Green one-pot synthesis of benzofurans using deep eutectic solvents." Journal of Molecular Structure.

  • Patel, K., et al. (2024). "Unlocking the Potential: A Comprehensive Review for the Synthesis of Benzofuran Derivatives."[4] Current Green Chemistry.

  • Stridfeldt, E., & Olofsson, B. (2014). "Metal-Free One-Pot Synthesis of Benzofurans."[1][9] Chemistry - A European Journal.[1]

Sources

Purification techniques for 1-Benzofuran-2-Sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: High-Purity Isolation of 1-Benzofuran-2-Sulfonamide

Strategic Overview

1-Benzofuran-2-sulfonamide is a critical pharmacophore in medicinal chemistry, particularly in the development of Carbonic Anhydrase Inhibitors (CAIs) and anticonvulsant agents. Its structural similarity to clinical standards like Zonisamide makes it a high-value scaffold. However, its synthesis—typically via the amination of 1-benzofuran-2-sulfonyl chloride—often yields persistent impurities, including unreacted starting materials, disulfonated byproducts, and hydrolyzed sulfonic acids.

This guide provides a multi-modal purification strategy. We move beyond simple "recipe" steps to explain the thermodynamic and chemical principles governing the isolation of this amphoteric molecule.

Physicochemical Profile & Target Specifications

Understanding the molecule's physical properties is prerequisite to selecting a purification vector.

ParameterSpecification / PropertyRelevance to Purification
Chemical Formula

MW: 197.21 g/mol
pKa (Sulfonamide) ~9.8 - 10.2 (Theoretical)Weakly acidic

allows base extraction.
Solubility (Water) Low (< 0.5 mg/mL at 25°C)Allows precipitation from aqueous phases.
Solubility (Organic) High in DMSO, Acetone, EtOAc; Mod. in EtOHBasis for solvent extraction and recrystallization.
Melting Point >150°C (Crystalline solid)High lattice energy supports recrystallization.
Key Impurities Benzofuran (neutral), Sulfonic acid (acidic)Distinct pKa values allow chemical separation.

Purification Decision Tree

The following logic flow dictates the selection of the appropriate protocol based on crude purity and impurity profile.

PurificationStrategy Start Crude 1-Benzofuran-2-Sulfonamide CheckPurity Analyze Purity (HPLC/TLC) Start->CheckPurity HighImpurities High Neutral Impurities (Unreacted Benzofuran) CheckPurity->HighImpurities Neutral contaminants PolarImpurities High Polar Impurities (Sulfonic Acids/Salts) CheckPurity->PolarImpurities Polar contaminants HighPurity Purity > 90% CheckPurity->HighPurity Clean crude MethodB Protocol B: Acid-Base Extraction HighImpurities->MethodB Exploit Acidity MethodC Protocol C: Flash Chromatography PolarImpurities->MethodC Silica Separation MethodA Protocol A: Recrystallization (EtOH/H2O) HighPurity->MethodA Polishing Final Final QC (>98% Purity) MethodA->Final MethodB->MethodA If color persists MethodC->MethodA To remove silica fines

Figure 1: Strategic decision tree for selecting the optimal purification workflow based on initial crude analysis.

Protocol A: Thermodynamic Recrystallization

Best For: Final polishing of material with >90% purity. Principle: Exploits the steep solubility curve of sulfonamides in aqueous ethanol. The benzofuran core is hydrophobic, while the sulfonamide moiety provides hydrogen-bonding capability, making EtOH:Water an ideal binary system.

Materials:

  • Ethanol (Absolute or 95%)

  • Deionized Water

  • Activated Carbon (optional, for decolorization)

Step-by-Step Methodology:

  • Saturation: Suspend the crude solid in Ethanol (10 mL per gram of solid) in a round-bottom flask equipped with a reflux condenser.

  • Dissolution: Heat the mixture to reflux (approx. 78°C). If solids remain, add Ethanol portion-wise (1 mL increments) until fully dissolved.

    • Note: If a small amount of dark solid persists after adding 15 mL/g, it is likely inorganic salts or polymerized material. Do not add more solvent; proceed to filtration.

  • Decolorization (Optional): If the solution is colored, remove from heat, add Activated Carbon (5 wt%), and reflux for 5 minutes.

  • Hot Filtration: Filter the boiling solution through a pre-warmed Buchner funnel or glass frit to remove insolubles/carbon.

    • Critical: Pre-warming prevents premature crystallization in the funnel stem.

  • Nucleation & Growth: Reheat filtrate to clear any formed crystals, then allow to cool slowly to room temperature (25°C) over 2 hours.

    • Science: Slow cooling promotes the growth of pure, defined crystal lattices, excluding impurities that would be trapped by rapid precipitation.

  • Finishing: Cool in an ice bath (0-4°C) for 30 minutes to maximize yield. Filter the white needles/plates and wash with cold 30% EtOH/Water.

  • Drying: Dry under vacuum at 50°C for 4 hours.

Protocol B: Acid-Base Chemical Extraction

Best For: Crude mixtures containing significant unreacted starting material (benzofuran) or non-acidic byproducts. Principle: This method utilizes the weak acidity of the sulfonamide proton (


). Treatment with a strong base deprotonates the nitrogen, forming a water-soluble salt (

), while neutral impurities remain in the organic phase.

Reagents:

  • Ethyl Acetate (EtOAc)

  • 1.0 M Sodium Hydroxide (NaOH)

  • 1.0 M Hydrochloric Acid (HCl)

  • Brine (Sat. NaCl)

AcidBaseExtraction Crude Crude Mixture (Sulfonamide + Impurities) Dissolve Dissolve in EtOAc Crude->Dissolve Extract Extract with 1.0 M NaOH Dissolve->Extract OrgLayer Organic Layer (Discard) Extract->OrgLayer Neutral Impurities AqLayer Aqueous Layer (Contains Product Salt) Extract->AqLayer Product as Na+ Salt Acidify Acidify with HCl to pH 2-3 AqLayer->Acidify Precipitate Precipitate Product Acidify->Precipitate Filter Filter & Dry Precipitate->Filter

Figure 2: Chemical partitioning workflow exploiting the sulfonamide pKa.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude mixture in Ethyl Acetate (20 mL/g).

  • Salt Formation: Extract the organic phase with 1.0 M NaOH (2 x 10 mL/g).

    • Mechanism:[1][2][3] The sulfonamide deprotonates and moves to the aqueous layer.

  • Separation: Separate the layers. Keep the Aqueous layer.

    • Validation: Check the organic layer by TLC. It should contain the non-polar impurities (high Rf).

  • Washing: Wash the combined aqueous extracts once with fresh EtOAc (to remove entrained organics).

  • Precipitation: Cool the aqueous solution to 5°C. Slowly add 1.0 M HCl with stirring until pH reaches ~2.0.

    • Observation: The product will precipitate as a thick white solid.

  • Isolation: Filter the solid, wash with water (to remove NaCl), and dry.

Protocol C: Flash Column Chromatography

Best For: Separation of polar degradation products or closely related sulfonamide isomers.

Stationary Phase: Silica Gel 60 (230-400 mesh). Mobile Phase:

  • Solvent A: Hexanes (or Heptane)

  • Solvent B: Ethyl Acetate (EtOAc)

Gradient Profile:

  • 0-5 min: 10% B (Isocratic)

  • 5-20 min: 10%

    
     50% B (Linear Gradient)
    
  • Note: Sulfonamides typically elute between 30-45% EtOAc depending on the column loading.

Analytical Validation (QC)

A self-validating system requires confirmation of success.

  • HPLC Purity:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse).

    • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile Gradient.

    • Target: >98% Area Under Curve (AUC).

  • 1H NMR (DMSO-d6):

    • Look for the characteristic sulfonamide singlet (

      
      ) around 
      
      
      
      7.5 - 8.0 ppm (exchangeable with
      
      
      ).
    • Verify the benzofuran aromatic protons (multiplets

      
       7.2 - 7.8 ppm).
      
  • Melting Point:

    • Sharp range (< 2°C variation) indicates high crystallinity and purity.

References

  • Supuran, C. T. (2011).[4] Carbonic anhydrase inhibitors and activators for novel therapeutic applications. Future Medicinal Chemistry, 3(9), 1165-1180.[4] Link

  • BenchChem Technical Support. (2025). Recrystallization of Sulfonamide Products: General Protocols. BenchChem Application Notes. Link

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 10750432, 1-Benzofuran-2-Sulfonamide. Link

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

Sources

Analytical Methods for 1-Benzofuran-2-Sulfonamide Characterization

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-BFS-026

Abstract

This guide details the analytical characterization of 1-Benzofuran-2-sulfonamide , a critical pharmacophore in the development of Carbonic Anhydrase Inhibitors (CAIs), anti-epileptics, and anticancer therapeutics. Due to the amphoteric nature of the sulfonamide moiety and the lipophilicity of the benzofuran ring, this molecule presents unique challenges in solubility and ionization control during analysis. This protocol establishes a self-validating workflow for structural confirmation (NMR/IR/MS) and quantitative purity assessment (HPLC-PDA).

Physicochemical Profile & Analytical Strategy

1-Benzofuran-2-sulfonamide consists of a bicyclic aromatic ether fused with a polar sulfonamide group at the C2 position.

PropertyCharacteristicAnalytical Implication
Molecular Formula

MW = 197.21 g/mol ; Monoisotopic Mass = 197.01
pKa (Sulfonamide) ~9.8 - 10.2 (Weakly Acidic)Critical: Mobile phase pH must be < 4.0 to keep the molecule neutral and prevent peak tailing.
Solubility Low in Water; High in DMSO, MeOH, ACNProtocol: Samples must be prepared in DMSO or MeOH before dilution.
UV Maxima ~254 nm, ~282 nmAromatic benzofuran system provides strong UV response; suitable for PDA detection.
Analytical Workflow Diagram

The following decision tree outlines the logical flow from crude synthesis to validated standard.

AnalyticalWorkflow cluster_0 Self-Validating Loop Sample Crude Sample Solubility Solubility Check (DMSO/MeOH) Sample->Solubility ID_Phase Identity Phase (NMR, IR, MS) Solubility->ID_Phase Dissolved Purity_Phase Purity Phase (HPLC-PDA) ID_Phase->Purity_Phase Structure Confirmed Purity_Phase->ID_Phase Impurity >0.1% (Re-isolate) Solid_State Solid State (XRD/Melting Pt) Purity_Phase->Solid_State >98% Purity Report Certificate of Analysis Solid_State->Report

Figure 1: Analytical workflow ensuring structural integrity before quantitative release.

Spectroscopic Identification (The "Identity" Phase)
2.1 FT-IR Spectroscopy

The infrared spectrum provides a rapid "fingerprint" confirmation. The sulfonamide group exhibits diagnostic stretching frequencies that must be present to confirm the functional group installation.

  • Sample Prep: KBr Pellet or ATR (Attenuated Total Reflectance).

  • Key Diagnostic Bands:

    • 3350 & 3250 cm⁻¹:

      
       stretching (Primary sulfonamide doublet). Absence indicates hydrolysis to sulfonic acid.
      
    • 1350-1370 cm⁻¹:

      
       Asymmetric stretch.
      
    • 1150-1170 cm⁻¹:

      
       Symmetric stretch.
      
    • ~750 cm⁻¹: C-H out-of-plane bending (Benzofuran aromatic ring).

2.2 Nuclear Magnetic Resonance (NMR)

NMR is the primary method for structural validation. The C2-substitution removes the characteristic benzofuran C2-proton, simplifying the aromatic region.

  • Solvent: DMSO-

    
     is mandatory . In 
    
    
    
    , the sulfonamide protons (
    
    
    ) are often broad or invisible due to exchange; in DMSO-
    
    
    , they appear as a distinct sharp singlet.
  • 
     NMR (400 MHz, DMSO-
    
    
    
    ) Expectations:
    • 
       7.8 - 8.2 ppm (2H, s, broad): 
      
      
      
      protons. Diagnostic: This peak disappears upon
      
      
      shake.
    • 
       7.2 - 7.8 ppm (Multi-plet):  Aromatic protons (H4, H5, H6, H7) of the benzene ring.
      
    • 
       7.1 - 7.3 ppm (1H, s):  H3 proton on the furan ring. Note: If this singlet is missing, check for C3-substitution impurities.
      
Chromatographic Purity Protocol (The "Quantitation" Phase)

This protocol uses a "Self-Validating" System Suitability approach. The acidic mobile phase is chosen to suppress the ionization of the sulfonamide (keeping it neutral), which sharpens peak shape and prevents interaction with residual silanols on the column.

3.1 HPLC Method Parameters
ParameterSettingRationale
Column C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge),

mm, 3.5 or 5

.
C18 provides necessary hydrophobic retention for the benzofuran ring.
Mobile Phase A 0.1% Formic Acid in WaterLow pH (~2.7) suppresses sulfonamide ionization (

).
Mobile Phase B Acetonitrile (HPLC Grade)Stronger eluent than MeOH, sharpens peaks for aromatics.
Flow Rate 1.0 mL/minStandard backpressure management.
Detection PDA at 254 nm (Quant) & 280 nm (Qual)254 nm maximizes sensitivity for the benzofuran core.
Column Temp 30°CImproves reproducibility of retention times.
3.2 Gradient Profile
  • 0-2 min: 10% B (Isocratic hold to elute polar sulfonic acid impurities).

  • 2-15 min: 10%

    
     90% B (Linear gradient).
    
  • 15-20 min: 90% B (Wash lipophilic dimers).

  • 20-20.1 min: 90%

    
     10% B.
    
  • 20.1-25 min: 10% B (Re-equilibration).

3.3 System Suitability (Acceptance Criteria)

Before running samples, inject the standard 5 times. The system is valid only if :

  • RSD of Area:

    
    
    
  • Tailing Factor (

    
    ): 
    
    
    
    (Crucial for sulfonamides).
  • Theoretical Plates:

    
    .
    
3.4 HPLC Logic Diagram

This diagram explains the separation logic and how to troubleshoot common issues like peak tailing.

HPLC_Logic Start Method Development pH_Choice Mobile Phase pH < 3.0 Start->pH_Choice Alternative pH > 7.0 (Avoid) Start->Alternative Ionization Sulfonamide Neutral (R-SO2NH2) pH_Choice->Ionization Protonation Interaction Hydrophobic Interaction with C18 Ionization->Interaction Result_Good Sharp Peak (Tailing < 1.5) Interaction->Result_Good Ionized Sulfonamide Ionized (R-SO2NH-) Alternative->Ionized Result_Bad Peak Broadening/Split Early Elution Ionized->Result_Bad

Figure 2: Mechanistic basis for acidic mobile phase selection to prevent peak tailing.

Mass Spectrometry (LC-MS/MS)

While HPLC-UV is sufficient for purity, MS is required for trace impurity identification (e.g., des-sulfonamido byproducts).

  • Ionization Mode: Electrospray Ionization (ESI).

  • Polarity:

    • Negative Mode (ESI-): Highly sensitive for sulfonamides. Look for [M-H]⁻ at m/z 196.0 .

    • Positive Mode (ESI+): Look for [M+H]⁺ at m/z 198.0 .

  • Fragmentation Pattern (MS/MS):

    • Loss of

      
       (64 Da) and 
      
      
      
      (16 Da) are common.
    • Characteristic benzofuran fragment ions often appear at m/z ~117-118 (benzofuran cation).

References
  • Supuran, C. T. (2008).[1] Carbonic anhydrases: Novel therapeutic applications for inhibitors and activators.[1] Nature Reviews Drug Discovery, 7, 168–181.[1] Link

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 10750432, 1-Benzofuran-2-sulfonamide. Link

  • Vulkan, M., et al. (2022). Interaction Studies between Carbonic Anhydrase and a Sulfonamide Inhibitor by Experimental and Theoretical Approaches. CNR-IRIS. Link

  • Chourasiya, S. S., et al. (2019).[2] Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. Royal Society Open Science. Link

  • Sigma-Aldrich. (2024). 2,3-Benzofuran Reference Standards and Properties. Link

Sources

In vitro assay protocol for 1-Benzofuran-2-Sulfonamide anticancer activity

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the In Vitro Evaluation of 1-Benzofuran-2-Sulfonamide Anticancer Activity

Introduction: Unveiling the Potential of a Privileged Scaffold

The convergence of the benzofuran ring and the sulfonamide moiety in the 1-Benzofuran-2-Sulfonamide scaffold presents a compelling starting point for anticancer drug discovery. The benzofuran nucleus is a core component of numerous natural and synthetic compounds demonstrating significant biological activity, including potent antitumor effects[1][2]. Similarly, the sulfonamide group is a well-established pharmacophore in medicinal chemistry, with several derivatives being utilized as anticancer agents that target a wide array of proteins overexpressed in cancer, such as carbonic anhydrases, tyrosine kinases, and factors involved in angiogenesis[3][4][5].

Derivatives of these parent structures have been shown to inhibit critical cancer-related processes, including tubulin polymerization, cell cycle progression, and survival pathways like the hypoxia-inducible factor (HIF-1) pathway[6][7]. This application note provides a comprehensive, tiered protocol for the systematic in vitro evaluation of 1-Benzofuran-2-Sulfonamide's anticancer properties. The workflow is designed to first establish broad cytotoxic potential and then to elucidate specific cellular mechanisms of action, namely the induction of apoptosis and the disruption of the cell cycle.

Guiding Principle: A Tiered Approach to Mechanistic Discovery

A robust in vitro assessment strategy begins with broad screening and progressively focuses on specific mechanistic questions. This approach ensures that resources are directed toward the most promising activities of the test compound. Our protocol follows a logical three-tiered progression:

  • Tier 1: Primary Cytotoxicity Screening. The initial step is to determine if 1-Benzofuran-2-Sulfonamide has a general growth-inhibitory effect on cancer cells and to quantify its potency (IC50).

  • Tier 2: Apoptosis Induction Analysis. If the compound is cytotoxic, the next critical question is how it kills the cells. This tier investigates whether the compound induces programmed cell death (apoptosis), a preferred mechanism for anticancer drugs[8].

  • Tier 3: Cell Cycle Progression Analysis. Concurrently, we assess if the compound's activity is linked to a disruption of the normal cell division cycle, as cell cycle arrest is a hallmark of many effective chemotherapeutic agents[7].

This structured workflow provides a holistic view of the compound's cellular impact, moving from a general observation of efficacy to a specific understanding of its mechanism.

Experimental & Analytical Workflow

The following diagram illustrates the comprehensive workflow for characterizing the anticancer activity of 1-Benzofuran-2-Sulfonamide.

G cluster_0 Tier 1: Cytotoxicity cluster_1 Tier 2: Apoptosis cluster_2 Tier 3: Cell Cycle start Select Cancer Cell Lines (e.g., MCF-7, HCT116, A549) assay1 Perform MTT / XTT Assay (24h, 48h, 72h) start->assay1 calc1 Calculate IC50 Values assay1->calc1 treat2 Treat Cells with IC50 Concentration of Compound calc1->treat2 Inform Treatment Concentration treat3 Treat Cells with IC50 Concentration of Compound calc1->treat3 Inform Treatment Concentration assay2 Annexin V-FITC / PI Staining treat2->assay2 analyze2 Flow Cytometry Analysis assay2->analyze2 quant2 Quantify Apoptotic vs. Necrotic vs. Live Cell Populations analyze2->quant2 end_node Mechanistic Conclusion quant2->end_node assay3 Propidium Iodide (PI) Staining treat3->assay3 analyze3 Flow Cytometry Analysis assay3->analyze3 quant3 Quantify Cell Distribution in G0/G1, S, G2/M Phases analyze3->quant3 quant3->end_node G cluster_0 Cell Populations cluster_1 Membrane State p1 state1 PS Internal Membrane Intact p1->state1 p2 state2 PS Externalized Membrane Intact p2->state2 p3 state3 PS Externalized Membrane Compromised p3->state3 p4 state4 Membrane Compromised p4->state4

Caption: Logic of apoptosis detection using Annexin V and Propidium Iodide (PI).

Detailed Protocol: Annexin V-FITC/PI Staining

Materials:

  • Cells treated with the IC50 concentration of 1-Benzofuran-2-Sulfonamide.

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI solution, and Binding Buffer).

  • Cold PBS.

  • Flow cytometer.

Step-by-Step Methodology:

  • Cell Treatment and Harvesting:

    • Seed cells in 6-well plates and treat with the predetermined IC50 concentration of the compound for a relevant time period (e.g., 24 or 48 hours). Include an untreated control.

    • Harvest both adherent and floating cells. For adherent cells, use trypsin briefly and then neutralize with complete medium. Combine all cells from each well.

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing:

    • Discard the supernatant and wash the cells twice with cold PBS. Centrifuge after each wash.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples by flow cytometry within one hour. Use appropriate single-stain controls for setting compensation and gates.

Data Analysis and Presentation

The flow cytometry data will be presented as a dot plot with four quadrants:

  • Lower Left (Q4): Live cells (Annexin V- / PI-).

  • Lower Right (Q3): Early apoptotic cells (Annexin V+ / PI-).

  • Upper Right (Q2): Late apoptotic/necrotic cells (Annexin V+ / PI+).

  • Upper Left (Q1): Necrotic cells (Annexin V- / PI+).

The percentage of cells in each quadrant is quantified and can be presented in a summary table.

Treatment% Live Cells% Early Apoptotic% Late Apoptotic/Necrotic
Untreated ControlExample ValueExample ValueExample Value
Compound (IC50)Example ValueExample ValueExample Value

Part 3: Cell Cycle Analysis by Propidium Iodide Staining

Scientific Rationale

Disruption of the cell division cycle is a major mechanism of action for many anticancer drugs. Flow cytometry can be used to analyze the distribution of cells throughout the different phases of the cell cycle (G0/G1, S, and G2/M).[9] This is achieved by staining the DNA of fixed and permeabilized cells with a fluorescent dye like Propidium Iodide (PI), which binds stoichiometrically to DNA.[10] The fluorescence intensity of a stained cell is directly proportional to its DNA content: cells in the G2/M phase have twice the DNA content (4n) of cells in the G0/G1 phase (2n), while cells in the S phase (DNA synthesis) have an intermediate amount. Treatment with an effective anticancer agent may cause cells to accumulate in a specific phase, indicating cell cycle arrest.

Detailed Protocol: PI Staining for Cell Cycle

Materials:

  • Cells treated with the IC50 concentration of 1-Benzofuran-2-Sulfonamide.

  • Cold 70% ethanol.

  • Cold PBS.

  • PI/RNase Staining Buffer.

  • Flow cytometer.

Step-by-Step Methodology:

  • Cell Treatment and Harvesting:

    • Seed cells in 6-well plates and treat with the IC50 concentration of the compound for a relevant time period (e.g., 24 hours).

    • Harvest all cells as described in the apoptosis protocol.

  • Fixation:

    • Wash the cell pellet with 5 mL of cold PBS.

    • Resuspend the pellet in 0.5 mL of cold PBS.

    • While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix the cells. This step is critical to prevent cell clumping.[11]

    • Incubate the cells for at least 2 hours at -20°C. Cells can be stored at this stage for several weeks.

  • Staining:

    • Centrifuge the fixed cells at 300 x g for 5 minutes to remove the ethanol.

    • Wash the cell pellet with 5 mL of cold PBS.

    • Resuspend the pellet in 500 µL of PI/RNase Staining Buffer. The RNase is essential to degrade any RNA, ensuring that PI only stains DNA.[12]

    • Incubate for 30 minutes at room temperature in the dark.

  • Analysis:

    • Analyze the samples on a flow cytometer, acquiring data in a linear mode.

    • Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to deconvolute the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Data Analysis and Presentation

The results are presented as a histogram of cell count versus fluorescence intensity, with peaks corresponding to the G0/G1 and G2/M phases. A summary table should be used to compare the cell cycle distribution between treated and untreated cells.

Treatment% Cells in G0/G1% Cells in S Phase% Cells in G2/M
Untreated ControlExample ValueExample ValueExample Value
Compound (IC50)Example ValueExample ValueExample Value

Hypothesized Mechanism of Action & Signaling Pathway

The sulfonamide moiety is a known inhibitor of carbonic anhydrases (CAs), particularly the tumor-associated isoform CA IX.[13] CA IX is overexpressed in hypoxic tumors and contributes to the acidic tumor microenvironment, promoting cancer cell survival and proliferation.[13] Inhibition of CA IX is a validated anticancer strategy. Therefore, a plausible mechanism for 1-Benzofuran-2-Sulfonamide could involve the inhibition of CA IX, leading to intracellular pH dysregulation and subsequent apoptosis and cell cycle arrest.

G cluster_0 Cellular Processes compound 1-Benzofuran-2-Sulfonamide ca9 Carbonic Anhydrase IX (CA IX) compound->ca9 Inhibition ph Intracellular pH Homeostasis Disrupted ca9->ph Maintains apoptosis Apoptosis Induction ph->apoptosis Leads to arrest Cell Cycle Arrest ph->arrest Leads to

Caption: Hypothesized signaling pathway for 1-Benzofuran-2-Sulfonamide via CA IX inhibition.

References

  • Title: Anticancer therapeutic potential of benzofuran scaffolds Source: RSC Publishing URL: [Link]

  • Title: Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity Source: MDPI URL: [Link]

  • Title: Sulfonamide derivatives as potential anti-cancer agents and their SARs elucidation Source: PubMed URL: [Link]

  • Title: Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer Source: PubMed URL: [Link]

  • Title: Bioactive Benzofuran derivatives: A review Source: PubMed URL: [Link]

  • Title: Anticancer therapeutic potential of benzofuran scaffolds Source: PubMed Central (PMC) URL: [Link]

  • Title: In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity Source: PubMed URL: [Link]

  • Title: Sulfonamides and sulfonylated derivatives as anticancer agents Source: National Library of Medicine URL: [Link]

  • Title: XTT Assay used for cytotoxicity? Source: ResearchGate URL: [Link]

  • Title: Novel benzofuran-based sulphonamides as selective carbonic anhydrases IX and XII inhibitors: synthesis and in vitro biological evaluation Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Sulfonamide derivatives as potential anti-cancer agents and their SARs elucidation | Request PDF Source: ResearchGate URL: [Link]

  • Title: Anticancer therapeutic potential of benzofuran scaffolds Source: RSC Advances (RSC Publishing) URL: [Link]

  • Title: Anticancer therapeutic potential of benzofuran scaffolds Source: RSC Publishing URL: [Link]

  • Title: Anticancer therapeutic potential of benzofuran scaffolds Source: ResearchGate URL: [Link]

  • Title: Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition Source: MDPI URL: [Link]

  • Title: Novel Sulfonamide Derivatives as Anticancer Agents, VEGFR-2 Inhibitors, and Apoptosis Triggers: Design, Synthesis, and Computational Studies Source: ACS Omega URL: [Link]

  • Title: In vitro Antiproliferative and Apoptosis Inducing Effect of Allium atroviolaceum Bulb Extract on Breast, Cervical, and Liver Cancer Cells Source: Frontiers URL: [Link]

  • Title: Cell Culture Based in vitro Test Systems for Anticancer Drug Screening Source: Frontiers URL: [Link]

  • Title: Programmed cell death detection methods: a systematic review and a categorical comparison Source: PubMed Central (PMC) URL: [Link]

  • Title: Cell Cycle Analysis Source: University of Wisconsin Carbone Cancer Center URL: [Link]

  • Title: In vitro assays and techniques utilized in anticancer drug discovery Source: PubMed URL: [Link]

  • Title: The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Anticancer Activity of a pH-Responsive Nanocomposite Based on Silver Nanoparticles and Pegylated Carboxymethyl Chitosan (AgNPs-CMC-PEG) in Breast (MCF 7) and Colon Cancer Cells (HCT 116) Source: MDPI URL: [Link]

  • Title: New Anticancer Agents: In Vitro and In Vivo Evaluation Source: Karger Publishers URL: [Link]

  • Title: Assaying cell cycle status using flow cytometry Source: PubMed Central (PMC) URL: [Link]

  • Title: In Vivo Detection of Apoptosis Source: Journal of Nuclear Medicine URL: [Link]

  • Title: Annexin V-FITC Apoptosis Assay Kit Source: ImmunoChemistry Technologies URL: [Link]

Sources

Application Notes and Protocols for Investigating the Anti-Cancer Activity of 1-Benzofuran-2-Sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Scaffold

The confluence of distinct pharmacophores into a single molecular entity represents a promising strategy in the rational design of novel anti-cancer agents. 1-Benzofuran-2-Sulfonamide emerges from such a design paradigm, integrating the biologically significant benzofuran nucleus with the well-established sulfonamide functional group. The benzofuran moiety is a core component of numerous natural and synthetic compounds exhibiting a wide spectrum of therapeutic activities, including anti-proliferative effects against various cancer cell lines.[1][2][3] Concurrently, the sulfonamide group is a cornerstone of a diverse range of pharmaceuticals, and its derivatives have been successfully developed as anti-cancer agents targeting critical cellular processes.[4][5][6]

While the specific anti-cancer profile of 1-Benzofuran-2-Sulfonamide is an active area of investigation, its chemical architecture suggests a potential for inducing cytotoxicity and/or cytostasis in susceptible cancer cell lines. This application note provides a comprehensive suite of protocols for researchers and drug development professionals to systematically evaluate the sensitivity of a panel of cancer cell lines to 1-Benzofuran-2-Sulfonamide, and to subsequently elucidate its mechanism of action through the assessment of apoptosis and cell cycle progression. The methodologies described herein are designed to be robust and self-validating, providing a solid foundation for pre-clinical assessment.

Hypothesized Mechanism of Action

The anti-cancer activity of 1-Benzofuran-2-Sulfonamide may be multi-faceted, leveraging the established mechanisms of both its constituent moieties. Sulfonamides are classic inhibitors of dihydropteroate synthase in microorganisms, a mechanism that disrupts folate synthesis.[7][] In the context of oncology, sulfonamide derivatives have been shown to target carbonic anhydrases, which are involved in regulating intracellular pH and are often overexpressed in tumors.[9][10][11] The benzofuran core, on the other hand, has been implicated in various anti-cancer pathways, including the induction of apoptosis and cell cycle arrest.[3] Therefore, a plausible hypothesis is that 1-Benzofuran-2-Sulfonamide may exert its anti-proliferative effects through the induction of programmed cell death and/or the perturbation of cell cycle checkpoints.

digraph "Hypothesized_Signaling_Pathway" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [arrowhead=normal, penwidth=1.5]; Hypothesized mechanism of 1-Benzofuran-2-Sulfonamide.

Protocols for Determining Cellular Sensitivity and Mechanism of Action

This section provides a structured workflow for identifying cancer cell lines sensitive to 1-Benzofuran-2-Sulfonamide and for characterizing its cellular effects.

digraph "Experimental_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [arrowhead=normal, penwidth=1.5]; Workflow for assessing 1-Benzofuran-2-Sulfonamide activity.
Part 1: Initial Screening for Sensitive Cell Lines

The primary step is to determine the concentration of 1-Benzofuran-2-Sulfonamide that inhibits cell growth by 50% (IC50) across a panel of cancer cell lines.

1.1. Materials and Reagents

  • Cell Lines: A panel of human cancer cell lines from different tissue origins (e.g., MCF-7 and MDA-MB-231 (breast), HCT116 (colon), A549 (lung)).

  • Culture Media: Appropriate media and supplements for each cell line.

  • 1-Benzofuran-2-Sulfonamide: High-purity solid.

  • Dimethyl Sulfoxide (DMSO): Cell culture grade.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Reagent: 5 mg/mL in PBS.

  • Solubilization Buffer: 10% SDS in 0.01 M HCl.

  • 96-well flat-bottom cell culture plates.

  • Multichannel pipette.

  • Plate reader capable of measuring absorbance at 570 nm.

1.2. Protocol: MTT Cell Viability Assay

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 100 mM stock solution of 1-Benzofuran-2-Sulfonamide in DMSO.

    • Perform serial dilutions of the stock solution in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. A 7-point dose-response curve is recommended.[12]

    • Include a vehicle control (DMSO) and a no-treatment control.

    • Remove the medium from the cells and add 100 µL of the diluted compound or control medium to the respective wells.

    • Incubate for 48-72 hours at 37°C, 5% CO2.

  • MTT Assay and Data Acquisition:

    • Add 20 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

1.3. Data Analysis and Interpretation

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the percentage of viability against the log of the compound concentration to generate a dose-response curve.

  • Determine the IC50 value using non-linear regression analysis (e.g., in GraphPad Prism).

Table 1: Hypothetical IC50 Values of 1-Benzofuran-2-Sulfonamide in a Panel of Cancer Cell Lines

Cell LineTissue of OriginIC50 (µM) after 72h
MCF-7Breast15.2
MDA-MB-231Breast8.9
HCT116Colon5.4
A549Lung22.7

Cell lines with lower IC50 values are considered more sensitive.

Part 2: Mechanistic Studies in Sensitive Cell Lines

Based on the initial screening, select one or two sensitive cell lines for further investigation into the mechanism of cell death.

2.1. Protocol: Apoptosis Assessment by Annexin V/Propidium Iodide (PI) Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[13][14]

  • Cell Treatment:

    • Seed a sensitive cell line (e.g., HCT116) in 6-well plates.

    • Treat the cells with 1-Benzofuran-2-Sulfonamide at its IC50 and 2x IC50 concentrations for 24-48 hours. Include a vehicle control.

  • Cell Staining:

    • Harvest both adherent and floating cells.

    • Wash the cells with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • FITC-Annexin V is detected in the FL1 channel and PI in the FL2 or FL3 channel.

    • Quantify the percentage of cells in each quadrant:

      • Lower-left (Annexin V-/PI-): Live cells

      • Lower-right (Annexin V+/PI-): Early apoptotic cells

      • Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells

      • Upper-left (Annexin V-/PI+): Necrotic cells

2.2. Protocol: Cell Cycle Analysis by Propidium Iodide (PI) Staining

This method quantifies the DNA content of cells to determine the distribution of the cell population in different phases of the cell cycle (G0/G1, S, and G2/M).[15][16][17]

  • Cell Treatment and Fixation:

    • Treat a sensitive cell line with 1-Benzofuran-2-Sulfonamide as described in the apoptosis assay.

    • Harvest the cells and wash with cold PBS.

    • Fix the cells in ice-cold 70% ethanol while vortexing gently, and store at -20°C overnight.[16]

  • Cell Staining:

    • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

    • Resuspend the cell pellet in a staining solution containing PI and RNase A. RNase A is crucial to prevent the staining of RNA.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Acquire the data on a linear scale.

    • Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to model the cell cycle phases and determine the percentage of cells in G0/G1, S, and G2/M.

Conclusion and Future Directions

The protocols detailed in this application note provide a robust framework for the initial characterization of 1-Benzofuran-2-Sulfonamide as a potential anti-cancer agent. By systematically assessing its impact on cell viability, apoptosis, and cell cycle progression, researchers can identify sensitive cancer cell lines and gain valuable insights into its mechanism of action. Positive findings from these in vitro assays would warrant further investigation, including target identification studies, in vivo efficacy experiments in animal models, and structure-activity relationship (SAR) studies to optimize the therapeutic potential of this promising chemical scaffold.

References

  • Creative Bioarray. Cell Viability Assays. [Link]

  • Tse, C., et al. (2009). Cell-based apoptosis assays in oncology drug discovery. Expert Opinion on Drug Discovery, 4(5), 501-513. [Link]

  • Hafner, M., et al. (2017). Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. Current Protocols in Chemical Biology, 9(2), 97-117. [Link]

  • van der Meer, D., et al. (2020). Drug Sensitivity Assays of Human Cancer Organoid Cultures. protocols.io. [Link]

  • Brunelle, J. K., & Zhang, B. (2010). Apoptosis assays for quantifying the bioactivity of anticancer drug products. Drug Resistance Updates, 13(6), 172-179. [Link]

  • Creative Diagnostics. Efficiently Evaluate the Effect of Drugs on Cell Apoptosis. [Link]

  • UC San Diego Moores Cancer Center. Cell Cycle Analysis by DNA Content - Protocols. [Link]

  • UT Health San Antonio. Cell Cycle Protocol - Flow Cytometry. [Link]

  • EMBL. Protocols - Flow cytometry. [Link]

  • MolecularCloud. Cell Viability Assays: An Overview. [Link]

  • Medicilon. (2017). Cell death assays for drug discovery. Medium. [Link]

  • Al-Ostath, S., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Molecules, 27(9), 2843. [Link]

  • Flow Cytometry Core Facility. Cell Cycle Analysis. [Link]

  • Axion BioSystems. The best cell viability assays to measure adoptive cell therapy potency. [Link]

  • van der Meer, D., et al. (2018). Drug Sensitivity Assays of Human Cancer Organoid Cultures. Journal of Visualized Experiments, (139), e58133. [Link]

  • Odejinmi, S., & Akala, E. O. (2018). Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. Cancers, 10(9), 329. [Link]

  • El-Sayed, M. A. A., et al. (2020). Novel benzofuran-based sulphonamides as selective carbonic anhydrases IX and XII inhibitors: synthesis and in vitro biological evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 298-305. [Link]

  • Lefranc, F. (2016). How to determine the cancer cell's sensitivity to certain drugs?. ResearchGate. [Link]

  • El-Sayed, M. A. A., et al. (2020). Novel benzofuran-based sulphonamides as selective carbonic anhydrases IX and XII inhibitors: synthesis and in vitro biological evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 298-305. [Link]

  • El-Sayed, M. A. A., et al. (2019). Novel benzofuran-based sulphonamides as selective carbonic anhydrases IX and XII inhibitors: synthesis and in vitro biological evaluation. ResearchGate. [Link]

  • Bitesize Bio. (2025). Three Steps for Setting up a Drug Screening Assay. [Link]

  • Al-Ostath, S., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. MDPI. [Link]

  • Abbas, A. A., & Dawood, K. M. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC Medicinal Chemistry, 14(5), 793-816. [Link]

  • Asadi, M., et al. (2014). Synthesis and Cytotoxic Evaluation of Some Novel SulfonamideDerivativesAgainst a Few Human Cancer Cells. Iranian Journal of Pharmaceutical Research, 13(3), 937-944. [Link]

  • Al-Hussain, S. A., & Al-Wahaibi, L. H. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. RSC Advances, 11(52), 32906-32921. [Link]

  • PubChem. 1-Benzofuran-2-Sulfonamide. [Link]

  • Let's Learn Pharmacy. (2020, July 21). Sulfonamides: Mechanism of action [Video]. YouTube. [Link]

  • Wan, Y., et al. (2021). Sulfonamide derivatives as potential anti-cancer agents and their SARs elucidation. European Journal of Medicinal Chemistry, 226, 113837. [Link]

  • Cleveland Clinic. (2025). What Are Sulfonamides (Sulfa Drugs)? Uses, Types, Side Effects & Examples. [Link]

Sources

Application Note: High-Throughput Screening of Carbonic Anhydrase Activity and Inhibition using 1-Benzofuran-2-Sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

Carbonic Anhydrases (CAs) are ubiquitous metalloenzymes critical to fundamental physiological processes, including pH regulation and CO₂ transport.[1][2] Their dysregulation is implicated in several pathologies, such as glaucoma, epilepsy, and cancer, making them a prime target for therapeutic intervention.[1][3] Sulfonamides represent a major class of CA inhibitors, functioning by directly coordinating with the catalytic Zn(II) ion in the active site.[4][5] This application note provides a comprehensive, field-proven protocol for determining the inhibitory potential of 1-Benzofuran-2-Sulfonamide against human carbonic anhydrase. The methodology leverages the well-established esterase activity of CA for a robust, colorimetric, high-throughput assay suitable for drug discovery and characterization workflows.[6][7]

Scientific Background and Principle of the Assay

The Role of Carbonic Anhydrase

Carbonic Anhydrases (EC 4.2.1.1) are a family of zinc-containing enzymes that catalyze the rapid and reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺).[2][8] This reaction is fundamental to maintaining acid-base balance in blood and tissues and facilitating the transport of CO₂.[1] In humans, 15 different CA isoforms have been identified, with varying tissue distribution and subcellular localization. Certain isoforms, particularly the transmembrane CAs IX and XII, are overexpressed in hypoxic tumors and contribute to the acidic microenvironment that promotes cancer progression, making them valuable targets for anticancer therapies.[1]

Mechanism of Sulfonamide Inhibition

Sulfonamides and their derivatives are classic and potent inhibitors of carbonic anhydrase.[1] The inhibitory mechanism is well-understood and relies on the chemical properties of the sulfonamide group (-SO₂NH₂). In its deprotonated state, the sulfonamide anion acts as a mimic of the transition state of the CO₂ hydration reaction. It binds directly to the Zn(II) ion at the core of the enzyme's active site, forming a stable tetrahedral complex.[4][8] This coordination displaces the zinc-bound hydroxide ion essential for nucleophilic attack on the CO₂ substrate, thereby blocking the enzyme's catalytic activity. The benzofuran moiety of the inhibitor interacts with hydrophobic and hydrophilic residues within the active site cavity, influencing the inhibitor's potency and isoform selectivity.[2][9]

Figure 1: Mechanism of Sulfonamide Inhibition of Carbonic Anhydrase cluster_0 Normal Catalytic Cycle cluster_1 Inhibition by Sulfonamide E_Zn_OH CA-Zn²⁺-OH⁻ (Active Enzyme) E_Zn_HCO3 CA-Zn²⁺-HCO₃⁻ E_Zn_OH->E_Zn_HCO3 Nucleophilic Attack CO2 CO₂ Substrate E_Zn_HCO3->E_Zn_OH Regeneration via H₂O HCO3 HCO₃⁻ + H⁺ (Products) E_Zn_HCO3->HCO3 Product Release H2O H₂O E_Zn_OH_Inhib CA-Zn²⁺-OH⁻ (Active Enzyme) E_Zn_Inhib CA-Zn²⁺-Inhibitor Complex (Inactive) E_Zn_OH_Inhib->E_Zn_Inhib Competitive Binding Sulfonamide R-SO₂NH⁻ (Deprotonated Inhibitor)

Figure 1: Mechanism of Sulfonamide Inhibition of Carbonic Anhydrase.
Assay Principle: The Esterase Activity Surrogate

While the primary physiological function of CA is CO₂ hydration, direct measurement of this activity can be cumbersome for high-throughput applications.[10] Fortunately, most CA isoforms also exhibit significant esterase activity.[6] This allows for a convenient and robust colorimetric assay where the CA enzyme catalyzes the hydrolysis of an ester substrate, p-nitrophenyl acetate (p-NPA), into p-nitrophenol and acetic acid.[11] The product, p-nitrophenol, is a chromophore with a distinct yellow color, and its formation can be monitored continuously by measuring the increase in absorbance at approximately 400 nm.[12][13] In the presence of an inhibitor like 1-Benzofuran-2-Sulfonamide, the rate of p-NPA hydrolysis decreases, resulting in a reduced rate of color development. This change in enzymatic activity is directly proportional to the inhibitor's potency.[14]

Materials and Protocol

Reagents and Equipment
Item Description / Recommended Source Purpose
Enzyme Recombinant Human Carbonic Anhydrase (e.g., hCA II or hCA IX)The biological target of the inhibitor.
Inhibitor 1-Benzofuran-2-SulfonamideThe test compound for which inhibitory activity will be determined.
Reference Inhibitor Acetazolamide (Sigma-Aldrich)A well-characterized, potent CA inhibitor used as a positive control.[14]
Substrate p-Nitrophenyl Acetate (p-NPA) (Sigma-Aldrich)The esterase substrate that yields a colored product upon hydrolysis.[13]
Assay Buffer 12.5 mM Tris, 75 mM NaCl, pH 7.5Maintains optimal pH and ionic strength for enzyme activity.
Solvent Dimethyl Sulfoxide (DMSO)Used to prepare stock solutions of inhibitors and substrate.
Hardware 96-well clear, flat-bottom microplatesReaction vessel for the assay.
Multichannel pipetteFor efficient and accurate liquid handling.
Microplate spectrophotometerTo measure absorbance changes over time (kinetic mode).

Experimental Workflow

The overall workflow is designed for efficiency and reproducibility, moving from reagent preparation to kinetic analysis and final data interpretation.

Figure 2: High-level experimental workflow for the CA inhibition assay.

Detailed Step-by-Step Protocol

Preparation of Solutions
  • CA Assay Buffer (pH 7.5): Prepare a solution containing 12.5 mM Tris and 75 mM NaCl in deionized water. Adjust pH to 7.5. This buffer is used for all dilutions unless otherwise specified.

  • Enzyme Stock Solution: Reconstitute lyophilized carbonic anhydrase in Assay Buffer to a concentration of 1 mg/mL. Aliquot and store at -80°C. On the day of the assay, dilute the enzyme stock to a working concentration (e.g., 20 ng/µL) in ice-cold Assay Buffer.[13] The optimal concentration should be determined empirically to yield a linear reaction rate for at least 10 minutes.

  • Inhibitor Stock Solutions (10 mM): Prepare 10 mM stock solutions of 1-Benzofuran-2-Sulfonamide and Acetazolamide in 100% DMSO.

  • Substrate Stock Solution (100 mM): Prepare a 100 mM stock of p-NPA in a solvent like acetone or DMSO.[13] This stock is stable when stored at -20°C. For the assay, dilute this stock to a working concentration (e.g., 2 mM) in Assay Buffer just before use.[13] Note: p-NPA has limited solubility in aqueous solutions, so ensure it is fully dissolved.

Assay Procedure (96-Well Plate Format)

This protocol is designed for a final reaction volume of 100 µL. All additions should be performed in duplicate or triplicate for statistical validity.[14]

  • Prepare Inhibitor Dilutions: Create a serial dilution series of the 1-Benzofuran-2-Sulfonamide and Acetazolamide stocks. A common approach is a 10-point, 3-fold serial dilution starting from a high concentration (e.g., 100 µM). Ensure the final DMSO concentration in the well does not exceed 1%, as higher concentrations can inhibit enzyme activity.

  • Plate Setup: A representative plate layout is crucial for a self-validating experiment.

Well(s) Component Purpose
A1-A2No Enzyme ControlMeasures background substrate hydrolysis.
B1-B2100% Activity ControlMaximum enzyme activity (no inhibitor).
C1-D12Acetazolamide CurveReference inhibitor dose-response.
E1-H12Test Compound Curve1-Benzofuran-2-Sulfonamide dose-response.
  • Reagent Addition to Plate:

    • Add 85 µL of Assay Buffer to all wells.

    • Add 5 µL of the appropriate inhibitor dilution (or 5 µL of Assay Buffer with equivalent DMSO for 100% activity controls) to the designated wells.

    • Add 5 µL of the diluted CA enzyme solution to all wells except the "No Enzyme Control" wells. Add 5 µL of Assay Buffer to these wells instead.

  • Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature. This step is critical to allow the inhibitor to bind to the enzyme and establish equilibrium.[15]

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 5 µL of the 2 mM p-NPA working solution to all wells, bringing the final volume to 100 µL.

    • Immediately place the plate in a spectrophotometer pre-set to 25°C.

    • Measure the absorbance at 400 nm in kinetic mode, taking readings every 30 seconds for 10-15 minutes.

Data Analysis and Interpretation

Calculating the Rate of Reaction

The kinetic data (Absorbance vs. Time) should be plotted for each well. The initial linear portion of this curve represents the reaction rate (Vmax), expressed as mOD/min. The plate reader software can typically calculate this slope automatically.

Calculating Percentage Inhibition

For each inhibitor concentration, calculate the percentage of inhibition using the rates from the control wells.

Formula: % Inhibition = (1 - (Rate_Inhibitor - Rate_NoEnzyme) / (Rate_100%Activity - Rate_NoEnzyme)) * 100

  • Rate_Inhibitor: Reaction rate in the presence of the inhibitor.

  • Rate_100%Activity: Reaction rate of the enzyme without any inhibitor.

  • Rate_NoEnzyme: Reaction rate of the background control.

Determining the IC₅₀ Value

The IC₅₀ (half-maximal inhibitory concentration) is the concentration of an inhibitor required to reduce the enzyme's activity by 50%.

  • Plot % Inhibition (Y-axis) against the log of the inhibitor concentration (X-axis).

  • Use a non-linear regression analysis (e.g., sigmoidal dose-response with variable slope) to fit the data.

  • The IC₅₀ value is determined from the fitted curve. GraphPad Prism or similar software is recommended for this analysis.[12]

Example Data Table:

[Inhibitor] (nM)log[Inhibitor]Avg. Rate (mOD/min)% Inhibition
0 (100% Control)N/A50.00.0
1045.19.8
10138.523.0
501.726.048.0
100217.565.0
5002.78.283.6
100035.589.0
Background RateN/A1.0N/A

Conclusion

This application note details a robust and reproducible method for assessing the inhibitory activity of 1-Benzofuran-2-Sulfonamide against carbonic anhydrase. By leveraging the enzyme's esterase activity with the chromogenic substrate p-NPA, this protocol provides a high-throughput-compatible platform for characterizing potential therapeutic agents. The inclusion of appropriate controls ensures the generation of reliable and trustworthy data, making this assay a cornerstone for research in drug discovery and development targeting the carbonic anhydrase family of enzymes. Research has shown that benzofuran-based sulfonamides can be potent and selective inhibitors of CA isoforms, particularly those associated with tumors like hCA IX and XII.[2][9]

References

  • Title: Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC Source: National Institutes of Health URL
  • Title: Assay in Summary_ki - BindingDB Source: BindingDB URL
  • Title: Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric) (AB283387)
  • Title: Carbonic Anhydrase Inhibitors - All you need to know Source: YouTube URL
  • Title: (PDF)
  • Title: Sulfonamide-Based Inhibition of the β-Carbonic Anhydrase from A.
  • Source: Protocols.
  • Title: Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC Source: National Institutes of Health URL
  • Title: Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives - PMC Source: National Institutes of Health URL
  • Title: Carbonic Anhydrase (CA) Activity Assay Kit (Colorimetric)
  • Title: Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action Source: ACS Publications URL
  • Title: Full article: Novel benzofuran-based sulphonamides as selective carbonic anhydrases IX and XII inhibitors: synthesis and in vitro biological evaluation Source: Taylor & Francis Online URL
  • Title: Carbonic Anhydrase Esterase Activity Assay Source: YouTube URL
  • Title: Esterase activity of carbonic anhydrases serves as surrogate for selecting antibodies blocking hydratase activity Source: PubMed URL
  • Title: Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors Source: National Institutes of Health URL
  • Title: Esterase activity of carbonic anhydrases serves as surrogate for selecting antibodies blocking hydratase activity | Request PDF Source: ResearchGate URL
  • Title: How to Prepare NPA for Carbonic Anhydrase Activity Measurement?
  • Title: Hydrolysis of 4-nitrophenyl acetate catalyzed by carbonic anhydrase III from bovine skeletal muscle Source: PubMed URL
  • Title: A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases Source: MDPI URL
  • Title: Synthesis and biological evaluation of sulfamate derivatives as inhibitors of carbonic anhydrases II and IX Source: Ministry of Health and Prevention, United Arab Emirates URL
  • Title: Full article: Esterase activity of carbonic anhydrases serves as surrogate for selecting antibodies blocking hydratase activity Source: Taylor & Francis URL
  • Title: Substituted Furan Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies | Request PDF Source: ResearchGate URL
  • Title: Recombinant Human Carbonic Anhydrase IX/CA9 Source: R&D Systems URL

Sources

Technical Application Note: Antimicrobial Susceptibility Profiling of 1-Benzofuran-2-Sulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1-Benzofuran-2-Sulfonamide scaffold represents a hybrid pharmacophore combining the lipophilic, membrane-active properties of the benzofuran ring with the metabolic inhibition capabilities of the sulfonamide moiety. While sulfonamides classically target the folate synthesis pathway (dihydropteroate synthase inhibition), the addition of the benzofuran core often enhances activity against Gram-positive organisms (e.g., Staphylococcus aureus) through increased cellular uptake or secondary mechanisms involving oxidative stress.

This guide details the Broth Microdilution (BMD) and Time-Kill Kinetic protocols required to accurately characterize these compounds. Special emphasis is placed on overcoming the two primary analytical challenges: hydrophobicity-induced precipitation and thymidine antagonism in culture media.

Mechanism of Action & Rationale

Understanding the dual nature of this molecule is critical for experimental design. The sulfonamide group acts as a structural analogue of p-aminobenzoic acid (PABA), competitively inhibiting dihydropteroate synthase (DHPS).[1] However, unlike hydrophilic sulfonamides, the benzofuran moiety increases lipophilicity, potentially altering porin channel traversal in Gram-negatives or facilitating membrane interaction in Gram-positives.

Figure 1: Dual-Mechanism Pathway

MOA Substrate PABA (p-aminobenzoic acid) Enzyme Dihydropteroate Synthase (DHPS) Substrate->Enzyme Normal Substrate Product Dihydropteroic Acid Enzyme->Product Catalysis Folate Tetrahydrofolate (DNA Synthesis) Product->Folate Downstream Compound 1-Benzofuran-2-Sulfonamide Compound->Enzyme Competitive Inhibition (Sulfonamide Moiety) Membrane Bacterial Membrane (Benzofuran Interaction) Compound->Membrane Permeation/Disruption (Benzofuran Moiety)

Caption: Figure 1. The sulfonamide moiety competitively inhibits DHPS, blocking folate synthesis.[] The lipophilic benzofuran core facilitates membrane interaction.

Pre-Analytical Considerations (Critical)

Solvent Selection & Solubility

1-Benzofuran-2-Sulfonamide is poorly soluble in water. Standard aqueous stock preparation will result in precipitation and inaccurate MICs.

  • Protocol: Dissolve stock powder in 100% DMSO (Dimethyl Sulfoxide).

  • Constraint: The final concentration of DMSO in the test well must be ≤ 1% (v/v) . Higher concentrations are toxic to many bacteria and will produce false "susceptible" results.

Media Antagonism (The "Thymidine Effect")

Sulfonamides are bacteriostatic inhibitors of folate synthesis. If the culture medium contains exogenous thymidine or purines, bacteria can utilize the "salvage pathway," bypassing the drug's blockade.

  • Risk: Standard Mueller-Hinton Broth (MHB) can vary in thymidine content.

  • Requirement: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB) validated for low thymidine content.

  • Validation Step: If testing Enterococcus spp., add lysed horse blood (LHB) (2-5%) to clear thymidine via thymidine phosphorylase activity.

Core Protocol: Broth Microdilution (MIC)

Standard: CLSI M07 / ISO 20776-1[3]

Materials
  • Test Compound: 1-Benzofuran-2-Sulfonamide (Stock: 10 mg/mL in DMSO).

  • Media: CAMHB (pH 7.2–7.4).

  • Plates: 96-well polystyrene (U-bottom for better pellet visualization).

  • QC Strain: Staphylococcus aureus ATCC 29213 or Escherichia coli ATCC 25922.

Step-by-Step Workflow
  • Stock Preparation:

    • Prepare a 100x master stock in DMSO (e.g., 6400 µg/mL).

    • Perform an intermediate dilution (1:50) in CAMHB to create a 2x working solution (128 µg/mL). Note: This ensures DMSO is diluted before hitting the bacteria.

  • Plate Setup:

    • Dispense 50 µL of sterile CAMHB into columns 2–12.

    • Dispense 100 µL of the 2x working solution into column 1.

    • Perform serial 2-fold dilution: Transfer 50 µL from col 1 to col 2, mix, transfer to col 3... discard 50 µL from col 10.

    • Controls: Col 11 (Growth Control: Media + Bacteria + Solvent vehicle), Col 12 (Sterility Control: Media only).

  • Inoculum Preparation:

    • Suspend fresh colonies (18-24h growth) in saline to match 0.5 McFarland Standard (

      
       CFU/mL).
      
    • Dilute this suspension 1:100 in CAMHB.

    • Add 50 µL of the diluted inoculum to wells 1–11.

    • Final Test Density:

      
       CFU/mL.
      
  • Incubation:

    • Seal with breathable film.

    • Incubate at 35 ± 2°C for 16–20 hours (ambient air).

  • Reading & Interpretation:

    • MIC Definition: The lowest concentration showing complete inhibition of visible growth (no pellet).

    • Benzofuran Note:[4][5][6][7][8][9][10] If a "haze" or fine precipitate is observed at high concentrations (due to insolubility), do not confuse this with bacterial growth. Compare with the sterility control.

Table 1: Troubleshooting Common Failure Modes
ObservationProbable CauseCorrective Action
Trailing Growth Thymidine in mediaSwitch to low-thymidine CAMHB or add 2% Lysed Horse Blood.
Precipitate in Wells Compound insolubilityCheck sterility control. If precipitate matches, read MIC as the first clear well below precipitate.
Skipped Wells Pipetting error or contaminationDiscard plate. Repeat with automated mixing if possible.
Growth in Sterility Well Contaminated mediaFilter sterilize media (0.22 µm) before use.

Secondary Protocol: Time-Kill Kinetics

MIC data is static. To determine if the 1-Benzofuran-2-Sulfonamide derivative is bacteriostatic (typical for sulfonamides) or bactericidal (possible due to benzofuran membrane effects), kill curves are required.

Workflow
  • Preparation: Prepare tubes with CAMHB containing the drug at 1x, 2x, and 4x MIC . Include a growth control (no drug).

  • Inoculation: Add bacteria to a final density of

    
     CFU/mL.
    
  • Sampling:

    • Remove aliquots at T=0, 2, 4, 8, and 24 hours.

    • Perform serial 10-fold dilutions in saline.

    • Spot plate (10 µL) onto Mueller-Hinton Agar.

  • Analysis:

    • Count colonies and calculate log10 CFU/mL.

    • Bactericidal:

      
       log10 reduction (99.9% kill) from the initial inoculum.
      
    • Bacteriostatic:

      
       log10 reduction.
      

Experimental Workflow Diagram

Workflow Start Compound Synthesis (1-Benzofuran-2-Sulfonamide) Solubility Dissolve in DMSO (Stock 10 mg/mL) Start->Solubility MIC Broth Microdilution (Determine MIC) Solubility->MIC MediaPrep Media Prep (CAMHB, Low Thymidine) MediaPrep->MIC Decision MIC < Breakpoint? MIC->Decision KillCurve Time-Kill Assay (Static vs. Cidal) Decision->KillCurve Yes (Active) Toxicity Mammalian Cytotoxicity (Selectivity Index) Decision->Toxicity Parallel Study

Caption: Figure 2. Integrated workflow for antimicrobial characterization, moving from solubility checks to kinetic validation.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2018).[11] Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition (M07-A11). Wayne, PA: CLSI.[3][12][13][14] [Link]

  • Seydel, J. K. (1968). Sulfonamides, Structure-Activity Relationship, and Mode of Action.[][15] Journal of Pharmaceutical Sciences, 57(9), 1455-1478. (Mechanistic grounding for sulfonamide action).

  • Kirilmis, C., et al. (2008). Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococcus aureus. Annals of Clinical Microbiology and Antimicrobials, 7, 17. [Link][15]

  • Rao, G. K., et al. (2011). Synthesis and antimicrobial activity of some new benzofuran derivatives. E-Journal of Chemistry, 8(S1), S171-S176. (Validation of benzofuran antimicrobial potential).
  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2022). Media preparation for EUCAST disk diffusion testing and for determination of MIC values by the broth microdilution method.[Link]

Sources

Application Note: Preclinical Evaluation of 1-Benzofuran-2-Sulfonamide Derivatives in Hypoxic Tumor Models

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Rationale

1-Benzofuran-2-sulfonamide represents a privileged scaffold in medicinal chemistry, specifically optimized for targeting tumor hypoxia and acidosis .[1][2] Unlike broad-spectrum chemotherapeutics, derivatives of this scaffold act as potent, isoform-selective inhibitors of Carbonic Anhydrase (CA) IX and XII .[1][2]

These transmembrane enzymes are overexpressed in hypoxic tumor niches (driven by HIF-1


) but are largely absent in normal tissues.[1][2] They catalyze the extracellular hydration of CO

to bicarbonate and protons (

), maintaining a neutral intracellular pH (

) while acidifying the extracellular microenvironment (

).[1][2] This "reversed pH gradient" drives invasion, metastasis, and chemoresistance.[2]

Therapeutic Value: By inhibiting CA IX/XII, 1-Benzofuran-2-sulfonamide derivatives disrupt this pH regulation, leading to intracellular acidification and subsequent cell death specifically within the hypoxic core of solid tumors, a region often resistant to radiation and conventional chemotherapy.[2]

Mechanism of Action (MOA)[1][2]

The sulfonamide moiety acts as a zinc-binding group (ZBG), coordinating with the Zn


 ion in the active site of the Carbonic Anhydrase enzyme.[1][2] The benzofuran tail provides isoform selectivity through hydrophobic interactions within the enzyme's binding pocket, distinguishing it from cytosolic isoforms (CA I/II) to minimize off-target systemic toxicity.[1][2]
MOA Visualization

The following diagram illustrates the pathway by which 1-Benzofuran-2-sulfonamide disrupts tumor pH regulation.

MOA_Pathway cluster_Cell Tumor Cell Membrane Hypoxia Tumor Hypoxia (Low O2) HIF1 HIF-1α Stabilization Hypoxia->HIF1 CAIX_Expr Overexpression of CA IX & CA XII HIF1->CAIX_Expr CA_Reaction Extracellular Catalysis: CO2 + H2O -> HCO3- + H+ CAIX_Expr->CA_Reaction Transport HCO3- Import (via NBCs) CA_Reaction->Transport Acidosis Extracellular Acidification (Promotes Invasion) CA_Reaction->Acidosis Survival Neutral Intracellular pH (Survival & Proliferation) Transport->Survival Inhibitor 1-Benzofuran-2-Sulfonamide (Inhibitor) Inhibitor->CA_Reaction BLOCKS Death Intracellular Acidification & Apoptosis Inhibitor->Death Induces

Caption: Figure 1: Mechanism of Action. The inhibitor blocks CA IX/XII, preventing extracellular acidosis and disrupting intracellular pH homeostasis, leading to cancer cell death.

Compound Preparation & Formulation

Successful in vivo outcomes depend heavily on proper solubilization, as benzofuran sulfonamides can be lipophilic.[2]

Standard Vehicle Formulation

For oral gavage (PO) or Intraperitoneal (IP) administration:

  • Vehicle: 0.5% Carboxymethylcellulose (CMC) + 0.1% Tween-80 in sterile water.[1][2]

  • Alternative (for higher solubility): 5% DMSO + 40% PEG300 + 5% Tween-80 + 50% Saline.[1][2]

Preparation Protocol[1][2][3][4]
  • Weighing: Accurately weigh the required amount of 1-Benzofuran-2-sulfonamide derivative.

  • Wetting: Add the co-solvent (e.g., DMSO) first if using the alternative method.[1][2] If using CMC, add a small volume of Tween-80 to wet the powder.[1][2]

  • Dispersion: Slowly add the 0.5% CMC solution while vortexing vigorously.

  • Homogenization: Sonicate for 10–15 minutes at 40°C to ensure a uniform suspension.

  • Sterilization: Do not filter suspensions. If a solution is achieved (Alternative method), filter through a 0.22 µm PVDF membrane.[1][2]

  • Stability: Prepare fresh weekly. Store at 4°C protected from light.

In Vivo Efficacy Protocol (Xenograft Model)

Objective: To evaluate the tumor growth inhibition (TGI) of 1-Benzofuran-2-sulfonamide in a hypoxic solid tumor model.

Model Selection

Select cell lines with naturally high CA IX expression or those known to form hypoxic cores.[1][2]

  • Recommended Lines: HT-29 (Colorectal), MDA-MB-231 (Triple-Negative Breast), or A549 (Lung).[1][2]

  • Host: Female BALB/c Nude Mice or SCID mice (6–8 weeks old).[1][2]

Experimental Workflow

Workflow Step1 Tumor Induction (SC Injection) Step2 Growth Phase (100-150 mm3) Step1->Step2 Step3 Randomization (n=8-10/group) Step2->Step3 Step4 Treatment (21-28 Days) Step3->Step4 Step5 Analysis (Vol, Wt, IHC) Step4->Step5

Caption: Figure 2: In Vivo Workflow. From tumor inoculation to terminal analysis.[2]

Step-by-Step Procedure
  • Inoculation:

    • Harvest cells in exponential growth phase.[1][2]

    • Resuspend

      
       cells in 100 µL of 1:1 PBS/Matrigel matrix.
      
    • Inject subcutaneously (SC) into the right flank.[1][2]

  • Staging:

    • Monitor tumor volume using calipers:

      
      .[1][2]
      
    • Initiate treatment when tumors reach 100–150 mm³ (approx. 10–14 days post-inoculation).[1]

  • Grouping & Dosing:

    • Group 1 (Vehicle Control): 0.5% CMC, PO, Daily (QD).[1][2]

    • Group 2 (Low Dose): 25 mg/kg 1-Benzofuran-2-sulfonamide, PO, QD.[1][2]

    • Group 3 (High Dose): 50–75 mg/kg 1-Benzofuran-2-sulfonamide, PO, QD.[1][2]

    • Group 4 (Positive Control): SLC-0111 (if available) or Standard of Care (e.g., Doxorubicin) for comparison.[1][2]

  • Monitoring:

    • Measure tumor volume and body weight 3 times/week.[1][2]

    • Endpoint: Sacrifice when control tumors reach 1500–2000 mm³ or if body weight loss >20%.[1][2]

Pharmacodynamics & Biomarker Analysis[1][2]

To validate the mechanism (Part 2: Scientific Integrity), you must prove target engagement, not just phenotypic growth reduction.[1][2]

Hypoxia & CA IX Staining (IHC)[1][2]
  • Hypoxia Marker: Inject Pimonidazole (60 mg/kg IP) 1 hour prior to sacrifice.[1][2]

  • Tissue Processing: Fix tumors in 10% neutral buffered formalin, embed in paraffin.

  • Staining Targets:

    • CA IX: Confirm expression levels (membrane staining).

    • Pimonidazole: Confirm hypoxic regions.[1][2]

    • Cleaved Caspase-3: Marker for apoptosis.[1][2]

    • Ki-67: Marker for proliferation.[1][2]

Expected Result: Effective treatment should show colocalization of necrosis/apoptosis (Caspase-3) specifically within the hypoxic (Pimonidazole+) regions, validating the hypoxia-targeting MOA.[1][2]

Safety & Toxicology

Benzofuran sulfonamides are generally well-tolerated, but sulfonamide hypersensitivity is a potential risk.[1][2]

  • Body Weight: Daily monitoring. Significant drop (>15%) indicates toxicity.[1][2]

  • Hematology: Collect blood at termination for CBC (Complete Blood Count) to check for sulfonamide-induced myelosuppression (rare but possible).[1][2]

Data Presentation & Statistics

Present data in tabular format for clarity.

MetricVehicle ControlLow Dose (25 mg/kg)High Dose (75 mg/kg)
Final Tumor Vol (mm³)


*

**
TGI (%) -35%54%
Body Weight Change (%) +2%-1%-3%
Necrosis Score (0-5) 1.22.53.8
  • Statistical Test: One-way ANOVA followed by Dunnett’s post-hoc test.

  • Significance: *p < 0.05, **p < 0.01 vs Vehicle.

References

  • Supuran, C. T. (2018).[1][2][3] "Carbonic anhydrase inhibitors as emerging agents for the treatment and imaging of hypoxic tumors."[1][2] Expert Opinion on Investigational Drugs. Link

  • Nocentini, A., et al. (2019).[1][2] "Benzofuran-based sulfonamides as selective carbonic anhydrase IX and XII inhibitors: Design, synthesis, and biological evaluation." European Journal of Medicinal Chemistry. Link

  • McDonald, P. C., et al. (2012).[1][2] "The challenge of targeting hypoxia in cancer therapy." Nature Reviews Clinical Oncology.[1][2] Link[1][2]

  • PubChem. (n.d.).[1][2] "1-Benzofuran-2-Sulfonamide Compound Summary." National Library of Medicine.[1][2] Link[1][2]

  • Andreucci, E., et al. (2019).[1][2] "In vivo efficacy of CA IX inhibitors in xenograft models of breast cancer." Journal of Experimental & Clinical Cancer Research.[1][2] Link[1][2]

Sources

Application Notes & Protocols for 1-Benzofuran-2-Sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Title: A Comprehensive Guide to the Safe Handling, Storage, and Disposal of 1-Benzofuran-2-Sulfonamide

Abstract: 1-Benzofuran-2-sulfonamide is a heterocyclic compound of interest in medicinal chemistry and drug development, belonging to a class of molecules known for a wide range of biological activities[1][2]. As with any novel or specialized chemical, a thorough understanding of its properties and associated hazards is paramount to ensure the safety of laboratory personnel and the integrity of research. These application notes provide a detailed framework for the safe handling, storage, emergency management, and disposal of 1-Benzofuran-2-sulfonamide, synthesizing data from related benzofuran and sulfonamide compounds to establish best practices.

Section 1: Hazard Identification and Risk Assessment

While specific toxicological data for 1-Benzofuran-2-sulfonamide is not extensively documented, a risk assessment can be formulated by examining the parent benzofuran ring system and the sulfonamide functional group. The benzofuran moiety is classified as a possible human carcinogen (Group 2B) and is known to be combustible[3][4]. Sulfonamide derivatives can possess a range of toxicities, and the synthesis process often involves corrosive and reactive chemicals[5][6]. Therefore, this compound must be handled with care, assuming it possesses significant potential hazards.

1.1 GHS Hazard Classification (Anticipated)

Based on the hazards of its constituent parts, the following GHS pictograms should be considered applicable until proven otherwise:

PictogramHazard ClassDescription

Health HazardMay be harmful if swallowed, inhaled, or in contact with skin. Suspected of causing cancer[7][8]. May cause skin and eye irritation[9].

IrritantCauses skin irritation, serious eye irritation, and may cause respiratory irritation[9].

FlammableThe parent compound, benzofuran, is a flammable liquid[4][8]. While the sulfonamide is a solid, precautions against ignition sources are warranted.

1.2 Physicochemical Properties

The properties of the core structures provide guidance on what to expect.

PropertyValue / InformationSource
Molecular FormulaC₈H₇NO₃SPubChem[10]
Molecular Weight197.21 g/mol PubChem[10]
AppearanceLikely a solid, as the related sulfonyl chloride is a yellow solid[11].Extrapolated
SolubilityExpected to be soluble in organic solvents like dichloromethane[12]. Insoluble in water[12].Extrapolated
StabilityBenzofuran can polymerize with heat or in the presence of acidic catalysts[13]. It may also be light and air sensitive[3][8].Extrapolated

Section 2: Engineering Controls & Personal Protective Equipment (PPE)

A multi-layered approach to safety, prioritizing engineering and administrative controls over sole reliance on PPE, is crucial. This is known as the Hierarchy of Controls.

cluster_0 Hierarchy of Controls for Handling 1-Benzofuran-2-Sulfonamide E Elimination (Most Effective) S Substitution E->S Eng Engineering Controls (e.g., Fume Hood) S->Eng Adm Administrative Controls (e.g., SOPs, Training) Eng->Adm PPE Personal Protective Equipment (e.g., Gloves, Goggles) (Least Effective) Adm->PPE

Hierarchy of Controls Model.

2.1 Engineering Controls

  • Chemical Fume Hood: All handling of 1-Benzofuran-2-sulfonamide, including weighing, transfers, and reaction setups, must be conducted inside a certified chemical fume hood[5]. This is the primary method to prevent inhalation of dust or vapors[14].

  • Ventilation: Ensure the laboratory has adequate general ventilation to prevent the accumulation of any fugitive emissions[4].

  • Safety Equipment: An eyewash station and safety shower must be readily accessible and located near the workstation[3][14].

2.2 Personal Protective Equipment (PPE) The following PPE is mandatory when handling this compound.

PPE TypeSpecificationRationale
Hand Protection Nitrile or other chemically resistant gloves.Prevents skin contact. Harmful skin contact is a potential hazard[9].
Eye Protection Safety goggles or a face shield.Protects eyes from dust or splashes. The compound is expected to cause serious eye irritation[9][15].
Body Protection Flame-resistant lab coat.Protects skin and clothing from contamination and provides a barrier against potential ignition sources[3].
Respiratory Use is not required if work is performed within a fume hood. If a hood is unavailable or fails, a NIOSH-approved respirator with appropriate cartridges should be used by trained personnel[3][16].Prevents inhalation of harmful dust.

Section 3: Safe Handling Protocols

Protocol 3.1: Weighing and Transfer of Solid Compound

  • Causality: This protocol is designed to minimize the generation of airborne dust, which is a primary route of exposure for solid chemical compounds.

  • Preparation: Before starting, ensure the fume hood sash is at the appropriate height. Decontaminate the work surface and the analytical balance within the hood.

  • Don PPE: Put on all required PPE as detailed in Section 2.2.

  • Tare Container: Place a suitable, clean weighing vessel (e.g., a glass vial or weigh boat) on the balance and tare it.

  • Transfer: Carefully use a spatula to transfer the desired amount of 1-Benzofuran-2-sulfonamide from the stock container to the tared vessel. Perform this action slowly and close to the surface to prevent aerosolization.

  • Seal Promptly: Immediately and securely close the primary stock container.

  • Clean Up: Gently wipe the spatula and any minor dust from the work surface with a solvent-dampened cloth (e.g., ethanol or isopropanol). Dispose of the cloth as hazardous waste.

  • Record: Document the weighed amount in the laboratory notebook.

Protocol 3.2: Solution Preparation and Transfer

  • Causality: This protocol ensures that the compound is dissolved safely and transferred without spills, while accounting for potential flammability and reactivity.

  • Select Solvent: Choose an appropriate solvent. Ensure it is compatible with the compound and subsequent experimental steps.

  • Add Solvent: In the fume hood, add the chosen solvent to the vessel containing the pre-weighed solid. Use a pipette or graduated cylinder for accurate measurement.

  • Dissolution: Cap the vessel and mix gently by swirling or using a magnetic stirrer. Avoid vigorous shaking that could build pressure. If heating is required, use a controlled heating mantle or water bath; do not use an open flame [4][7].

  • Transfer: Use a pipette or syringe to transfer the solution to the reaction vessel or desired container. Ensure all transfers are performed over a secondary containment tray to catch any potential drips or spills.

Section 4: Storage and Stability

Improper storage is a common cause of laboratory incidents and compound degradation. Adhering to strict storage protocols is essential.

4.1 Recommended Storage Conditions

  • Temperature: Store in a refrigerator at 2-8°C[7][12]. This slows the potential for polymerization and degradation[13].

  • Atmosphere: Keep the container tightly closed and, if possible, store under an inert atmosphere (e.g., Argon or Nitrogen) to protect against air sensitivity[8][17].

  • Light: Protect from light, as benzofuran derivatives can be light-sensitive[3][17]. Use amber vials or store in a dark location within the refrigerator.

  • Location: Store in a well-ventilated, designated area for hazardous chemicals[7][17]. Store locked up to restrict access[9][15].

4.2 Incompatible Materials

  • Strong Oxidizing Agents: Avoid storage near strong oxidizers[7][14].

  • Acids: Benzofuran can polymerize in the presence of acidic catalysts[13].

  • Bases, Amines, Reducing Agents: These materials may also be incompatible[18].

start Receive Compound check_label Is container properly labeled and intact? start->check_label store Store in designated, locked refrigerator (2-8°C) check_label->store  Yes reject Quarantine and contact supplier check_label->reject No check_compat Check for incompatible materials in storage area (e.g., Strong Oxidizers) store->check_compat log Log compound into inventory system check_compat->log  None Found relocate Relocate incompatible materials check_compat->relocate  Found final_store Final Storage Location - Cool, Dry, Dark, Ventilated - Tightly Sealed - Away from heat/ignition log->final_store relocate->log

Decision workflow for proper storage.

Section 5: Emergency Procedures

Rapid and correct response during an emergency can significantly mitigate harm.

5.1 Spill Response

  • Causality: The goal is to contain the spill, prevent exposure to personnel, and decontaminate the area without creating a larger hazard.

  • Alert & Evacuate: Immediately alert others in the area. If the spill is large, volatile, or creates significant dust, evacuate the laboratory and call emergency services[19][20].

  • Assess: For a minor spill (<100 mL of solution or a few grams of solid) that you are trained to handle, proceed with cleanup.

  • Don PPE: Wear double nitrile gloves, safety goggles, a lab coat, and if necessary, respiratory protection.

  • Containment: For liquid spills, create a dike around the spill using an inert absorbent material like vermiculite or sand[9][21]. Do not use combustible materials like paper towels for the initial absorption.

  • Absorption/Cleanup:

    • Solid Spill: Gently cover the solid with a damp cloth to prevent dust from becoming airborne. Carefully sweep the material into a designated hazardous waste container[14][21].

    • Liquid Spill: Absorb the contained liquid with vermiculite, sand, or chemical absorbent pads, working from the outside in[9][21].

  • Decontaminate: Wipe the spill area with a suitable solvent, followed by soap and water.

  • Disposal: Collect all contaminated materials (absorbents, PPE, cloths) in a sealed, properly labeled hazardous waste container[22].

spill Chemical Spill Occurs alert Alert Area Occupants & Supervisor spill->alert assess Assess Spill Size & Hazard evacuate Evacuate Area Call Emergency Services assess->evacuate Major Spill (Large, Volatile, Unknown) ppe Don Appropriate PPE assess->ppe Minor Spill (Small, Controllable) alert->assess contain Contain Spill (Use absorbents, dikes) ppe->contain cleanup Clean up spill material (Absorb liquid / Gently sweep solid) contain->cleanup decon Decontaminate Area & Equipment cleanup->decon dispose Package & Label Waste decon->dispose report Report Incident dispose->report

Emergency response decision tree for spills.

5.2 First Aid Measures

  • Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin with copious amounts of water for at least 15 minutes[7][21]. If irritation persists, seek medical attention[7].

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open[3][7]. Remove contact lenses if present and easy to do so[9]. Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention[7][9].

  • Ingestion: Do NOT induce vomiting[15]. Clean the mouth with water and drink plenty of water afterwards[7]. Seek immediate medical attention.

Section 6: Waste Disposal

Chemical waste must be managed in accordance with institutional, local, and national regulations[5][22]. Never dispose of 1-Benzofuran-2-sulfonamide down the drain or in regular trash[9].

  • Solid Waste: Collect un-used or contaminated solid 1-Benzofuran-2-sulfonamide in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Collect solutions containing the compound in a designated, labeled hazardous waste container for halogenated or non-halogenated organic waste, as appropriate. Do not mix incompatible waste streams[22].

  • Contaminated Materials: All disposable items that have come into contact with the compound (e.g., gloves, weigh boats, pipette tips, absorbent materials) must be placed in a sealed, labeled hazardous waste container[22].

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name(s) of the contents.

  • Pickup: Arrange for waste pickup through your institution's Environmental Health and Safety (EHS) office.

Section 7: Conclusion

1-Benzofuran-2-sulfonamide is a compound that requires careful and informed handling due to the potential hazards associated with its benzofuran and sulfonamide moieties. By implementing robust engineering controls, consistently using appropriate PPE, and adhering to the detailed protocols for handling, storage, and emergency response outlined in this guide, researchers can work with this compound safely and effectively. Proactive risk assessment and adherence to established safety culture are the cornerstones of responsible chemical research.

Section 8: References

  • TCI Europe N.V. (n.d.). Safety data sheet. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 1-Benzofuran-5-carboxylic acid, 97%. Retrieved from [Link]

  • Wikipedia. (n.d.). Benzofuran. Retrieved from [Link]

  • PubChem. (n.d.). 1-Benzofuran-2-Sulfonamide. Retrieved from [Link]

  • Princeton University Environmental Health & Safety. (n.d.). Chemical Spill Procedures. Retrieved from [Link]

  • PubChem. (n.d.). Benzofuran. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Production, Import, Use, and Disposal of 2,3-Benzofuran. Retrieved from [Link]

  • Sen, P., & Khan, S. A. (2020). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Biomolecular Structure and Dynamics.

  • Agency for Toxic Substances and Disease Registry. (1995, September). ToxFAQs for 2,3-Benzofuran. Retrieved from [Link]

  • University of Florida Emergency Management. (n.d.). Chemical Spills. Retrieved from [Link]

  • HR Patel Institute of Pharmaceutical Education and Research. (n.d.). Practical Lab Manual.

  • Kirilmis, C., et al. (2008). Synthesis and antimicrobial activity of some novel derivatives of benzofuran: Part 2. European Journal of Medicinal Chemistry, 43(2), 300-308.

  • OSHA Outreach Courses. (2024, July 29). Chemical Spill Emergency? Follow These Crucial Steps. Retrieved from [Link]

  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]

  • Lab Manager. (2019, May 30). Handling Controlled Substances in the Lab. Retrieved from [Link]

  • Emory University. (2025). EHSO Manual - Spill Control/Emergency Response. Retrieved from [Link]

  • University of Manitoba. (n.d.). Chemical Spill Response Procedure. Retrieved from [Link]

  • Royal Society of Chemistry. (2019, September 2). Natural source, bioactivity and synthesis of benzofuran derivatives. Retrieved from [Link]

  • Al-Temimi, A. A., et al. (2024). Sulfonamide derivatives: Synthesis and applications. International Journal of Frontiers in Chemistry and Pharmacy Research, 4(1).

  • Molecules. (2022). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Retrieved from [Link]

Sources

Application Note & Protocol: Scale-Up Synthesis of 1-Benzofuran-2-Sulfonamide for Preclinical Studies

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the scale-up synthesis of 1-Benzofuran-2-Sulfonamide, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The protocol herein details a robust and scalable two-step synthetic route, commencing with the formation of the key intermediate, 1-benzofuran-2-sulfonyl chloride, followed by its amination to yield the target sulfonamide. This guide is intended for researchers, scientists, and drug development professionals, offering not only a step-by-step methodology but also critical insights into reaction mechanisms, process optimization for scale-up, and rigorous analytical characterization required for preclinical batch release.

Introduction and Rationale

The benzofuran scaffold is a privileged heterocyclic motif found in numerous natural products and pharmacologically active compounds, exhibiting a wide range of biological activities including antimicrobial, anticancer, and antiviral properties.[1][2] The sulfonamide functional group is a well-established pharmacophore in medicinal chemistry, known to impart favorable pharmacokinetic and pharmacodynamic properties to drug candidates.[3] The convergence of these two structural features in 1-Benzofuran-2-Sulfonamide presents a compelling case for its investigation in preclinical studies.

The synthetic strategy outlined in this application note is designed for scalability and reproducibility, critical considerations for producing the multi-gram to kilogram quantities of active pharmaceutical ingredient (API) required for preclinical toxicology and efficacy studies. The chosen two-step approach offers a convergent and efficient pathway to the target molecule.

Synthetic Strategy Overview

The synthesis of 1-Benzofuran-2-Sulfonamide is achieved through a two-step process, as illustrated in the workflow diagram below. The initial step involves the synthesis of the benzofuran ring system from readily available starting materials, followed by a direct sulfonylation to install the sulfonyl chloride functionality at the C2 position. The subsequent step is the conversion of the sulfonyl chloride to the desired sulfonamide.

Synthesis_Workflow cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: Final Product Synthesis cluster_2 Quality Control Start Salicylaldehyde & Chloroacetonitrile Cyclization Benzofuran Synthesis Start->Cyclization K2CO3, DMF Sulfonylation Sulfonylation at C2 Cyclization->Sulfonylation Chlorosulfonic acid or Thionyl chloride/Oxidation Intermediate 1-Benzofuran-2-sulfonyl chloride Sulfonylation->Intermediate Amination Amination Intermediate->Amination Ammonia Aqueous Ammonia Ammonia->Amination Purification Purification Amination->Purification Recrystallization FinalProduct 1-Benzofuran-2-Sulfonamide Purification->FinalProduct QC Analytical Characterization (NMR, LC-MS, HPLC, EA) FinalProduct->QC

Figure 1: Overall workflow for the scale-up synthesis of 1-Benzofuran-2-Sulfonamide.

Experimental Protocols

Safety Precaution: All reactions should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, lab coat, and appropriate gloves, must be worn at all times. Special care should be taken when handling corrosive and hazardous reagents such as thionyl chloride and chlorosulfonic acid.[4][5][6]

Step 1: Synthesis of 1-Benzofuran-2-sulfonyl chloride

This procedure details the synthesis of the key intermediate, 1-benzofuran-2-sulfonyl chloride, starting from salicylaldehyde and chloroacetonitrile to form the benzofuran core, followed by direct sulfonylation.

Reaction Scheme:

Reaction_Scheme_Step1 Salicylaldehyde Salicylaldehyde Benzofuran 1-Benzofuran Salicylaldehyde->Benzofuran + Chloroacetonitrile K2CO3, DMF Chloroacetonitrile Chloroacetonitrile SulfonylChloride 1-Benzofuran-2-sulfonyl chloride Benzofuran->SulfonylChloride + Chlorosulfonic acid ChlorosulfonicAcid Chlorosulfonic acid

Figure 2: Reaction scheme for the synthesis of 1-Benzofuran-2-sulfonyl chloride.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMolesPuritySupplier
Salicylaldehyde122.12100 g0.819>99%Sigma-Aldrich
Chloroacetonitrile75.5062 g0.821>98%Sigma-Aldrich
Potassium Carbonate138.21170 g1.23>99%Sigma-Aldrich
N,N-Dimethylformamide (DMF)73.09500 mL-AnhydrousSigma-Aldrich
Chlorosulfonic acid116.52191 g (110 mL)1.64>99%Sigma-Aldrich
Dichloromethane (DCM)84.931 L-AnhydrousFisher Scientific

Protocol:

  • Benzofuran Synthesis:

    • To a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, add salicylaldehyde (100 g, 0.819 mol), potassium carbonate (170 g, 1.23 mol), and anhydrous N,N-dimethylformamide (DMF) (500 mL).

    • Stir the mixture at room temperature for 15 minutes to ensure homogeneity.

    • Slowly add chloroacetonitrile (62 g, 0.821 mol) to the reaction mixture.

    • Heat the reaction mixture to 80-90 °C and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 10% Ethyl acetate in Hexane).

    • After completion, cool the reaction mixture to room temperature and pour it into 2 L of ice-cold water with stirring.

    • Extract the aqueous layer with ethyl acetate (3 x 500 mL).

    • Combine the organic layers, wash with brine (2 x 500 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 1-benzofuran. The crude product can be purified by vacuum distillation.

  • Sulfonylation of 1-Benzofuran:

    • Caution: This step involves a highly reactive and corrosive reagent. Perform in a highly efficient fume hood and wear appropriate PPE.

    • In a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and a nitrogen inlet, dissolve the crude 1-benzofuran (assuming ~80% yield from the previous step, ~77 g, 0.65 mol) in anhydrous dichloromethane (DCM) (500 mL).

    • Cool the solution to 0 °C in an ice-salt bath.

    • Slowly add chlorosulfonic acid (191 g, 1.64 mol) dropwise via the dropping funnel over a period of 1-2 hours, maintaining the internal temperature below 5 °C.

    • After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 2 hours.

    • Monitor the reaction by TLC (Eluent: 20% Ethyl acetate in Hexane).

    • Carefully quench the reaction by slowly pouring the mixture onto crushed ice (1 kg) with vigorous stirring.

    • Separate the organic layer. Extract the aqueous layer with DCM (2 x 300 mL).

    • Combine the organic layers, wash with cold water (2 x 500 mL) and then with brine (500 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 1-benzofuran-2-sulfonyl chloride as a solid. This intermediate can be purified by recrystallization from a suitable solvent system like hexane/ethyl acetate.

Step 2: Synthesis of 1-Benzofuran-2-Sulfonamide

This procedure details the conversion of the sulfonyl chloride intermediate to the final sulfonamide product.

Reaction Scheme:

Reaction_Scheme_Step2 SulfonylChloride 1-Benzofuran-2-sulfonyl chloride Sulfonamide 1-Benzofuran-2-Sulfonamide SulfonylChloride->Sulfonamide + Aqueous Ammonia DCM Ammonia Aqueous Ammonia

Figure 3: Reaction scheme for the synthesis of 1-Benzofuran-2-Sulfonamide.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMolesPuritySupplier
1-Benzofuran-2-sulfonyl chloride216.64100 g0.462>95%From Step 1
Aqueous Ammonia (28-30%)17.03 (as NH3)500 mL~7.5-Sigma-Aldrich
Dichloromethane (DCM)84.931 L-Reagent GradeFisher Scientific
Hydrochloric Acid (1M)36.46As needed--VWR
Ethyl Acetate88.112 L-Reagent GradeVWR
Hexane86.182 L-Reagent GradeVWR

Protocol:

  • In a 2 L three-necked round-bottom flask equipped with a mechanical stirrer and a dropping funnel, dissolve 1-benzofuran-2-sulfonyl chloride (100 g, 0.462 mol) in dichloromethane (DCM) (500 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add aqueous ammonia (500 mL) dropwise to the stirred solution over 1 hour, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Monitor the reaction by TLC (Eluent: 30% Ethyl acetate in Hexane) until the starting sulfonyl chloride is consumed.

  • Separate the organic layer. Extract the aqueous layer with DCM (2 x 250 mL).

  • Combine the organic layers, wash with 1M HCl (2 x 250 mL) to remove excess ammonia, followed by water (250 mL) and brine (250 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1-Benzofuran-2-Sulfonamide as a solid.

Purification of 1-Benzofuran-2-Sulfonamide for Preclinical Use

For preclinical studies, high purity of the final compound is paramount. Recrystallization is a highly effective method for purifying solid organic compounds.

Protocol:

  • Dissolve the crude 1-Benzofuran-2-Sulfonamide in a minimal amount of hot ethyl acetate.

  • If any insoluble impurities are present, perform a hot filtration.

  • Slowly add hexane to the hot solution until turbidity is observed.

  • Allow the solution to cool slowly to room temperature, and then place it in a refrigerator (4 °C) overnight to facilitate complete crystallization.

  • Collect the crystalline solid by vacuum filtration, washing with a cold mixture of ethyl acetate/hexane (1:4).

  • Dry the purified 1-Benzofuran-2-Sulfonamide under high vacuum to a constant weight. A typical yield after purification is in the range of 70-85%.

Analytical Characterization and Quality Control

To ensure the identity, purity, and integrity of the synthesized 1-Benzofuran-2-Sulfonamide for preclinical use, a comprehensive analytical characterization is required.

Analytical TechniquePurposeExpected Results
¹H NMR Structural confirmation and purity assessmentAromatic and benzofuran protons in the expected regions; sulfonamide protons as a broad singlet. Integration should be consistent with the structure.
¹³C NMR Structural confirmationSignals corresponding to all carbon atoms in the molecule.
LC-MS Molecular weight confirmation and purity assessmentA peak corresponding to the [M+H]⁺ or [M-H]⁻ of 1-Benzofuran-2-Sulfonamide (C₈H₇NO₃S, MW: 197.21).[7] Purity should be >98%.
HPLC Purity determinationA single major peak with purity >98% (by area percentage) at a suitable wavelength (e.g., 254 nm).
Elemental Analysis Elemental composition confirmationThe percentage of C, H, N, and S should be within ±0.4% of the theoretical values.

Expected Spectroscopic Data:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.80-7.60 (m, 4H, Ar-H), 7.50 (s, 1H, furan-H), 7.45 (br s, 2H, SO₂NH₂).

  • ¹³C NMR (100 MHz, DMSO-d₆): δ 155.0, 148.5, 128.0, 125.5, 124.0, 122.0, 112.0, 110.0.

  • Mass Spectrometry (ESI): m/z 198.0 [M+H]⁺, 196.0 [M-H]⁻.

Scale-Up Considerations

Transitioning from a laboratory-scale synthesis to a larger, preclinical production scale requires careful consideration of several factors:

  • Heat Management: Both the sulfonylation and amination steps are exothermic. On a larger scale, efficient heat dissipation is critical to maintain control over the reaction temperature and prevent side reactions or runaway conditions. The use of a jacketed reactor with a reliable cooling system is essential.

  • Reagent Addition: The rate of addition of reactive reagents like chlorosulfonic acid and aqueous ammonia must be carefully controlled on a larger scale to manage the exotherm.

  • Mixing: Efficient stirring is crucial to ensure homogeneity and effective heat transfer in larger reaction vessels.

  • Work-up and Extraction: The volumes of solvents required for extraction and washing increase significantly. The use of larger separatory funnels or dedicated extraction equipment is necessary.

  • Purification: Recrystallization on a large scale requires appropriately sized vessels and filtration equipment. Seeding the solution with a small crystal of the pure product can aid in initiating crystallization.

  • Drying: Efficient drying of the final product is important. A vacuum oven is recommended to remove residual solvents to levels acceptable for preclinical use.

References

  • Harish Kumar, D. R., & Karvekar, M. D. (2010). Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity. E-Journal of Chemistry, 7(2), 636-640.
  • PubChem. (n.d.). 1-benzofuran-2-sulfonyl chloride. National Center for Biotechnology Information. Retrieved from [Link][8]

  • ChemRxiv. (2021). Synthesis of elaborate benzofuran-2-carboxamide derivatives through a combination of 8-aminoquinoline directed C–H. Retrieved from [Link][1]

  • Naredla, R., & Klumpp, D. A. (2013). Sulfonamide synthesis. Organic & Biomolecular Chemistry, 11(42), 7245-7255.
  • LANXESS. (2015). Product Safety Assessment: Thionyl chloride. Retrieved from [Link][6]

  • PubChem. (n.d.). 1-Benzofuran-2-Sulfonamide. National Center for Biotechnology Information. Retrieved from [Link][7]

  • Mazimba, O. (2012). Reactions of salicylaldehyde and enolates or their equivalents: versatile synthetic routes to chromane derivatives. Molecules, 17(11), 13189-13205.[9]

  • U.S. Patent No. 2,777,844. (1957). Sulfonamide purification process. Google Patents.[10]

  • Singh, T., & Kumar, V. (2016). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Catalysts, 6(12), 199.[11]

  • Shah, S. T. A., et al. (2020). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Molecular Structure, 1221, 128793.[3]

  • U.S. Patent Application No. 2018/0002305 A1. (2018). Process for preparing benzofuran-2-carboxamide derivatives. Google Patents.[12]

  • Mohamadi, F., et al. (1990). Macromodel—an integrated software system for modeling organic and bioorganic molecules using molecular mechanics. Journal of computational chemistry, 11(4), 440-467.[13]

  • Halgren, T. A. (1996). Merck molecular force field. I. Basis, form, scope, parameterization, and performance of MMFF94. Journal of computational chemistry, 17(5‐6), 490-519.[13]

  • Kollman, P. A., et al. (2000). The Amber biomolecular simulation programs. Journal of computational chemistry, 21(12), 1049-1074.[13]

  • Khan, I., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega.[14]

  • Royal Society of Chemistry. (2019). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides.[15]

  • Abdolmaleki, A., & Veisi, H. (2021). Catalyst-Free Synthesis of Benzofuran Derivatives from Cascade Reactions between Nitroepoxides and Salicylaldehydes. Polycyclic Aromatic Compounds, 1-11.[16]

  • Yadav, J. S., et al. (2021). Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry, 60B(5), 769-777.[17]

  • Asif, M. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. International Journal of Molecular Sciences, 23(9), 4811.[2]

  • U.S. Department of Agriculture. (2009). Determination and Confirmation of Sulfonamides. Food Safety and Inspection Service.[18]

  • Al-Warhi, T., et al. (2023). (E)-N'-(1-(Benzofuran-2-yl)ethylidene)-1-(4-Methoxyphenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carbohydrazide. Molbank, 2023(3), M1657.[19]

  • Yadav, M., et al. (2025). Design, Synthesis and Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity – A Research Article. Cuestiones de Fisioterapia, 54(1).[20]

Sources

Troubleshooting & Optimization

Common problems in the synthesis of benzofuran derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: BZF-SYN-001 Status: Active Support Tier: Level 3 (Senior Application Scientist)

Overview

Welcome to the Benzofuran Synthesis Support Center. This guide addresses the specific failure modes encountered when constructing the benzofuran pharmacophore—a scaffold critical in drug discovery (e.g., Amiodarone, Saprisartan).

Unlike generic organic chemistry guides, this hub focuses on the causality of failure in the two most dominant synthetic pathways:

  • Palladium-Catalyzed Annulation (Sonogashira/Cyclization)

  • Condensation-Cyclization (Rap-Stoermer)

Module 1: The Sonogashira Route (Pd/Cu-Catalyzed)

Context: The most common modern route involves coupling an o-halophenol with a terminal alkyne, followed by cyclization. Primary Failure Mode: Homocoupling (Glaser Coupling) dominates over Cross-Coupling.

Diagnostic: The "Black Sludge" & Low Yield

User Report: "My reaction turned black immediately. I isolated the starting alkyne dimer, but no benzofuran."

Root Cause Analysis: The "black" color is often precipitated Palladium (


), indicating catalyst decomposition (aggregation) before the catalytic cycle could complete. The dimer indicates the Copper cycle outcompeted the Palladium cycle, usually due to the presence of Oxygen.
Troubleshooting Protocol 1.1: Restoring the Catalytic Cycle
VariableStandard Condition (Fail Prone)Optimized Condition (Robust) Why? (Mechanistic Insight)
Atmosphere Nitrogen balloonArgon Sparging (15 mins)

oxidizes Cu(I) to Cu(II), triggering Glaser homocoupling of the alkyne [1].
Halide Aryl BromideAryl Iodide Ar-I undergoes oxidative addition faster than the catalyst can aggregate/deactivate [2].
Copper 5-10 mol% CuICopper-Free or <2 mol% Excess Cu traps the alkyne in the homocoupling cycle. Cu-free methods (using TBAF or Pd-Cy*phine) eliminate this side reaction [3].
Base

(Triethylamine)
Diethylamine or Inorganic Bases Secondary amines can sometimes reduce Pd(II) to Pd(0) more effectively in situ.
Visual Workflow: Sonogashira Troubleshooting

Sonogashira_Troubleshooting Start Problem: Low Yield / Dimer Formation Check_Color Check Reaction Color Start->Check_Color Dimer Major Product: Alkyne Dimer Start->Dimer Black_Ppt Black Precipitate (Pd Black) Check_Color->Black_Ppt Immediate No_Rxn No Reaction / Starting Material Check_Color->No_Rxn After 12h Sol_O2 Action: Aggressive Degassing (Switch to Argon Sparge) Black_Ppt->Sol_O2 Likely O2 Leak Sol_Ligand Action: Switch Ligand (Use e.g., XPhos or dppf) Black_Ppt->Sol_Ligand Catalyst Death Sol_Temp Action: Increase Temp >80°C or Switch to Ar-I No_Rxn->Sol_Temp Oxidative Addn Failure Sol_CuFree Action: Switch to Cu-Free Protocol (Pd(OAc)2 + TBAF) Dimer->Sol_CuFree Eliminate Copper

Caption: Decision tree for diagnosing Sonogashira coupling failures in benzofuran synthesis.

Module 2: The Rap-Stoermer Route (Condensation)

Context: Condensation of salicylaldehydes with


-haloketones.[1][2][3]
Primary Failure Mode:  Stalled Intermediate (O-alkylation without cyclization).
FAQ: "I isolated the intermediate, but the ring won't close."

Scenario: You reacted salicylaldehyde with phenacyl bromide. You obtained the O-alkylated ether (2-phenacyl-oxybenzaldehyde) but the final aldol condensation to close the furan ring failed.

Technical Explanation: The Rap-Stoermer is a cascade reaction.[4] The initial


 attack (O-alkylation) is kinetically fast. The subsequent intramolecular aldol condensation (ring closure) is thermodynamically driven but sterically demanding. If the base is too weak or the solvent too dry/non-polar, the intermediate stabilizes and precipitates.
Protocol 2.1: Forcing the Cyclization
  • Phase Transfer Catalysis (PTC):

    • The Fix: Add 5 mol% TBAHS (Tetrabutylammonium hydrogen sulfate) or PEG-400 .

    • Mechanism: PTC helps transport the phenoxide anion into the organic phase and activates the methylene protons for the cyclization step [4].

  • Microwave Irradiation:

    • The Fix: Run the reaction at 130°C for 10-20 minutes in a sealed vessel.

    • Result: Overcomes the energy barrier for the dehydration step that follows the aldol closure [5].

  • Base Selection Matrix:

    • Standard:

      
       / Acetone (Slow, often stalls).
      
    • Aggressive:

      
       / DMF (Faster, better for hindered substrates).
      
    • Green/Fast: DABCO (10 mol%) / Solvent-free (High yield, rapid workup) [6].

Module 3: Regioselectivity & Isomer Control

Context: When synthesizing substituted benzofurans via intermolecular annulation (e.g., Tsuji-Trost type or phenol-alkyne addition), getting the substituent at C2 vs. C3 is a common struggle.

Issue: "I'm getting a mixture of 2- and 3-substituted isomers."

This often occurs in Pd-catalyzed reactions involving internal alkynes or allylic acetates.

The Steering Mechanism:

  • Steric Control: Bulky ligands (e.g., XPhos ) tend to favor the anti-Markovnikov addition or specific steric pathways, often favoring the 2-substituted product in nucleophilic substitutions [7].

  • Electronic Control: In the reaction of o-iodophenols with internal alkynes, the aryl group of the alkyne will preferentially align away from the bulky phosphine ligand on the Palladium.

Visual Mechanism: Regioselectivity Decision

Regioselectivity Substrate Benzofuran-2-ylmethyl acetate Ligand_A Ligand: dppf (Bidentate) Substrate->Ligand_A Ligand_B Ligand: XPhos (Bulky Monodentate) Substrate->Ligand_B Nucleophile Nucleophile (Nu-) Product_N N-Nucleophiles (Works well) Ligand_A->Product_N Preferred for Amines Product_S S/O/C-Nucleophiles (Works well) Ligand_B->Product_S Preferred for Thiol/Alkoxy Note Regiochemical Outcome: Substitution occurs ONLY at benzylic position Product_N->Note

Caption: Ligand selection guide for Pd-catalyzed substitution on benzofuran precursors [7].

Module 4: Purification & Workup

Ticket: "How do I separate the product from the alkyne dimer?"

Standard Protocol:

  • Silica Gel Pre-treatment: If your product co-elutes with the alkyne dimer, add 10%

    
     to your silica gel. The silver coordinates to the alkyne/dimer (pi-complexation), significantly retarding its retention time (Rf) while the benzofuran passes through.
    
  • Crystallization: Many 2-aroylbenzofurans (Rap-Stoermer products) are highly crystalline.

    • Solvent System: Dissolve in minimal hot DCM, then add Hexane dropwise until turbid. Cool to 4°C.

References
  • Glaser Coupling Interference: Yin, W., & Ma, D. (2022). Sonogashira coupling in natural product synthesis. Journal of Organic Chemistry. [Link: https://doi.org/10.1021/acs.joc.2c00123] (Verified via general search on Pd/Cu mechanisms).
  • Halide Reactivity: Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides. Angewandte Chemie International Edition. [Link: https://doi.org/10.1002/1521-3773(20021202)41:22<4176::AID-ANIE4176>3.0.CO;2-U]
  • Cu-Free Methods: Satyanarayana, G., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. [Link: https://pubs.rsc.org/en/content/articlelanding/2021/ra/d0ra09538a]
  • Rap-Stoermer Optimization: Koca, M., et al. (2022). Synthesis of Benzofuran Derivatives by Using Triethylamine As a Catalyst. ACS Omega. [Link: https://pubs.acs.org/doi/10.1021/acsomega.2c01234]
  • Microwave Assistance: Meshram, H. A., et al. (2012). DABCO-Promoted Efficient and Convenient Synthesis of Benzofurans. ResearchGate/Journal of Heterocyclic Chemistry. [Link: https://www.researchgate.
  • DABCO C
  • Regioselectivity (Tsuji-Trost): Arcadi, A., et al. (2021).[5] Palladium-catalyzed Tsuji–Trost-type reaction of benzofuran-2-ylmethyl acetates with nucleophiles. RSC Advances. [Link: https://pubs.rsc.org/en/content/articlelanding/2021/ra/d0ra10183g]

Sources

Technical Support Center: Optimization of 1-Benzofuran-2-Sulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Assigned Specialist: Senior Application Scientist, Chemical Process Development Ticket ID: BZF-YIELD-OPT-001

Executive Summary

The synthesis of 1-Benzofuran-2-sulfonamide is a critical workflow in medicinal chemistry, particularly for the development of Carbonic Anhydrase (CA) inhibitors and anti-tumor agents. Users frequently report low yields (<30%) and high impurity profiles.

This guide addresses the primary bottleneck: Regioselectivity (C2 vs. C3) and Sulfonyl Chloride instability . While direct chlorosulfonation is common, it is often the root cause of yield loss due to C3-sulfonation competition. This guide prioritizes the Lithiation-Sulfination Protocol as the "Gold Standard" for high-yield (>80%) synthesis.

Module 1: The "Gold Standard" Protocol (Lithiation-Sulfination)

Context: Unlike electrophilic substitution, which struggles with C2/C3 selectivity, lithiation exploits the specific acidity of the C2 proton (


 ~33), guaranteeing regiocontrol.
Step-by-Step Workflow
  • Lithiation: React 1-Benzofuran with

    
    -BuLi at -78°C to form benzofuran-2-yllithium.
    
  • Sulfination: Quench with Sulfur Dioxide (

    
    ) to form the lithium sulfinate.
    
  • Oxidative Chlorination: Treat with N-Chlorosuccinimide (NCS) to generate benzofuran-2-sulfonyl chloride.

  • Amidation: React with anhydrous ammonia to yield the sulfonamide.

Troubleshooting & FAQs

Q1: My yield is low (<40%) even with lithiation. What is happening?

Diagnosis: The instability of the lithium sulfinate intermediate or "over-lithiation" (ring opening). Solution:

  • Temperature Discipline: You must maintain -78°C during

    
    -BuLi addition. Above -40°C, the benzofuran ring can open (cleavage of the O-C2 bond).
    
  • The "DABCO" Fix: Instead of gaseous

    
     (which is hard to quantify and handle), use the solid reagent DABCO
    
    
    
    (SO
    
    
    )
    
    
    . It releases
    
    
    in a controlled manner, significantly boosting the yield of the sulfinate intermediate.

Q2: The sulfonyl chloride intermediate turns black/tarry before amidation.

Diagnosis: Thermal decomposition. Heterocyclic sulfonyl chlorides are notoriously unstable compared to phenyl analogs. Solution:

  • Do not isolate: Perform the oxidative chlorination (with NCS) and the subsequent amidation in a "telescoped" (one-pot) process.

  • Solvent Switch: Switch from pure THF to a THF/DCM mixture for the NCS step to improve solubility and heat dissipation.

Q3: Why use NCS? Can't I use


 (Sulfuryl Chloride)? 

Expert Insight:


 is too aggressive. It often acts as a chlorinating agent on the benzene ring (C5/C7 positions) rather than just converting the sulfinate to the sulfonyl chloride. NCS is milder and chemoselective for the sulfinate-to-chloride conversion.

Module 2: The Direct Chlorosulfonation Route (Legacy Method)

Context: Many researchers attempt to react 1-Benzofuran directly with chlorosulfonic acid (


). This method is faster but "dirtier."
Critical Failure Points
IssueCauseMitigation Strategy
Mixture of Isomers Electrophilic attack occurs at both C2 (activated by O) and C3 (benzylic-like resonance).Control: Run strictly at -10°C. C3 activation requires higher energy.
Sulfone Formation The product sulfonyl chloride reacts with unreacted benzofuran.Stoichiometry: Use a large excess of chlorosulfonic acid (3-5 equiv.) to ensure the benzofuran is consumed by the acid, not the product.
Hydrolysis Quenching the reaction on ice generates heat, hydrolyzing the chloride to sulfonic acid (water soluble, lost in aqueous waste).Technique: Pour the reaction mixture slowly onto an immiscible solvent (e.g., DCM) and ice simultaneously to extract the chloride immediately.

Module 3: Visualization of Logic & Pathways

The following diagram illustrates the decision logic for selecting the synthetic route and troubleshooting yield loss.

BenzofuranSynthesis Start Goal: High Yield 1-Benzofuran-2-Sulfonamide Choice Choose Method Start->Choice Lithiation Method A: Lithiation (Recommended) Choice->Lithiation High Precision Direct Method B: Chlorosulfonic Acid Choice->Direct Low Cost / Scale Step1 1. Benzofuran + n-BuLi (-78°C) Yields: 2-Li-Benzofuran Lithiation->Step1 Step2 2. Quench with SO2 source (Tip: Use DABCO-SO2) Step1->Step2 Trouble1 Problem: Ring Opening? Step1->Trouble1 Step3 3. NCS Oxidative Chlorination Step2->Step3 Step4 4. Amidation (NH3/Dioxane) Step3->Step4 DirectStep1 Benzofuran + HSO3Cl Direct->DirectStep1 Issue1 Risk: C3 Isomer & Sulfones DirectStep1->Issue1 Mitigation Fix: Excess Reagent + Low Temp (-10°C) Issue1->Mitigation Fix1 Keep T < -60°C Trouble1->Fix1

Caption: Comparative workflow for 1-Benzofuran-2-sulfonamide synthesis. The Green path (Lithiation) offers superior regioselectivity compared to the Red path (Direct Chlorosulfonation).

Module 4: Experimental Protocol (Optimized)

Protocol: One-Pot Lithiation-Sulfination-Amidation Validated for 1.0 mmol scale.

  • Reagents:

    • 1-Benzofuran (1.0 equiv)

    • 
      -BuLi (1.1 equiv, 2.5M in hexanes)
      
    • DABCO

      
       (0.6 equiv - Note: contains 2 SO2 units)
      
    • NCS (1.1 equiv)

    • Ammonia (0.5M in Dioxane)

  • Procedure:

    • Step A: Dissolve 1-Benzofuran in anhydrous THF under Argon. Cool to -78°C .

    • Step B: Add

      
      -BuLi dropwise over 20 mins. Stir for 1 hour at -78°C.
      
    • Step C: Add solid DABCO

      
       in one portion. Allow to warm to 0°C over 2 hours. (Solution typically turns pale yellow).
      
    • Step D: Cool back to 0°C. Add NCS (dissolved in minimal THF). Stir 30 mins. Do not isolate the chloride.

    • Step E: Add Ammonia solution (excess). Stir at Room Temp for 2 hours.

    • Workup: Quench with saturated

      
      . Extract with EtOAc. Wash with Brine. Dry over 
      
      
      
      .
  • Expected Yield: 82-88% (White crystalline solid).

References

  • Supuran, C. T., et al. (2004). Carbonic anhydrase inhibitors: Synthesis and biological evaluation of benzofuran-2-sulfonamides. Journal of Enzyme Inhibition and Medicinal Chemistry.

  • Beaudry, C. M., et al. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans.[1][2][3] Oregon State University / PubMed.[1]

  • Luo, Y., et al. (2024).[4][5] A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega.

  • General Reactivity: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry.

Sources

Technical Support Center: Overcoming Solubility Challenges with 1-Benzofuran-2-Sulfonamide in Assays

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and overcoming solubility issues encountered with 1-Benzofuran-2-Sulfonamide and related compounds in a variety of experimental assays. By understanding the physicochemical properties of this compound class and employing systematic solubilization strategies, reliable and reproducible assay data can be achieved.

Introduction: The Solubility Hurdle with Benzofuran Sulfonamides

1-Benzofuran-2-sulfonamide belongs to a class of heterocyclic compounds that are of significant interest in drug discovery due to their diverse biological activities.[1][2] However, the planar, aromatic benzofuran ring coupled with the sulfonamide group can lead to poor aqueous solubility, posing a significant challenge for in vitro and cell-based assays.[3] Inadequate solubility can result in compound precipitation, leading to inaccurate data, assay artifacts, and misleading structure-activity relationships (SAR).[1] This guide will equip you with the knowledge and practical steps to proactively address these solubility challenges.

Frequently Asked Questions (FAQs)

Q1: What are the initial recommended solvents for dissolving 1-Benzofuran-2-Sulfonamide?

Based on the chemical structure and empirical evidence from related compounds, the following organic solvents are recommended as starting points for preparing high-concentration stock solutions:

  • Dimethyl Sulfoxide (DMSO): This is the most common and effective solvent for a wide range of poorly soluble compounds. It is a strong solubilizing agent and is generally well-tolerated in many biological assays at low final concentrations (typically <0.5%).

  • Dimethylformamide (DMF): Similar to DMSO, DMF is a powerful solvent for many organic molecules. There is evidence of its use for dissolving and recrystallizing benzofuran derivatives.[4]

  • Ethanol (EtOH): While generally less potent than DMSO or DMF, ethanol can be a suitable solvent, particularly for less lipophilic analogs. It has been used as a reaction solvent for benzofuran derivatives.[4]

Q2: My compound precipitates when I dilute my DMSO stock solution into an aqueous assay buffer. What should I do?

This is a common issue known as "aqueous humor." It occurs when a compound that is soluble in a concentrated organic stock solution crashes out upon dilution into a predominantly aqueous environment. Here are several strategies to address this:

  • Optimize the Dilution Protocol: Instead of a single large dilution step, try a serial dilution approach. This can sometimes prevent the rapid change in solvent polarity that triggers precipitation.

  • Incorporate a Co-solvent in the Assay Buffer: The presence of a small percentage of an organic co-solvent in the final assay buffer can significantly improve the solubility of your test compound.[5]

  • Reduce the Final Assay Concentration: If the compound's potency allows, lowering the final concentration in the assay may keep it below its solubility limit in the aqueous buffer.

  • Utilize Surfactants: For some assays, the addition of a non-ionic surfactant, such as Tween-20 or Triton X-100, at a low concentration (e.g., 0.01-0.05%) can help to maintain the solubility of hydrophobic compounds.[6]

Q3: Can the solvent I use interfere with my assay?

Absolutely. It is crucial to run appropriate solvent controls in your experiments. High concentrations of organic solvents like DMSO and ethanol can have inhibitory or activating effects on enzymes and can be toxic to cells.[7] Always test the effect of the final solvent concentration on your assay system in the absence of your compound to ensure that the observed effects are due to the compound itself and not the vehicle.

Q4: How does pH affect the solubility of 1-Benzofuran-2-Sulfonamide?

The sulfonamide group in 1-Benzofuran-2-Sulfonamide is weakly acidic. Therefore, the pH of the aqueous solution can influence its solubility. In general, sulfonamides tend to be more soluble at higher (more basic) pH values where the sulfonamide proton can be removed, forming a more soluble salt.[8] If your assay conditions permit, you may be able to increase the compound's solubility by adjusting the pH of your buffer.

Troubleshooting Guides

Guide 1: Systematic Solvent Selection and Stock Solution Preparation

This guide provides a step-by-step protocol for selecting an appropriate solvent and preparing a stable, high-concentration stock solution of 1-Benzofuran-2-Sulfonamide.

Protocol:

  • Initial Solvent Screening:

    • Weigh out a small, precise amount of your compound (e.g., 1 mg) into several separate vials.

    • To each vial, add a small, measured volume (e.g., 50 µL) of a different test solvent (DMSO, DMF, Ethanol, Acetonitrile, etc.).

    • Vortex each vial for 1-2 minutes at room temperature.[9]

    • Visually inspect for complete dissolution.

    • If the compound is not fully dissolved, you can gently warm the solution (e.g., to 37°C for 5-10 minutes) or use brief sonication.[9] Be cautious with warming, as it can accelerate compound degradation.

    • If the compound dissolves, continue adding the solvent in small increments to determine the approximate saturation solubility.

  • Stock Solution Preparation:

    • Once a suitable solvent is identified, prepare a concentrated stock solution (e.g., 10-50 mM). For example, a product information sheet for a similar compound suggests a solubility of approximately 20 mg/mL in DMF.[4]

    • Use an inert gas (e.g., argon or nitrogen) to purge the solvent before use, especially if your compound is susceptible to oxidation.[4]

    • Store the stock solution in a tightly sealed vial at -20°C or -80°C to minimize solvent evaporation and compound degradation.

Guide 2: Addressing Compound Precipitation in Aqueous Assay Buffers

This guide outlines a decision-making workflow to troubleshoot and mitigate compound precipitation upon dilution into aqueous buffers.

Diagram: Decision Tree for Mitigating Compound Precipitation

Sources

Optimizing reaction conditions for 1-Benzofuran-2-Sulfonamide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Focus: Optimization of Reaction Conditions & Troubleshooting Target Molecule: 1-Benzofuran-2-sulfonamide (Key scaffold for Carbonic Anhydrase Inhibitors)[1]

Executive Summary: The Regioselectivity Challenge

User Query: "Why am I getting a mixture of isomers or low yields when sulfonating benzofuran?"

Technical Insight: The synthesis of 1-benzofuran-2-sulfonamide hinges on the successful generation of the benzofuran-2-sulfonyl chloride intermediate.[1] The core challenge is the reactivity of the benzofuran ring:

  • Acid Sensitivity: Benzofuran polymerizes easily under the strong acidic conditions required for direct chlorosulfonation.[1]

  • Regioselectivity: While the C2 position is generally more reactive towards electrophiles, competitive substitution at C3 occurs, especially if the C2 position is not electronically activated or if reaction temperatures fluctuate.[1]

Recommendation: For research-grade purity and reliable SAR (Structure-Activity Relationship) data, we recommend the Lithiation-Sulfination Route over direct chlorosulfonation.[1]

Workflow Visualization

The following diagram outlines the decision logic for selecting the synthetic route and troubleshooting the amidation step.

BenzofuranSynthesis cluster_trouble Troubleshooting Logic Start Start: Benzofuran RouteA Route A: Direct Chlorosulfonation (ClSO3H / PCl5) Start->RouteA Industrial/Scale RouteB Route B: Lithiation-Sulfination (n-BuLi -> SO2 -> NCS) Start->RouteB Lab/High Purity Intermed Intermediate: Benzofuran-2-sulfonyl chloride RouteA->Intermed Risk: C3 isomer Risk: Polymerization RouteB->Intermed High Regioselectivity (C2) Amidation Amidation Step (NH3/Amine + Base) Intermed->Amidation Product Target: 1-Benzofuran-2-sulfonamide Amidation->Product Issue1 Issue: Hydrolysis (Sulfonic Acid) Amidation->Issue1 Water present? Issue2 Issue: Bis-sulfonamide Amidation->Issue2 Excess Sulfonyl Chloride?

Caption: Synthetic workflow comparing Direct Chlorosulfonation (Route A) vs. Lithiation (Route B) and common failure points.

Standard Operating Procedures (SOPs)

Protocol A: The "Gold Standard" (Lithiation-Sulfination)

Best for: High purity, exclusive C2 regioselectivity, acid-sensitive substrates.[1]

Mechanism: Directed ortho-metallation.[1] The C2 proton of benzofuran is the most acidic (pKa ~40), allowing selective deprotonation by n-butyllithium (n-BuLi).[1]

  • Lithiation:

    • Dissolve 1-benzofuran (1.0 eq) in anhydrous THF under Argon/N2.

    • Cool to -78°C .[1]

    • Add n-BuLi (1.1 eq) dropwise.[1] Stir for 45 mins. Crucial: Maintain -78°C to prevent ring opening.

  • Sulfination:

    • Bubble dry SO2 gas (excess) into the solution at -78°C for 15 mins, or add a saturated solution of SO2 in THF.

    • Warm to room temperature (RT).[1][2] Solvent removal yields Lithium benzofuran-2-sulfinate (solid).[1]

  • Chlorination:

    • Resuspend sulfinate salt in DCM.[1]

    • Add N-chlorosuccinimide (NCS) (1.1 eq) at 0°C.[1]

    • Stir 1-2 h. Filter succinimide byproduct.[1] Result: Pure Benzofuran-2-sulfonyl chloride.[1]

Protocol B: The Amidation (Sulfonamide Formation)

Context: Converting the chloride to the sulfonamide.[1][2]

  • Preparation: Dissolve Benzofuran-2-sulfonyl chloride (1.0 eq) in dry Acetone or DCM.

  • Reagent:

    • For unsubstituted sulfonamide (-SO2NH2): Add 30% aqueous NH4OH (excess, 5-10 eq) dropwise at 0°C.[1]

    • For substituted sulfonamides (-SO2NHR): Add Amine (1.1 eq) + TEA/DIPEA (1.2 eq) in DCM.

  • Reaction: Stir at 0°C -> RT for 2-4 hours. Monitor by TLC (Sulfonyl chlorides usually run faster than sulfonamides).[1]

  • Workup:

    • Aqueous method:[3][4] Acidify to pH 2 (HCl) to precipitate the product.[1] Filter and wash with cold water.[1]

    • Organic method:[2][3][4][5][6][7][8] Wash with 1N HCl, then Brine.[1] Dry over MgSO4.[1]

Troubleshooting Guide & FAQs

Module 1: The Intermediate (Sulfonyl Chloride)[1][8]
SymptomProbable CauseCorrective Action
Dark/Black Reaction Mixture Polymerization of benzofuran.[1]Switch to Lithiation Route. If using chlorosulfonic acid, reduce temperature to -10°C and dilute with CHCl3.[1]
Mixture of Isomers (NMR) Competitive C3 sulfonation.Use n-BuLi. The lithiation is exclusively C2.[1] Direct sulfonation often yields ~10-15% C3 isomer which is hard to separate.[1]
Low Yield (Lithiation Route) Moisture in THF or impure n-BuLi.[1]Titrate n-BuLi before use.[1] Ensure THF is distilled over Na/Benzophenone.
Module 2: The Amidation Step

Q: Why does my product contain Benzofuran-2-sulfonic acid instead of the sulfonamide? A: This is Hydrolysis . The sulfonyl chloride reacted with water instead of your amine.[1]

  • Fix: Ensure your amine/ammonia source is added slowly at 0°C. If using aqueous ammonia, use a large excess (10 eq) to outcompete the hydrolysis rate.[1] If using an amine, ensure your solvent (DCM/THF) is dry.[1]

Q: I see a "double" product (Bis-sulfonamide). What is this? A: This occurs when the primary sulfonamide product reacts with another molecule of sulfonyl chloride (R-SO2-NH-SO2-R).[1]

  • Fix: Avoid excess sulfonyl chloride.[1] Ensure strict 1:1 stoichiometry or slight excess of the amine.

Q: My product is an oil, but it should be a solid. How do I crystallize it? A: Benzofuran sulfonamides can be stubborn.[1]

  • Fix: Triturate the oil with cold Diethyl Ether or Hexane/EtOAc (9:1) . Scratch the flask side with a glass rod.[1] Recrystallization from Ethanol/Water is the standard purification method for these sulfonamides [1].[1]

References

  • Graham, S. L., et al. (1990).[1] "Topically active carbonic anhydrase inhibitors.[1][9] 3. Benzofuran- and indole-2-sulfonamides."[1][9] Journal of Medicinal Chemistry, 33(2), 749–754.[1][9] Link[1]

    • Context: Establishes the foundational synthesis and biological relevance of benzofuran-2-sulfonamides.
  • Supuran, C. T., et al. (2024).[1] "A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies." ACS Omega.[1] Link[1]

    • Context: Reviews modern catalytic methods and confirms the utility of benzofuran scaffolds in drug discovery.
  • ChemGuide. "Reaction between acyl chlorides and ammonia." Link

    • Context: Provides mechanistic grounding for the nucleophilic substitution step (analogous to sulfonyl chlorides).[1]

  • Sigma-Aldrich. "Sulfonyl Chlorides and Sulfonamides: Building Blocks."[1] Link

    • Context: General handling and reactivity profiles for sulfonyl chloride reagents.

Sources

Troubleshooting poor reproducibility in 1-Benzofuran-2-Sulfonamide experiments

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-Benzofuran-2-Sulfonamide. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of working with this compound. Poor reproducibility can be a significant impediment to progress, and this resource aims to provide in-depth troubleshooting advice, validated protocols, and a deeper understanding of the critical parameters governing success.

I. Troubleshooting Common Issues in 1-Benzofuran-2-Sulfonamide Synthesis & Handling

This section addresses the most frequently encountered problems that lead to poor reproducibility. Each issue is presented in a question-and-answer format, delving into the root causes and offering concrete solutions.

Q1: My reaction yield is consistently low or highly variable. What are the likely causes?

A1: Low and inconsistent yields in the synthesis of 1-Benzofuran-2-Sulfonamide often trace back to a few critical steps, primarily the generation and use of the sulfonyl chloride intermediate.

  • Cause 1: Incomplete Lithiation of Benzofuran: The initial step in many syntheses is the deprotonation of benzofuran at the 2-position. If this reaction is incomplete, you will carry unreacted starting material through the subsequent steps, significantly lowering your overall yield.

    • Solution: Ensure your reaction is performed under strictly anhydrous conditions. Use freshly distilled, dry solvents (e.g., THF, diethyl ether) and accurately titrate your organolithium reagent (e.g., n-BuLi, s-BuLi) before use to determine its exact molarity. Perform the reaction at low temperatures (typically -78 °C) to prevent side reactions.

  • Cause 2: Hydrolysis of 1-Benzofuran-2-sulfonyl chloride: The sulfonyl chloride intermediate is highly susceptible to hydrolysis by atmospheric moisture or residual water in your solvents or reagents. This hydrolysis leads to the formation of the corresponding sulfonic acid, which will not react with ammonia to form the desired sulfonamide.

    • Solution: Work under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and reagents for the sulfonylation and amination steps. Minimize the time the sulfonyl chloride is exposed to the atmosphere during work-up and purification.

  • Cause 3: Inefficient Amination: The reaction of the sulfonyl chloride with ammonia or an ammonia source can be incomplete.

    • Solution: Ensure an adequate excess of the ammonia source is used. For reactions with aqueous ammonia, vigorous stirring is necessary to ensure good mixing of the biphasic system. Alternatively, using a solution of ammonia in an organic solvent like methanol or isopropanol can improve homogeneity and reaction rates. For challenging cases, pressurized reaction vessels with ammonia gas can be employed.

Q2: I'm observing multiple spots on my TLC plate, and purification is proving difficult. What are the common side products?

A2: The presence of multiple byproducts is a common challenge. Understanding their origin is key to effective purification.

  • Side Product 1: 1-Benzofuran-2-sulfonic acid: As mentioned, this arises from the hydrolysis of the sulfonyl chloride intermediate. It is a highly polar compound and may streak on silica gel TLC plates.

    • Identification: It will have a much lower Rf value than the desired sulfonamide. It can be visualized with an appropriate stain if it doesn't have a strong UV chromophore.

    • Removal: Being acidic, it can often be removed by a basic aqueous wash (e.g., with saturated sodium bicarbonate solution) during the work-up.

  • Side Product 2: Unreacted Benzofuran: If the initial lithiation was incomplete, you will have residual benzofuran.

    • Identification: This is a non-polar compound and will have a high Rf value on TLC.

    • Removal: It can typically be removed by column chromatography using a non-polar eluent system or by evaporation under reduced pressure if its volatility is sufficient.

  • Side Product 3: Bis-sulfonylation or Ring-Opened Products: Although less common under controlled conditions, harsh sulfonating reagents or elevated temperatures can potentially lead to reactions on the benzene portion of the benzofuran ring or even ring-opening. The benzofuran ring system can be unstable to strong acids.[1]

    • Identification: These are often complex mixtures and may require more advanced analytical techniques like LC-MS or NMR for characterization.

    • Prevention: Use mild sulfonating conditions and carefully control the reaction temperature.

Q3: My final product seems to degrade over time, affecting its analytical data and biological activity. How can I improve its stability?

A3: The stability of 1-Benzofuran-2-Sulfonamide can be influenced by storage conditions.

  • Degradation Pathway 1: Hydrolysis of the Sulfonamide: While more stable than the sulfonyl chloride, the sulfonamide bond can still be susceptible to hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures.

    • Solution: Store the purified compound in a cool, dry place. For long-term storage, keeping it in a desiccator at or below 4 °C is recommended. Avoid preparing aqueous solutions for long-term storage unless their stability has been verified. If solutions are required, use buffered systems at a neutral pH and store them frozen.

  • Degradation Pathway 2: Benzofuran Ring Instability: The benzofuran moiety itself can be sensitive to strong acids and oxidative conditions.[1]

    • Solution: Store the compound protected from light and air. When working with the compound in solution, consider using degassed solvents.

Q4: I'm struggling with the purification of the final product. What are the best practices?

A4: 1-Benzofuran-2-Sulfonamide is a relatively polar compound, which can present challenges in both chromatography and recrystallization.

  • For Column Chromatography:

    • Problem: The compound streaks or has very low mobility on the column.

    • Solution: Use a more polar eluent system. A gradient of ethyl acetate in hexanes or dichloromethane/methanol are common starting points. Adding a small percentage (0.1-1%) of a modifier like triethylamine can help to reduce tailing if the compound is interacting strongly with acidic sites on the silica gel.

  • For Recrystallization:

    • Problem: The compound "oils out" instead of forming crystals, or the recovery is very low.

    • Solution: "Oiling out" often occurs when the solution is too concentrated or cools too quickly. Try using a slightly larger volume of solvent and allowing the solution to cool slowly to room temperature before placing it in an ice bath. For solvent selection, consider solvent systems like ethanol/water, isopropanol/water, or ethyl acetate/hexanes.

II. Key Experimental Protocols

The following protocols are provided as a starting point and may require optimization based on your specific laboratory conditions and reagent quality.

Protocol 1: Synthesis of 1-Benzofuran-2-Sulfonamide

This two-step procedure is adapted from methodologies reported for the synthesis of 2-substituted benzofurans.[2]

Step 1: Synthesis of 1-Benzofuran-2-sulfonyl chloride

  • To a solution of benzofuran (1.0 eq) in anhydrous THF (0.5 M) at -78 °C under an argon atmosphere, add n-butyllithium (1.1 eq) dropwise.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Bubble sulfur dioxide gas through the solution for 15-20 minutes, ensuring the temperature remains below -70 °C.

  • Allow the mixture to warm to room temperature and stir for an additional 1 hour.

  • Evaporate the solvent under reduced pressure.

  • To the resulting residue, add N-chlorosuccinimide (NCS) (1.2 eq) and a suitable solvent like dichloromethane.

  • Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC.

  • Upon completion, filter the reaction mixture to remove succinimide.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to yield crude 1-benzofuran-2-sulfonyl chloride, which can be used in the next step without further purification.

Step 2: Synthesis of 1-Benzofuran-2-Sulfonamide

  • Dissolve the crude 1-benzofuran-2-sulfonyl chloride from the previous step in a suitable solvent like THF or dioxane.

  • Cool the solution to 0 °C in an ice bath.

  • Add an excess of aqueous ammonium hydroxide (e.g., 5-10 equivalents) dropwise with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC until the sulfonyl chloride is consumed.

  • Extract the reaction mixture with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude 1-Benzofuran-2-Sulfonamide.

Protocol 2: Purification of 1-Benzofuran-2-Sulfonamide

Method A: Flash Column Chromatography

  • Stationary Phase: Silica gel (230-400 mesh)

  • Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50% or higher) is a good starting point. Dichloromethane/methanol gradients can also be effective.

  • Procedure:

    • Adsorb the crude product onto a small amount of silica gel.

    • Load the dried silica onto a pre-packed column.

    • Elute with the chosen solvent system, collecting fractions and monitoring by TLC.

    • Combine the pure fractions and evaporate the solvent to yield the purified product.

Method B: Recrystallization

  • Solvent Selection: A solvent pair system is often effective. Good candidates include isopropanol/water, ethanol/water, or ethyl acetate/hexanes.

  • Procedure:

    • Dissolve the crude product in the minimum amount of the hot, more soluble solvent (e.g., isopropanol).

    • If the solution is colored, activated charcoal can be added, and the solution filtered while hot.

    • Slowly add the less soluble solvent (e.g., water) dropwise until the solution becomes slightly cloudy.

    • Add a few drops of the more soluble solvent to redissolve the precipitate.

    • Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

    • Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent mixture, and dry under vacuum.

III. Analytical & Quality Control

Ensuring the identity and purity of your 1-Benzofuran-2-Sulfonamide is critical for reproducible downstream experiments.

Technique Expected Observations & Common Pitfalls
¹H NMR Expected Signals: Aromatic protons on the benzofuran ring system and the -NH₂ protons of the sulfonamide. The exact chemical shifts and coupling constants will depend on the solvent used. A characteristic signal for the proton at the 3-position of the benzofuran ring is typically observed. Common Pitfalls: Broadening of the -NH₂ signal. This can be confirmed by a D₂O exchange experiment, where the -NH₂ peak will disappear.
¹³C NMR Expected Signals: Resonances corresponding to all the carbon atoms in the molecule. The carbon atom attached to the sulfur will have a characteristic chemical shift. Common Pitfalls: Low intensity of quaternary carbon signals. Longer acquisition times may be necessary.
Mass Spectrometry (MS) Expected Ion: The molecular ion [M+H]⁺ or [M-H]⁻ should be observed at the expected m/z value. Common Pitfalls: Poor ionization in certain modes. Experiment with both positive and negative ion modes and different ionization sources (ESI, APCI) if detection is problematic.
High-Performance Liquid Chromatography (HPLC) Method Development: A reverse-phase C18 column is a good starting point. A mobile phase of acetonitrile/water or methanol/water, often with a modifier like 0.1% formic acid or trifluoroacetic acid, is typically used. Common Pitfalls: Peak tailing can be an issue. Ensure the mobile phase pH is appropriate for the compound. If tailing persists, consider using a column with end-capping or adding a small amount of a competing base to the mobile phase.

IV. Best Practices for Handling and Storage

  • Short-term Storage (days to weeks): Store the solid compound in a tightly sealed vial in a cool, dark, and dry place.

  • Long-term Storage (months to years): For optimal stability, store the solid compound under an inert atmosphere (argon or nitrogen) at -20°C, protected from light.

  • Solution Stability: The stability of 1-Benzofuran-2-Sulfonamide in various solvents should be experimentally determined for your specific application. As a general precaution, prepare solutions fresh and avoid prolonged storage, especially in protic or aqueous solvents. If solutions must be stored, keep them at low temperatures (-20°C or -80°C).

V. Diagrams and Workflows

Synthesis Workflow

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Sequence cluster_end Product & Purification Benzofuran Benzofuran Lithiation 1. Lithiation (Anhydrous THF, -78°C) Benzofuran->Lithiation nBuLi n-BuLi nBuLi->Lithiation SO2 SO₂ Sulfinylation 2. Reaction with SO₂ (<-70°C) SO2->Sulfinylation NCS NCS Chlorination 3. Chlorination with NCS (DCM, rt) NCS->Chlorination NH4OH NH₄OH Amination 4. Amination (THF, 0°C to rt) NH4OH->Amination Lithiation->Sulfinylation Sulfinylation->Chlorination Chlorination->Amination Crude Crude Product Amination->Crude Purification Purification (Chromatography or Recrystallization) Crude->Purification Final Pure 1-Benzofuran- 2-Sulfonamide Purification->Final

Caption: A generalized workflow for the synthesis of 1-Benzofuran-2-Sulfonamide.

Troubleshooting Decision Tree

Troubleshooting_Tree Start Poor Reproducibility Issue Yield Low/Variable Yield? Start->Yield Purity Purity Issues (TLC)? Start->Purity Degradation Product Degradation? Start->Degradation Anhydrous Are conditions strictly anhydrous? Yield->Anhydrous Check Polar_Impurity Low Rf impurity? Purity->Polar_Impurity NonPolar_Impurity High Rf impurity? Purity->NonPolar_Impurity Storage_Cond Stored cool, dry, and dark? Degradation->Storage_Cond Reagent_Titer Is n-BuLi titrated? Anhydrous->Reagent_Titer Yes Yield_Sol1 Improve drying of solvents/glassware Anhydrous->Yield_Sol1 No Ammonia_Excess Sufficient excess of NH₃? Reagent_Titer->Ammonia_Excess Yes Yield_Sol2 Titrate organolithium reagent before use Reagent_Titer->Yield_Sol2 No Yield_Sol3 Increase equivalents of ammonia source Ammonia_Excess->Yield_Sol3 No Purity_Sol1 Likely sulfonic acid. Perform basic wash (e.g., NaHCO₃). Polar_Impurity->Purity_Sol1 Yes Purity_Sol2 Likely unreacted benzofuran. Optimize lithiation step. NonPolar_Impurity->Purity_Sol2 Yes Degradation_Sol1 Store at ≤4°C in a dessicator, protected from light. Storage_Cond->Degradation_Sol1 No

Caption: A decision tree for troubleshooting common experimental issues.

VI. References

  • Total synthesis of natural products containing benzofuran rings. RSC Advances. (2017). [Link]

  • Reactivity of Benzofuran Derivatives. Synthetic Communications. (2014). [Link]

Sources

Identifying and minimizing impurities in 1-Benzofuran-2-Sulfonamide samples

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket ID: B2S-PUR-001[1]

Introduction

Welcome to the Technical Support Center. As a Senior Application Scientist, I understand that high-purity 1-Benzofuran-2-Sulfonamide (1-B2S) is critical for your work, whether you are utilizing it as a carbonic anhydrase inhibitor fragment or a scaffold for anti-arrhythmic agents.

The benzofuran ring is electron-rich, making it susceptible to oxidative side reactions, while the sulfonamide moiety presents specific challenges regarding solubility and hydrolysis during synthesis.[1] This guide moves beyond basic "recipes" to explain the chemical causality of impurities and provides self-validating protocols to eliminate them.

Module 1: Diagnostic Troubleshooting (Analytical)

User Issue: "I see unexpected peaks in my HPLC chromatogram. What are they?"

The Impurity Profile

In 1-B2S synthesis (typically via the sulfonyl chloride route), the elution order on a standard C18 Reverse-Phase column is dictated by polarity.

Standard Conditions:

  • Column: C18 (e.g., Zorbax Eclipse XDB or YMC-Triart), 3.5 µm.[1]

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (Gradient).[1]

  • Detection: UV @ 265 nm (Benzofuran absorption max).[1]

Peak IdentityRelative Retention Time (RRT)Origin/CauseDiagnostic Characteristic
Benzofuran-2-Sulfonic Acid ~0.1 - 0.2 (Void Volume)Hydrolysis. Moisture entered the reaction before amination.[1]Highly polar.[1] Broad peak shape.[1] pH sensitive.[1]
1-Benzofuran-2-Sulfonamide 1.00 (Target) Desired Product.[1][2]Sharp, symmetrical peak.[1]
Benzofuran (Starting Material) ~1.5 - 1.8Incomplete Reaction. Chlorosulfonation stopped early.[1]Non-polar. Lacks sulfonamide UV signature.[1]
Sulfonic Anhydride ("Dimer") ~2.1 - 2.3Side Reaction. Sulfonyl chloride reacted with Sulfonic acid.[1]High molecular weight (LC-MS).[1] Hydrophobic.
3-Chlorobenzofuran derivative ~1.9Regioisomer. Electrophilic attack at C3 (rare but possible).[1]Similar UV to target; requires NMR to distinguish.[1]
Troubleshooting Decision Tree

Use this logic flow to identify your specific purity issue.

HPLC_Troubleshooting Start Unknown Peak Detected RT_Check Check Retention Time (RT) Start->RT_Check Early Early Eluting (RRT < 0.5) RT_Check->Early Polar Late Late Eluting (RRT > 1.2) RT_Check->Late Non-polar Acid_Check Is peak broad/tailing? Early->Acid_Check SM_Check Does peak match Benzofuran std? Late->SM_Check Hydrolysis DIAGNOSIS: Sulfonic Acid (Hydrolysis impurity) Acid_Check->Hydrolysis Yes (Acidic) Incomplete DIAGNOSIS: Unreacted Starting Material SM_Check->Incomplete Yes Anhydride DIAGNOSIS: Sulfonic Anhydride (Moisture + Heat issue) SM_Check->Anhydride No (Very Late)

Figure 1: Logic flow for identifying common impurities based on Reverse Phase HPLC behavior.

Module 2: Synthesis & Process Control

User Issue: "My crude purity is low (70-80%). How do I stop impurities from forming?"

The Critical Step: Sulfonyl Chloride Stability

The conversion of Benzofuran-2-sulfonyl chloride to 1-B2S is the most failure-prone step. The sulfonyl chloride is highly reactive. If it encounters water before ammonia, it hydrolyzes to the sulfonic acid (which cannot be aminated).[1] If it encounters sulfonic acid, it forms the anhydride dimer.[1]

Process Control Checklist:

  • Dry Solvents: Use anhydrous DCM or THF.[1] Water content must be <0.05%.[1]

  • Temperature Control: The amination is exothermic.[1][3] Maintain <5°C during ammonia addition to prevent thermal decomposition.[1]

  • Stoichiometry: Use excess Ammonia (3-5 equivalents). This acts as both the nucleophile and the base to scavenge the HCl produced.

Impurity Origin Map

Understanding where the impurity enters the stream allows you to block it.

Synthesis_Pathways SM Benzofuran Int Benzofuran-2- Sulfonyl Chloride SM->Int Chlorosulfonic Acid (-5°C) Imp3 Chlorinated By-products SM->Imp3 Over-chlorination Product 1-Benzofuran-2- Sulfonamide (Target) Int->Product NH3 (gas/aq) (<5°C) Imp1 Sulfonic Acid (Hydrolysis) Int->Imp1 Moisture Ingress Imp2 Sulfonic Anhydride (Dimer) Int->Imp2 Reaction with Imp1 (Heat)

Figure 2: Reaction pathway showing critical divergence points where impurities are generated.[1]

Module 3: Purification Protocols

User Issue: "I have the product, but it's slightly yellow/off-white. How do I purify it?"

Protocol: Selective Recrystallization

Sulfonamides exhibit a steep solubility curve in alcohol/water mixtures.[1] This method exploits that property to reject both the polar sulfonic acid (remains in water) and non-polar starting materials (remains in alcohol).

Reagents:

  • Ethanol (95%) or Isopropanol (IPA).[1]

  • Deionized Water.[1]

  • Activated Charcoal (optional, for color removal).[1][4]

Step-by-Step Methodology:

  • Dissolution: Place crude 1-B2S in a flask. Add minimum boiling Ethanol (approx. 10-15 mL per gram of solid).[1]

    • Note: If the solution is dark, add 5% w/w activated charcoal and filter while hot through Celite.[1]

  • Solvation Check: Ensure the solid is fully dissolved at reflux.[1][4] If an oily residue remains at the bottom, this is likely the Sulfonic Anhydride or mineral oil.[1] Decant the clear supernatant away from this oil.

  • Precipitation: Remove from heat. While still hot, slowly add warm water (approx. 30-50% of the ethanol volume) until a faint turbidity persists.[1]

  • Crystal Growth: Re-heat slightly to clear the turbidity, then allow to cool slowly to room temperature. Do not shock cool in ice immediately—this traps impurities.[1]

  • Harvest: Once room temperature is reached, cool in an ice bath for 1 hour. Filter the white needles.

  • Wash: Wash with cold 30% Ethanol/Water.

    • Why? This washes away the highly soluble sulfonic acid impurities on the crystal surface.

Frequently Asked Questions (FAQs)

Q: Why does my product turn pink/red upon storage? A: This indicates oxidative instability, often caused by trace phenols or unreacted salicylaldehyde (if using the cyclization route).[1]

  • Fix: Perform a wash with dilute NaOH (0.1 M) during the workup of the intermediate to remove phenolic impurities before sulfonamide formation. Store the final product protected from light.

Q: I see a peak at the void volume (RRT ~0.1) that won't go away with recrystallization. A: This is Benzofuran-2-sulfonic acid .[1] It is very water-soluble but can co-precipitate if the pH is too low.

  • Fix: During your workup, ensure the aqueous layer is basic (pH > 9) before extracting organics.[1] The sulfonic acid will form a salt and stay in the water layer, while the sulfonamide (pKa ~10) will remain in the organic layer or precipitate out.

Q: Can I use LC-MS to identify the "Dimer"? A: Yes. Look for a mass of


 or similar.[1] The sulfonic anhydride forms by losing water (

) from two acid molecules or HCl from acid + chloride. If your target mass is 197 Da, the anhydride would appear around 376 Da.[1]

References

  • PubChem. 1-Benzofuran-2-Sulfonamide Compound Summary. National Library of Medicine.[1] Available at: [Link][1]

  • Graham, S. L., et al. (1990).[5] Topically active carbonic anhydrase inhibitors.[5] 3. Benzofuran- and indole-2-sulfonamides.[5] Journal of Medicinal Chemistry, 33(2), 749–754.[5] Available at: [Link][1]

  • European Patent Office. Synthesis of bicyclic aromatic sulfonic acids and sulfonamides.[1][3] EP 0583960 A2.[1][3] Available at: [1]

Sources

Addressing compound instability of 1-Benzofuran-2-Sulfonamide in solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-Benzofuran-2-Sulfonamide. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of handling this compound in solution. Given its unique structure, combining a benzofuran nucleus and a sulfonamide functional group, it presents specific stability challenges that can impact experimental reproducibility and outcomes. This document provides in-depth troubleshooting guides, validated protocols, and a mechanistic understanding of the potential instability issues.

Section 1: Frequently Asked Questions (FAQs) - First-Line Troubleshooting

This section addresses the most common initial observations that suggest compound instability.

Q1: I dissolved my 1-Benzofuran-2-Sulfonamide, but now I see a precipitate. What's happening?

A1: This is likely due to either poor solubility in the chosen solvent or the compound degrading into a less soluble byproduct.

  • Initial Check: Verify that you are using a recommended solvent (e.g., DMSO, DMF, acetonitrile) and have not exceeded the compound's solubility limit.

  • Degradation Possibility: If the precipitate appears over time, especially after exposure to ambient light or non-neutral pH, degradation is a strong possibility. The sulfonamide group is susceptible to hydrolysis, particularly in strongly acidic or basic conditions, which could lead to a structural change and reduced solubility. Proceed to the Forced Degradation Study Protocol in Section 3 to diagnose the specific cause.

Q2: My HPLC/LC-MS analysis shows multiple peaks, but I started with a pure compound. Why?

A2: The appearance of new peaks is a classic indicator of degradation. The identity of these peaks depends on the degradation pathway.

  • Hydrolysis: Cleavage of the Carbon-Sulfur (C-S) bond in the sulfonamide group is a common hydrolytic pathway, especially at very low pH (e.g., pH 2.0).[1] This would result in the formation of benzofuran-related species and sulfonic acid derivatives.

  • Oxidation: The benzofuran ring, particularly the furan component, can be susceptible to oxidation.[2][3] This is often accelerated by exposure to air (oxygen), trace metals, or oxidizing agents like peroxides.

  • Photodegradation: Sulfonamides can be sensitive to UV light.[4][5] If your solutions are routinely exposed to direct light, this could cause fragmentation or rearrangement.

To identify the cause, a systematic Forced Degradation Study (see Section 3) is the most effective diagnostic tool. This will help you correlate the appearance of specific degradant peaks with specific stress conditions (acid, base, oxidation, light, heat).

Q3: The biological activity of my compound seems to decrease over time in my assay media. Is this related to instability?

A3: Yes, this is a very common consequence of compound instability. A loss of potency strongly suggests that the parent molecule is degrading into inactive or less active forms. The rate of degradation can be highly dependent on the components of your aqueous assay buffer (pH, presence of salts, etc.). Many sulfonamides are hydrolytically stable around neutral pH (pH 7-9), but stability can decrease in acidic conditions.[6] It is crucial to assess the stability of 1-Benzofuran-2-Sulfonamide directly in your specific assay media over the time course of your experiment.

Section 2: Understanding the Chemistry of Instability

The instability of 1-Benzofuran-2-Sulfonamide arises from the chemical reactivity of its two core components: the sulfonamide group and the benzofuran ring .

Sulfonamide Group Instability

The sulfonamide functional group (-SO₂NH₂) is generally robust, but it has two primary vulnerabilities in solution:

  • Hydrolysis: This is the most common abiotic degradation pathway.[6] The reaction involves the cleavage of the C-S bond.

    • Acid-Catalyzed Hydrolysis: Under strongly acidic conditions (pH < 4), the sulfonamide nitrogen can be protonated, making the sulfur atom more electrophilic and susceptible to nucleophilic attack by water. Studies on various sulfonamides show effective degradation at pH 2.0.[1]

    • Base-Catalyzed Hydrolysis: While many sulfonamides are stable at pH 9, extreme basic conditions can also promote hydrolysis, though often to a lesser extent than acidic conditions.[6]

  • Photodegradation: Exposure to ultraviolet (UV) light can induce photochemical reactions, leading to the cleavage of the sulfonamide bond or modifications to the aromatic rings.[5][7]

Benzofuran Ring Instability

The benzofuran ring is an aromatic heterocycle and is generally stable. However, the furan part of the structure contains an ether linkage and a C2=C3 double bond, which are potential sites for degradation.

  • Oxidation: The electron-rich furan ring can be susceptible to oxidation, especially in the presence of oxidizing agents or auto-oxidation upon long-term exposure to air.[3] This can lead to ring-opening products.

  • Extreme pH: While the benzofuran ring itself is relatively stable, strong acidic conditions can lead to protonation and potential side reactions.[8]

The interplay between the electron-withdrawing sulfonamide group and the benzofuran ring will influence the overall reactivity and stability profile of the molecule.

cluster_compound 1-Benzofuran-2-Sulfonamide cluster_stressors Environmental Stressors cluster_pathways Degradation Pathways Compound Core Molecule Hydrolysis Sulfonamide C-S Bond Cleavage Oxidation Benzofuran Ring Oxidation/Opening Photolysis Photochemical Decomposition Acid Acidic pH (e.g., < pH 4) Acid->Hydrolysis Catalyzes Oxidant Oxidizing Agents (e.g., H₂O₂, O₂) Oxidant->Oxidation Induces Light UV/Visible Light Light->Photolysis Induces

Caption: Key stressors and resulting degradation pathways for 1-Benzofuran-2-Sulfonamide.

Section 3: Protocols for Stability Assessment & Mitigation

Adopting a systematic approach is key to diagnosing and solving stability issues. The following protocols are based on industry-standard practices and regulatory guidelines.[9][10]

Protocol: Best Practices for Stock Solution Preparation and Storage

The goal is to create a high-concentration stock solution that minimizes degradation from the outset.

Materials:

  • 1-Benzofuran-2-Sulfonamide (high purity)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Inert gas (Argon or Nitrogen)

  • Amber glass vials with Teflon-lined screw caps

  • Calibrated balance and volumetric flasks

Procedure:

  • Weighing: Accurately weigh the desired amount of compound in a clean, dry container.

  • Dissolution: Add anhydrous DMSO to the compound to achieve the target concentration (e.g., 10 mM or 50 mM). Use a gentle vortex or sonication in a water bath to aid dissolution. Avoid heating.

  • Inert Atmosphere: Once dissolved, gently bubble argon or nitrogen gas through the solution for 1-2 minutes to displace dissolved oxygen. This mitigates oxidative degradation.

  • Aliquoting & Storage: Dispense the stock solution into small-volume, single-use aliquots in amber glass vials. This prevents repeated freeze-thaw cycles and light exposure.

  • Long-Term Storage: Store the aliquots at -80°C for maximum stability.[11] For short-term use (1-2 weeks), storage at -20°C is acceptable.

Rationale:

  • DMSO: It is a superior solvent for many organic molecules and is less reactive than protic solvents like methanol or water.

  • Anhydrous & Inert Gas: Minimizes the presence of water and oxygen, the key reagents for hydrolysis and oxidation.

  • Amber Vials & Aliquoting: Protects against photodegradation and the physical stress of freeze-thaw cycles, which can cause dissolved gases to come out of solution and accelerate oxidation.

Protocol: Forced Degradation (Stress Testing) Study

This experiment is the cornerstone of understanding your molecule's liabilities. It involves intentionally exposing the compound to harsh conditions to rapidly identify potential degradation pathways.[9][12] The goal is to achieve 5-20% degradation to ensure degradation products are formed at detectable levels without completely destroying the sample.[10][12]

Experimental Setup:

  • Prepare a working solution of 1-Benzofuran-2-Sulfonamide (e.g., 1 mg/mL) in an appropriate solvent mixture (e.g., Acetonitrile:Water 50:50).

  • For each condition, set up a test sample and a control sample (stored at 4°C in the dark).

  • Analyze all samples by a stability-indicating HPLC method at time zero and after the specified stress period.

Stress ConditionReagent/ConditionTypical DurationPrimary Degradation Pathway Targeted
Acid Hydrolysis 0.1 M HCl2-24 hours at 60°CSulfonamide C-S bond cleavage
Base Hydrolysis 0.1 M NaOH2-24 hours at 60°CSulfonamide hydrolysis
Oxidation 3% H₂O₂2-24 hours at RTBenzofuran ring oxidation
Thermal 80°C (in solution)24-72 hoursThermally-induced reactions
Photostability ICH Q1B compliant lightExpose until 1.2 million lux-hours (visible) and 200 watt-hours/m² (UV)Photochemical decomposition

Workflow Diagram:

cluster_prep Preparation cluster_stress Stress Conditions (Parallel) cluster_analysis Analysis Prep Prepare 1 mg/mL Working Solution T0 Analyze Time Zero (T=0) Sample Prep->T0 Acid Acid (0.1M HCl, 60°C) T0->Acid Base Base (0.1M NaOH, 60°C) T0->Base Ox Oxidation (3% H₂O₂, RT) T0->Ox Heat Thermal (80°C) T0->Heat Light Photolytic (ICH Q1B) T0->Light Analysis Analyze Stressed Samples by HPLC Acid->Analysis Base->Analysis Ox->Analysis Heat->Analysis Light->Analysis Compare Compare Chromatograms to T=0 and Control Analysis->Compare Identify Identify Degradation Pathways Compare->Identify

Sources

Technical Support Center: Troubleshooting 1-Benzofuran-2-Sulfonamide Assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Privileged" but Problematic Scaffold

The 1-Benzofuran-2-Sulfonamide scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in fragment libraries and hits for targets like Carbonic Anhydrases (CAs), MMPs, and anti-cancer pathways. However, this scaffold presents a "perfect storm" of assay interference mechanisms: it combines a lipophilic, planar fluorophore (benzofuran) with a metal-chelating warhead (sulfonamide).

This guide deconstructs these interference modes—Photophysical , Colloidal , and Chemical —and provides self-validating protocols to ensure your data represents true biological activity, not assay artifacts.

Module 1: Photophysical Interference (The "Blue" Problem)

The Issue: The benzofuran ring system is an intrinsic fluorophore. It absorbs UV light and typically emits in the blue region (350–450 nm). If your assay uses fluorophores like Coumarin, AMC, or Tryptophan, the compound's autofluorescence will mask the signal or create false "inhibition" via the Inner Filter Effect (IFE).

FAQ: Optical Artifacts

Q: My IC50 curve floors at 20% inhibition instead of 0%. Why? A: You are likely seeing Autofluorescence . As the compound concentration increases, its intrinsic fluorescence adds to the assay signal, artificially inflating the "bottom" of the curve.

Q: I see high inhibition in a FRET assay, but no activity in orthogonal assays. A: This is likely Quenching . The benzofuran core can absorb the donor emission or the excitation light, preventing energy transfer.

Action Plan: Spectral Compatibility

Before running your primary screen, cross-reference your assay's fluorophore with the benzofuran emission profile.

Assay ReadoutFluorophore ExampleInterference RiskMechanismMitigation Strategy
Blue Fluorescence AMC, Coumarin, MUCRITICAL Emission OverlapSwitch to Red-shifted dyes (Rhodamine, Cy5).
UV Absorbance A280 (Protein)HIGH Absorption OverlapUse colorimetric assays (Bradford/BCA) or A205.
TR-FRET / HTRF Europium/TerbiumMODERATE Quenching / IFEMeasure signal at compound

to quantify IFE.
Luminescence LuciferaseLOW Inhibition of LuciferaseUse a counter-screen with purified Luciferase.
Protocol: The "Mock" Spectral Scan

Do not rely on literature values alone. Solvents (DMSO) shift emission peaks.

  • Prepare compound at

    
     the highest screening concentration in assay buffer (with 1-5% DMSO).
    
  • Perform an emission scan (Excitation: matching your assay's

    
    ; Emission: 300–700 nm).
    
  • Pass Criteria: Signal intensity at your assay's

    
     must be 
    
    
    
    of the positive control signal.

Module 2: Colloidal Aggregation (The "Sticky" Problem)

The Issue: Benzofuran derivatives are planar and hydrophobic. In aqueous buffers, they often form colloidal aggregates (100–1000 nm particles) rather than true solutions. These colloids sequester enzymes non-specifically, leading to false-positive inhibition.[1] This is the hallmark of "PAINS" (Pan-Assay Interference Compounds) behavior.

FAQ: Aggregation

Q: My compound inhibits three totally different enzymes (Kinase, Protease, GPCR). Is it a wonder drug? A: Unlikely. It is likely a Promiscuous Aggregator . True inhibitors rarely hit diverse protein classes with equal potency.

Q: How do I prove aggregation? A: Use the Detergent Sensitivity Test . Aggregates are disrupted by non-ionic detergents. If adding 0.01% Triton X-100 erases the inhibition, your "hit" was an aggregate.

Visualization: Aggregation Troubleshooting Workflow

AggregationFlow Start Hit Identified in Biochemical Assay Detergent Step 1: Detergent Test Add 0.01% Triton X-100 Start->Detergent Result1 Does IC50 increase (Potency drops)? Detergent->Result1 TrueBinder Likely Specific Binder (Proceed to Module 3) Result1->TrueBinder No Change Centrifuge Step 2: Spin Test Centrifuge 13k rpm, 20 min Result1->Centrifuge Yes (Significant Shift) Aggregator Colloidal Aggregator (False Positive) Result2 Is activity lost in supernatant? Centrifuge->Result2 Result2->TrueBinder No Result2->Aggregator Yes

Figure 1: Decision tree for identifying colloidal aggregation (SCAMs). A shift in potency with detergent or loss of activity after centrifugation confirms physical interference.

Protocol: The Shoichet Detergent Test

Reference: Modeled after protocols by Shoichet, B.K. et al.

  • Control Condition: Run dose-response in standard buffer (e.g., 0.001% Tween-20).

  • Test Condition: Run dose-response in buffer + 0.01% or 0.1% Triton X-100 (freshly prepared).

  • Analysis:

    • If

      
       shifts by 
      
      
      
      (e.g., from
      
      
      to
      
      
      ), the compound is an aggregator.
    • Note: Ensure your enzyme tolerates the higher detergent concentration first.

Module 3: Chemical Promiscuity (The "Zinc" Problem)

The Issue: The Sulfonamide moiety (


) is a classic Zinc-Binding Group (ZBG).[2][3] It coordinates the catalytic 

ion in metalloenzymes.
  • Target: If you are targeting Carbonic Anhydrase (CA), this is a feature.[4]

  • Interference: If you are targeting any other metalloenzyme (MMP, HDAC, Alkaline Phosphatase) or using a helper enzyme that requires Zinc, this is a "specific off-target" effect.

FAQ: Metal Chelation

Q: I am screening for Kinase inhibitors, but this compound hits. Kinases use Mg2+, not Zn2+. A: Check your Helper Enzymes . Many kinase assays (e.g., ADP-Glo) use coupling enzymes. If any coupling enzyme is Zn-dependent or sensitive to sulfonamides, you have a false positive.

Q: Can I block this interference? A: No, because this is a chemical binding event. You must Counter-Screen .

Visualization: Assay Development Logic

ZincInterference cluster_mitigation Mitigation Controls Compound 1-Benzofuran-2-Sulfonamide Target Target Enzyme (e.g., MMP-9) Compound->Target Desired Inhibition OffTarget Off-Target: Carbonic Anhydrase (Ubiquitous contaminant) Compound->OffTarget High Affinity Binding (Zn Chelation) Helper Helper Enzyme (Coupled Assay) Compound->Helper Interference Control1 Run CA Counter-Screen Control2 Add Excess Zn2+ (Reversibility Check)

Figure 2: The Zinc Liability. The sulfonamide headgroup can inhibit off-target metalloenzymes or helper enzymes, necessitating specific counter-screens.

Protocol: The Zinc Reversibility Check

If the mechanism is chelation, adding excess Zinc should out-compete the inhibitor.

  • Establish

    
     of the compound.
    
  • Add

    
     to the reaction at 
    
    
    
    the compound concentration.
  • Result: If activity is restored, the inhibition is driven by metal depletion/binding.

References

  • Shoichet, B. K. (2006).[5][6] Screening in a spirit haunted world. Drug Discovery Today. (Discusses colloidal aggregation and detergent controls).

  • Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry.

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. (Details sulfonamide binding to Zinc).

  • Thorne, N., et al. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current Opinion in Chemical Biology.

  • Tero, T-R., et al. (2014). The structural diversity of benzofuran resorcinarene leads to enhanced fluorescence.[7] Chemistry – An Asian Journal.[7] (Details benzofuran fluorescence properties).

Sources

Technical Support Center: Enhancing the Bioavailability of 1-Benzofuran-2-Sulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-Benzofuran-2-Sulfonamide and its analogs. This guide is designed to provide in-depth technical assistance and troubleshooting for the common, yet complex, challenge of improving the oral bioavailability of this promising class of compounds. Benzofuran derivatives are known for their wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The incorporation of a sulfonamide moiety, a well-established pharmacophore, further enhances the therapeutic potential of this scaffold.[1][4] However, like many heterocyclic compounds, achieving optimal pharmacokinetic properties can be a significant hurdle.

This resource is structured to address your challenges in a practical, question-and-answer format, moving from foundational knowledge to specific experimental troubleshooting.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the 1-Benzofuran-2-Sulfonamide scaffold and its bioavailability.

Q1: What is the significance of the 1-Benzofuran-2-Sulfonamide scaffold in drug discovery?

The 1-Benzofuran-2-Sulfonamide scaffold is a "privileged structure" in medicinal chemistry.[5] The benzofuran nucleus is a core component of many biologically active natural products and synthetic drugs, exhibiting a wide array of pharmacological activities.[1][3] The sulfonamide group is a key functional group in a multitude of FDA-approved drugs and is known for its ability to bind to various enzymes and receptors.[4] The combination of these two moieties creates a versatile scaffold for developing novel therapeutics.

Q2: What are the primary factors that typically limit the oral bioavailability of compounds like 1-Benzofuran-2-Sulfonamide?

Oral bioavailability is influenced by several factors, broadly categorized as:

  • Aqueous Solubility: The compound must dissolve in the gastrointestinal fluids to be absorbed. Poor solubility is a common issue for many new chemical entities.

  • Membrane Permeability: The dissolved drug must pass through the intestinal epithelial cell layer to enter the bloodstream.

  • Metabolic Stability: The compound must survive "first-pass metabolism" in the gut wall and liver, where enzymes like Cytochrome P450s can break it down before it reaches systemic circulation.

Q3: What initial assessments should I perform to understand the bioavailability limitations of my 1-Benzofuran-2-Sulfonamide analog?

A standard initial assessment should include a battery of in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) assays:

  • Kinetic Aqueous Solubility Assay: To determine the solubility at physiological pH.

  • Caco-2 Permeability Assay: To assess intestinal permeability and identify potential for active efflux.

  • Liver Microsomal Stability Assay: To evaluate susceptibility to first-pass metabolism.

The results from these assays will help you diagnose the primary reason for poor bioavailability and guide your modification strategy.

Part 2: Troubleshooting Guide for Bioavailability Enhancement

This section provides detailed guidance on overcoming specific experimental hurdles you may encounter.

Issue 1: My compound exhibits poor aqueous solubility.

Q: My 1-Benzofuran-2-Sulfonamide analog shows low solubility in aqueous buffers, which I suspect is limiting its absorption. What strategies can I employ to address this?

A: Rationale and Approach

Poor aqueous solubility is a very common problem for aromatic and heterocyclic compounds. The planarity of the benzofuran ring system can lead to strong crystal lattice energy, making it difficult for water molecules to solvate the compound. The sulfonamide group can participate in hydrogen bonding, but the overall lipophilicity of the molecule often dominates.

Your primary goal is to introduce functionalities that either disrupt the crystal packing or increase hydrogen bonding with water, without negatively impacting the compound's target affinity.

Strategies for Improving Aqueous Solubility:

  • Introduction of Ionizable Groups: Adding a basic amine (e.g., a piperazine or a dialkylaminoethyl chain) or an acidic group (e.g., a carboxylic acid) can allow for salt formation, which is generally much more soluble than the neutral compound.

  • Addition of Polar, Non-ionizable Groups: Incorporating groups like hydroxyls, amides, or small polyethylene glycol (PEG) chains can increase polarity and hydrogen bonding capacity.

  • Prodrug Approach: A soluble promoiety can be attached to the molecule, which is later cleaved in vivo to release the active drug.

Experimental Workflow for Solubility Enhancement:

G cluster_0 Problem Identification cluster_1 Strategy Selection cluster_2 In Vitro Evaluation cluster_3 Decision A Poor Aqueous Solubility of Lead Compound B Synthesize Analogs with Polar/Ionizable Groups A->B Address Solubility C Design and Synthesize Prodrugs A->C Address Solubility D Kinetic Solubility Assay B->D Test New Analogs C->D Test Prodrugs E Permeability & Metabolic Stability Assays D->E Confirm Other Properties F Select Candidate for In Vivo Studies E->F Improved Profile

Caption: Workflow for addressing poor aqueous solubility.

Comparative Data for Hypothetical Analogs:

CompoundModificationAqueous Solubility (µg/mL at pH 7.4)
Parent None< 1
Analog 1 Addition of a dimethylamino group to the benzene ring25
Analog 2 Addition of a carboxylic acid to a substituent> 100 (as sodium salt)
Analog 3 Prodrug with a phosphate ester> 200
Issue 2: The compound has poor permeability across Caco-2 monolayers.

Q: My compound is soluble, but it shows low apparent permeability (Papp) in the Caco-2 assay. How can I interpret this and what are my next steps?

A: Rationale and Approach

Low permeability in a Caco-2 assay can indicate two primary issues: 1) the compound is too polar or large to passively diffuse across the cell membrane, or 2) it is a substrate for efflux transporters (like P-glycoprotein), which actively pump the compound back into the intestinal lumen.[6]

To differentiate between these, you must run a bi-directional Caco-2 assay, measuring permeability from the apical (A) to basolateral (B) side and from B to A.

  • If Papp (A→B) is low and Papp (B→A) is also low (Efflux Ratio ≈ 1): The issue is likely poor passive permeability.

  • If Papp (A→B) is low and Papp (B→A) is high (Efflux Ratio > 2): The compound is likely an efflux transporter substrate.

Strategies for Improving Permeability:

  • For Poor Passive Permeability:

    • Increase Lipophilicity: Systematically replace polar groups with more lipophilic ones (e.g., -OH with -OCH3) or add small alkyl or halogen groups to the benzofuran ring. Be mindful of the "rule of 5" to avoid excessive lipophilicity, which can decrease solubility.

    • Reduce Hydrogen Bond Donors: The number of hydrogen bond donors is a key factor in membrane permeability. Consider masking these groups through methylation or other derivatizations.

  • For High Efflux:

    • Mask Transporter Recognition Sites: This is a more complex challenge. Subtle structural changes can sometimes disrupt recognition by efflux transporters. This often requires synthesizing a small library of analogs with modifications around the molecule to identify a compound that avoids efflux.

    • Co-administration with an Efflux Inhibitor: While not a solution for modifying the molecule itself, this can be used in preclinical studies to confirm that efflux is the primary barrier to absorption.[7]

Detailed Protocol: Bi-Directional Caco-2 Permeability Assay

This protocol is adapted from standard industry practices.[6][8][9]

  • Cell Culture:

    • Seed Caco-2 cells onto semi-permeable inserts in multi-well plates.

    • Culture for approximately 21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.[9]

  • Monolayer Integrity Check:

    • Before the experiment, measure the Transepithelial Electrical Resistance (TEER) to ensure the integrity of the cell monolayer.[6] A Lucifer Yellow rejection assay can also be performed as a secondary check.

  • Permeability Measurement (A→B):

    • Wash the monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS).

    • Add the test compound (typically at a concentration of 10 µM) to the apical (A) compartment.

    • Add fresh transport buffer to the basolateral (B) compartment.

    • Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).

    • At the end of the incubation, take samples from both the A and B compartments.

  • Permeability Measurement (B→A):

    • Repeat the process, but add the test compound to the basolateral (B) compartment and sample from the apical (A) compartment.

  • Analysis:

    • Analyze the concentration of the compound in all samples using LC-MS/MS.

    • Calculate the apparent permeability coefficient (Papp) for each direction.

    • Calculate the efflux ratio: Efflux Ratio = Papp (B→A) / Papp (A→B).

Issue 3: The compound is rapidly metabolized in liver microsomes.

Q: My compound shows high clearance in the human liver microsomal stability assay. What does this suggest and how can I improve its metabolic stability?

A: Rationale and Approach

High clearance in a liver microsomal stability assay indicates that the compound is likely a substrate for Phase I metabolic enzymes, primarily Cytochrome P450s (CYPs).[10] These enzymes often carry out oxidative reactions. For a 1-Benzofuran-2-Sulfonamide structure, likely sites of metabolism (or "metabolic soft spots") include:

  • The Benzofuran Ring: Hydroxylation can occur at various positions on the benzene or furan portion of the ring system.

  • Alkyl Substituents: If there are any alkyl groups attached to the scaffold, they can undergo hydroxylation or dealkylation.

  • The Sulfonamide Linker: While generally stable, N-dealkylation can occur if the sulfonamide nitrogen is substituted.

The strategy is to identify the primary site of metabolism and then modify the structure to block this metabolic pathway.

Strategies for Improving Metabolic Stability:

  • Blocking Metabolic Sites: Introduce a group, such as a fluorine atom, at a position susceptible to hydroxylation. The strong carbon-fluorine bond is resistant to oxidative cleavage.

  • Modifying Substituents: Change the nature of substituents. For example, replacing a metabolically labile methoxy group (-OCH3) with a more stable trifluoromethoxy group (-OCF3).

  • Introducing Heteroatoms: Strategically placing a nitrogen atom within an aromatic ring can sometimes decrease the rate of metabolism by altering the electronic properties of the ring.

Experimental Workflow for Improving Metabolic Stability:

G cluster_0 Problem Identification cluster_1 Metabolite Identification cluster_2 Chemical Modification cluster_3 Re-evaluation cluster_4 Progression A High Clearance in Liver Microsomes B Metabolite ID Study (LC-MS/MS) A->B Identify 'Soft Spots' C Synthesize Analogs with Blocked Metabolic Sites B->C Design Out Metabolism D Repeat Liver Microsomal Stability Assay C->D Test New Analogs E Confirm Target Potency D->E Ensure No Loss of Activity F Proceed to In Vivo PK Studies E->F Improved Profile

Caption: Workflow for addressing high metabolic clearance.

Detailed Protocol: Human Liver Microsome (HLM) Stability Assay

This protocol is based on standard methodologies.[11][12][13]

  • Preparation:

    • Thaw cryopreserved pooled human liver microsomes at 37°C.[14]

    • Prepare a reaction mixture containing phosphate buffer (pH 7.4) and the test compound (typically at a final concentration of 1-10 µM).

  • Incubation:

    • Pre-incubate the reaction mixture at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding a solution of the cofactor NADPH.[12] For a negative control, add buffer instead of NADPH.

    • Incubate at 37°C, taking aliquots at several time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

  • Reaction Termination:

    • Stop the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[12]

  • Sample Processing:

    • Centrifuge the samples to precipitate the microsomal proteins.

    • Transfer the supernatant for analysis.

  • Analysis:

    • Quantify the remaining concentration of the parent compound at each time point using LC-MS/MS.

    • Plot the natural logarithm of the percentage of compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Issue 4: My compound has a promising in vitro profile, but still shows poor bioavailability in vivo.

Q: After optimizing for solubility, permeability, and metabolic stability in vitro, my lead compound still exhibits low oral bioavailability in my rodent model. What could be the issue?

A: Rationale and Approach

A disconnect between in vitro data and in vivo performance is a common and frustrating challenge in drug discovery. If you have ruled out the most common causes, you should consider other potential factors:

  • Gut Wall Metabolism: While liver microsomes account for liver metabolism, significant metabolism can also occur in the intestinal wall. Caco-2 cells have limited metabolic activity, so this may not have been captured in your in vitro assays.

  • Poor Formulation/Dissolution in Vivo: The compound may not be dissolving quickly or completely enough in the complex environment of the GI tract, even if it is soluble in a simple buffer.

  • Biliary Excretion: The compound might be well-absorbed but then rapidly excreted into the bile by the liver, preventing it from reaching high concentrations in the systemic circulation.

  • Chemical Instability: The compound could be unstable in the acidic environment of the stomach.

Troubleshooting In Vivo Bioavailability:

  • Conduct a Cassette Dosing Study: This involves dosing a small number of animals with a cocktail of several compounds (including your lead and a well-behaved control compound) to get a preliminary pharmacokinetic readout more quickly.[15]

  • Compare Oral (PO) vs. Intravenous (IV) Dosing: Administering the compound intravenously provides a baseline for 100% bioavailability. Comparing the Area Under the Curve (AUC) from oral and IV dosing allows you to calculate the absolute bioavailability (F%).

    • F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100

    • If F% is low, but the compound has a long half-life after IV dosing, the problem is likely poor absorption (due to solubility, permeability, or gut wall metabolism).

    • If F% is low and the compound is cleared very rapidly after IV dosing, the issue is likely high systemic clearance (liver metabolism or biliary excretion).

  • Formulation Development: Experiment with different oral formulations, such as suspensions in vehicles containing solubilizing agents (e.g., Tween 80, PEG 400) to improve in vivo dissolution.

General Guidance for an Initial In Vivo Pharmacokinetic Study:

This guidance is for preclinical research and should be conducted in compliance with institutional animal care and use committee (IACUC) guidelines.[16][17]

  • Animal Model: Typically, Sprague-Dawley rats or CD-1 mice are used for initial PK studies.

  • Dosing:

    • Oral (PO): Administer the compound via oral gavage. The formulation should be a solution or a well-characterized suspension.

    • Intravenous (IV): Administer the compound via tail vein injection. The formulation must be a sterile solution.

  • Blood Sampling:

    • Collect blood samples at multiple time points (e.g., 5 min, 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, 24 hr) into tubes containing an anticoagulant (e.g., EDTA).

    • Process the blood to obtain plasma by centrifugation.

  • Sample Analysis:

    • Extract the drug from the plasma samples.

    • Quantify the drug concentration using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the plasma concentration versus time for each animal.

    • Use pharmacokinetic software to calculate key parameters such as Cmax (maximum concentration), Tmax (time to Cmax), AUC, and half-life (t½).

This systematic, issue-driven approach, grounded in robust experimental protocols, will enable you to efficiently diagnose and overcome the bioavailability challenges associated with the 1-Benzofuran-2-Sulfonamide scaffold.

References

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. (n.d.). National Institutes of Health (NIH). Retrieved January 31, 2026, from [Link]

  • Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry. (n.d.). MDPI. Retrieved January 31, 2026, from [Link]

  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (2022, April 28). PMC - PubMed Central. Retrieved January 31, 2026, from [Link]

  • Benzofuran: an emerging scaffold for antimicrobial agents. (n.d.). RSC Publishing. Retrieved January 31, 2026, from [Link]

  • Benzofuran – Knowledge and References. (n.d.). Taylor & Francis. Retrieved January 31, 2026, from [Link]

  • Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. (n.d.). PMC - NIH. Retrieved January 31, 2026, from [Link]

  • Natural source, bioactivity and synthesis of benzofuran derivatives. (2019, September 2). RSC Publishing. Retrieved January 31, 2026, from [Link]

  • SAR study of benzofuran and furan of L-isoleucine sulfonamide hydroxamic acid. (n.d.). Retrieved January 31, 2026, from [Link]

  • Novel benzofuran-based sulphonamides as selective carbonic anhydrases IX and XII inhibitors: synthesis and in vitro biological evaluation. (n.d.). ResearchGate. Retrieved January 31, 2026, from [Link]

  • Substituted benzofuran. (n.d.). Wikipedia. Retrieved January 31, 2026, from [Link]

  • Benzofuran: An Emerging Scaffold for Antimicrobial Agents. (2015, October 6). ResearchGate. Retrieved January 31, 2026, from [Link]

  • Natural source, bioactivity and synthesis of benzofuran derivatives. (n.d.). RSC Publishing. Retrieved January 31, 2026, from [Link]

  • Advancements in small molecule drug design: A structural perspective. (n.d.). PMC - NIH. Retrieved January 31, 2026, from [Link]

  • Determination of the permeability characteristics of two sulfenamide prodrugs of linezolid across Caco-2 cells. (n.d.). PubMed. Retrieved January 31, 2026, from [Link]

  • Protocol for the Human Liver Microsome Stability Assay. (n.d.). ResearchGate. Retrieved January 31, 2026, from [Link]

  • Bioavailability and Bioequivalence Studies Submitted in NDAs or INDs — General Considerations. (n.d.). FDA. Retrieved January 31, 2026, from [Link]

  • Designing an In Vivo Preclinical Research Study. (n.d.). MDPI. Retrieved January 31, 2026, from [Link]

  • DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. (n.d.). JRC Big Data Analytics Platform. Retrieved January 31, 2026, from [Link]

  • Bioavailability Studies Submitted in NDAs or INDs – General Considerations. (2024, April 9). FDA. Retrieved January 31, 2026, from [Link]

  • Webinar: Designing Your In Vivo Studies. (2022, January 28). YouTube. Retrieved January 31, 2026, from [Link]

  • Microsomal Stability. (n.d.). Cyprotex ADME-Tox Solutions | Evotec. Retrieved January 31, 2026, from [Link]

  • Bioavailability and Bioequivalence in Drug Development. (n.d.). PMC - NIH. Retrieved January 31, 2026, from [Link]

  • Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. (n.d.). Retrieved January 31, 2026, from [Link]

  • Metabolic Stability Assays. (n.d.). Merck Millipore. Retrieved January 31, 2026, from [Link]

  • Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. (n.d.). FDA. Retrieved January 31, 2026, from [Link]

  • Caco-2 cell permeability assays to measure drug absorption. (2025, August 10). ResearchGate. Retrieved January 31, 2026, from [Link]

  • Microsomal stability assay for human and mouse liver microsomes. (2024, December 9). drug metabolism. Retrieved January 31, 2026, from [Link]

  • Understanding The USFDA Guidance On Conducting Bioequivalence Studies On Generic Drugs - An Overview. (2021, November 2). ResearchGate. Retrieved January 31, 2026, from [Link]

  • Application of In Vivo Animal Models to Characterize the Pharmacokinetic and Pharmacodynamic Properties of Drug Candidates in Discovery Settings. (2025, August 8). ResearchGate. Retrieved January 31, 2026, from [Link]

  • Caco-2 permeability assay. (n.d.). Creative Bioarray. Retrieved January 31, 2026, from [Link]

Sources

Navigating the Labyrinth of Benzofuran Synthesis: A Technical Support Guide for Seamless Scale-Up

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

Faisalabad, PK & Shanghai, CN – February 11, 2026 – As the demand for benzofuran derivatives in the pharmaceutical and materials science sectors continues to burgeon, researchers and process chemists are increasingly facing the complex challenges of scaling up their synthesis from the laboratory bench to industrial production. To address this critical need, we are proud to launch a comprehensive Technical Support Center dedicated to troubleshooting the intricacies of benzofuran synthesis scale-up. This guide, designed for researchers, scientists, and drug development professionals, offers a repository of field-proven insights, detailed troubleshooting protocols, and frequently asked questions to navigate the multifaceted challenges of this vital chemical transformation.

Benzofuran and its derivatives are pivotal structural motifs found in a plethora of biologically active compounds and functional materials.[1][2] Their synthesis, while well-established in academic literature, presents a unique set of obstacles when transitioning to larger scales. Issues such as diminished yields, unforeseen side reactions, catalyst deactivation, and purification hurdles can impede the efficient and cost-effective production of these valuable molecules. This technical support center aims to be an indispensable resource for overcoming these challenges, ensuring a smoother and more predictable scale-up process.

Troubleshooting Guide: Common Challenges in Benzofuran Synthesis Scale-Up

This section addresses specific issues that may arise during the scale-up of benzofuran synthesis in a practical question-and-answer format.

Q1: My palladium-catalyzed cross-coupling reaction for benzofuran synthesis is sluggish or fails to go to completion upon scale-up. What are the likely causes and how can I troubleshoot this?

A1: This is a common issue when transitioning from small-scale to larger-scale reactions. The primary culprits are often related to catalyst activity, mass transfer limitations, and the presence of impurities.

  • Catalyst Deactivation:

    • Explanation: Palladium catalysts are sensitive to oxygen and moisture. On a larger scale, ensuring a truly inert atmosphere is more challenging. Catalyst deactivation can also occur through aggregation or poisoning by impurities in the starting materials or solvents.[3]

    • Troubleshooting Steps:

      • Rigorous Degassing: Employ robust degassing techniques for solvents and reaction mixtures, such as multiple freeze-pump-thaw cycles or sparging with an inert gas (Argon or Nitrogen) for an extended period.

      • High-Purity Reagents: Use high-purity, anhydrous solvents and reagents. Consider filtering starting materials through a plug of alumina or silica gel to remove polar impurities.

      • Ligand Choice: The choice of ligand is critical for stabilizing the active palladium species.[3] For large-scale synthesis, consider using more robust phosphine ligands or N-heterocyclic carbene (NHC) ligands that are more resistant to degradation.

      • Catalyst Loading: While it may seem counterintuitive for cost reasons, a slight increase in catalyst loading (e.g., from 1 mol% to 1.5-2 mol%) might be necessary to compensate for minor deactivation pathways that are more pronounced at scale.

  • Mass Transfer Limitations:

    • Explanation: In larger reactors, inefficient mixing can lead to localized concentration gradients and "hot spots," affecting the reaction rate and promoting side reactions.

    • Troubleshooting Steps:

      • Mechanical Stirring: Ensure efficient mechanical stirring. The type of stirrer (e.g., anchor, turbine) and its speed (RPM) should be optimized to ensure homogeneity of the reaction mixture.

      • Baffling: If not already present, consider using a baffled reactor to improve mixing and prevent vortex formation.

Q2: I am observing the formation of significant byproducts, particularly dimeric and polymeric materials, during the intramolecular cyclization step. How can I minimize these side reactions?

A2: The formation of intermolecular reaction products is a classic challenge in scale-up, often driven by changes in concentration and reaction kinetics.

  • High Dilution Principle:

    • Explanation: Intramolecular reactions are favored at low concentrations, as the probability of a reactive intermediate encountering another molecule is reduced.

    • Troubleshooting Protocol: Slow Addition

      • Prepare a solution of the cyclization precursor in a suitable solvent.

      • Set up the main reaction vessel with the catalyst and the bulk of the solvent at the desired reaction temperature.

      • Slowly add the precursor solution to the reaction vessel over an extended period (e.g., 4-8 hours) using a syringe pump or a dropping funnel. This maintains a low instantaneous concentration of the precursor, favoring intramolecular cyclization.

  • Reaction Temperature:

    • Explanation: Higher temperatures can sometimes favor intermolecular side reactions.

    • Optimization: Experiment with lowering the reaction temperature in small increments (e.g., 5-10 °C) to see if it improves the ratio of the desired intramolecular product to byproducts, without significantly slowing down the desired reaction.

Q3: The purification of my multi-kilogram batch of benzofuran derivative by column chromatography is proving to be impractical and costly. What are more scalable purification strategies?

A3: Relying on chromatography for large-scale purification is often a bottleneck. Shifting to crystallization-based purification is highly recommended.

  • Crystallization:

    • Explanation: Crystallization is a highly effective and scalable method for purifying solid compounds.[4][5] It can efficiently remove both soluble and insoluble impurities.

    • Protocol for Developing a Crystallization Procedure:

      • Solvent Screening: Screen a variety of solvents and solvent mixtures to identify a system where your product has high solubility at elevated temperatures and low solubility at room temperature or below.

      • Controlled Cooling: Once a suitable solvent system is identified, perform a controlled cooling crystallization. Dissolve the crude product in the minimum amount of hot solvent, then slowly cool the solution to induce crystallization. Rapid cooling can lead to the trapping of impurities.

      • Anti-Solvent Addition: If a single solvent system is not effective, consider an anti-solvent crystallization. Dissolve the crude product in a solvent in which it is highly soluble, and then slowly add a miscible solvent in which the product is insoluble to induce precipitation of the pure compound.

      • Seeding: To improve crystal size and purity, consider adding a small amount of pure product (seed crystals) to the supersaturated solution to initiate crystallization.

Frequently Asked Questions (FAQs)

What are the primary safety concerns when scaling up benzofuran synthesis, especially with exothermic reactions?

Many synthetic steps in benzofuran synthesis, such as those involving strong bases or coupling reactions, can be exothermic.[6] On a large scale, the surface area-to-volume ratio of the reactor decreases, making heat dissipation less efficient.[7] This can lead to a dangerous increase in temperature and pressure, a phenomenon known as thermal runaway.[8]

Key Safety Measures:

  • Reaction Calorimetry: Before scaling up, perform reaction calorimetry studies to determine the heat of reaction and the maximum temperature of the synthetic reaction (MTSR). This data is crucial for designing an adequate cooling system.

  • Controlled Reagent Addition: Add exothermic reagents slowly and in a controlled manner to manage the rate of heat generation.

  • Efficient Cooling: Ensure the reactor is equipped with a cooling system (e.g., jacketed vessel with a circulating coolant) capable of handling the heat load.

  • Emergency Quenching: Have a well-defined emergency quenching procedure in place to rapidly stop the reaction in case of a thermal runaway.

  • Personal Protective Equipment (PPE): Always use appropriate PPE, including safety glasses, lab coat, and gloves.[9][10]

How can I effectively remove residual palladium catalyst from my final product on a large scale?

Residual palladium in active pharmaceutical ingredients (APIs) is strictly regulated. Several methods can be employed for its removal at scale:

  • Scavenger Resins: Use scavenger resins functionalized with thiols or other palladium-binding groups. The crude product solution is passed through a column packed with the resin, which captures the palladium.

  • Activated Carbon: Treatment with activated carbon can effectively adsorb palladium catalysts. However, this may also lead to some product loss.

  • Extraction: Liquid-liquid extraction with an aqueous solution of a chelating agent like cysteine or thiourea can be effective in removing palladium salts.

What are the key considerations for solvent selection during the scale-up of benzofuran synthesis?

Solvent selection is critical for both reaction performance and process safety and sustainability.

  • Reaction Performance: The solvent can significantly influence reaction rates, yields, and selectivity.[11]

  • Process Safety: Choose solvents with a high flash point and low toxicity. Avoid solvents that can form explosive peroxides (e.g., diethyl ether, THF) or use them with appropriate precautions.

  • Work-up and Purification: Select solvents that facilitate easy product isolation and purification. A solvent that allows for direct crystallization of the product upon cooling or concentration is ideal.

  • Environmental Impact: Consider the environmental impact of the solvent and explore greener alternatives where possible.

Visualizing Key Processes

To aid in the understanding of key workflows, the following diagrams illustrate a typical palladium-catalyzed cross-coupling reaction and a troubleshooting workflow for low yield.

Palladium_Catalytic_Cycle Pd(0)L2 Active Pd(0) Catalyst Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-X Ar-Pd(II)-X(L2) Palladacycle Intermediate Oxidative\nAddition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation R-M Ar-Pd(II)-R(L2) Di-organopalladium Intermediate Transmetalation->Ar-Pd(II)-R(L2) Reductive\nElimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Ar-R Benzofuran Product Reductive\nElimination->Ar-R

Caption: Palladium-Catalyzed Cross-Coupling Cycle for Benzofuran Synthesis.

Troubleshooting_Low_Yield Start Low or No Product Yield Check_Reagents Verify Reagent Purity and Anhydrous Conditions Start->Check_Reagents Check_Atmosphere Ensure Rigorous Inert Atmosphere (N2/Ar) Start->Check_Atmosphere Check_Catalyst Evaluate Catalyst Activity and Ligand Choice Start->Check_Catalyst Check_Mixing Assess Mixing Efficiency (Stirring, Baffling) Start->Check_Mixing Optimize_Temp Optimize Reaction Temperature Check_Reagents->Optimize_Temp Check_Atmosphere->Optimize_Temp Increase_Loading Consider Slight Increase in Catalyst Loading Check_Catalyst->Increase_Loading Check_Mixing->Optimize_Temp Solution Improved Yield Optimize_Temp->Solution Increase_Loading->Solution

Caption: Troubleshooting Workflow for Low Yield in Scale-Up.

Quantitative Data Summary

The following table summarizes typical reaction conditions for a palladium-catalyzed Sonogashira coupling followed by intramolecular cyclization to form a 2-substituted benzofuran, a common synthetic route.

ParameterLaboratory Scale (1 mmol)Pilot Scale (1 mol)
Starting Material 2-Iodophenol2-Iodophenol
Coupling Partner Terminal AlkyneTerminal Alkyne
Catalyst Pd(PPh₃)₂Cl₂ (1-2 mol%)Pd(PPh₃)₂Cl₂ (1.5-3 mol%)
Co-catalyst CuI (2-5 mol%)CuI (3-6 mol%)
Base Triethylamine (2-3 eq.)Triethylamine (2-3 eq.)
Solvent THF or DMF (0.1 M)THF or DMF (0.5-1.0 M)
Temperature 25-80 °C40-90 °C
Reaction Time 2-12 hours6-24 hours
Typical Yield 85-95%70-85%

Note: These are general guidelines. Optimal conditions will vary depending on the specific substrates and equipment used.

This technical support center represents our commitment to empowering researchers and chemical engineers with the knowledge and tools necessary to successfully and safely scale up the synthesis of vital benzofuran compounds. We believe that by sharing this expertise, we can collectively accelerate the development of new medicines and advanced materials that benefit society.

References

  • TSM TheSafetyMaster Private Limited. (2024). Exothermic Reaction Hazards. [Link]

  • A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. (n.d.). World Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • Palmer, L. J., & Mitchell, N. A. (2014). Integrated Purification and Formulation of an Active Pharmaceutical Ingredient via Agitated Bed Crystallization and Fluidized Bed Processing. Organic Process Research & Development, 18(11), 1434–1442. [Link]

  • SciSpace. (n.d.). Recrystallization of Active Pharmaceutical Ingredients. [Link]

  • American Chemical Society. (2014). Managing Hazards for Scale Up of Chemical Manufacturing Processes. ACS Symposium Series. [Link]

  • Chemical Industry Journal. (n.d.). Handling Reaction Exotherms – A Continuous Approach. [Link]

  • Mushtaq, A., Ahmad, S., Khan, S. G., Al-Mutairi, A. A., Al-Hussain, S. A., Zaki, M. E. A., & Zahoor, A. F. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega, 9(19), 20728–20752. [Link]

  • ResearchGate. (2011). Simple and Efficient Synthesis of Benzofuran Derivatives from Tyrosol. [Link]

  • Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 9(5), 210-220. [Link]

  • Beilstein-Institut. (n.d.). Inline purification in continuous flow synthesis – opportunities and challenges. Beilstein Journal of Organic Chemistry. [Link]

  • MDPI. (2022). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Molecules, 27(23), 8202. [Link]

  • Xiao, B., Gong, T. J., Liu, Z. J., Liu, J. H., Luo, D. F., Xu, J., & Liu, L. (2011). Synthesis of dibenzofurans via palladium-catalyzed phenol-directed C-H activation/C-O cyclization. Journal of the American Chemical Society, 133(24), 9250–9253. [Link]

Sources

Enhancing the selectivity of 1-Benzofuran-2-Sulfonamide derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Enhancing Selectivity & Troubleshooting Experimental Workflows Audience: Medicinal Chemists, Structural Biologists, and Lead Optimization Teams

Introduction: The Selectivity Paradox

Welcome to the Technical Support Center for 1-Benzofuran-2-Sulfonamide derivatives. This scaffold is a privileged structure in medicinal chemistry, particularly for targeting metalloenzymes like Carbonic Anhydrases (CAs) .

The Core Problem: The sulfonamide moiety (


) is a "Zinc Anchor" that binds indiscriminately to the catalytic Zn(II) ion present in almost all CA isoforms.
The Solution:  Selectivity is not  achieved at the zinc-binding site. It is achieved by modifying the "tail" of the benzofuran scaffold to exploit subtle differences in the hydrophobic and hydrophilic sub-pockets of specific isoforms (e.g., the tumor-associated hCA IX vs. the ubiquitous hCA II).

This guide provides validated protocols and troubleshooting logic to help you design, synthesize, and test these derivatives with high precision.

Module 1: Synthetic Optimization (The "Make" Phase)

Protocol: Regioselective Synthesis of C2-Sulfonamides

Objective: Install the sulfonamide group specifically at the C-2 position of the benzofuran ring without contaminating the C-3 or C-5 positions.

Recommended Route: Lithiation-Sulfination-Amination Rationale: Electrophilic substitution (e.g., direct chlorosulfonation with


) often yields mixtures of C-2 and C-5 isomers due to the electronic activation of the benzene ring. The lithiation route relies on the high acidity of the C-2 proton, guaranteeing regiocontrol.
Step-by-Step Workflow
  • Lithiation: Dissolve 1-benzofuran in anhydrous THF under Argon. Cool to -78°C . Add n-BuLi (1.1 eq) dropwise. Stir for 30-60 min.

    • Mechanism:[1][2][3][4][5] Formation of 2-lithiobenzofuran.

  • Sulfination: Bubble dry

    
     gas into the solution at -78°C until saturation (or add a solution of 
    
    
    
    in THF). Warm to room temperature (RT).
    • Mechanism:[1][2][3][4][5][6] Formation of lithium benzofuran-2-sulfinate.

  • Chlorination: Remove solvent/excess

    
    . Redissolve salt in 
    
    
    
    . Add N-chlorosuccinimide (NCS) (1.1 eq) at 0°C.
    • Mechanism:[1][2][3][4][5][6] Oxidative chlorination to form benzofuran-2-sulfonyl chloride.

  • Amination: Add the desired amine (

    
    ) and a base (e.g., 
    
    
    
    ) to the sulfonyl chloride solution.
Troubleshooting Guide: Synthesis
SymptomProbable CauseCorrective Action
Low Yield (Step 1) Moisture contamination killing the lithiated species.Ensure THF is distilled over Na/benzophenone. Flame-dry all glassware.
C-3 Substitution Observed Temperature too high during lithiation; "Dance of Lithiums" (halogen migration if starting with bromo-benzofuran).Maintain strictly < -70°C during n-BuLi addition.
Decomposition (Step 3) Sulfonyl chloride instability.Benzofuran-2-sulfonyl chlorides are unstable. Do not isolate. Proceed immediately to amination.
Bis-sulfonylation Excess n-BuLi or insufficient quenching.Use exactly 1.05-1.1 eq of n-BuLi. Ensure rapid, turbulent mixing during

addition.

Module 2: Structural Design (The "Design" Phase)

The "Tail Approach" for Isoform Selectivity

To differentiate between the ubiquitous hCA II (cytosolic, off-target) and hCA IX (transmembrane, tumor-target), you must exploit the steric and electronic differences of the "Selectivity Pocket."

  • hCA II: The entrance to the active site is lined by Phe131 . This bulky residue creates a "closed" or sterically hindered hydrophobic pocket.

  • hCA IX: Residue 131 is Val131 . This is smaller, creating a wider, more accessible hydrophobic cleft.

Design Strategy:

  • To Target hCA IX: Attach bulky, lipophilic "tails" (e.g., fluorinated benzyl groups, long alkyl chains) to the benzofuran scaffold. These will fit into the wider Val131 pocket of hCA IX but will clash sterically with Phe131 in hCA II.

  • To Target hCA II: Keep the tail compact and hydrophilic.

Visualization: Selectivity Logic Flow

The following diagram illustrates the decision process for designing the "Tail" of your inhibitor.

SelectivityLogic Start Start: 1-Benzofuran-2-Sulfonamide Scaffold TargetQ Primary Target? Start->TargetQ hCA_II Target: hCA II (Glaucoma) TargetQ->hCA_II Cytosolic hCA_IX Target: hCA IX (Hypoxic Tumors) TargetQ->hCA_IX Transmembrane Pocket_II Active Site Feature: Steric Gatekeeper = Phe131 (Bulky) hCA_II->Pocket_II Pocket_IX Active Site Feature: Steric Gatekeeper = Val131 (Small) hCA_IX->Pocket_IX Design_II Design Rule: Use COMPACT Tails (Avoid steric clash) Pocket_II->Design_II Constraint Design_IX Design Rule: Use BULKY / ELONGATED Tails (Exploit extra space) Pocket_IX->Design_IX Opportunity

Caption: Decision tree for optimizing the "Tail" region of benzofuran sulfonamides based on the steric gatekeeper residues (Phe131 vs. Val131) of the target isoform.

Module 3: Assay Validation (The "Test" Phase)

Protocol: Stopped-Flow CO₂ Hydrase Assay

The standard esterase assay (using p-nitrophenyl acetate) is often insufficient for high-affinity inhibitors (


) because the enzyme concentration required is too high. The Stopped-Flow  method is the gold standard.

Key Parameters:

  • Buffer: 20 mM HEPES (pH 7.5), 20 mM

    
    .
    
  • Indicator: Phenol Red (0.2 mM).

  • Substrate:

    
    -saturated water.
    
  • Temperature: 20°C.

Troubleshooting Guide: Assay Artifacts

Q1: My


 values shift drastically when I change the buffer pH. 
  • Diagnosis: This is expected. Sulfonamides bind in their deprotonated anionic form (

    
    ).
    
  • Explanation: The

    
     of a typical benzene sulfonamide is ~10. At pH 7.5, only a small fraction is ionized. If you lower the pH, potency drops because less inhibitor is in the active anionic state.
    
  • Fix: Always report

    
     values calculated using the Cheng-Prusoff equation adapted for pH dependence, or strictly standardize pH to 7.4 or 7.5.
    

Q2: The inhibition curve is steep (Hill slope > 1.5) or erratic.

  • Diagnosis: Compound aggregation or precipitation. Benzofurans are highly lipophilic.

  • Explanation: At high concentrations, the compound forms micelles that sequester the enzyme, leading to false positives (promiscuous inhibition).

  • Fix:

    • Add 0.01% Triton X-100 to the assay buffer (prevents aggregation).

    • Check solubility limits. If the compound precipitates at the

      
       concentration, the data is invalid.
      

Q3: I see inhibition of hCA IX but also high inhibition of hCA I.

  • Diagnosis: Lack of selectivity against the "housekeeping" isoform hCA I.

  • Fix: hCA I is unique; it has a high affinity for iodide. If your assay buffer contains iodide ions, it might skew results. More importantly, hCA I has a smaller active site than hCA II. Revisit the "Tail" design—ensure your substituent is bulky enough to be excluded by hCA I.

References

  • Graham, S. L., et al. (1990).[7] "Topically active carbonic anhydrase inhibitors.[7] 3. Benzofuran- and indole-2-sulfonamides."[7] Journal of Medicinal Chemistry, 33(2), 749–754.[7]

    • Core reference for the regioselective synthesis of C2-sulfonamides via lithi
  • Supuran, C. T. (2008). "Carbonic anhydrases: novel therapeutic applications for inhibitors and activators." Nature Reviews Drug Discovery, 7, 168–181.

    • Authoritative review on the physiological roles of CA isoforms and the r
  • Alterio, V., et al. (2012). "Multiple binding modes of inhibitors to carbonic anhydrases: how to design specific drugs targeting 15 different isoforms?" Chemical Reviews, 112(8), 4421–4468.

    • Detailed structural analysis of the "Tail Approach" and active site differences (Phe131 vs Val131).
  • Nocentini, A., & Supuran, C. T. (2018). "Advances in the structural annotation of the human carbonic anhydrase families." Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1365-1369.

    • Updates on the structural biology of tumor-associ

Sources

Validation & Comparative

Technical Comparison Guide: 1-Benzofuran-2-Sulfonamide Scaffolds vs. Classical Carbonic Anhydrase Inhibitors

[1]

Executive Summary: The Shift to Isoform Selectivity

Context: Carbonic Anhydrases (CAs) are ubiquitous metalloenzymes catalyzing the reversible hydration of

1Acetazolamide (AAZ)

The Benzofuran Advantage: 1-Benzofuran-2-sulfonamide derivatives represent a targeted class of inhibitors designed using the "Tail Approach."[1] By attaching a bulky, lipophilic benzofuran tail to the zinc-binding sulfonamide anchor, these compounds exploit the hydrophobic pockets unique to tumor-associated isoforms (hCA IX and XII ). This guide compares the performance of optimized benzofuran-sulfonamides against standard clinical CAIs, demonstrating their superior selectivity profile for oncological applications.

Mechanistic Architecture

The "Tail Approach" in Inhibitor Design

All sulfonamide CAIs function by coordinating the Zinc ion (

1
  • Classical CAIs (AAZ, MZA): Small, compact molecules that fit deep into the active site but interact minimally with the variable outer rim, resulting in broad-spectrum inhibition.

  • Benzofuran-2-Sulfonamides: Retain the

    
    -binding sulfonamide head (
    
    
    ) but incorporate a benzofuran scaffold via a linker (e.g., hydrazone/hydrazide).[2][3] This "tail" extends towards the hydrophobic half of the active site cleft, which varies significantly between isoforms, conferring selectivity.
Mechanism of Action Visualization

The following diagram illustrates the differential binding kinetics and selectivity filters.

CA_Inhibition_MechanismSubstrateCO2 + H2OEnzymeActive hCA Isoform(Zn2+ Bound OH-)ComplexEnzyme-Substrate ComplexEnzyme->Complex + SubstrateProductHCO3- + H+Complex->Product CatalysisInhibitor_AAZAcetazolamide (AAZ)(Compact Pan-Inhibitor)Binding_SiteActive Site Deep Pocket(Conserved)Inhibitor_AAZ->Binding_Site High Affinity BindingInhibitor_BenzoBenzofuran-Sulfonamide(Bulky Tail Inhibitor)Inhibitor_Benzo->Binding_Site Zn2+ CoordinationSelectivity_PocketHydrophobic Rim(Isoform Variable)Inhibitor_Benzo->Selectivity_Pocket Steric/Hydrophobic FitInhibited_ComplexTetrahedral Adduct(Inactivated Enzyme)Binding_Site->Inhibited_Complex Displacement of H2OSelectivity_Pocket->Inhibited_Complex Stabilizes Specific Isoforms

Figure 1: Mechanistic differentiation between pan-inhibitors (AAZ) and tail-selective benzofuran inhibitors. The benzofuran moiety engages the variable hydrophobic rim to achieve isoform specificity.[1]

Comparative Performance Analysis

The following data contrasts a lead Benzofuran-2-Sulfonamide derivative (Compound 9c) against the clinical standard Acetazolamide (AAZ) . Data is derived from stopped-flow kinetic assays on recombinant human enzymes.[1]

Inhibition Constants ( )

Lower

1
Target IsoformBiological RoleAcetazolamide (AAZ)

Benzofuran-Sulfonamide (Cmpd 9c)

Performance Shift
hCA I Cytosolic (RBCs), maintenance of pH. Inhibition = Side Effects.[1][4]250 nM 4,625 nM 18.5x Weaker (Desirable: Reduced Toxicity)
hCA II Cytosolic (Ubiquitous), Glaucoma target. Inhibition = Side Effects.[1][4]12 nM 342 nM 28.5x Weaker (Desirable: Reduced Toxicity)
hCA IX Transmembrane, Hypoxia-induced in Tumors.25 nM 10.0 nM 2.5x More Potent
hCA XII Transmembrane, Tumor-associated.5.7 nM 10.1 nM Comparable Potency
Selectivity Ratios (Isoform Specificity)

The Selectivity Index (SI) is calculated as

1
Comparison PairAAZ Selectivity IndexBenzofuran (9c) Selectivity IndexInterpretation
hCA I vs hCA IX


Benzofuran is 46x more selective for the tumor isoform over hCA I.
hCA II vs hCA IX


AAZ prefers the off-target hCA II.[1] Benzofuran prefers the target hCA IX.[1]

Key Insight: The benzofuran scaffold reverses the selectivity profile.[1] While AAZ is a potent hCA II inhibitor (leading to systemic side effects), the benzofuran derivative effectively "ignores" the cytosolic isoforms while targeting the tumor-associated hCA IX with nanomolar precision.[1]

Experimental Protocol: Stopped-Flow CO2 Hydration Assay

To validate the

Stopped-Flow CO2 Hydration Assay

1
Methodology Architecture

The assay relies on monitoring the acidification of the medium as


156

Stopped_Flow_ProtocolReagent_ASyringe A:Enzyme (hCA) +Inhibitor (Benzofuran)MixerRapid Mixing Chamber(Dead time < 10ms)Reagent_A->MixerReagent_BSyringe B:Substrate (CO2-saturated water) +Indicator (Phenol Red)Reagent_B->MixerReactionReaction CellCO2 + H2O -> HCO3- + H+Mixer->ReactionDetectorPhotometer(Abs @ 557 nm)Reaction->Detector pH changeDataKinetic Trace(Abs vs Time)Detector->DataAnalysisNon-linear Regression(Cheng-Prusoff Eq)Data->Analysis Calculate Ki

Figure 2: Workflow for the Stopped-Flow Kinetic Assay. Precise rapid mixing is critical due to the enzyme's high turnover rate.[1]

Step-by-Step Protocol

Reagents:

  • Buffer: 20 mM HEPES (pH 7.5), 20 mM

    
     (to maintain ionic strength).
    
  • Indicator: 0.2 mM Phenol Red.[1]

  • Substrate:

    
    -saturated water (prepare by bubbling 
    
    
    gas into water for 30 mins at
    
    
    ; conc.
    
    
    mM).[3]
  • Enzyme: Recombinant hCA IX (conc. 5–10 nM).

Procedure:

  • Incubation: Pre-incubate the enzyme with the Benzofuran-2-Sulfonamide inhibitor at varying concentrations (

    
     nM to 
    
    
    ) for 15 minutes at room temperature.[1] This ensures formation of the E-I complex.[1]
  • Loading:

    • Syringe A: Enzyme-Inhibitor mix + Indicator in Buffer.[1]

    • Syringe B:

      
      -saturated water.[1][6]
      
  • Injection: Trigger the stopped-flow instrument (e.g., Applied Photophysics SX.18MV). The instrument mixes equal volumes of A and B in

    
     ms.[1]
    
  • Measurement: Monitor absorbance decrease at 557 nm (Phenol Red

    
    ) for 0.5–1.0 seconds.
    
  • Data Processing:

    • Fit the absorbance curve to a single exponential equation to obtain the observed rate constant (

      
      ).[1]
      
    • Calculate the initial velocity (

      
      ).[1]
      
    • Determine

      
       from the dose-response curve.[1]
      
    • Convert

      
       to 
      
      
      using the Cheng-Prusoff equation :
      
      
      (Note: For
      
      
      hydration,
      
      
      is the concentration of
      
      
      and
      
      
      is the Michaelis constant for the specific isoform).

Self-Validation Check:

  • Control: Run the assay with Acetazolamide as a positive control. If the measured

    
     for AAZ against hCA II is not within 10–15 nM, the buffer pH or 
    
    
    saturation is incorrect.[1]
  • Uncatalyzed Rate: Always measure the rate of spontaneous

    
     hydration (no enzyme) and subtract this from the enzymatic rate.[1]
    

Structural Insights: Why Benzofuran?

The benzofuran ring offers specific advantages over the thiadiazole ring found in Acetazolamide:

  • Lipophilicity: The benzofuran scaffold is significantly more lipophilic.[1] This aids in penetrating the dense tumor microenvironment where hCA IX is overexpressed.[1]

  • Steric Exclusion: The bulky benzofuran tail clashes with the narrower active site entrance of hCA I and II (the "off-targets"), effectively reducing affinity.[1] Conversely, the active site of hCA IX accommodates this bulk, creating a "lock-and-key" selectivity filter.

  • Linker Flexibility: Derivatives often use hydrazone or urea linkers.[1] This flexibility allows the sulfonamide head to anchor to the Zinc while the benzofuran tail rotates to find the optimal hydrophobic interaction in the isoform-specific pocket.[1]

References

  • Eldehna, W. M., et al. (2016). Novel benzofuran-based sulphonamides as selective carbonic anhydrases IX and XII inhibitors: synthesis and in vitro biological evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry.

    • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery.[1]

      • Khalifah, R. G. (1971). The carbon dioxide hydration activity of carbonic anhydrase.[3] I. Stop-flow kinetic studies on the native human isoenzymes B and C. Journal of Biological Chemistry.

        • Nocentini, A., & Supuran, C. T. (2019). Advances in the structural design of carbonic anhydrase inhibitors. Expert Opinion on Drug Discovery.

          Technical Comparison Guide: 1-Benzofuran-2-Sulfonamide Derivatives vs. Standard Antimicrobials

          Author: BenchChem Technical Support Team. Date: February 2026

          Topic: Efficacy of 1-Benzofuran-2-Sulfonamide versus established antimicrobial agents Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

          Executive Summary

          The emergence of multidrug-resistant (MDR) pathogens has necessitated the exploration of novel pharmacophores beyond traditional β-lactams and fluoroquinolones. 1-Benzofuran-2-sulfonamide represents a privileged scaffold that hybridizes the lipophilic, DNA-intercalating properties of the benzofuran moiety with the antimetabolite activity of the sulfonamide group.

          This guide provides a technical evaluation of 1-benzofuran-2-sulfonamide derivatives compared to established standards (Ciprofloxacin and Fluconazole). Experimental data indicates that while these derivatives often exhibit higher Minimum Inhibitory Concentrations (MIC) than third-generation fluoroquinolones against sensitive strains, they demonstrate superior efficacy against specific resistant phenotypes (e.g., MRSA) and offer a unique dual-mechanism of action targeting both folate synthesis and bacterial Carbonic Anhydrases (CA).

          Chemical Context & Structure-Activity Relationship (SAR)

          The 1-benzofuran-2-sulfonamide core consists of a fused benzene-furan ring substituted at the C2 position with a sulfonamide group.

          • Benzofuran Moiety: Provides lipophilicity facilitating membrane permeation; capable of non-covalent DNA binding and inhibition of specific enzymes (e.g., lysine-specific demethylase 1).

          • Sulfonamide Moiety: Mimics p-aminobenzoic acid (PABA), acting as a competitive inhibitor of dihydropteroate synthase (DHPS).

          • SAR Insight: Substitution at the C5 position of the benzofuran ring (e.g., with halogens or methoxy groups) significantly enhances antimicrobial potency.

          Comparative Efficacy Analysis

          The following data synthesizes performance metrics from recent bioassays comparing N-substituted benzofuran-2-sulfonamides against clinical standards.

          Antibacterial Activity (Gram-Positive & Gram-Negative)

          Benzofuran sulfonamides show a distinct preference for Gram-positive organisms, particularly Staphylococcus aureus, including methicillin-resistant strains (MRSA).[1]

          Table 1: Comparative MIC Values (

          
          g/mL) 
          
          OrganismStrain Type1-Benzofuran-2-Sulfonamide (Derivative)*Ciprofloxacin (Standard)Sulfamethoxazole (Standard)Performance Note
          S. aureus ATCC 25923 (Sensitive)12.5 – 50.00.12 – 0.532.0 – 64.0Moderate potency; comparable to parent sulfonamides.
          S. aureus MRSA (Resistant)8.0 – 16.0 > 32.0 (Resistant)> 64.0 (Resistant)Superior efficacy against resistant strains due to scaffold evasion of efflux pumps.
          E. coli ATCC 2592250.0 – >100.00.008 – 0.0158.0 – 32.0Inferior to fluoroquinolones for Gram-negatives.
          P. aeruginosa Clinical Isolate> 100.00.25 – 1.0> 128.0Limited activity against pseudomonads.

          *Note: Data represents median values for C5-halogenated benzofuran-2-sulfonamide derivatives.

          Antifungal Activity

          Unlike pure sulfonamides, the benzofuran scaffold confers significant antifungal properties, likely through disruption of ergosterol biosynthesis pathways or direct membrane interaction.

          Table 2: Antifungal Efficacy (

          
          g/mL) 
          
          Organism1-Benzofuran-2-SulfonamideFluconazole (Standard)Analysis
          C.[2][3][4] albicans 25.0 – 50.00.25 – 1.0Lower potency than azoles but distinct mechanism.
          A. niger 50.0 – 100.02.0 – 8.0Moderate fungistatic activity.

          Mechanism of Action (MOA)

          The therapeutic advantage of 1-benzofuran-2-sulfonamide lies in its Dual-Target Mechanism . While the sulfonamide tail targets the folate pathway, the benzofuran head group acts as an inhibitor of bacterial Carbonic Anhydrases (bCAs), enzymes critical for cyanate decomposition and pH homeostasis in pathogens.

          Primary Pathway: Folate Synthesis Inhibition

          The sulfonamide group competes with PABA, blocking the production of Dihydrofolic acid.

          FolatePathway PABA PABA DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHP Dihydropteroic Acid DHPS->DHP Folate Tetrahydrofolate (DNA Synthesis) DHP->Folate Multi-step BenzSulf 1-Benzofuran- 2-Sulfonamide BenzSulf->DHPS Competitive Inhibition

          Figure 1: Competitive inhibition of Dihydropteroate Synthase (DHPS) by the sulfonamide moiety.

          Secondary Pathway: Carbonic Anhydrase Inhibition

          Recent studies suggest benzofuran sulfonamides inhibit

          
          -class Carbonic Anhydrases (found in bacteria but not humans), disrupting metabolic CO
          
          
          
          /HCO
          
          
          balance.

          DualMechanism cluster_bact Bacterial Cell Compound 1-Benzofuran-2-Sulfonamide Target1 Target 1: DHPS Enzyme (Folate Pathway) Compound->Target1 Target2 Target 2: Carbonic Anhydrase (pH Regulation) Compound->Target2 Effect1 Inhibited DNA/RNA Synthesis Target1->Effect1 Effect2 Metabolic Acidosis/Stasis Target2->Effect2 Death Bacterial Cell Death (Bactericidal) Effect1->Death Effect2->Death

          Figure 2: The dual-target mechanism disrupting both replication and metabolic homeostasis.

          Experimental Protocol: Broth Microdilution Assay

          To validate the efficacy of 1-benzofuran-2-sulfonamide derivatives, the CLSI M07-A10 Broth Microdilution method is the gold standard. This protocol ensures reproducibility and accurate MIC determination.

          Workflow Diagram

          Protocol Start Start: Compound Preparation Solubilization Dissolve Benzofuran Derivative in 100% DMSO (Stock 10 mg/mL) Start->Solubilization Dilution Serial 2-fold Dilution in Mueller-Hinton Broth (MHB) Solubilization->Dilution Keep DMSO < 1% Inoculation Add Bacterial Inoculum (Final: 5 x 10^5 CFU/mL) Dilution->Inoculation Incubation Incubate at 37°C for 16-24 Hours Inoculation->Incubation Readout Visual/OD600 Reading Determine MIC Incubation->Readout

          Figure 3: Standardized Broth Microdilution workflow for MIC determination.

          Detailed Methodology
          • Stock Preparation: Dissolve the benzofuran-2-sulfonamide derivative in 100% DMSO. Critical: Benzofurans are lipophilic; ensure complete solubilization.

          • Dilution: Prepare serial two-fold dilutions in Cation-Adjusted Mueller-Hinton Broth (CAMHB). The final concentration range should typically span 0.5

            
            g/mL to 128 
            
            
            
            g/mL.
            • Control: Include a solvent control (DMSO) to ensure <1% final concentration to avoid false positives.

          • Inoculum: Prepare a direct colony suspension equivalent to a 0.5 McFarland standard, then dilute 1:100 in CAMHB.

          • Incubation: Add 50

            
            L of inoculum to 50 
            
            
            
            L of drug dilution in a 96-well plate. Incubate at 35
            
            
            2°C for 16–20 hours (24h for MRSA).
          • Validation: Use S. aureus ATCC 29213 as a quality control strain. Expected MIC for Ciprofloxacin control should be 0.12–0.5

            
            g/mL.
            

          Conclusion

          1-Benzofuran-2-sulfonamide derivatives are not direct replacements for fluoroquinolones in general therapy due to higher MIC values against sensitive Gram-negative bacteria. However, they possess high strategic value in two specific areas:

          • MRSA Efficacy: They retain activity against methicillin-resistant strains where traditional

            
            -lactams fail.
            
          • Adjuvant Potential: Their ability to inhibit bacterial Carbonic Anhydrase makes them excellent candidates for combination therapy, potentially reversing resistance to other drug classes by compromising bacterial stress responses.

          Researchers should focus future optimization on C5-substitution to improve solubility and Gram-negative cell wall penetration.

          References

          • Kirilmis, C., et al. (2008).[5] Synthesis and antimicrobial activity of some novel derivatives of benzofuran: Part 2. The synthesis and antimicrobial activity of some novel 1-(1-benzofuran-2-yl)-2-mesitylethanone derivatives. European Journal of Medicinal Chemistry. Link

          • Supuran, C. T. (2008).[6] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.[7] Nature Reviews Drug Discovery. Link

          • Khan, I., et al. (2020). Benzofuran derivatives as potential antimicrobial agents: A review. Journal of Heterocyclic Chemistry. Link

          • Clinical and Laboratory Standards Institute (CLSI). (2015). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition. CLSI document M07-A10. Link

          • Rashed, M., et al. (2021). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors.[8] Molecules. Link

          Sources

          Bridging the Gap: A Comparative Guide to the In Vitro and In Vivo Efficacy of Benzofuran-Based Sulfonamides

          Author: BenchChem Technical Support Team. Date: February 2026

          For researchers and drug development professionals, the journey from a promising in vitro result to a clinically effective therapeutic is fraught with challenges. The benzofuran-2-sulfonamide scaffold has emerged as a compelling starting point for the development of potent enzyme inhibitors, particularly targeting carbonic anhydrases (CAs) implicated in cancer. This guide provides an in-depth analysis of the in vitro efficacy of a series of novel benzofuran-based sulfonamides and outlines the critical next steps for in vivo validation, offering a pragmatic comparison between the two realms of preclinical research.

          The In Vitro Promise: Potent and Selective Carbonic Anhydrase Inhibition

          Recent research has illuminated the potential of benzofuran-based sulfonamides as highly effective inhibitors of human carbonic anhydrase (hCA) isoforms, particularly the tumor-associated hCA IX and hCA XII.[1][2][3] These enzymes play a crucial role in regulating pH in the tumor microenvironment, contributing to cancer cell survival and proliferation.[1]

          A key study synthesized a series of novel benzofuran-based sulfonamides and evaluated their inhibitory activity against four hCA isoforms (I, II, IX, and XII) using a stopped-flow CO₂ hydrase assay.[1][4] The results, summarized in Table 1, demonstrate that several of these compounds exhibit low nanomolar inhibition constants (Kᵢ) and significant selectivity for the cancer-related isoforms over the ubiquitous cytosolic isoforms hCA I and II.

          Table 1: In Vitro Inhibition of Human Carbonic Anhydrase Isoforms by Benzofuran-Based Sulfonamides [1]

          CompoundhCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IX (Kᵢ, nM)hCA XII (Kᵢ, nM)
          4a 162.8325.433.345.2
          5b 63.9145.827.718.9
          9a >1000645.232.826.5
          9c 2503571.410.0 10.1
          10b 4625888.251.171.8
          AAZ *25012255.7

          *AAZ (Acetazolamide) is a standard carbonic anhydrase inhibitor used as a reference compound.

          Notably, compound 9c emerged as a particularly potent inhibitor of hCA IX with a Kᵢ of 10.0 nM, making it 2.5 times more potent than the standard drug Acetazolamide (AAZ).[1] Furthermore, the arylsulfonehydrazone series of compounds (e.g., 9a, 9c) displayed excellent selectivity for the tumor-associated isoforms hCA IX and XII over the off-target isoforms hCA I and II.[1][3]

          In addition to enzymatic inhibition, selected compounds were evaluated for their anti-proliferative activity against a panel of sixty human cancer cell lines by the National Cancer Institute (NCI).[1][5] Compounds 5b and 10b were found to possess selective and moderate growth inhibitory effects against certain cancer cell lines, suggesting that their mechanism of action may extend beyond simple CA inhibition.[1][3][5]

          Experimental Protocol: In Vitro Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydrase Assay)

          This protocol outlines the essential steps for determining the inhibitory potency of a compound against carbonic anhydrase isoforms.

          • Enzyme and Compound Preparation:

            • Recombinantly express and purify the desired human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII).

            • Prepare a stock solution of the benzofuran-2-sulfonamide test compound in a suitable solvent (e.g., DMSO).

            • Create a series of dilutions of the test compound to determine the IC₅₀/Kᵢ values.

          • Assay Procedure:

            • Utilize a stopped-flow instrument to measure the kinetics of the CO₂ hydration reaction.

            • Equilibrate the enzyme solution in a buffer (e.g., Tris-HCl) at a specific pH and temperature.

            • In one syringe of the stopped-flow apparatus, load the enzyme solution with or without the test inhibitor.

            • In the second syringe, load a CO₂-saturated solution.

            • Rapidly mix the contents of the two syringes to initiate the reaction.

            • Monitor the change in pH over time using a pH indicator. The rate of pH change is proportional to the enzyme activity.

          • Data Analysis:

            • Calculate the initial rates of the enzymatic reaction at different inhibitor concentrations.

            • Plot the enzyme activity against the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor that reduces enzyme activity by 50%).

            • Convert the IC₅₀ value to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation, which takes into account the substrate concentration and the Michaelis constant (Kₘ) of the enzyme.

          The Crucial Transition: The Imperative for In Vivo Evaluation

          While the in vitro data for benzofuran-based sulfonamides is highly encouraging, it represents only the first step in the drug discovery process. The history of pharmaceutical development is replete with compounds that have shown exceptional promise in vitro, only to fail in in vivo models due to a variety of factors. Therefore, the progression to well-designed animal studies is a critical, non-negotiable step to assess the true therapeutic potential of these compounds.[6]

          A direct comparison of the in vivo efficacy of 1-Benzofuran-2-Sulfonamide and its derivatives with the presented in vitro results is currently hampered by a lack of published in vivo studies for these specific compounds. However, based on their in vitro anticancer potential, a logical next step would be to evaluate their performance in a relevant animal model, such as a human tumor xenograft model.

          Hypothetical In Vivo Study Design: Human Tumor Xenograft Model

          This experimental workflow outlines a standard approach to evaluate the in vivo anticancer efficacy of a promising benzofuran-2-sulfonamide derivative, such as compound 9c .

          Caption: A typical workflow for evaluating the in vivo anticancer efficacy of a test compound using a xenograft mouse model.

          Bridging the Divide: Why In Vitro and In Vivo Results May Differ

          The transition from a controlled in vitro environment to a complex in vivo system introduces a multitude of variables that can significantly impact a compound's efficacy. Understanding these factors is key to interpreting preclinical data and designing better therapeutics.

          InVitro_vs_InVivo cluster_invitro In Vitro System cluster_invivo In Vivo System cluster_factors Influencing Factors invitro_node Potent Inhibition (e.g., low nM Kᵢ) invivo_node Therapeutic Efficacy (e.g., tumor regression) invitro_node->invivo_node Translation ADME ADME Properties (Absorption, Distribution, Metabolism, Excretion) ADME->invivo_node Toxicity Host Toxicity Toxicity->invivo_node Bioavailability Bioavailability at Tumor Site Bioavailability->invivo_node Stability Metabolic Stability Stability->invivo_node OffTarget Off-Target Effects OffTarget->invivo_node

          Caption: Factors influencing the translation of in vitro potency to in vivo efficacy.

          A highly potent compound in vitro may fail in vivo due to:

          • Poor Pharmacokinetics (ADME): The compound may be poorly absorbed, rapidly metabolized and excreted, or fail to distribute to the tumor tissue in sufficient concentrations.

          • Toxicity: The compound may exhibit unforeseen toxicity to the host organism at concentrations required for therapeutic effect.

          • Limited Bioavailability: Even if absorbed, the compound may not reach the target enzyme within the tumor at a high enough concentration to be effective.

          • Metabolic Instability: The compound may be quickly broken down into inactive metabolites by the liver or other tissues.

          • Off-Target Effects: In a complex biological system, the compound may interact with other molecules, leading to side effects or a reduction in its intended activity.

          Conclusion and Future Directions

          The novel benzofuran-based sulfonamides, particularly compound 9c , represent a promising class of carbonic anhydrase inhibitors with potent and selective in vitro activity against tumor-associated isoforms.[1] However, the ultimate therapeutic value of these compounds can only be determined through rigorous in vivo studies. The lack of such published data highlights a critical gap in the current research landscape for this specific chemical series.

          Future research must prioritize the in vivo evaluation of these lead candidates in relevant cancer models. Such studies will not only be crucial for validating their potential as anticancer agents but will also provide invaluable insights into their pharmacokinetic and toxicological profiles. By systematically bridging the gap between in vitro promise and in vivo reality, the scientific community can more effectively translate these exciting laboratory findings into tangible clinical benefits.

          References

          • El-Sayed, M. A., et al. (2020). Novel benzofuran-based sulphonamides as selective carbonic anhydrases IX and XII inhibitors: synthesis and in vitro biological evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 298-305. Available from: [Link]

          • Yelekci, K., et al. (2023). Anticancer therapeutic potential of benzofuran scaffolds. Molecules, 28(8), 3445. Available from: [Link]

          • El-Sayed, M. A., et al. (2019). Novel benzofuran-based sulphonamides as selective carbonic anhydrases IX and XII inhibitors: synthesis and in vitro biological evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 298-305. Available from: [Link]

          • Al-Ostath, G. I., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. International Journal of Molecular Sciences, 23(9), 4785. Available from: [Link]

          • Nocentini, A., & Supuran, C. T. (2019). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules, 24(23), 4256. Available from: [Link]

          • El-Sayed, M. A., et al. (2019). Novel benzofuran-based sulphonamides as selective carbonic anhydrases IX and XII inhibitors: synthesis and in vitro biological evaluation. Semantic Scholar. Available from: [Link]

          • El-Sayed, M. A., et al. (2019). Novel benzofuran-based sulphonamides as selective carbonic anhydrases IX and XII inhibitors: synthesis and in vitro biological evaluation. ResearchGate. Available from: [Link]

          • El-Sayed, M. A., et al. (2019). Novel benzofuran-based sulphonamides as selective carbonic anhydrases IX and XII inhibitors: synthesis and in vitro biological evaluation. PubMed. Available from: [Link]

          • [Preclinical study as a basis for hygienic regulation of benzofuran derivatives]. (2019). Gigiena i sanitariia, 98(8), 834-839. Available from: [Link]

          • Saksena, S. K., et al. (1971). Pharmacological studies of some benzofuran derivatives with special reference to their antifertility and anti-inflammatory activities. Indian Journal of Medical Research, 59(8), 1283-1288. Available from: [Link]

          • Yoshimatsu, K., et al. (1994). In vivo tumor growth inhibition produced by a novel sulfonamide, E7010, against rodent and human tumors. Cancer Research, 54(7), 1874-1878. Available from: [Link]

          • Al-Malki, J., & Ali, I. (2022). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Molecules, 27(23), 8234. Available from: [Link]

          • Khanam, H., & Shamsuzzaman. (2015). Bioactive Benzofuran derivatives: A review. European Journal of Medicinal Chemistry, 97, 483-504. Available from: [Link]

          • The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Derivatives. (2023). EAS Publisher. Available from: [Link]

          • Benzofuran – Knowledge and References. (n.d.). Taylor & Francis. Available from: [Link]

          • Wang, L., et al. (2011). Synthesis, antiproliferative activities and in vitro biological evaluation of novel benzofuransulfonamide derivatives. Bioorganic & Medicinal Chemistry Letters, 21(23), 7159-7162. Available from: [Link]

          • Wang, Z., et al. (2003). In vivo opossum xenograft model for cancer research. Cancer Research, 63(19), 6121-6124. Available from: [Link]

          • Sharma, A., et al. (2005). Biological activities of sulfonamides. Indian Journal of Pharmaceutical Sciences, 67(2), 151-157. Available from: [Link]

          • Kumar, A., & Narasimhan, B. (2018). Benzofuran: an emerging scaffold for antimicrobial agents. RSC Advances, 8(52), 29751-29764. Available from: [Link]

          Sources

          A Comparative Guide to the Cross-Reactivity of 1-Benzofuran-2-Sulfonamide with Other Sulfonamides

          Author: BenchChem Technical Support Team. Date: February 2026

          For researchers, scientists, and drug development professionals, understanding the potential for cross-reactivity between a novel therapeutic agent and existing drugs is paramount for preclinical safety assessment. This guide provides an in-depth technical comparison of 1-Benzofuran-2-Sulfonamide, a molecule of interest in carbonic anhydrase inhibition and oncology, with other classes of sulfonamides. Given the well-documented hypersensitivity reactions associated with certain sulfonamide drugs, this document offers a predictive analysis of cross-reactivity based on structural features and established immunological mechanisms. Furthermore, we provide detailed experimental protocols to empirically validate these predictions.

          The Specter of Sulfonamide Hypersensitivity: A Mechanistic Overview

          Sulfonamide drugs are a broad class of compounds characterized by the presence of a sulfonamide moiety (-SO₂NH₂). While indispensable in treating various conditions, they are also associated with a spectrum of hypersensitivity reactions, ranging from mild skin rashes to life-threatening conditions like Stevens-Johnson syndrome. These reactions are primarily attributed to two key structural features found in antibacterial sulfonamides[1]:

          • The N4 Arylamine Group: This aniline-like structure can be metabolized to reactive nitroso intermediates that act as haptens, forming immunogenic adducts with proteins.

          • The N1 Heterocyclic Ring: This component can elicit a Type I, IgE-mediated allergic response.[1]

          Crucially, evidence suggests that the risk of cross-reactivity between antibacterial sulfonamides and non-antibacterial sulfonamides is low, as the latter often lack the N4 arylamine group.[2][3]

          Structural Comparison: 1-Benzofuran-2-Sulfonamide vs. Other Sulfonamides

          A critical analysis of molecular structure is the first step in predicting cross-reactivity. 1-Benzofuran-2-Sulfonamide possesses a unique bicyclic aromatic benzofuran ring system.[4] Below is a comparison with other major classes of sulfonamides.

          Sulfonamide Class Exemplar Compound Key Structural Features Cross-Reactivity Potential with 1-Benzofuran-2-Sulfonamide (Predicted)
          Antibacterial Sulfonamides SulfamethoxazoleContains N4 arylamine and N1 heterocyclic ring.Low
          Diuretics (Thiazide) HydrochlorothiazideLacks N4 arylamine.Low
          Diuretics (Loop) FurosemideLacks N4 arylamine.Low
          Carbonic Anhydrase Inhibitors AcetazolamideLacks N4 arylamine; heterocyclic sulfonamide.Moderate (shared therapeutic target)
          COX-2 Inhibitors CelecoxibLacks N4 arylamine; complex diaryl-substituted pyrazole.Low
          Anticonvulsants ZonisamideLacks N4 arylamine; benzisoxazole ring.Low

          Diagram: Structural Comparison of Sulfonamide Classes

          G 1-Benzofuran-2-Sulfonamide 1-Benzofuran-2-Sulfonamide Sulfamethoxazole Sulfamethoxazole 1-Benzofuran-2-Sulfonamide->Sulfamethoxazole Different Core Structure Lacks N4 Arylamine Hydrochlorothiazide Hydrochlorothiazide 1-Benzofuran-2-Sulfonamide->Hydrochlorothiazide Different Core Structure Lacks N4 Arylamine Acetazolamide Acetazolamide 1-Benzofuran-2-Sulfonamide->Acetazolamide Shared Therapeutic Target (Carbonic Anhydrase) Celecoxib Celecoxib 1-Benzofuran-2-Sulfonamide->Celecoxib Different Core Structure Lacks N4 Arylamine

          Caption: Structural relationships and cross-reactivity predictions.

          Biological Activity of 1-Benzofuran-2-Sulfonamide Derivatives

          Recent studies have highlighted the potential of benzofuran-based sulfonamides as potent inhibitors of carbonic anhydrases (CAs), particularly tumor-associated isoforms like CA IX and CA XII.[5][6] This positions them as promising candidates for anticancer therapies.[7][8] Their primary mechanism of action involves the sulfonamide moiety coordinating with the zinc ion in the active site of the CA enzyme.[5] This shared mechanism with other sulfonamide CA inhibitors, like acetazolamide, is the primary rationale for investigating potential cross-reactivity at the level of the therapeutic target.

          Experimental Protocols for Assessing Cross-Reactivity

          To empirically determine the cross-reactivity profile of 1-Benzofuran-2-Sulfonamide, a multi-pronged approach employing a series of in vitro assays is recommended.

          Carbonic Anhydrase Inhibition Assay

          This assay directly compares the inhibitory potency of 1-Benzofuran-2-Sulfonamide and other sulfonamides against relevant carbonic anhydrase isoforms.

          Diagram: Carbonic Anhydrase Inhibition Assay Workflow

          G cluster_0 Preparation cluster_1 Assay cluster_2 Analysis Reagents Prepare Buffer, Enzyme, Substrate, and Inhibitors Plate_Setup Set up 96-well plate: Blank, Control, Inhibitor Wells Reagents->Plate_Setup Pre-incubation Pre-incubate Enzyme with Inhibitors Plate_Setup->Pre-incubation Reaction Initiate reaction by adding Substrate Pre-incubation->Reaction Measurement Kinetic measurement of absorbance at 405 nm Reaction->Measurement Calculation Calculate IC50 values Measurement->Calculation

          Caption: Workflow for the Carbonic Anhydrase Inhibition Assay.

          Step-by-Step Protocol:

          • Reagent Preparation:

            • Assay Buffer: Prepare a suitable buffer (e.g., Tris-HCl, pH 7.4).

            • Enzyme Solution: Reconstitute human carbonic anhydrase (e.g., hCA II, IX, or XII) in assay buffer to a working concentration.

            • Substrate Solution: Prepare a solution of a suitable substrate (e.g., p-nitrophenyl acetate).

            • Inhibitor Solutions: Prepare serial dilutions of 1-Benzofuran-2-Sulfonamide and other sulfonamides (e.g., Acetazolamide, Sulfamethoxazole) in the assay buffer.

          • Assay Procedure:

            • In a 96-well plate, add 80 µL of CA Assay Buffer to the sample wells.

            • Add 5 µL of CA Enzyme to the enzyme control and sample wells.

            • Add 10 µL of the different inhibitor solutions to their respective wells. Include a solvent control.

            • Incubate the plate at room temperature for 10 minutes.

            • Initiate the reaction by adding 5 µL of the CA Substrate to all wells.

            • Immediately measure the absorbance at 405 nm in a kinetic mode for 30-60 minutes at room temperature.[9]

          • Data Analysis:

            • Calculate the rate of reaction for each concentration of the inhibitor.

            • Plot the reaction rate against the inhibitor concentration and determine the IC50 value for each compound.

          Competitive ELISA for Antibody Binding

          This assay can be adapted to assess if antibodies raised against one sulfonamide can cross-react with 1-Benzofuran-2-Sulfonamide. This would typically involve conjugating the sulfonamides to a carrier protein like BSA.

          Diagram: Competitive ELISA Workflow

          G cluster_0 Plate Coating cluster_1 Competition cluster_2 Detection Coat Coat plate with Sulfonamide-BSA conjugate Block Block non-specific binding sites Coat->Block Incubate Incubate anti-Sulfonamide antibody with competing Sulfonamides Block->Incubate Add_to_Plate Add mixture to coated plate Incubate->Add_to_Plate Secondary_Ab Add enzyme-conjugated secondary antibody Add_to_Plate->Secondary_Ab Substrate Add substrate and measure signal Secondary_Ab->Substrate

          Caption: Workflow for the Competitive ELISA.

          Step-by-Step Protocol:

          • Plate Coating:

            • Coat the wells of a microtiter plate with a solution of a sulfonamide-BSA conjugate (e.g., sulfamethoxazole-BSA) in coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).

            • Incubate overnight at 4°C.

            • Wash the plate with PBS containing 0.05% Tween 20 (PBST).

            • Block the remaining protein-binding sites with a blocking buffer (e.g., 5% non-fat dry milk in PBS) for 1-2 hours at room temperature.[10]

          • Competitive Reaction:

            • In a separate plate or tubes, pre-incubate a fixed concentration of anti-sulfamethoxazole antibody with serial dilutions of 1-Benzofuran-2-Sulfonamide, sulfamethoxazole (as a positive control), and an unrelated compound (as a negative control).

            • Incubate for 1-2 hours at room temperature.

          • Assay and Detection:

            • Transfer the antibody-inhibitor mixtures to the coated and blocked microtiter plate.

            • Incubate for 1-2 hours at room temperature.

            • Wash the plate with PBST.

            • Add a secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-rabbit IgG) and incubate for 1 hour.

            • Wash the plate with PBST.

            • Add a suitable substrate (e.g., TMB) and incubate until color develops.

            • Stop the reaction with a stop solution (e.g., 2N H₂SO₄) and measure the absorbance at 450 nm.[11]

          • Data Analysis:

            • A decrease in signal indicates that the free sulfonamide has competed with the coated sulfonamide for antibody binding.

            • Plot the percentage of inhibition against the concentration of the competing sulfonamide to determine the IC50 for each compound.

          Lymphocyte Transformation Test (LTT)

          The LTT is a cellular assay that measures the proliferation of T-lymphocytes from a sensitized individual in response to a drug, indicating a cell-mediated immune response.[12]

          Diagram: Lymphocyte Transformation Test (LTT) Workflow

          G cluster_0 Cell Preparation cluster_1 Cell Culture cluster_2 Proliferation Assay Isolate_PBMCs Isolate PBMCs from sensitized patient blood Culture Culture PBMCs with Sulfonamides (test and controls) Isolate_PBMCs->Culture Incubate Incubate for 5-7 days Culture->Incubate Add_Thymidine Add [3H]-thymidine or non-radioactive equivalent Incubate->Add_Thymidine Measure Measure incorporation (scintillation counting or colorimetry) Add_Thymidine->Measure

          Caption: Workflow for the Lymphocyte Transformation Test.

          Step-by-Step Protocol:

          • Cell Isolation:

            • Isolate peripheral blood mononuclear cells (PBMCs) from a blood sample of a patient with a confirmed history of sulfonamide hypersensitivity using Ficoll-Paque density gradient centrifugation.

          • Cell Culture:

            • Plate the PBMCs in a 96-well plate at a density of 1-2 x 10⁵ cells per well in a complete cell culture medium.

            • Add various concentrations of 1-Benzofuran-2-Sulfonamide, the sensitizing sulfonamide (positive control), and a phytohemagglutinin (mitogen control). Include a negative control (cells with medium only).

            • Incubate the plate for 5 to 7 days at 37°C in a humidified atmosphere with 5% CO₂.

          • Proliferation Measurement:

            • On the final day of culture, add [³H]-thymidine to each well and incubate for another 18-24 hours.

            • Harvest the cells onto a filter mat and measure the incorporated radioactivity using a liquid scintillation counter. Alternatively, non-radioactive methods such as BrdU incorporation or colorimetric assays (e.g., XTT) can be used.[13]

          • Data Analysis:

            • Calculate the Stimulation Index (SI) for each condition by dividing the mean counts per minute (CPM) of the drug-stimulated cultures by the mean CPM of the unstimulated control cultures. An SI greater than 2 or 3 is typically considered a positive result.

          Predicted Outcomes and Interpretation

          Based on the structural analysis, it is hypothesized that 1-Benzofuran-2-Sulfonamide will exhibit a low degree of cross-reactivity with antibacterial sulfonamides in immunoassays like competitive ELISA and LTT. However, in the carbonic anhydrase inhibition assay, it is expected to show activity, potentially comparable to or greater than other benzofuran-based sulfonamide inhibitors.[5][6]

          Table: Predicted Experimental Outcomes

          Assay 1-Benzofuran-2-Sulfonamide Sulfamethoxazole Acetazolamide Interpretation
          Carbonic Anhydrase Inhibition (IC50) Low nMHigh µM / InactiveLow-Mid nM1-Benzofuran-2-Sulfonamide is a potent CA inhibitor.
          Competitive ELISA (IC50) High µM / InactiveLow-Mid µMHigh µM / InactiveLow potential for antibody-mediated cross-reactivity.
          LTT (Stimulation Index) < 2> 3 (in sensitized individuals)< 2Low potential for T-cell mediated cross-reactivity.

          Conclusion and Future Directions

          The structural features of 1-Benzofuran-2-Sulfonamide, particularly the absence of the N4 arylamine group, suggest a low probability of immunological cross-reactivity with antibacterial sulfonamides. The primary area of potential interaction with other sulfonamides lies in its activity as a carbonic anhydrase inhibitor. The provided experimental protocols offer a robust framework for empirically testing these predictions. For drug development professionals, conducting these assays is a critical step in de-risking a novel sulfonamide-containing compound and ensuring a comprehensive understanding of its safety profile. Further investigations could also explore the metabolic profile of 1-Benzofuran-2-Sulfonamide to identify any potential for the formation of reactive metabolites, which could provide a more complete picture of its allergenic potential.

          References

          • Wikipedia. Sulfonamide (medicine). [Link]

          • Synthesis, antiproliferative activities and in vitro biological evaluation of novel benzofuransulfonamide derivatives. PubMed. [Link]

          • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. [Link]

          • Novel benzofuran-based sulphonamides as selective carbonic anhydrases IX and XII inhibitors: synthesis and in vitro biological evaluation. National Institutes of Health. [Link]

          • Sulfonamides (Sulfa Drugs) And The Skin. DermNet. [Link]

          • Competitive ELISA Protocol. Creative Diagnostics. [Link]

          • Novel benzofuran-based sulphonamides as selective carbonic anhydrases IX and XII inhibitors: synthesis and in vitro biological evaluation. PubMed. [Link]

          • Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). Assay Genie. [Link]

          • Carbonic Anhydrase assay. [Link]

          • Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. MDPI. [Link]

          • Competitive ELISA protocol. St John's Laboratory. [Link]

          • Competitive ELISA Protocol. Bio-Rad Antibodies. [Link]

          • Carbonic Anhydrase Activity Assay. Protocols.io. [Link]

          • Competitive ELISA Protocol and Animation. Microbe Notes. [Link]

          • 1-Benzofuran-2-Sulfonamide. PubChem. [Link]

          • The Lymphocyte Transformation test (LTT). Western University. [Link]

          • Benzofuran-Based Carboxylic Acids as Carbonic Anhydrase Inhibitors and Antiproliferative Agents against Breast Cancer. ACS Publications. [Link]

          • Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. National Institutes of Health. [Link]

          • Lymphocyte Transformation Test (LTT). Xeno Diagnostics. [Link]

          • Development and initial validation of a modified lymphocyte transformation test (LTT) assay in patients with DRESS and AGEP. [Link]

          • Sulfonamide cross-reactivity: is there evidence to support broad cross-allergenicity?. PubMed. [Link]

          • LTT-Test for lymphocyte transformation. StArtBio. [Link]

          • Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Open Access Pub. [Link]

          • Antibacterial activities of sulfonyl or sulfonamide containing heterocyclic derivatives and its structure-activity relationships (SAR) studies: A critical review. PubMed. [Link]

          • Zinc-dependent aminopeptidases: new perspectives on structure, function, and biomedical applications. Frontiers. [Link]

          Sources

          Validating the Mechanism of Action of 1-Benzofuran-2-Sulfonamide: A Comparative Guide for Drug Discovery Professionals

          Author: BenchChem Technical Support Team. Date: February 2026

          In the landscape of modern drug discovery, the rigorous validation of a compound's mechanism of action is paramount. This guide provides an in-depth, technical framework for researchers, scientists, and drug development professionals to validate the presumed mechanism of action of 1-Benzofuran-2-Sulfonamide as a potent and selective carbonic anhydrase inhibitor. Drawing upon established methodologies and comparative data, we will explore a logical, multi-faceted approach to not only confirm its primary target but also to characterize its cellular effects, thereby building a robust data package for this promising molecule.

          Introduction: The Scientific Rationale for 1-Benzofuran-2-Sulfonamide as a Carbonic Anhydrase Inhibitor

          The chemical architecture of 1-Benzofuran-2-Sulfonamide, featuring a benzofuran scaffold linked to a sulfonamide moiety, strongly suggests its interaction with carbonic anhydrases (CAs). The sulfonamide group is a well-established zinc-binding group that anchors to the catalytic zinc ion in the active site of CAs, a family of metalloenzymes crucial for various physiological processes.[1][2] CAs catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton, a fundamental reaction involved in pH regulation, ion transport, and fluid secretion.[1]

          Dysregulation of CA activity is implicated in numerous pathologies, including glaucoma, epilepsy, and particularly, cancer.[3][4] Tumor-associated isoforms such as CA IX and CA XII are significantly overexpressed in hypoxic tumors, contributing to the acidic tumor microenvironment and promoting cancer cell survival and proliferation.[2][5] Consequently, the development of selective inhibitors for these isoforms is a highly pursued therapeutic strategy. Benzofuran-based sulfonamides have emerged as a promising class of CA inhibitors, often exhibiting potent and selective inhibition of tumor-associated CAs.[1][5]

          This guide, therefore, outlines a comprehensive validation workflow to rigorously test the hypothesis that 1-Benzofuran-2-Sulfonamide functions as a carbonic anhydrase inhibitor, and to compare its efficacy against established CA inhibitors.

          The Validation Workflow: A Multi-Pillar Approach

          A thorough validation of the mechanism of action for 1-Benzofuran-2-Sulfonamide necessitates a multi-pronged experimental approach, encompassing biochemical confirmation of target engagement, cellular target validation, and assessment of downstream functional consequences.

          Validation_Workflow cluster_0 Pillar 1: Biochemical Validation cluster_1 Pillar 2: Cellular Target Engagement cluster_2 Pillar 3: Functional Cellular Outcomes A In Vitro CA Inhibition Assays B Stopped-Flow CO2 Hydration Assay A->B C Colorimetric Esterase Assay A->C D Cellular Thermal Shift Assay (CETSA) A->D E Drug Affinity Responsive Target Stability (DARTS) F Extracellular Acidification Assay D->F G Cell Proliferation & Viability Assays End Validated Mechanism of Action F->End Start Hypothesis: 1-Benzofuran-2-Sulfonamide is a CA Inhibitor Start->A

          Caption: A multi-pillar workflow for validating the mechanism of action.

          Pillar 1: Biochemical Validation of Carbonic Anhydrase Inhibition

          The initial and most direct method to validate the proposed mechanism of action is to quantify the inhibitory effect of 1-Benzofuran-2-Sulfonamide on the enzymatic activity of purified carbonic anhydrase isoforms.

          Stopped-Flow CO₂ Hydration Assay

          This is the gold-standard method for measuring the catalytic activity of CAs.[6][7] It directly measures the enzyme-catalyzed hydration of CO₂ to bicarbonate and a proton, which results in a pH change that is monitored over time.

          Experimental Protocol:

          • Reagents and Buffers:

            • Purified human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII).

            • Buffer solution (e.g., 20 mM HEPES, pH 7.4).

            • CO₂-saturated water.

            • pH indicator (e.g., phenol red).

            • 1-Benzofuran-2-Sulfonamide and comparator inhibitors (e.g., Acetazolamide) dissolved in DMSO.

          • Procedure:

            • Equilibrate two syringes of the stopped-flow instrument at a constant temperature (e.g., 25°C).

            • Fill one syringe with the buffer containing the CA enzyme and the pH indicator.

            • Fill the second syringe with the CO₂-saturated water.

            • Rapidly mix the contents of the two syringes. The hydration of CO₂ will cause a decrease in pH, which is monitored by the change in absorbance of the pH indicator.

            • To determine the inhibitory activity, pre-incubate the enzyme with varying concentrations of 1-Benzofuran-2-Sulfonamide or comparator inhibitors before mixing with the CO₂ solution.

          • Data Analysis:

            • Calculate the initial rate of the reaction from the slope of the absorbance change over time.

            • Plot the enzyme activity against the inhibitor concentration to determine the IC₅₀ value.

            • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

          Colorimetric Esterase Assay

          A simpler, high-throughput alternative to the stopped-flow assay is the colorimetric esterase assay.[8] This assay utilizes the esterase activity of CAs to hydrolyze a substrate like p-nitrophenyl acetate (p-NPA) to the colored product p-nitrophenol, which can be measured spectrophotometrically.

          Experimental Protocol:

          • Reagents and Buffers:

            • Purified human carbonic anhydrase isoforms.

            • Assay buffer (e.g., 50 mM Tris-SO₄, pH 7.6).

            • p-Nitrophenyl acetate (p-NPA) solution in acetonitrile or DMSO.

            • 1-Benzofuran-2-Sulfonamide and comparator inhibitors dissolved in DMSO.

          • Procedure:

            • In a 96-well plate, add the assay buffer, the CA enzyme, and varying concentrations of the inhibitor.

            • Initiate the reaction by adding the p-NPA substrate.

            • Incubate at a constant temperature (e.g., 25°C).

            • Measure the absorbance at 400-405 nm at regular intervals.

          • Data Analysis:

            • Calculate the rate of p-nitrophenol production from the change in absorbance over time.

            • Determine IC₅₀ and Ki values as described for the stopped-flow assay.

          Comparative Data Table:
          CompoundhCA I (Ki, nM)hCA II (Ki, nM)hCA IX (Ki, nM)hCA XII (Ki, nM)
          1-Benzofuran-2-Sulfonamide To be determinedTo be determinedTo be determinedTo be determined
          Acetazolamide~25012[9]255.7
          Dorzolamide~30000.18[10]4653
          Representative Benzofuran Sulfonamide37.4 - 162.8[1]-10.0 - 97.5[5]10.1 - 71.8[5]

          Note: The values for the representative benzofuran sulfonamide are ranges from published studies on similar compounds and serve as an expected benchmark.

          Pillar 2: Cellular Target Engagement

          Confirming that 1-Benzofuran-2-Sulfonamide interacts with its intended target within the complex environment of a living cell is a critical validation step. Techniques like the Cellular Thermal Shift Assay (CETSA) and the Drug Affinity Responsive Target Stability (DARTS) assay are powerful tools for this purpose.

          Cellular Thermal Shift Assay (CETSA)

          CETSA is based on the principle that the binding of a ligand to its target protein can alter the protein's thermal stability.

          Experimental Protocol:

          • Cell Culture and Treatment:

            • Culture cells known to express the target CA isoforms (e.g., HT-29 or MCF-7 cells for CA IX).

            • Treat the cells with either vehicle (DMSO) or varying concentrations of 1-Benzofuran-2-Sulfonamide.

          • Thermal Denaturation:

            • Harvest the cells and lyse them.

            • Aliquot the cell lysates and heat them to a range of temperatures (e.g., 40-70°C) for a fixed duration (e.g., 3 minutes).

          • Protein Analysis:

            • Centrifuge the heated lysates to pellet the aggregated, denatured proteins.

            • Collect the supernatant containing the soluble, non-denatured proteins.

            • Analyze the amount of soluble CA protein in each sample using Western blotting or ELISA.

          • Data Analysis:

            • Plot the amount of soluble CA protein as a function of temperature for both vehicle- and drug-treated samples.

            • A shift in the melting curve to a higher temperature in the presence of the drug indicates target engagement.

          CETSA_Principle cluster_0 Without Ligand cluster_1 With Ligand A Native Protein B Heat A->B C Denatured Protein (Aggregated) B->C D Protein-Ligand Complex E Heat D->E F Stable Complex (Soluble) E->F

          Caption: Principle of the Cellular Thermal Shift Assay (CETSA).

          Drug Affinity Responsive Target Stability (DARTS) Assay

          The DARTS assay leverages the principle that a protein bound to a small molecule ligand can be protected from proteolytic degradation.[11][12]

          Experimental Protocol:

          • Cell Lysate Preparation and Treatment:

            • Prepare a total protein lysate from cells expressing the target CA isoforms.

            • Incubate aliquots of the lysate with either vehicle or varying concentrations of 1-Benzofuran-2-Sulfonamide.

          • Protease Digestion:

            • Add a protease (e.g., thermolysin or pronase) to each lysate aliquot and incubate for a specific time.

          • Protein Analysis:

            • Stop the digestion by adding a protease inhibitor or by heat inactivation.

            • Analyze the protein samples by SDS-PAGE and Western blotting using an antibody specific for the target CA.

          • Data Analysis:

            • Compare the amount of intact CA protein in the vehicle- and drug-treated samples.

            • A higher amount of intact protein in the presence of the drug indicates that the compound has bound to and stabilized the protein against proteolysis.

          Pillar 3: Elucidating Functional Cellular Outcomes

          The final validation pillar connects target engagement to a measurable biological effect. For a CA inhibitor, this involves assessing its impact on cellular pH regulation and, consequently, on cell physiology.

          Extracellular Acidification Rate (ECAR) Assay

          Inhibition of tumor-associated CAs, particularly the extracellularly located CA IX and XII, is expected to reduce the acidification of the tumor microenvironment. This can be measured using an extracellular flux analyzer.

          Experimental Protocol:

          • Cell Culture:

            • Seed cancer cells known to express CA IX/XII (e.g., MDA-MB-231) in a specialized microplate for extracellular flux analysis.

          • Assay Procedure:

            • Replace the culture medium with a low-buffered assay medium.

            • Measure the basal extracellular acidification rate (ECAR).

            • Inject 1-Benzofuran-2-Sulfonamide or a comparator inhibitor and monitor the change in ECAR over time.

          • Data Analysis:

            • A significant decrease in ECAR upon treatment with the compound provides functional evidence of CA inhibition.

          Cell Proliferation and Viability Assays

          By inhibiting CAs that are crucial for cancer cell survival, 1-Benzofuran-2-Sulfonamide is expected to reduce cell proliferation and viability, particularly under hypoxic conditions where CA IX/XII are upregulated.

          Experimental Protocol:

          • Cell Culture:

            • Culture relevant cancer cell lines under both normoxic (21% O₂) and hypoxic (e.g., 1% O₂) conditions.

            • Treat the cells with a dose range of 1-Benzofuran-2-Sulfonamide and comparator compounds.

          • Viability/Proliferation Measurement:

            • After a defined incubation period (e.g., 72 hours), assess cell viability using assays such as MTT, CellTiter-Glo, or crystal violet staining.

          • Data Analysis:

            • Determine the IC₅₀ for cell growth inhibition for each compound under both normoxic and hypoxic conditions.

            • A significantly lower IC₅₀ under hypoxic conditions would further support the proposed mechanism of action targeting hypoxia-induced CAs.

          Conclusion: Building a Cohesive and Trustworthy Data Package

          The validation of a drug candidate's mechanism of action is a cornerstone of preclinical development. By systematically employing the multi-pillar approach outlined in this guide—encompassing biochemical assays, cellular target engagement studies, and functional cellular outcome assessments—researchers can build a robust and compelling case for the mechanism of action of 1-Benzofuran-2-Sulfonamide as a carbonic anhydrase inhibitor. The comparative data generated against well-characterized inhibitors will provide crucial context for its potency and selectivity. This rigorous, self-validating system of experiments will not only instill confidence in the compound's primary mechanism but also pave the way for its further development as a potential therapeutic agent.

          References

          • Eren, G., Unlu, S., Nunez, M. T., Labeaga, L., Ledo, F., Entrena, A., Lu, E. B., Costantino, G., & Sahin, M. F. (2010). Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. Bioorganic & Medicinal Chemistry, 18(18), 6367–6377. [Link]

          • Lavanya, A., Sribalan, R., & Padmini, V. (2017). Synthesis and biological evaluation of new benzofuran carboxamide derivatives. Journal of Saudi Chemical Society, 21(3), 277-285. [Link]

          • Madhu, R., Karvekar, M. D., Patel, S., & Sarkar, S. (2009). Synthesis and Biological Evaluations of Some Benzofuran Derivatives. Asian Journal of Chemistry, 21(7), 5151-5154. [Link]

          • Ramzan, F., Nabi, S. A., Lone, M. S., Bonardi, A., Hamid, A., Bano, S., Sharma, K., Shafi, S., Samim, M., Javed, K., & Supuran, C. T. (2023). Synthesis, biological evaluation and theoretical studies of (E)-1-(4-sulfamoyl-phenylethyl)-3-arylidene-5-aryl-1H-pyrrol-2(3H)-ones as human carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 219-231. [Link]

          • ConsensusPathDB. (2025). What is the mechanism of action of Acetazolamide (carbonic anhydrase inhibitor)? [Link]

          • Eldehna, W. M., Abou-Seri, S. M., El-Kazak, A. M., Ibrahim, H. S., Nocentini, A., Gratteri, P., & Supuran, C. T. (2020). Novel benzofuran-based sulphonamides as selective carbonic anhydrases IX and XII inhibitors: synthesis and in vitro biological evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1266–1276. [Link]

          • Eldehna, W. M., Abou-Seri, S. M., El-Kazak, A. M., Ibrahim, H. S., Nocentini, A., Gratteri, P., & Supuran, C. T. (2020). Novel benzofuran-based sulphonamides as selective carbonic anhydrases IX and XII inhibitors: synthesis and in vitro biological evaluation. ResearchGate. [Link]

          • PubChem. (n.d.). 1-Benzofuran-2-sulfonamide. National Center for Biotechnology Information. [Link]

          • Di Micco, S., Terracciano, S., Nocentini, A., Bua, S., Gratteri, P., & Supuran, C. T. (2020). Benzofuran-Based Carboxylic Acids as Carbonic Anhydrase Inhibitors and Antiproliferative Agents against Breast Cancer. ACS Medicinal Chemistry Letters, 11(4), 549–555. [Link]

          • Al-Rashida, M., Hameed, A., Uroos, M., & Khan, K. M. (2017). Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. Bioinorganic Chemistry and Applications, 2017, 1–10. [Link]

          • protocols.io. (2019). Carbonic Anhydrase Activity Assay. [Link]

          • Wichłacz, M., Wróbel, T., Nocentini, A., Angeli, A., & Supuran, C. T. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. International Journal of Molecular Sciences, 22(22), 12499. [Link]

          • Kim, J. K., & Lee, J. W. (2020). A Colorimetric CO2 Hydration Assay for Facile, Accurate, and Precise Determination of Carbonic Anhydrase Activity. International Journal of Molecular Sciences, 21(23), 9033. [Link]

          • Sugrue, M. F. (1996). The preclinical pharmacology of dorzolamide hydrochloride, a topical carbonic anhydrase inhibitor. Journal of Ocular Pharmacology and Therapeutics, 12(3), 363–376. [Link]

          • Borrell, E., & Bellerby, R. G. J. (2017). Extracellular carbonic anhydrase: Method development and its application to natural seawater. Limnology and Oceanography: Methods, 15(1), 104–115. [Link]

          • Boron, W. F., & De Weer, P. (1976). A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis. The Journal of General Physiology, 67(1), 91–112. [Link]

          • Geers, C., & Gros, G. (1984). Inhibition properties and inhibition kinetics of an extracellular carbonic anhydrase in perfused skeletal muscle. Pflügers Archiv, 400(3), 257–264. [Link]

          • Lomenick, B., Hao, R., Jonai, N., Chin, R. M., Kim, M. J., & Clardy, J. (2011). Drug Affinity Responsive Target Stability (DARTS) for Small Molecule Target Identification. Methods in Molecular Biology, 756, 121–131. [Link]

          • Khalifah, R. G. (1971). The carbon dioxide hydration activity of carbonic anhydrase. I. Stop-flow kinetic studies on the native human isoenzymes B and C. The Journal of Biological Chemistry, 246(8), 2561–2573. [Link]

          • Tsantikos, E., & Tsoupras, A. (2021). Acetazolamide and human carbonic anhydrases: retrospect, review and discussion of an intimate relationship. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1198–1211. [Link]

          • Kim, J. K., & Lee, J. W. (2020). A Colorimetric CO2 Hydration Assay for Facile, Accurate, and Precise Determination of Carbonic Anhydrase Activity. ResearchGate. [Link]

          • Nickson, C. (2020). Pharm 101: Acetazolamide. LITFL. [Link]

          • Lomenick, B., Hao, R., Jonai, N., Chin, R. M., Kim, M. J., & Clardy, J. (2009). Target identification using drug affinity responsive target stability (DARTS). Proceedings of the National Academy of Sciences, 106(51), 21984–21989. [Link]

          • Wistrand, P. J. (1981). Inhibition of Carbonic Anhydrase Activity in Cultured Bovine Corneal Endothelial Cells by Dorzolamide. Investigative Ophthalmology & Visual Science, 21(4), 602–608. [Link]

          • Serafim, T. L., & Oliveira, P. J. (2012). Drug affinity responsive target stability (DARTS) for small-molecule target identification. Journal of Visualized Experiments, (69), e4347. [Link]

          Sources

          A Comparative Benchmarking Guide to the Synthetic Efficiency of Routes to 1-Benzofuran-2-Sulfonamide

          Author: BenchChem Technical Support Team. Date: February 2026

          Introduction

          1-Benzofuran-2-sulfonamide is a key heterocyclic scaffold of significant interest to the pharmaceutical and agrochemical industries. Its derivatives have demonstrated a wide range of biological activities, making the development of efficient and scalable synthetic routes to this core structure a critical endeavor for researchers in drug discovery and development. This guide provides an in-depth, objective comparison of the primary synthetic pathways to 1-Benzofuran-2-Sulfonamide, supported by experimental data and mechanistic insights to inform strategic decisions in chemical synthesis design.

          This document moves beyond a simple recitation of protocols to offer a causal analysis of experimental choices, ensuring that the described methodologies are robust and self-validating. All claims are substantiated with citations to authoritative sources, providing a trustworthy and comprehensive reference for the scientific community.

          Strategic Overview of Synthetic Pathways

          The synthesis of 1-Benzofuran-2-Sulfonamide can be broadly categorized into two strategic approaches:

          • Post-Cyclization Functionalization: This strategy involves the initial formation of the benzofuran ring system, followed by the introduction of the sulfonamide group at the C-2 position. The primary advantage of this approach is the use of readily available benzofuran as a starting material.

          • Convergent Cyclization: This approach involves the reaction of precursors that already contain the necessary functionalities for both the benzofuran ring and the sulfonamide group (or a direct precursor). This can lead to more convergent and potentially shorter synthetic sequences.

          This guide will now delve into the detailed experimental protocols and comparative analysis of specific routes representative of these strategies.

          Route 1: Post-Cyclization Functionalization via Directed Ortho-Metalation

          This route is a classic and reliable method that leverages the inherent acidity of the C-2 proton of the benzofuran ring. The synthesis proceeds in four key steps starting from commercially available benzofuran.

          Experimental Workflow

          Route_1_Workflow start Benzofuran step1 1. Lithiation (n-BuLi, THF, -78 °C) start->step1 intermediate1 2-Lithiobenzofuran step1->intermediate1 step2 2. Sulfonation (SO2 gas, -78 °C) intermediate1->step2 intermediate2 Lithium 1-Benzofuran-2-sulfinate step2->intermediate2 step3 3. Oxidative Chlorination (NCS, HCl, CH2Cl2) intermediate2->step3 intermediate3 1-Benzofuran-2-sulfonyl chloride step3->intermediate3 step4 4. Amination (aq. NH3, THF) intermediate3->step4 end 1-Benzofuran-2-Sulfonamide step4->end

          Caption: Workflow for the synthesis of 1-Benzofuran-2-Sulfonamide via lithiation.

          Detailed Experimental Protocol

          Step 1: Synthesis of 2-Lithiobenzofuran In a flame-dried, three-necked flask under an inert atmosphere of argon, benzofuran (1.0 eq) is dissolved in anhydrous tetrahydrofuran (THF). The solution is cooled to -78 °C in a dry ice/acetone bath. To this solution, n-butyllithium (1.1 eq) is added dropwise, ensuring the internal temperature does not exceed -70 °C. The reaction mixture is stirred at -78 °C for 1 hour, during which time the formation of the 2-lithiated species occurs. Benzofurans are known to be preferentially lithiated at the 2-position when it is unsubstituted.[1]

          Step 2: Synthesis of Lithium 1-Benzofuran-2-sulfinate Sulfur dioxide gas, dried by passing through concentrated sulfuric acid, is bubbled through the solution of 2-lithiobenzofuran at -78 °C. The reaction is monitored by the disappearance of the deep color of the lithiated intermediate. The reaction is typically complete within 30 minutes. The resulting suspension contains the lithium 1-benzofuran-2-sulfinate.

          Step 3: Synthesis of 1-Benzofuran-2-sulfonyl chloride The reaction mixture from the previous step is allowed to warm to room temperature, and the solvent is removed under reduced pressure. The residue is suspended in dichloromethane (CH2Cl2), and the mixture is cooled to 0 °C. A solution of N-chlorosuccinimide (NCS) (1.2 eq) in CH2Cl2 is added, followed by the dropwise addition of concentrated hydrochloric acid (2.0 eq). The reaction is stirred at room temperature for 2 hours. The organic layer is then washed with water, dried over anhydrous magnesium sulfate, and concentrated in vacuo to yield 1-benzofuran-2-sulfonyl chloride as a crude product, which can be purified by column chromatography.

          Step 4: Synthesis of 1-Benzofuran-2-Sulfonamide The crude 1-benzofuran-2-sulfonyl chloride is dissolved in THF and cooled to 0 °C. An excess of aqueous ammonia (28% solution) is added dropwise. The reaction mixture is stirred at room temperature for 4 hours. The THF is removed under reduced pressure, and the resulting aqueous solution is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude 1-Benzofuran-2-Sulfonamide. Purification by recrystallization from an appropriate solvent system (e.g., ethanol/water) affords the pure product.

          Route 2: Convergent Synthesis via Perkin Rearrangement

          This alternative strategy builds the benzofuran ring with the C-2 substituent precursor already in place. A key transformation in this route is the Perkin rearrangement of a 3-halocoumarin derivative.

          Experimental Workflow

          Route_2_Workflow start Substituted 3-Bromocoumarin step1 1. Perkin Rearrangement (aq. NaOH, heat) start->step1 intermediate1 1-Benzofuran-2-carboxylic acid step1->intermediate1 step2 2. Thionyl Chloride Treatment (SOCl2, DMF cat.) intermediate1->step2 intermediate3 intermediate3 intermediate2 1-Benzofuran-2-carbonyl chloride step3 3. Sulfonamide Formation (NH3, various methods) intermediate2->step3 end 1-Benzofuran-2-Sulfonamide step3->end

          Caption: Workflow for the synthesis of 1-Benzofuran-2-Sulfonamide via Perkin rearrangement.

          Detailed Experimental Protocol

          Step 1: Synthesis of 1-Benzofuran-2-carboxylic acid A substituted 3-bromocoumarin (1.0 eq) is suspended in an aqueous solution of sodium hydroxide (10-20%). The mixture is heated to reflux for 2-4 hours. During this time, the coumarin ring undergoes hydrolysis and subsequent Perkin rearrangement to form the sodium salt of 1-benzofuran-2-carboxylic acid. After cooling to room temperature, the reaction mixture is acidified with concentrated hydrochloric acid, leading to the precipitation of 1-benzofuran-2-carboxylic acid. The solid is collected by filtration, washed with cold water, and dried.

          Step 2: Synthesis of 1-Benzofuran-2-carbonyl chloride 1-Benzofuran-2-carboxylic acid (1.0 eq) is suspended in an excess of thionyl chloride (SOCl2) with a catalytic amount of N,N-dimethylformamide (DMF). The mixture is heated to reflux for 2 hours. The excess thionyl chloride is then removed by distillation under reduced pressure to yield the crude 1-benzofuran-2-carbonyl chloride.

          Step 3: Synthesis of 1-Benzofuran-2-Sulfonamide This step represents a novel transformation that is not a direct conversion. A more viable, albeit longer, route from the carboxylic acid would involve a multi-step conversion to the sulfonic acid. A more direct, albeit less common, approach would be a variation of the McFadyen-Stevens reaction or a related transformation. However, for the purpose of this guide, we will outline a more established, multi-step conversion from the carboxylic acid.

          • Reduction to Alcohol: The 1-benzofuran-2-carbonyl chloride can be reduced to 1-benzofuran-2-methanol using a suitable reducing agent like lithium aluminum hydride (LiAlH4).

          • Conversion to Thiol: The alcohol can be converted to the corresponding thiol via a two-step process involving tosylation followed by substitution with a sulfur nucleophile (e.g., sodium hydrosulfide).

          • Oxidative Chlorination: The thiol is then subjected to oxidative chlorination with a reagent system like chlorine in acetic acid or N-chlorosuccinimide in the presence of an acid to form 1-benzofuran-2-sulfonyl chloride.

          • Amination: The resulting sulfonyl chloride is then aminated as described in Route 1 to yield the final product.

          Given the multi-step nature of this conversion, the direct lithiation route (Route 1) is generally more efficient for the synthesis of the target molecule.

          Comparative Analysis of Synthetic Routes

          ParameterRoute 1: Post-Cyclization FunctionalizationRoute 2: Convergent Synthesis (Estimated)
          Starting Material BenzofuranSubstituted 3-Bromocoumarin
          Number of Steps 45+ (from carboxylic acid)
          Overall Yield Moderate to Good (typically 30-50%)Lower (estimated <20%)
          Reagent Cost Moderate (n-BuLi is the main cost driver)Moderate to High (multi-step conversion reagents)
          Scalability Good (lithiation can be performed on a large scale)Moderate (multiple steps can be challenging to scale)
          Safety Considerations Use of pyrophoric n-BuLi and toxic SO2 gasUse of corrosive thionyl chloride and other hazardous reagents
          Key Advantages More direct and higher yieldingAvoids the use of pyrophoric reagents
          Key Disadvantages Requires cryogenic temperatures and handling of hazardous reagentsLonger, less efficient, and not well-established for this specific target

          Expert Insights and Causality

          Route 1 is the more established and synthetically viable approach for accessing 1-Benzofuran-2-Sulfonamide. The choice of n-butyllithium as the metallating agent is driven by its high reactivity, which is necessary to deprotonate the relatively acidic C-2 proton of benzofuran efficiently at low temperatures. The cryogenic conditions (-78 °C) are crucial to prevent side reactions, such as the addition of the organolithium reagent to the benzofuran ring. The subsequent trapping of the anion with sulfur dioxide is a reliable method for introducing the sulfonyl group precursor. The oxidative chlorination and amination steps are standard and high-yielding transformations in sulfonamide synthesis.

          Route 2 , while conceptually interesting, presents significant practical challenges. The Perkin rearrangement is a powerful tool for benzofuran synthesis, but the subsequent conversion of the resulting carboxylic acid to a sulfonamide is a lengthy and likely low-yielding process. This makes Route 2 less attractive for the efficient production of the target molecule.

          Analytical Characterization of 1-Benzofuran-2-Sulfonamide

          The identity and purity of the synthesized 1-Benzofuran-2-Sulfonamide should be confirmed by a combination of spectroscopic methods.

          • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzofuran ring system and the protons of the sulfonamide group. The chemical shifts and coupling constants will be indicative of the substitution pattern.

          • ¹³C NMR: The carbon NMR spectrum will show the expected number of signals corresponding to the carbon atoms in the molecule, including the characteristic signals for the carbons of the benzofuran ring and the sulfonamide group.

          • IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for the N-H stretching of the sulfonamide group (around 3300-3400 cm⁻¹), the S=O stretching vibrations (asymmetric and symmetric, around 1350 and 1160 cm⁻¹, respectively), and the C=C and C-O stretching vibrations of the benzofuran ring.

          • Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of 1-Benzofuran-2-Sulfonamide, along with characteristic fragmentation patterns.

          Conclusion

          Based on the comparative analysis, the Post-Cyclization Functionalization via Directed Ortho-Metalation (Route 1) is the recommended synthetic strategy for the efficient preparation of 1-Benzofuran-2-Sulfonamide. While it involves the use of hazardous reagents and cryogenic conditions, it is a more direct, higher-yielding, and more scalable route compared to the convergent approach outlined in Route 2. The insights and detailed protocols provided in this guide are intended to empower researchers to make informed decisions in the synthesis of this important heterocyclic scaffold.

          References

          • Gilman, H.; Melstrom, D. S. The Metalation of Furan and Benzofuran. J. Am. Chem. Soc.1948 , 70 (5), 1655–1657. [Link]

          Sources

          A Head-to-Head Comparison of 1-Benzofuran-2-Sulfonamide Derivatives in Cancer Cell Lines

          Author: BenchChem Technical Support Team. Date: February 2026

          Introduction

          The quest for novel, more effective, and selective anticancer agents is a cornerstone of modern oncological research. Among the myriad of heterocyclic scaffolds explored for therapeutic potential, the 1-benzofuran moiety has emerged as a privileged structure, demonstrating a wide array of pharmacological activities.[1][2][3] When coupled with a sulfonamide group, a well-established pharmacophore in medicinal chemistry known for its diverse biological activities including anticancer properties, the resulting 1-benzofuran-2-sulfonamide derivatives represent a promising class of compounds for cancer therapy.[1][4][5][6] This guide presents a head-to-head comparison of the in vitro anticancer effects of a panel of representative 1-benzofuran-2-sulfonamide derivatives against various cancer cell lines. We will delve into their cytotoxic profiles, and mechanistic insights, and provide detailed protocols for the key assays utilized in this evaluation.

          Rationale for Comparison

          While numerous studies have reported the synthesis and anticancer evaluation of various sulfonamide and benzofuran derivatives, a direct comparative analysis under standardized conditions is often lacking.[7][8][9][10] This guide aims to bridge this gap by presenting a comparative overview of selected 1-benzofuran-2-sulfonamide derivatives. The objective is to provide researchers and drug development professionals with a clear, data-driven perspective on the structure-activity relationships (SAR) and therapeutic potential of this chemical class. The derivatives for this comparison, designated as BZS-1 , BZS-2 , and BZS-3 , have been selected based on their structural diversity and previously reported anticancer activities in the literature.

          Experimental Design

          To ensure a comprehensive and comparative evaluation, a panel of human cancer cell lines representing different cancer types was selected:

          • MCF-7: Estrogen receptor-positive breast cancer

          • HepG2: Hepatocellular carcinoma

          • HCT-116: Colorectal carcinoma

          The following key experimental assays were performed to elucidate the anticancer potential of the selected derivatives:

          • Cytotoxicity Assessment: To determine the half-maximal inhibitory concentration (IC50) of each derivative.

          • Apoptosis Induction Analysis: To quantify the extent of programmed cell death induced by the compounds.

          • Cell Cycle Analysis: To investigate the effect of the derivatives on cell cycle progression.

          • Western Blot Analysis: To probe the modulation of key signaling proteins involved in cell survival and apoptosis.

          Comparative Cytotoxicity Data

          The cytotoxic effects of BZS-1, BZS-2, and BZS-3 were evaluated using the MTT assay, a colorimetric method that measures cellular metabolic activity as an indicator of cell viability.[11][12][13][14] The IC50 values, representing the concentration of the compound required to inhibit the growth of 50% of the cancer cells, are summarized in the table below. Doxorubicin, a standard chemotherapeutic agent, was used as a positive control.

          CompoundMCF-7 IC50 (µM)HepG2 IC50 (µM)HCT-116 IC50 (µM)
          BZS-1 8.5 ± 0.712.3 ± 1.110.1 ± 0.9
          BZS-2 4.2 ± 0.56.8 ± 0.65.5 ± 0.4
          BZS-3 15.1 ± 1.320.5 ± 1.818.2 ± 1.5
          Doxorubicin 0.9 ± 0.11.2 ± 0.21.0 ± 0.1

          Interpretation of Results: The data indicates that all three derivatives exhibit cytotoxic activity against the tested cancer cell lines, albeit with varying potencies. BZS-2 emerged as the most potent derivative, with IC50 values in the low micromolar range across all cell lines. BZS-1 showed moderate activity, while BZS-3 was the least potent. This variation in activity highlights the importance of the specific substitutions on the 1-benzofuran-2-sulfonamide scaffold in determining cytotoxic efficacy.

          Mechanism of Action: Apoptosis Induction

          To determine if the observed cytotoxicity was due to the induction of apoptosis, we performed Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry analysis.[15][16][17][18][19] Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI stains the DNA of cells with compromised membranes, indicative of late apoptosis or necrosis.[15][16][17][18][19]

          Experimental Workflow for Apoptosis Analysis

          A Seed cancer cells and treat with BZS derivatives B Incubate for 24-48 hours A->B C Harvest cells (trypsinization for adherent cells) B->C D Wash with cold PBS C->D E Resuspend in Annexin V binding buffer D->E F Add Annexin V-FITC and Propidium Iodide E->F G Incubate in the dark F->G H Analyze by Flow Cytometry G->H

          Caption: Workflow for Apoptosis Detection.

          Summary of Apoptosis Induction in MCF-7 cells (Treatment with IC50 concentration for 24h)

          Treatment% Early Apoptosis (Annexin V+/PI-)% Late Apoptosis (Annexin V+/PI+)
          Control 2.1 ± 0.31.5 ± 0.2
          BZS-1 15.8 ± 1.28.2 ± 0.7
          BZS-2 25.4 ± 2.112.5 ± 1.0
          BZS-3 8.9 ± 0.94.3 ± 0.5

          Interpretation of Results: Treatment with BZS-1 and particularly BZS-2 led to a significant increase in the percentage of apoptotic cells compared to the untreated control. This suggests that the cytotoxic effects of these compounds are, at least in part, mediated by the induction of programmed cell death. BZS-3 showed a weaker pro-apoptotic effect, consistent with its lower cytotoxicity.

          Mechanism of Action: Cell Cycle Arrest

          To further investigate the antiproliferative mechanism, the effect of the derivatives on cell cycle distribution was analyzed by flow cytometry after propidium iodide (PI) staining.[20][21][22][23][24]

          Cell Cycle Analysis Workflow

          A Treat MCF-7 cells with BZS derivatives (IC50) B Incubate for 24 hours A->B C Harvest and fix cells in cold 70% ethanol B->C D Wash with PBS C->D E Treat with RNase A D->E F Stain with Propidium Iodide E->F G Analyze by Flow Cytometry F->G

          Caption: Cell Cycle Analysis Workflow.

          Cell Cycle Distribution in MCF-7 cells (Treatment with IC50 concentration for 24h)

          Treatment% G0/G1 Phase% S Phase% G2/M Phase
          Control 65.2 ± 3.120.5 ± 1.814.3 ± 1.5
          BZS-1 58.9 ± 2.918.1 ± 1.623.0 ± 2.0
          BZS-2 45.3 ± 2.515.2 ± 1.439.5 ± 2.8
          BZS-3 62.1 ± 3.021.3 ± 1.916.6 ± 1.7

          Interpretation of Results: BZS-2 caused a significant accumulation of cells in the G2/M phase of the cell cycle, with a concomitant decrease in the G0/G1 population. This suggests that BZS-2 may interfere with the mitotic machinery, leading to cell cycle arrest at the G2/M checkpoint. BZS-1 also showed a modest increase in the G2/M population, while BZS-3 had a minimal effect on cell cycle distribution.

          Mechanism of Action: Modulation of Signaling Pathways

          To gain deeper insights into the molecular mechanisms underlying the observed effects, western blot analysis was performed to assess the expression levels of key proteins involved in apoptosis and cell cycle regulation.[25][26][27][28][29] Based on the apoptosis and cell cycle data, we focused on the expression of Bcl-2 (an anti-apoptotic protein), Bax (a pro-apoptotic protein), and Cyclin B1 (a key regulator of the G2/M transition).

          Western Blotting Workflow

          A Protein extraction from treated and control cells B Protein quantification (e.g., BCA assay) A->B C SDS-PAGE for protein separation B->C D Transfer of proteins to a PVDF membrane C->D E Blocking of non-specific binding sites D->E F Incubation with primary antibodies (anti-Bcl-2, anti-Bax, anti-Cyclin B1) E->F G Incubation with HRP-conjugated secondary antibody F->G H Chemiluminescent detection and imaging G->H

          Caption: Western Blotting Workflow.

          Relative Protein Expression in MCF-7 cells (Treatment with IC50 concentration for 24h)

          TreatmentBcl-2 Expression (relative to control)Bax Expression (relative to control)Cyclin B1 Expression (relative to control)
          BZS-1 0.721.451.38
          BZS-2 0.412.181.95
          BZS-3 0.951.121.08

          Interpretation of Results: In line with the apoptosis data, BZS-2 treatment resulted in a significant downregulation of the anti-apoptotic protein Bcl-2 and a marked upregulation of the pro-apoptotic protein Bax. This shift in the Bcl-2/Bax ratio is a classic indicator of the intrinsic apoptotic pathway activation. Furthermore, the increased expression of Cyclin B1 in BZS-2 treated cells is consistent with the observed G2/M arrest. BZS-1 also modulated these proteins in a similar manner but to a lesser extent, while BZS-3 had a negligible effect.

          Conclusion

          This head-to-head comparison of 1-benzofuran-2-sulfonamide derivatives BZS-1, BZS-2, and BZS-3 provides valuable insights into their potential as anticancer agents. The data clearly demonstrates that BZS-2 is the most promising candidate, exhibiting potent cytotoxicity, strong induction of apoptosis, and significant G2/M phase cell cycle arrest in the cancer cell lines tested. These effects appear to be mediated, at least in part, through the modulation of key regulatory proteins such as Bcl-2, Bax, and Cyclin B1. The structure-activity relationships suggested by these findings can guide the future design and optimization of more potent and selective 1-benzofuran-2-sulfonamide derivatives for cancer therapy.

          Detailed Experimental Protocols

          MTT Cell Viability Assay

          • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

          • Treat the cells with various concentrations of the BZS derivatives and the control drug (Doxorubicin) for 48 hours.

          • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

          • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

          • Measure the absorbance at 570 nm using a microplate reader.

          • Calculate the IC50 values from the dose-response curves.[11][14]

          Annexin V-FITC/PI Apoptosis Assay

          • Seed cells in a 6-well plate and treat with the BZS derivatives at their respective IC50 concentrations for 24 hours.

          • Harvest the cells, including any floating cells from the media.

          • Wash the cells twice with cold PBS.[15][16]

          • Resuspend the cells in 1X Annexin V binding buffer.[15]

          • Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[15]

          • Incubate for 15 minutes at room temperature in the dark.

          • Analyze the cells by flow cytometry within one hour.[15][16][17][18][19]

          Cell Cycle Analysis

          • Treat cells in 6-well plates with the BZS derivatives at their IC50 concentrations for 24 hours.

          • Harvest the cells and wash with PBS.

          • Fix the cells in ice-cold 70% ethanol overnight at -20°C.[20][22][23]

          • Wash the fixed cells with PBS and centrifuge.

          • Resuspend the cell pellet in PBS containing RNase A (100 µg/mL) and incubate for 30 minutes at 37°C.[22][23]

          • Add propidium iodide (50 µg/mL) and incubate for 15 minutes in the dark.[20][23]

          • Analyze the DNA content by flow cytometry.[20][21][22][23][24]

          Western Blot Analysis

          • Lyse the treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

          • Determine the protein concentration using a BCA protein assay kit.

          • Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.[25][27]

          • Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

          • Incubate the membrane with primary antibodies against Bcl-2, Bax, Cyclin B1, and a loading control (e.g., β-actin) overnight at 4°C.[28]

          • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

          • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[27][28]

          References

          • Propidium iodide staining of cells for cell cycle analysis protocol - Bio-Rad Antibodies. (URL: [Link])

          • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC. (URL: [Link])

          • Cell Cycle Analysis by Propidium Iodide Staining. (URL: [Link])

          • Cell Cycle Analysis by Propidium Iodide Staining. (URL: [Link])

          • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method Imayavaramban Lakshmanan and Surinder K Batra* Bi. (URL: [Link])

          • Cell Cycle Analysis by Propidium Iodide (PI) Staining. (URL: [Link])

          • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (URL: [Link])

          • Annexin V PI Staining Guide for Apoptosis Detection - Boster Bio. (URL: [Link])

          • Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells | by Quratul Ain | Medium. (URL: [Link])

          • Novel Sulfonamide Derivatives as Anticancer Agents, VEGFR‑2 Inhibitors, and Apoptosis Triggers: Design, Synthesis, and Computational Studies - PMC. (URL: [Link])

          • Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC. (URL: [Link])

          • Comparison of two colorimetric assays as cytotoxicity endpoints for an in vitro screen for antitumour agents - PubMed. (URL: [Link])

          • Full article: Novel benzofuran-based sulphonamides as selective carbonic anhydrases IX and XII inhibitors: synthesis and in vitro biological evaluation. (URL: [Link])

          • Analysis by Western Blotting - Apoptosis - Bio-Rad Antibodies. (URL: [Link])

          • Novel benzofuran-based sulphonamides as selective carbonic anhydrases IX and XII inhibitors: synthesis and in vitro biological evaluation - NIH. (URL: [Link])

          • Synthesis and in vitro evaluation of some novel benzofuran derivatives as potential anti-HIV-1, anticancer, and antimicrobial agents - PubMed. (URL: [Link])

          • Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition - MDPI. (URL: [Link])

          • (PDF) Novel benzofuran-based sulphonamides as selective carbonic anhydrases IX and XII inhibitors: synthesis and in vitro biological evaluation - ResearchGate. (URL: [Link])

          • In Vitro Cytotoxicity Assays: Applications in Drug Discovery - Kosheeka. (URL: [Link])

          • In Vitro Cytotoxicity Test Methods: MTT and Neutral Red Uptake - DergiPark. (URL: [Link])

          • Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug - Semantic Scholar. (URL: [Link])

          • Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. (URL: [Link])

          • Novel benzofuran-based sulphonamides as selective carbonic anhydrases IX and XII inhibitors: synthesis and in vitro biological evaluation - PubMed. (URL: [Link])

          • Anticancer therapeutic potential of benzofuran scaffolds - RSC Publishing. (URL: [Link])

          • Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX - PMC. (URL: [Link])

          • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (URL: [Link])

          • Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - MDPI. (URL: [Link])

          • Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development - NIH. (URL: [Link])

          • (PDF) Synthesis and Anticancer Evaluation of Benzenesulfonamide Derivatives. (URL: [Link])

          • Sulfonamides and sulfonylated derivatives as anticancer agents - PubMed. (URL: [Link])

          Sources

          Selectivity profile of 1-Benzofuran-2-Sulfonamide against different carbonic anhydrase isoforms

          Author: BenchChem Technical Support Team. Date: February 2026

          Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Comparison & Application Guide

          Executive Summary: The Selectivity Challenge

          In the development of Carbonic Anhydrase Inhibitors (CAIs), the primary hurdle is not potency, but selectivity . The human genome encodes 15 carbonic anhydrase isoforms. First-generation inhibitors like Acetazolamide (AAZ) are pan-inhibitors, affecting ubiquitous cytosolic isoforms (hCA I and II) as potently as the therapeutic targets (hCA IX and XII). This lack of discrimination leads to systemic side effects ranging from paresthesia to metabolic acidosis.

          This guide analyzes the 1-Benzofuran-2-Sulfonamide scaffold, a class of "tail-approach" inhibitors designed to overcome this limitation. By leveraging the lipophilic benzofuran moiety, these compounds exploit subtle structural differences in the enzyme active site to preferentially target tumor-associated transmembrane isoforms (hCA IX/XII) over the housekeeping cytosolic ones (hCA I/II).

          Mechanism of Action: The "Tail Approach"

          To understand the selectivity profile, one must understand the binding thermodynamics. 1-Benzofuran-2-sulfonamides function as classical zinc binders but with a critical steric twist.

          The Pharmacophore
          • Zinc Binding Group (ZBG): The primary sulfonamide moiety (

            
            ) coordinates directly to the Zn(II) ion in the enzyme's active site. This mimics the transition state of the CO₂ hydration reaction.
            
          • The Benzofuran Tail: Unlike compact inhibitors, the benzofuran ring extends towards the hydrophobic half of the active site.

            • In hCA I/II (Cytosolic): The active site entrance is narrower and more hydrophilic. The bulky, lipophilic benzofuran tail encounters steric clashes and unfavorable electrostatic interactions, reducing affinity.

            • In hCA IX/XII (Transmembrane): These isoforms possess a more open, hydrophobic active site entrance. The benzofuran tail forms favorable Van der Waals interactions with hydrophobic residues (e.g., Val131, Leu198), enhancing affinity and stabilizing the complex.

          Visualization: Binding Topology

          MOA_Binding Compound 1-Benzofuran-2-Sulfonamide Zn Zn(II) Ion (Catalytic Center) Compound->Zn Sulfonamide Head Pocket_Iso1 hCA I/II Pocket (Narrow/Hydrophilic) Compound->Pocket_Iso1 Benzofuran Tail Pocket_Iso2 hCA IX/XII Pocket (Open/Hydrophobic) Compound->Pocket_Iso2 Benzofuran Tail Coordination Tetrahedral Coordination Zn->Coordination Clash Steric Hindrance (Low Affinity) Pocket_Iso1->Clash VdW Hydrophobic Interaction (High Affinity) Pocket_Iso2->VdW

          Fig 1. Schematic representation of the "Tail Approach" mechanism. The benzofuran tail acts as a selectivity filter, favoring the hydrophobic pockets of tumor-associated isoforms.

          Comparative Performance Data

          The following data compares a representative high-performance 5-Bromo-1-benzofuran-2-sulfonamide derivative (Compound 9c) against the clinical standard Acetazolamide (AAZ) . Data is synthesized from stopped-flow kinetic assays [1][2].[1][2][3][4]

          Table 1: Inhibition Constants ( ) and Selectivity Indices
          IsoformBiological RoleAcetazolamide (AAZ)
          
          
          (nM)
          Benzofuran Derivative
          
          
          (nM)
          Performance Analysis
          hCA I Cytosolic (RBCs)~2502503 10x Lower Affinity. Excellent.[4][5] Reduced risk of systemic side effects.
          hCA II Cytosolic (RBCs, Kidney, Eye)12 571 47x Lower Affinity. Critical for avoiding metabolic acidosis and paresthesia.
          hCA IX Transmembrane (Hypoxic Tumors)2510.0 2.5x Higher Potency. Superior targeting of hypoxic cancer cells.
          hCA XII Transmembrane (Tumors/Glaucoma)5.716.7 Comparable Potency. Retains efficacy against secondary tumor targets.
          Selectivity Index (SI) Calculation

          The Selectivity Index demonstrates the preference of the inhibitor for the target (hCA IX) over the off-target (hCA II).[6]

          • AAZ SI (II/IX):

            
             (Favors off-target)
            
          • Benzofuran SI (II/IX):

            
             (Heavily favors target)
            

          Interpretation: The Benzofuran derivative is roughly 100 times more selective for the tumor-associated isoform hCA IX relative to the ubiquitous hCA II than the standard drug Acetazolamide. This profile suggests a significantly wider therapeutic window for oncological applications.

          Experimental Protocol: Stopped-Flow CO₂ Hydration Assay

          To validate these

          
           values in your own laboratory, you must use the Stopped-Flow CO₂ Hydration Assay. This is the gold standard because the reaction (
          
          
          
          ) is too fast for standard spectrophotometry.
          Reagents & Setup
          • Buffer: 20 mM HEPES (pH 7.5), 20 mM

            
            .
            
          • Indicator: 0.2 mM Phenol Red.

          • Substrate:

            
            -saturated water (bubbled for 30 mins at 25°C).
            
          • Enzyme: Recombinant hCA isoforms (concentration typically 5–10 nM).

          Workflow Diagram

          Protocol_Workflow SyringeA Syringe A (Enzyme + Inhibitor + Indicator) Mixing Rapid Mixing Chamber (< 10 ms dead time) SyringeA->Mixing SyringeB Syringe B (CO2 Saturated Water) SyringeB->Mixing Reaction Catalytic Hydration CO2 -> HCO3- + H+ Mixing->Reaction t=0 Detection Absorbance Drop (557 nm) Reaction->Detection Acidification Analysis Calculate Initial Rate (Cheng-Prusoff Eq) Detection->Analysis Data Fit

          Fig 2. Workflow for the Stopped-Flow CO₂ Hydration Assay. Precise mixing time is critical for capturing the initial velocity of the reaction.

          Step-by-Step Methodology
          • Incubation: Incubate the enzyme (hCA) with the Benzofuran inhibitor for 15 minutes at room temperature prior to mixing. This ensures the formation of the Enzyme-Inhibitor (E-I) complex.

          • Baseline Measurement: Measure the uncatalyzed rate (

            
            ) by mixing buffer (without enzyme) with the 
            
            
            
            substrate.
          • Catalyzed Measurement: Mix the Enzyme-Inhibitor solution (Syringe A) with the

            
             substrate (Syringe B) in the stopped-flow instrument.
            
          • Detection: Monitor the absorbance decrease at 557 nm (Phenol Red transition) over 0–10 seconds.

          • Calculation:

            • Determine the initial velocity (

              
              ).
              
            • Calculate percent inhibition.[4]

            • Fit data to the Cheng-Prusoff equation to derive

              
              :
              
              
              
              
            • Note: For CO₂ hydration,

              
               is the concentration of dissolved CO₂ (~1.7 mM) and 
              
              
              
              is specific to the isoform.

          References

          • Eldehna, W. M., et al. (2016). Novel benzofuran-based sulphonamides as selective carbonic anhydrases IX and XII inhibitors: synthesis and in vitro biological evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry.

          • Nocentini, A., et al. (2019). Carbonic Anhydrase Inhibitors: The "Tail Approach" for Obtaining Isoform-Selective Inhibitors. Journal of Medicinal Chemistry.

          • Khalifah, R. G. (1971). The carbon dioxide hydration activity of carbonic anhydrase.[7] I. Stop-flow kinetic studies on the native human isoenzymes B and C. Journal of Biological Chemistry.

          Sources

          A Comparative Analysis of 1-Benzofuran-2-Sulfonamide and Acetazolamide: A Guide for Researchers

          Author: BenchChem Technical Support Team. Date: February 2026

          In the landscape of carbonic anhydrase inhibitors, acetazolamide has long been a cornerstone therapeutic and a vital tool in research. However, the quest for novel inhibitors with improved potency, selectivity, and pharmacokinetic profiles is a continuous endeavor in medicinal chemistry. This guide provides a detailed comparative study of the well-established acetazolamide and the emerging scaffold of 1-benzofuran-2-sulfonamide. We will delve into their chemical properties, mechanisms of action, and the experimental methodologies crucial for their evaluation, offering a comprehensive resource for researchers and drug development professionals.

          Structural and Physicochemical Comparison: At the Bench

          A molecule's structure dictates its function. The chemical architectures of acetazolamide and 1-benzofuran-2-sulfonamide, while both belonging to the sulfonamide class, present distinct features that influence their biological activity and physicochemical properties.

          Acetazolamide , chemically known as N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)acetamide, is a heterocyclic sulfonamide.[1] Its structure is characterized by a 1,3,4-thiadiazole ring, which is crucial for its inhibitory action.

          1-Benzofuran-2-Sulfonamide incorporates a benzofuran moiety, a bicyclic structure composed of a benzene ring fused to a furan ring.[2] This scaffold is found in numerous natural products and has been explored for a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3]

          Table 1: Physicochemical Properties of Acetazolamide and 1-Benzofuran-2-Sulfonamide

          PropertyAcetazolamide1-Benzofuran-2-Sulfonamide (Predicted/Inferred)
          Molecular Formula C4H6N4O3S2C8H7NO3S
          Molecular Weight 222.25 g/mol 197.21 g/mol
          pKa 7.25.9 - 12.6 (range for various sulfonamides)[4][5]
          Solubility in Water Very slightly solubleLikely low solubility
          LogP -0.47 to 2.61 (for antiglaucoma sulfonamides)[4][5]Predicted to be in a similar range

          The differing ring systems are expected to influence the compounds' binding affinities to the target enzyme, as well as their absorption, distribution, metabolism, and excretion (ADME) profiles. While extensive data is available for acetazolamide, the specific physicochemical properties of 1-benzofuran-2-sulfonamide are less documented and often inferred from studies on its derivatives or related sulfonamides.[4][5]

          Mechanism of Action: Targeting Carbonic Anhydrase

          Both acetazolamide and 1-benzofuran-2-sulfonamide derivatives exert their primary pharmacological effect through the inhibition of carbonic anhydrase (CA), a family of zinc-containing metalloenzymes.[1][6] These enzymes catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton:

          CO₂ + H₂O ⇌ H₂CO₃ ⇌ HCO₃⁻ + H⁺

          This reaction is fundamental to numerous physiological processes, including pH regulation, fluid and electrolyte balance, and CO₂ transport.

          The Role of the Sulfonamide Group

          The sulfonamide moiety (-SO₂NH₂) is the key pharmacophore responsible for the inhibitory activity of both compounds. In its deprotonated form (-SO₂NH⁻), it coordinates to the zinc ion in the active site of the carbonic anhydrase enzyme, displacing the zinc-bound water molecule and preventing the catalytic cycle.

          cluster_0 Carbonic Anhydrase Active Site cluster_1 Sulfonamide Inhibitor Zn(II) Zn(II) H2O H2O Zn(II)->H2O Coordination His His Zn(II)->His His2 His Zn(II)->His2 His3 His Zn(II)->His3 R-SO2NH2 R-SO₂NH₂ R-SO2NH2->Zn(II) Inhibition (Displaces H₂O) Start Start Prepare_Reagents Prepare Reagents (Buffer, Enzyme, Substrate, Inhibitor) Start->Prepare_Reagents Add_Components Add Buffer, Enzyme, and Inhibitor to Microplate Wells Prepare_Reagents->Add_Components Incubate Pre-incubate Add_Components->Incubate Add_Substrate Add Substrate (p-NPA) to Initiate Reaction Incubate->Add_Substrate Measure_Absorbance Measure Absorbance at 405 nm (Kinetic Read) Add_Substrate->Measure_Absorbance Analyze_Data Analyze Data (Calculate IC₅₀/Ki) Measure_Absorbance->Analyze_Data End End Analyze_Data->End

          Caption: Workflow for an in vitro carbonic anhydrase inhibition assay.

          Step-by-Step Methodology:

          • Reagent Preparation:

            • Assay Buffer: Prepare a suitable buffer (e.g., 20 mM Tris-HCl, pH 7.4).

            • Enzyme Solution: Prepare a stock solution of the desired human carbonic anhydrase isoform in the assay buffer.

            • Substrate Solution: Prepare a stock solution of p-nitrophenyl acetate in a suitable organic solvent (e.g., acetonitrile).

            • Inhibitor Solutions: Prepare serial dilutions of the test compounds and a reference inhibitor (acetazolamide) in the assay buffer.

          • Assay Procedure (96-well plate format):

            • To each well, add the assay buffer.

            • Add the enzyme solution to each well.

            • Add the inhibitor solutions (or vehicle control) to the respective wells.

            • Pre-incubate the plate at room temperature for a defined period (e.g., 10 minutes).

            • Initiate the reaction by adding the substrate solution to all wells.

            • Immediately begin monitoring the change in absorbance at 405 nm over time using a microplate reader.

          • Data Analysis:

            • Determine the initial reaction rates from the linear portion of the absorbance versus time curves.

            • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

            • Calculate the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) by fitting the data to a suitable dose-response curve.

            • The inhibition constant (Ki) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation.

          In Vivo Models for Efficacy Testing

          Glaucoma Model (Ocular Hypertension):

          • Animal Model: Rabbits or non-human primates are commonly used.

          • Induction of Ocular Hypertension: Intraocular pressure can be elevated by various methods, including the injection of hypertonic saline into the vitreous humor or the administration of corticosteroids.

          • Drug Administration: Test compounds are typically administered topically as eye drops.

          • Efficacy Measurement: Intraocular pressure is measured at regular intervals using a tonometer. A significant reduction in IOP compared to the vehicle-treated control group indicates efficacy.

          Epilepsy Model (Anticonvulsant Activity):

          • Animal Model: Mice or rats are commonly used.

          • Induction of Seizures: Seizures can be induced chemically (e.g., with pentylenetetrazole - PTZ) or electrically (e.g., maximal electroshock seizure - MES test).

          • Drug Administration: Test compounds are typically administered orally or via intraperitoneal injection prior to seizure induction.

          • Efficacy Measurement: The ability of the compound to prevent or delay the onset of seizures, or to reduce the severity and duration of seizures, is assessed and compared to a vehicle-treated control group.

          Conclusion and Future Directions

          This comparative guide highlights the established role of acetazolamide as a broad-spectrum carbonic anhydrase inhibitor and introduces the promising potential of the 1-benzofuran-2-sulfonamide scaffold as a source of novel, and potentially more selective, inhibitors. The available data on benzofuran-based sulfonamide derivatives, particularly their potent and selective inhibition of tumor-associated CA isoforms, warrants further investigation.

          To fully realize the therapeutic potential of 1-benzofuran-2-sulfonamide and its analogues, future research should focus on:

          • Comprehensive Pharmacokinetic and Safety Profiling: In-depth ADME and toxicology studies are crucial to understand the in vivo behavior and safety of these compounds.

          • Structure-Activity Relationship (SAR) Studies: Systematic modifications of the benzofuran scaffold will help in optimizing potency, selectivity, and pharmacokinetic properties.

          • In Vivo Efficacy Studies: Evaluation in relevant animal models of glaucoma, epilepsy, and cancer is necessary to validate the in vitro findings.

          By building upon the foundational knowledge of carbonic anhydrase inhibition established with molecules like acetazolamide, the exploration of novel scaffolds such as 1-benzofuran-2-sulfonamide holds the promise of developing next-generation therapeutics with enhanced efficacy and improved safety profiles.

          References

          • Sulfonamides: Side Effects, Allergies & Toxicity. (n.d.). Study.com. Retrieved from [Link]

          • What is the toxic effect of sulphonamide? (2023, April 10). Quora. Retrieved from [Link]

          • Arakelyan, H. S. (2021). Sulfonamide Side Effects, Overdose, Dangerous Interactions. ResearchGate. [Link]

          • Natural source, bioactivity and synthesis of benzofuran derivatives. (2019, August 27). ScienceOpen. [Link]

          • ATSDR. (n.d.). 2,3-Benzofuran Tox Profile. Agency for Toxic Substances and Disease Registry. Retrieved from [Link]

          • HEALTH EFFECTS - Toxicological Profile for 2,3-Benzofuran. (n.d.). NCBI Bookshelf. Retrieved from [Link]

          • Theoretical study of gas-phase acidity, pKa, lipophilicity, and solubility of some biologically active sulfonamides. (n.d.). PubMed. Retrieved from [Link]

          • Theoretical study of gas-phase acidity, pK(a), lipophilicity, and solubility of some biologically active sulfonamides. (2008). ResearchGate. [Link]

          • Kirilmis, C., Koca, M., Ahmedzade, M., Servi, S., & Kazaz, C. (2008). Synthesis and antimicrobial activity of some novel derivatives of benzofuran: Part 2. The synthesis and antimicrobial activity of some novel 1-(1-benzofuran-2-yl)-2-mesitylethanone derivatives. European Journal of Medicinal Chemistry, 43(2), 300-308. [Link]

          • Eldehna, W. M., Nocentini, A., Abu-Serie, M. M., & Supuran, C. T. (2020). Novel benzofuran-based sulphonamides as selective carbonic anhydrases IX and XII inhibitors: synthesis and in vitro biological evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 298-308. [Link]

          • 1-Benzofuran-2-Sulfonamide. (n.d.). PubChem. Retrieved from [Link]

          • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. (2024). ACS Omega. [Link]

          • Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. (2021). Pharmaceuticals. [Link]

          • Total synthesis of natural products containing benzofuran rings. (2017). RSC Advances. [Link]

          • Development of Sulfonamide Carbonic Anhydrase Inhibitors. (n.d.). Taylor & Francis eBooks. [Link]

          • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. (2024). National Institutes of Health. [Link]

          • Development of sulphonamide-trimethoprim combinations for urinary tract infections. Part 2. (n.d.). PubMed. Retrieved from [Link]

          • Carbonic anhydrase inhibitory activity of sulfonamides and carboxylic acids incorporating cyclic imide scaffolds. (2014). PubMed. Retrieved from [Link]

          • Sulfonamide-Based Inhibition of the β-Carbonic Anhydrase from A. baumannii, a Multidrug-Resistant Bacterium. (2024). ResearchGate. [Link]

          • Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. (2021). National Institutes of Health. [Link]

          • part 2. The synthesis and antimicrobial activity of some novel 1-(1-benzofuran-2-yl)-2-mesitylethanone derivatives. (2008). PubMed. Retrieved from [Link]

          • Acetazolamide side effects and how to avoid them. (2022, December 16). SingleCare. Retrieved from [Link]

          Sources

          Technical Assessment Guide: Off-Target Profiling of 1-Benzofuran-2-Sulfonamide Scaffolds

          Author: BenchChem Technical Support Team. Date: February 2026

          Executive Summary: The Selectivity Shift

          1-Benzofuran-2-Sulfonamide represents a pivotal scaffold in the transition from "classic" systemic carbonic anhydrase inhibitors (CAIs) to isoform-selective agents. While traditional benzenesulfonamides (e.g., Acetazolamide) are potent, they suffer from poor selectivity, indiscriminately inhibiting ubiquitous cytosolic isoforms (hCA I, hCA II) alongside therapeutic targets.

          This guide details the technical assessment of 1-Benzofuran-2-Sulfonamide derivatives, focusing on their superior selectivity profile for tumor-associated isoforms (hCA IX, XII) and the rigorous experimental workflows required to validate this selectivity against off-target liabilities.

          Comparative Analysis: Benzofuran vs. Alternatives

          The following analysis contrasts the 1-Benzofuran-2-Sulfonamide scaffold with the industry-standard Benzenesulfonamide and the bio-isosteric Thiophene-sulfonamide.

          Table 1: Scaffold Performance & Selectivity Profile
          Feature1-Benzofuran-2-Sulfonamide Benzenesulfonamide (Standard)Thiophene-Sulfonamide
          Primary Target Tumor-associated hCA IX & XIIBroad-spectrum (hCA I, II, IV, IX, XII)hCA II (Glaucoma focus)
          Selectivity Mechanism Bulky lipophilic tail fits hydrophobic pocket of hCA IXSmall, hydrophilic; fits all CA active sitesModerate selectivity; often hCA II potent
          Off-Target Risk (hCA I/II) Low (Steric hindrance prevents deep entry)High (Systemic acidosis risk)Moderate
          Hypersensitivity Risk Reduced (Often lacks N4-arylamine)High (SJS/TEN associated with N4-NH2)Moderate
          Lipophilicity (LogP) High (Enhanced membrane permeability)Low (Water soluble)Moderate
          Key Application Hypoxic Tumors (Metastasis inhibition)Diuretics, Glaucoma, Altitude SicknessGlaucoma
          Mechanistic Insight: The "Tail Approach"

          The superior performance of the benzofuran scaffold stems from the "Tail Approach" in drug design. The benzofuran ring acts as a bulky, lipophilic "tail" that clashes with the narrower entrance of the cytosolic hCA I/II active sites but is accommodated by the wider, hydrophobic entrance of the tumor-associated hCA IX/XII. This structural causality is the foundation of its reduced off-target profile.

          Critical Off-Target Assessment Protocols

          To validate the selectivity claims of a 1-Benzofuran-2-Sulfonamide derivative, researchers must move beyond simple IC50 generation.[1] The following protocols represent the gold standard for defining the off-target landscape.

          Protocol A: Kinetic Selectivity Assessment (Stopped-Flow)

          Rationale: Carbonic anhydrases have one of the highest turnover numbers (

          
          ). Standard plate-reader colorimetric assays are too slow to capture accurate inhibition kinetics (
          
          
          
          ) for potent inhibitors, leading to data compression and false selectivity readouts.

          Methodology:

          • Instrument: Applied Photophysics SX.18MV-R stopped-flow spectrophotometer (or equivalent).

          • Reagents:

            • Substrate:

              
               saturated water.
              
            • Indicator: 0.2 mM Phenol Red.

            • Buffer: 20 mM HEPES (pH 7.5), 20 mM

              
              .
              
          • Workflow:

            • Step 1: Incubate enzyme (hCA I, II, IX, or XII) with the benzofuran inhibitor for 15 min at room temperature.

            • Step 2: Rapidly mix enzyme-inhibitor complex with

              
               substrate in the stopped-flow chamber.
              
            • Step 3: Monitor absorbance decay at 557 nm (acidification rate) over 0.5–1.0 seconds.

            • Step 4: Fit the initial velocity data to the Cheng-Prusoff equation to derive

              
              .
              
          • Validation Criteria: The Selectivity Index (SI) must be calculated as:

            
            
            
            • Target SI: >50 for lead candidates.

          Protocol B: Activity-Based Protein Profiling (ABPP)

          Rationale: While CA isoforms are the expected off-targets, sulfonamides can promiscuously bind other metalloenzymes (e.g., MMPs) or hydrophobic pockets. ABPP provides an unbiased, proteome-wide screen.

          Methodology:

          • Probe Synthesis: Derivatize the 1-Benzofuran-2-Sulfonamide with a "clickable" handle (alkyne or azide) at a position that does not disrupt the pharmacophore (typically the C5 or C6 position of the benzofuran).

          • Proteome Incubation: Treat cell lysates (e.g., HeLa or MDA-MB-231) with the probe.

          • Competition Control: Pre-treat a parallel sample with the parent (non-clickable) inhibitor (10x excess) to block specific binding sites.

          • Click Chemistry: React lysates with a Rhodamine-azide or Biotin-azide reporter tag.

          • Analysis:

            • SDS-PAGE/Fluorescence: Visualize bands. Specific targets will disappear in the competition lane.

            • Mass Spectrometry: Enrich biotinylated proteins and identify off-targets via LC-MS/MS.

          Visualizing the Assessment Logic

          The following diagram illustrates the decision tree for evaluating 1-Benzofuran-2-Sulfonamide derivatives, filtering from structural design to biological validation.

          OffTargetAssessment Start Candidate: 1-Benzofuran-2-Sulfonamide Derivative StructCheck Structural Filter: Is N4-Arylamine present? Start->StructCheck Hypersensitivity High Risk: SJS/TEN Hypersensitivity StructCheck->Hypersensitivity Yes Proceed Low Risk: Proceed to Enzymatic Screen StructCheck->Proceed No EnzymeScreen Primary Screen (Stopped-Flow): hCA I, II (Off-Target) vs hCA IX (Target) Proceed->EnzymeScreen SelectivityCalc Calculate Selectivity Index (SI) SI = Ki(hCA II) / Ki(hCA IX) EnzymeScreen->SelectivityCalc Decision1 SI < 10 SelectivityCalc->Decision1 Decision2 SI > 50 SelectivityCalc->Decision2 Reject REJECT: Systemic Toxicity Risk Decision1->Reject CellScreen Secondary Screen: Normoxic vs Hypoxic Cell Viability Decision2->CellScreen MechanismCheck Mechanism Validation: Does it inhibit HIF-1 pathway? CellScreen->MechanismCheck Final Validated Lead Candidate MechanismCheck->Final

          Caption: Workflow for filtering 1-Benzofuran-2-Sulfonamide candidates based on structural risks, enzymatic selectivity, and cellular mechanism.

          Data Interpretation & Self-Validating Checks

          When analyzing data from the above protocols, use these "Self-Validating" checks to ensure scientific integrity:

          • The "Acetazolamide Control" Check:

            • Every stopped-flow assay must include Acetazolamide as a reference.

            • Validation: If Acetazolamide does not show a

              
               of ~12 nM against hCA II, the assay conditions (CO2 saturation or temperature) are flawed.
              
          • The "Hypoxia Gap" Check:

            • 1-Benzofuran-2-Sulfonamides targeting hCA IX should show significantly higher potency in hypoxic conditions (where hCA IX is overexpressed) compared to normoxic conditions.

            • Validation: If

              
              , the compound is likely acting via a non-specific cytotoxic mechanism (general off-target toxicity) rather than specific hCA IX inhibition.
              
          • The "Zinc-Binder" Check:

            • Sulfonamides bind the Zn2+ ion.

            • Validation: Test the compound against a non-zinc enzyme (e.g., a serine protease). Inhibition here indicates "pan-assay interference" (PAINS) rather than true metalloenzyme targeting.

          References

          • Supuran, C. T. (2017).[2] "Structure-based drug design of carbonic anhydrase inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry. Link

          • Eldehna, W. M., et al. (2019).[3] "Novel benzofuran-based sulphonamides as selective carbonic anhydrases IX and XII inhibitors: synthesis and in vitro biological evaluation." Journal of Enzyme Inhibition and Medicinal Chemistry. Link

          • Nocentini, A., & Supuran, C. T. (2018). "Carbonic anhydrase inhibitors as antitumor/antimetastatic agents: a patent review (2008-2018)." Expert Opinion on Therapeutic Patents. Link

          • National Cancer Institute (NCI). "NCI-60 Human Tumor Cell Lines Screen." Developmental Therapeutics Program. Link

          • Cravatt, B. F., et al. (2008). "Activity-based protein profiling: from enzyme chemistry to proteomic chemistry." Annual Review of Biochemistry. Link

          Sources

          Independent verification of the biological activity of 1-Benzofuran-2-Sulfonamide

          Author: BenchChem Technical Support Team. Date: February 2026

          Executive Summary

          1-Benzofuran-2-sulfonamide is a privileged scaffold in medicinal chemistry, primarily recognized for its potent inhibition of Carbonic Anhydrase (CA) enzymes. Unlike the classical sulfonamide Acetazolamide, which indiscriminately inhibits most CA isoforms, benzofuran-2-sulfonamide derivatives exhibit a tunable selectivity profile, often favoring tumor-associated transmembrane isoforms (hCA IX and XII) over the ubiquitous cytosolic isoforms (hCA I and II).

          This guide provides an independent framework to verify the biological activity of this scaffold. It moves beyond manufacturer claims, offering a rigorous, self-validating experimental protocol based on Stopped-Flow CO₂ Hydration Kinetics , the gold standard for CA inhibitor profiling.

          Mechanistic Profile & Rationale

          To verify activity, one must first understand the molecular interaction. The biological activity of 1-Benzofuran-2-sulfonamide is driven by the zinc-binding capability of the sulfonamide moiety (

          
          ), while the benzofuran ring acts as a lipophilic tail that interacts with the hydrophobic pocket of the enzyme active site.
          
          Mechanism of Action (MOA)

          The sulfonamide nitrogen acts as a zinc anchor, displacing the zinc-bound water molecule/hydroxide ion necessary for catalysis. This locks the enzyme in an inactive state.

          MOA_Mechanism cluster_0 Enzyme Active Site Interaction Compound 1-Benzofuran-2-Sulfonamide Zinc Zn(II) Ion (Active Site) Compound->Zinc Sulfonamide N Coordinates Hydrophobic Hydrophobic Pocket (Phe131/Val121) Compound->Hydrophobic Benzofuran Ring Van der Waals Inhibition Catalytic Blockade (No CO2 Hydration) Zinc->Inhibition Displaces H2O/OH- Hydrophobic->Inhibition Stabilizes Complex

          Figure 1: Mechanistic pathway of Carbonic Anhydrase inhibition by Benzofuran-2-Sulfonamide. The dual-interaction mode (Zinc coordination + Hydrophobic tail) drives potency.

          Comparative Performance Analysis

          The following data synthesizes performance metrics of the 1-Benzofuran-2-sulfonamide scaffold compared to the industry standard, Acetazolamide (AAZ).

          Key Insight: While AAZ is a nanomolar inhibitor across all isoforms, Benzofuran derivatives often show a "Selectivity Shift"—maintaining potency against tumor targets (hCA IX) while reducing affinity for "housekeeping" enzymes (hCA I/II), potentially lowering systemic side effects.

          Table 1: Comparative Inhibitory Data ( Values)
          Target IsoformBiological RoleAcetazolamide (Standard)1-Benzofuran-2-Sulfonamide (Scaffold)*Performance Verdict
          hCA I Cytosolic (RBCs)~250 nM300 - 800 nMLower Potency (Desirable for reduced side effects)
          hCA II Cytosolic (Glaucoma target)~12 nM10 - 50 nMComparable
          hCA IX Transmembrane (Hypoxic Tumors)~25 nM5 - 30 nM Superior/High Potency
          hCA XII Transmembrane (Tumors)~5.7 nM4 - 20 nMHigh Potency

          *Note: Values represent a typical range for the unsubstituted scaffold and its 5-substituted derivatives. Specific potency depends on the R-group substitution on the benzofuran ring.

          Independent Verification Protocol

          To objectively verify the claims in Table 1, you must bypass endpoint assays (like esterase hydrolysis) which are prone to artifacts. The Stopped-Flow CO₂ Hydration Assay is the only method capable of measuring the rapid kinetics of CA (

          
          ).
          
          Protocol: Stopped-Flow CO₂ Hydration Kinetics

          Objective: Determine the Inhibitory Constant (

          
          ) of the compound by monitoring the acidification rate of a buffer during CO₂ hydration.
          
          Reagents & Setup
          • Enzyme: Recombinant hCA II (commercially available) or hCA IX. Concentration: 10–20 nM.

          • Substrate: CO₂-saturated water (approx. 17–25 mM CO₂ at 25°C).

          • Indicator: 0.2 mM Phenol Red.

          • Buffer: 10–20 mM HEPES (pH 7.5) with 0.1 M Na₂SO₄ (to maintain ionic strength).

          • Instrument: Stopped-Flow Spectrophotometer (e.g., Applied Photophysics or Bio-Logic).

          Experimental Workflow

          Assay_Workflow SyringeA Syringe A: Enzyme + Inhibitor + Indicator (Phenol Red) Mixing Rapid Mixing Chamber (<10 ms dead time) SyringeA->Mixing SyringeB Syringe B: CO2 Saturated Water (Substrate) SyringeB->Mixing Reaction Reaction: CO2 + H2O -> HCO3- + H+ Mixing->Reaction Detection Monitor Absorbance (557 nm) (Color change: Red -> Yellow) Reaction->Detection Analysis Calculate Initial Rate (v) Fit to Morrison Equation -> Ki Detection->Analysis

          Figure 2: Logic flow for the Stopped-Flow CO₂ Hydration Assay. Precise mixing is critical due to the reaction speed.

          Step-by-Step Methodology
          • Compound Preparation:

            • Dissolve 1-Benzofuran-2-sulfonamide in 100% DMSO to create a 10 mM stock.

            • Critical Control: Ensure final DMSO concentration in the reaction chamber is <1% to prevent enzyme denaturation.

          • Incubation (The Pre-Equilibrium):

            • Mix the enzyme (hCA) and the inhibitor (at varying concentrations: 0.1 nM to 1 µM) in the buffer/indicator solution (Syringe A).

            • Incubate for 15 minutes at room temperature. This allows the sulfonamide to displace the zinc-bound water and reach equilibrium.

          • Reaction Trigger:

            • Rapidly mix Syringe A (Enzyme/Inhibitor) with Syringe B (CO₂ substrate) in a 1:1 ratio.

            • The instrument dead time must be <10 ms.

          • Data Acquisition:

            • Monitor the decrease in absorbance at 557 nm (Phenol Red isosbestic point shift) over 0.2–1.0 seconds.

            • The slope of the absorbance trace corresponds to the initial velocity (

              
              ).
              
          • Calculation:

            • Plot

              
               against inhibitor concentration.
              
            • Fit the curve using the Morrison Equation for tight-binding inhibitors to extract the

              
              .
              

          Critical Analysis & Troubleshooting

          When verifying this compound, researchers often encounter specific pitfalls. Use this "Self-Correction" checklist:

          • Solubility Artifacts: Benzofuran rings are lipophilic. If the compound precipitates in the aqueous buffer, you will see a "flatline" in inhibition (false negative).

            • Solution: Verify solubility via light scattering or reduce concentration and use a more sensitive detection gain.

          • The "Zinc Stripping" Error: Avoid buffers containing strong chelators like EDTA or high concentrations of citrate, as these can strip the zinc from the CA active site, mimicking inhibition (false positive).

            • Standard: Use HEPES or TRIS buffers.

          • Spontaneous Hydration: CO₂ hydrates spontaneously in water (albeit slowly). Always run a "Blank" (Buffer + CO₂ without Enzyme) and subtract this rate from your enzymatic runs.

          References

          • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

          • Khalifah, R. G. (1971). The carbon dioxide hydration activity of carbonic anhydrase.[1][2][3] I. Stop-flow kinetic studies on the native human isoenzymes B and C. Journal of Biological Chemistry. Link

          • Nocentini, A., et al. (2019). Benzofuran-based sulfonamides as selective carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Link

          • Alterio, V., et al. (2012). Crystal structure of the human carbonic anhydrase II adduct with 1-benzofuran-2-sulfonamide. Biochimie. Link

          Sources

          Therapeutic Potential of 1-Benzofuran-2-Sulfonamide: A Comparative Technical Guide

          Author: BenchChem Technical Support Team. Date: February 2026

          Topic: A Critical Review of the Therapeutic Potential of 1-Benzofuran-2-Sulfonamide Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

          Executive Summary

          The 1-benzofuran-2-sulfonamide (BF-2-SA) scaffold represents a critical structural motif in the design of next-generation Carbonic Anhydrase Inhibitors (CAIs). Unlike classical sulfonamides (e.g., Acetazolamide) that often lack isoform selectivity, benzofuran-derivatized sulfonamides exploit the hydrophobic pocket of the Carbonic Anhydrase (CA) active site to enhance affinity and selectivity, particularly for tumor-associated isoforms hCA IX and XII.

          This guide critically reviews the therapeutic utility of the BF-2-SA core and its derivatives, comparing their thermodynamic binding profiles and inhibitory constants (

          
          ) against clinical standards. It provides experimentally validated protocols for synthesis and bioassay, supported by mechanistic signaling diagrams.
          

          Mechanism of Action: The Zinc-Anchor Model

          The therapeutic efficacy of 1-benzofuran-2-sulfonamide relies on its ability to coordinate with the catalytic Zinc ion (

          
          ) within the CA active site.
          
          • Primary Interaction: The ionized sulfonamide nitrogen (

            
            ) acts as a zinc anchor, displacing the zinc-bound water molecule/hydroxide ion essential for catalysis.
            
          • Secondary Interaction: The benzofuran ring engages in Van der Waals interactions with the hydrophobic half of the active site (Val121, Leu198, Trp209), a feature often underexploited by the hydrophilic thiadiazole ring of Acetazolamide.

          • Thermodynamic Signature: Isothermal titration calorimetry (ITC) studies reveal that BF-2-SA binding to CA II is more exothermic in

            
             than in 
            
            
            
            , indicating a unique reorganization of the water network within the active site—a key differentiator from classical inhibitors.
          Figure 1: Mechanism of CA Inhibition by Benzofuran Sulfonamides

          CA_Inhibition_Mechanism Substrate CO2 + H2O Enzyme Carbonic Anhydrase (Active Site) Substrate->Enzyme Reversible Hydration Zinc Zn(II) Ion Enzyme->Zinc Catalytic Center Result Inhibition of CO2 Hydration Zinc->Result Blockade Inhibitor 1-Benzofuran-2-Sulfonamide Anchor Sulfonamide Nitrogen (Zinc Anchor) Inhibitor->Anchor Pharmacophore Hydrophobic Benzofuran Ring (Hydrophobic Pocket) Inhibitor->Hydrophobic Selectivity Driver Anchor->Zinc Coordination Bond (Displaces H2O) Hydrophobic->Enzyme Van der Waals (Val121, Leu198)

          Caption: Mechanistic pathway of Carbonic Anhydrase inhibition. The sulfonamide moiety anchors to the catalytic Zinc, while the benzofuran tail exploits hydrophobic pockets to enhance binding affinity.

          Comparative Analysis: Performance vs. Alternatives

          The following analysis compares the parent scaffold and its optimized derivatives (e.g., benzofuran-hydrazone sulfonamides) against the clinical standard Acetazolamide (AAZ).

          Table 1: Inhibitory Constants ( ) against Human CA Isoforms
          Compound ClassSpecific AgentTarget
          
          
          (nM)
          Potency vs. AAZSelectivity Profile
          Standard Acetazolamide (AAZ)hCA II (Cytosolic)12.0ReferenceNon-selective (Pan-CAI)
          hCA IX (Tumor)25.0ReferencePoor Selectivity
          Scaffold 1-Benzofuran-2-SAhCA II~10-100ComparableModerate
          Derivative Compound 9chCA IX10.0 2.5x Higher High (Tumor Specific)
          Derivative Compound 5bhCA I63.94x LowerLow (Off-target sparing)

          *Note: Compounds 9c and 5b refer to specific benzofuran-hydrazone benzenesulfonamide derivatives identified in recent high-potency screens (see References).

          Critical Insights
          • Tumor Selectivity: While Acetazolamide is a potent systemic inhibitor, it lacks selectivity, causing side effects (paresthesia, diuresis) by inhibiting cytosolic hCA I/II. Benzofuran derivatives (specifically arylsulfonehydrazones) demonstrate a Selectivity Index (SI) > 39 for hCA IX over hCA I, making them superior candidates for hypoxic tumor targeting.[1]

          • Water Network Stability: The benzofuran scaffold induces a "tighter" water network displacement upon binding compared to the thiadiazole of AAZ. This thermodynamic advantage (enthalpy-driven) suggests that benzofuran inhibitors may have longer residence times in the active site.

          Experimental Protocols

          To ensure reproducibility and scientific integrity, the following protocols utilize self-validating controls.

          Protocol A: Synthesis of Benzofuran-Based Sulfonamide Derivatives

          Rationale: Direct sulfonation of benzofuran is often low-yielding. The condensation of 2-acetylbenzofuran with hydrazinylbenzenesulfonamides is the preferred route to generate high-affinity derivatives.

          Materials:

          • 2-Acetylbenzofuran (1 mmol)[2]

          • 4-Hydrazinylbenzenesulfonamide (1 mmol)[2]

          • Glacial Acetic Acid (Catalyst/Solvent)[2]

          • Ethanol (Recrystallization)[2]

          Step-by-Step Workflow:

          • Dissolution: Dissolve 1 mmol of 2-acetylbenzofuran in 5 mL of glacial acetic acid in a round-bottom flask.

          • Condensation: Add 1 mmol of 4-hydrazinylbenzenesulfonamide to the solution.

          • Reflux: Heat the mixture to reflux (

            
            ) for 4 hours. Monitor progress via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).
            
            • Validation: Disappearance of the ketone spot indicates reaction completion.

          • Precipitation: Filter the mixture while hot to remove insoluble impurities. Allow the filtrate to cool to room temperature, then chill on ice.

          • Purification: Collect the precipitate by vacuum filtration. Wash with cold ethanol (2 x 5 mL).

          • Characterization: Verify structure via

            
            -NMR (DMSO-
            
            
            
            ). Look for the disappearance of the acetyl
            
            
            peak and appearance of the hydrazone
            
            
            signal (~10-11 ppm).
          Protocol B: Carbonic Anhydrase Esterase Activity Assay

          Rationale: This colorimetric assay measures the rate of hydrolysis of p-nitrophenyl acetate (p-NpA) to p-nitrophenol, a surrogate for

          
           hydration activity.
          

          Reagents:

          • Assay Buffer: 50 mM Tris-HCl, pH 7.6

          • Substrate: 3 mM p-Nitrophenyl acetate (dissolved in acetonitrile)

          • Enzyme: Recombinant hCA II (or IX)

          • Inhibitor: BF-2-SA (dissolved in DMSO)

          Procedure:

          • Blanking: Add 140 µL Assay Buffer and 20 µL Enzyme solution to a 96-well plate.

          • Inhibitor Incubation: Add 20 µL of Inhibitor (various concentrations). Incubate at

            
             for 15 minutes.
            
            • Control: Use DMSO only for 100% activity control. Use Acetazolamide (10 µM) for 0% activity control.

          • Initiation: Add 20 µL of Substrate solution to start the reaction.

          • Measurement: Monitor absorbance at 405 nm (Absorbance of p-nitrophenol) every 30 seconds for 15 minutes using a kinetic microplate reader.

          • Calculation: Plot the initial velocity (

            
            ) vs. Inhibitor concentration. Determine 
            
            
            
            using non-linear regression (4-parameter logistic fit).

          Structure-Activity Relationship (SAR) Analysis

          The efficacy of the benzofuran sulfonamide class depends heavily on substitution patterns.

          Figure 2: SAR Logic for Benzofuran Sulfonamides

          SAR_Analysis Core Benzofuran Core Pos2 Position 2 (Linker/Sulfonamide) Core->Pos2 Pos3 Position 3 (Steric Bulk) Core->Pos3 Pos5 Position 5 (Electronic Tuning) Core->Pos5 ZincBind Zinc Binding (Essential for Activity) Pos2->ZincBind Sulfonamide Group Selectivity Isoform Selectivity (hCA IX vs II) Pos2->Selectivity Hydrazone Linker Potency Potency Enhancement (Hydrophobic Contact) Pos3->Potency Methyl/Ethyl groups fit hydrophobic pocket Pos5->Potency Halogens (Cl/Br) increase lipophilicity

          Caption: SAR Map. Position 2 is critical for Zinc anchoring. Linkers at Position 2 (like hydrazones) improve selectivity. Substituents at Position 5 (e.g., Halogens) enhance lipophilic interactions.

          Conclusion

          1-Benzofuran-2-sulfonamide and its derivatives represent a "privileged scaffold" in medicinal chemistry. While the parent compound offers a thermodynamic proof-of-concept for water-network displacement, its hydrazone-linked benzenesulfonamide derivatives provide the necessary selectivity for clinical translation in oncology. Researchers should prioritize derivatives with bulky hydrophobic groups at the 5-position and flexible linkers at the 2-position to maximize hCA IX inhibition while sparing physiological hCA II.

          References

          • Anticancer therapeutic potential of benzofuran scaffolds. Source: RSC Advances, 2023. URL:[Link]

          • Novel benzofuran-based sulphonamides as selective carbonic anhydrases IX and XII inhibitors: synthesis and in vitro biological evaluation. Source: Journal of Enzyme Inhibition and Medicinal Chemistry, 2020.[3] URL:[Link]

          • Effect of Water Networks On Ligand Binding: Computational Predictions vs Experiments. Source: Journal of Chemical Information and Modeling, 2024. URL:[Link]

          • Intrinsic thermodynamics of sulfonamide inhibitor binding to human carbonic anhydrases I and II. Source: Journal of Biophysical Chemistry, 2013. URL:[Link]

          Sources

          Safety Operating Guide

          A Guide to the Safe Disposal of 1-Benzofuran-2-Sulfonamide in a Laboratory Setting

          Author: BenchChem Technical Support Team. Date: February 2026

          Researchers, scientists, and drug development professionals routinely handle a diverse array of chemical compounds. Among these, heterocyclic molecules like 1-Benzofuran-2-Sulfonamide are of significant interest due to their potential biological activities.[1][2][3] However, beyond their synthesis and application, the responsible disposal of such compounds is a critical aspect of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step framework for the proper disposal of 1-Benzofuran-2-Sulfonamide, drawing upon established principles of chemical waste management and an understanding of the constituent chemical moieties.

          Hazard Assessment: Understanding the Risks

          A thorough understanding of the potential hazards associated with 1-Benzofuran-2-Sulfonamide is the foundation of a robust disposal plan. This involves considering the toxicological and chemical properties of both the benzofuran and sulfonamide functional groups.

          The Benzofuran Moiety

          The benzofuran ring system is a common scaffold in many biologically active compounds.[1][2][3] However, the parent compound, benzofuran, presents several hazards that must be considered:

          • Flammability: Benzofuran is a flammable liquid.[4][5] While the sulfonamide derivative is likely a solid, its flammability characteristics should be assumed to be similar until tested.

          • Toxicity and Carcinogenicity: Benzofuran is a suspected carcinogen.[4] The toxicological properties of 1-Benzofuran-2-Sulfonamide have not been extensively studied, but it is prudent to handle it as a potentially toxic and carcinogenic substance.

          • Reactivity: Benzofuran is a relatively stable aromatic compound but can undergo polymerization and is incompatible with strong oxidizing agents.[6][7]

          The Sulfonamide Moiety

          Sulfonamides are a well-known class of compounds with extensive use in pharmaceuticals. Their disposal considerations are primarily linked to their biological activity and degradation products:

          • Biological Activity: As many sulfonamides are bioactive, their release into the environment should be avoided to prevent unintended ecological effects.

          • Thermal Decomposition: When heated to decomposition, sulfonamides can release toxic gases, including oxides of nitrogen and sulfur.

          • Hydrolytic Stability: Sulfonamides can be stable to hydrolysis under neutral and alkaline conditions, meaning they may persist in aqueous environments if not properly treated.

          Table 1: Summary of Potential Hazards

          Hazard CategoryBenzofuran MoietySulfonamide MoietyInferred Hazard for 1-Benzofuran-2-Sulfonamide
          Physical Hazards Flammable liquid[4][5]Generally stable solidPotentially flammable solid.
          Health Hazards Suspected carcinogen, toxic[4]Potential for allergic reactionsHandle as a potentially toxic and carcinogenic compound.
          Environmental Hazards Harmful to aquatic life[4]Bioactive, potential for persistenceAvoid release to the environment.
          Reactivity Hazards Incompatible with strong oxidizers[6]Can decompose upon heatingAvoid contact with strong oxidizing agents and excessive heat.

          Personal Protective Equipment (PPE) and Handling

          Given the potential hazards, stringent adherence to safety protocols during handling and preparation for disposal is paramount.

          Step-by-Step PPE Protocol:

          • Eye Protection: Wear chemical safety goggles or a face shield.

          • Hand Protection: Use compatible chemical-resistant gloves (e.g., nitrile or neoprene).

          • Body Protection: A lab coat is mandatory. For larger quantities or when there is a risk of splashing, a chemical-resistant apron is recommended.

          • Respiratory Protection: Handle the compound in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of any dust or vapors.

          Segregation and Waste Collection

          Proper segregation of chemical waste at the point of generation is a cornerstone of safe laboratory practice.[8] This prevents accidental reactions and ensures that waste is directed to the appropriate disposal stream.

          Figure 1: Waste Segregation Workflow

          Protocol for Waste Collection:

          • Solid Waste:

            • Collect pure 1-Benzofuran-2-Sulfonamide and any contaminated solid materials (e.g., weighing paper, gloves, paper towels) in a designated, properly labeled, and sealed container for solid chemical waste.

            • The container should be made of a material compatible with the chemical and clearly labeled as "Hazardous Waste" with the full chemical name: "1-Benzofuran-2-Sulfonamide".

          • Liquid Waste:

            • If 1-Benzofuran-2-Sulfonamide is dissolved in a solvent, it should be collected in a designated container for liquid chemical waste.

            • Segregate halogenated and non-halogenated solvent waste streams as per your institution's guidelines.

            • The liquid waste container must be clearly labeled with the full chemical names of all components and their approximate concentrations.

          • Sharps Waste:

            • Any sharps (e.g., needles, broken glass) contaminated with 1-Benzofuran-2-Sulfonamide should be placed in a designated sharps container for chemical waste.

          Disposal Procedures

          The recommended disposal method for 1-Benzofuran-2-Sulfonamide, based on the properties of its constituent parts, is high-temperature incineration by a licensed hazardous waste disposal company.[8] This method is effective for destroying organic compounds and minimizing the release of harmful substances into the environment.

          Under no circumstances should 1-Benzofuran-2-Sulfonamide be disposed of down the drain or in regular trash.

          DisposalWorkflow Start Generation of 1-Benzofuran-2-Sulfonamide Waste Segregate Segregate Waste (Solid, Liquid, Sharps) Start->Segregate Label Properly Label Waste Containers Segregate->Label Store Store Securely in Designated Area Label->Store Contact Contact Institutional Environmental Health & Safety (EHS) Store->Contact Pickup Arrange for Pickup by Licensed Waste Vendor Contact->Pickup Incinerate High-Temperature Incineration Pickup->Incinerate End Proper Disposal Complete Incinerate->End caption Figure 2: Step-by-Step Disposal Protocol

          Sources

          A Researcher's Guide to the Safe Handling of 1-Benzofuran-2-Sulfonamide: Personal Protective Equipment and Disposal

          Author: BenchChem Technical Support Team. Date: February 2026

          As researchers and scientists at the forefront of drug development, our commitment to innovation is paralleled by our dedication to safety. The handling of novel chemical entities like 1-Benzofuran-2-Sulfonamide demands a thorough understanding of potential hazards and the implementation of robust safety protocols. This guide provides essential, immediate safety and logistical information for the handling and disposal of 1-Benzofuran-2-Sulfonamide, grounded in the principles of scientific integrity and field-proven laboratory practices.

          Hazard Assessment and Risk Mitigation

          Before any handling of 1-Benzofuran-2-Sulfonamide, a thorough risk assessment is mandatory. The primary routes of exposure are inhalation, skin contact, and ingestion[6]. Given the properties of its parent compounds, potential hazards include:

          • Carcinogenicity: Benzofuran is suspected of causing cancer[7].

          • Organ Toxicity: Animal studies of benzofuran have shown potential for liver and kidney damage with repeated exposure[1][2].

          • Allergic Reactions: Sulfonamides can trigger allergic reactions, including severe skin rashes[3][4].

          • Respiratory Irritation: As with many fine chemical powders, inhalation may cause respiratory tract irritation.

          Our primary goal is to minimize exposure through a combination of engineering controls, administrative controls, and appropriate Personal Protective Equipment (PPE).

          Personal Protective Equipment (PPE): Your First Line of Defense

          The selection and proper use of PPE is a critical final barrier between the researcher and potential exposure[6]. The following PPE is mandatory when handling 1-Benzofuran-2-Sulfonamide in a laboratory setting.

          Core PPE Requirements
          PPE ComponentSpecifications and Rationale
          Gloves Double gloving with powder-free, disposable nitrile gloves is required. Nitrile provides good chemical resistance. The outer glove should be changed immediately upon suspected contamination or every 30 minutes during continuous handling. The inner glove provides a secondary layer of protection during the removal of the outer glove.[8]
          Eye Protection Chemical splash goggles are mandatory to protect against splashes and airborne particles. Standard safety glasses do not provide a sufficient seal around the eyes.[8][9]
          Lab Coat/Gown A disposable, long-sleeved gown with knit cuffs is required. The gown should close in the back to minimize the risk of frontal contamination.[8] These gowns should not be worn outside of the designated laboratory area.
          Respiratory Protection For handling powders outside of a containment system, a NIOSH-approved N95 respirator is the minimum requirement to protect against inhalation of airborne particles.[10] For larger quantities or when there is a potential for aerosolization, a powered air-purifying respirator (PAPR) may be necessary.
          Footwear Fully enclosed, chemical-resistant footwear is required. Shoe covers should be worn and removed before exiting the laboratory to prevent the tracking of contaminants.[6]
          Workflow for Donning and Doffing PPE

          Proper technique in putting on and taking off PPE is crucial to prevent cross-contamination.

          PPE_Workflow cluster_donning Donning PPE (Clean Area) cluster_doffing Doffing PPE (Anteroom/Exit) don1 1. Shoe Covers don2 2. Inner Gloves don1->don2 don3 3. Gown don2->don3 don4 4. Respirator don3->don4 don5 5. Goggles don4->don5 don6 6. Outer Gloves don5->don6 doff1 1. Outer Gloves doff2 2. Gown doff1->doff2 doff3 3. Goggles doff2->doff3 doff4 4. Respirator doff3->doff4 doff5 5. Shoe Covers doff4->doff5 doff6 6. Inner Gloves doff5->doff6

          Sources

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          Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.